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  • Product: 2-Azetidinecarboxylic acid, (S)-
  • CAS: 2133-34-8

Core Science & Biosynthesis

Foundational

(S)-2-Azetidinecarboxylic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Applications

Abstract (S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid that has garnered significant interest within the scientific community due to its unique structural properties and potent biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid that has garnered significant interest within the scientific community due to its unique structural properties and potent biological activities. As a proline analogue, its misincorporation into proteins can lead to profound physiological effects, making it a valuable tool for studying protein structure and function, as well as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the natural sources of (S)-2-Azetidinecarboxylic acid, its biosynthesis, detailed protocols for its extraction and purification, comprehensive analytical characterization, and a discussion of its biological significance and applications for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Four-Membered Ring

(S)-2-Azetidinecarboxylic acid is a fascinating molecule, distinguished by its strained four-membered heterocyclic ring. This structural feature imparts a unique conformational rigidity compared to its five-membered counterpart, proline. First discovered in 1955 in the lily of the valley (Convallaria majalis), this imino acid has since been identified in a select number of other plant species and microorganisms.[1] Its primary biological role is defensive, acting as a toxic antimetabolite to herbivores and competing organisms by disrupting protein synthesis.[2]

The scientific intrigue surrounding (S)-2-Azetidinecarboxylic acid stems from its dual nature. On one hand, its toxicity presents a challenge in certain agricultural and ecological contexts. On the other, this very toxicity, arising from its ability to be mistakenly incorporated into proteins in place of proline, makes it a powerful molecular probe.[2] Furthermore, the unique structural constraints imposed by the azetidine ring have made it an attractive building block in medicinal chemistry for the development of novel therapeutics with enhanced stability and bioactivity.[3][4] This guide serves as a comprehensive resource for professionals seeking to understand and harness the potential of this remarkable natural product.

Natural Occurrence: A Select Cohort of Producers

The natural distribution of (S)-2-Azetidinecarboxylic acid is relatively limited, primarily found in specific plant families. This restricted occurrence suggests a specialized evolutionary advantage conferred by its production.

Key Botanical Sources

The most well-documented and abundant sources of (S)-2-Azetidinecarboxylic acid are members of the Liliaceae and Fabaceae families.

Plant SpeciesFamilyCommon NamePrimary Location of Compound
Convallaria majalisLiliaceaeLily of the ValleyRhizomes and leaves
Polygonatum officinaleLiliaceaeSolomon's SealRhizomes
Polygonatum multiflorumLiliaceaeSolomon's SealRhizomes
Beta vulgarisAmaranthaceaeBeetRoots and leaves
Delonix regiaFabaceaeRoyal PoincianaSeeds

Convallaria majalis and Polygonatum species, in particular, are recognized for their relatively high concentrations of (S)-2-Azetidinecarboxylic acid, making them primary targets for natural product isolation.[1] The presence of this compound in common beets (Beta vulgaris) is of particular interest due to its inclusion in the human diet and livestock feed.[1]

Biosynthesis: The Cyclization of a Universal Precursor

The biosynthesis of the strained azetidine ring is an elegant enzymatic process that until recently was not fully understood. The pathway elucidates the conversion of a ubiquitous metabolic intermediate into this unique non-proteinogenic amino acid.

The core of (S)-2-Azetidinecarboxylic acid biosynthesis is the intramolecular cyclization of S-adenosylmethionine (SAM), a universal methyl group donor in biological systems. This reaction is catalyzed by the enzyme AZE synthase .

The proposed biosynthetic pathway can be summarized as follows:

  • Methionine Adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-adenosylmethionine (SAM).

  • AZE Synthase then facilitates an intramolecular nucleophilic attack of the α-amino group of the methionine moiety onto the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA).

G Met L-Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) AzeS AZE Synthase SAM->AzeS Aze (S)-2-Azetidinecarboxylic acid MTA 5'-Methylthioadenosine (MTA) MAT->SAM AzeS->Aze AzeS->MTA

Caption: Biosynthetic pathway of (S)-2-Azetidinecarboxylic acid.

Extraction and Purification from Natural Sources: A Preparative Protocol

The isolation of (S)-2-Azetidinecarboxylic acid from plant material requires a multi-step process involving extraction, clarification, and chromatographic purification. The following protocol is a representative method for the preparative isolation from Convallaria majalis rhizomes, integrating principles of amino acid extraction and ion-exchange chromatography.

Experimental Protocol: Isolation from Convallaria majalis

4.1.1. Materials and Reagents

  • Fresh or dried rhizomes of Convallaria majalis

  • Methanol (ACS grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50WX8 cation-exchange resin (or equivalent)

  • Ammonia solution (NH₄OH)

  • Rotary evaporator

  • Lyophilizer

  • Glass chromatography column

  • pH meter

  • Blender or grinder

4.1.2. Step-by-Step Methodology

  • Extraction:

    • Grind 100 g of dried Convallaria majalis rhizomes to a fine powder.

    • Suspend the powder in 500 mL of 80% aqueous methanol.

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Re-extract the solid residue with another 500 mL of 80% methanol for 12 hours and filter.

    • Combine the filtrates.

  • Solvent Removal and Clarification:

    • Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator at 40°C until all methanol is removed.

    • The resulting aqueous extract will likely be turbid. Centrifuge at 5,000 x g for 20 minutes to pellet insoluble material.

    • Carefully decant and collect the supernatant.

  • Cation-Exchange Chromatography:

    • Prepare a slurry of Dowex 50WX8 resin in deionized water and pour it into a glass column (e.g., 2.5 cm x 30 cm) to create a packed bed.

    • Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral.

    • Adjust the pH of the clarified aqueous extract to approximately 3.0 with 1 M HCl.

    • Load the acidified extract onto the prepared cation-exchange column. (S)-2-Azetidinecarboxylic acid and other amino acids will bind to the resin.

    • Wash the column with 3-5 bed volumes of deionized water to remove unbound sugars and other neutral or anionic compounds.

  • Elution and Fraction Collection:

    • Elute the bound amino acids from the column using 2 M ammonia solution.

    • Collect fractions (e.g., 10 mL each) and monitor for the presence of amino acids using the ninhydrin test on small aliquots of each fraction.

    • Pool the ninhydrin-positive fractions.

  • Final Purification and Isolation:

    • Remove the ammonia from the pooled fractions by rotary evaporation at 40°C.

    • The resulting residue contains a mixture of amino acids. Further purification can be achieved by repeated chromatography or crystallization. For many applications, this enriched fraction may be sufficient.

    • For high purity, the residue can be dissolved in a minimal amount of hot water and allowed to cool slowly to promote crystallization of (S)-2-Azetidinecarboxylic acid.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Alternatively, lyophilize the final aqueous solution to obtain a solid powder.

G Start Dried Convallaria majalis Rhizomes Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Clarification Centrifugation Filtration->Clarification IonExchange Cation-Exchange Chromatography (Dowex 50WX8) Clarification->IonExchange Elution Elution with Ammonia IonExchange->Elution Evaporation Evaporation & Lyophilization Elution->Evaporation FinalProduct (S)-2-Azetidinecarboxylic Acid Evaporation->FinalProduct

Sources

Exploratory

The Discovery and Significance of (S)-2-Azetidinecarboxylic Acid in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals

Abstract (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, stands as a compelling example of the intricate chemical defense mechanisms evolved by plants. First isolated from Convallaria majalis (lily...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, stands as a compelling example of the intricate chemical defense mechanisms evolved by plants. First isolated from Convallaria majalis (lily of the valley), this proline analogue has garnered significant interest within the scientific community due to its potent biological activity and its potential as a chiral building block in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, biosynthesis, physiological roles, and analytical methodologies pertaining to Aze in plants. Furthermore, it delves into the compound's mechanism of toxicity and its emerging applications in drug development, offering a comprehensive resource for researchers in phytochemistry, toxicology, and pharmaceutical sciences.

Introduction: A Tale of Mimicry and Defense

The story of (S)-2-azetidinecarboxylic acid begins in 1955, when L. Fowden reported the isolation of a novel cyclic imino acid from the leaves of Convallaria majalis[1]. This compound, structurally similar to the proteinogenic amino acid proline but with a four-membered ring instead of a five-membered one, was identified as azetidine-2-carboxylic acid[1]. Its discovery opened a new chapter in the study of plant secondary metabolites, revealing a sophisticated strategy of chemical warfare.

Aze's primary role in plants is defensive. It acts as a potent allelochemical, inhibiting the growth of competing plant species, and as a toxin to herbivores[2][3]. The efficacy of Aze as a defensive compound lies in its molecular mimicry of proline. This structural similarity allows it to be mistakenly recognized and utilized by the protein synthesis machinery of unsuspecting organisms, leading to profound and often lethal consequences[2]. For the plants that produce it, this represents a significant evolutionary advantage.

From a drug development perspective, the strained four-membered ring of Aze imparts unique conformational rigidity, making it an attractive scaffold for the design of novel therapeutics[4][5]. Several FDA-approved drugs incorporate the azetidine motif to enhance properties such as metabolic stability and receptor selectivity[4]. This guide will explore the journey of (S)-2-azetidinecarboxylic acid from its discovery in a common garden plant to its application in cutting-edge pharmaceutical design.

The Biosynthetic Pathway: A Tale of Two Kingdoms

While the complete enzymatic pathway for (S)-2-azetidinecarboxylic acid biosynthesis in plants is yet to be fully elucidated, extensive research, including isotope labeling studies, points towards L-methionine as a key precursor[6]. The most detailed mechanistic insights, however, come from the characterization of the biosynthetic pathway in bacteria, which is believed to share a common evolutionary origin with the plant pathway.

In bacteria, the formation of Aze is a remarkably direct process catalyzed by a single enzyme: L-azetidine-2-carboxylic acid synthase (AZE synthase)[7][8]. This enzyme utilizes S-adenosylmethionine (SAM), a ubiquitous metabolite, as its substrate. The AZE synthase facilitates an intramolecular SN2 reaction, where the amino group of the methionine moiety attacks the γ-carbon, leading to the formation of the four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA)[8].

The proposed biosynthetic pathway, likely mirrored in plants, is as follows:

  • Activation of Methionine: L-methionine is converted to S-adenosylmethionine (SAM) by SAM synthetase, a fundamental reaction in primary metabolism.

  • Intramolecular Cyclization: An AZE synthase homologue in plants catalyzes the intramolecular cyclization of SAM to form (S)-2-Azetidinecarboxylic acid and MTA.

G Met L-Methionine SAM_Synthetase SAM Synthetase Met->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM AZE_Synthase AZE Synthase (putative in plants) SAM->AZE_Synthase Aze (S)-2-Azetidinecarboxylic Acid AZE_Synthase->Aze MTA 5'-Methylthioadenosine (MTA) AZE_Synthase->MTA

Physiological Role and Mechanism of Toxicity

The ecological success of Aze-producing plants is largely attributable to the potent toxicity of this non-proteinogenic amino acid. The mechanism of this toxicity is a classic example of "lethal synthesis," where the organism's own metabolic machinery is hijacked to produce a toxic outcome.

Misincorporation into Proteins

The structural similarity between Aze and proline is the cornerstone of its toxicity. In non-adapted organisms, prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline for protein synthesis, cannot effectively discriminate between the two molecules[9]. Consequently, Aze is activated and attached to tRNAPro, leading to its incorporation into nascent polypeptide chains in place of proline residues[2][10].

Disruption of Protein Structure and Function

The substitution of proline with Aze has profound consequences for protein structure and function. The smaller, more strained four-membered ring of Aze imposes different conformational constraints on the polypeptide backbone compared to the five-membered ring of proline. This can lead to:

  • Protein Misfolding: The altered bond angles and reduced flexibility of the azetidine ring can disrupt the formation of correct secondary and tertiary protein structures[2].

  • Impaired Biological Activity: The misfolded proteins are often non-functional or have significantly reduced activity. This is particularly detrimental for proline-rich structural proteins like collagen, where Aze incorporation can lead to instability and degradation[10].

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress pathway known as the Unfolded Protein Response (UPR)[2][11]. Prolonged UPR activation can lead to apoptosis (programmed cell death).

Autotoxicity Avoidance in Producer Plants

A critical question is how Aze-producing plants avoid poisoning themselves. The answer lies in the evolution of a highly specific ProRS. In plants such as Delonix regia, the ProRS has developed the ability to effectively discriminate between proline and Aze, ensuring that only proline is incorporated into its own proteins[9]. This enzymatic adaptation is a key component of the plant's self-defense mechanism.

Quantitative Data

The concentration of (S)-2-azetidinecarboxylic acid can vary significantly between plant species and even within different tissues of the same plant. The following table summarizes some reported concentrations.

Plant SpeciesFamilyTissueConcentrationReference(s)
Convallaria majalisLiliaceaeLeavesUp to 6% of dry weight[12]
Beta vulgaris (Table Beet)AmaranthaceaeRoots1-5% of free proline levels[12]
Beta vulgaris (Sugar Beet)AmaranthaceaeBy-products (molasses, pulp)Up to 0.34 mg/100 mg[13]

The misincorporation of Aze into proteins has also been quantified. In the model plant Arabidopsis thaliana, which does not naturally produce Aze, exposure to this compound leads to its incorporation into proteins.

OrganismConditionMisincorporation RateReference(s)
Arabidopsis thalianaGrown on 10 µM Aze>3.0% of peptides[2]

Experimental Protocols

Extraction and Purification of (S)-2-Azetidinecarboxylic Acid from Plant Material

This protocol provides a general framework for the extraction and purification of Aze from plant tissues, such as the leaves of Convallaria majalis.

Materials:

  • Fresh or lyophilized plant tissue

  • 70% Ethanol

  • Diatomaceous earth (e.g., Celite®)

  • Dowex® 50W X8 cation-exchange resin (H+ form)

  • 2M Ammonium hydroxide

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Homogenization and Extraction:

    • Homogenize 100 g of fresh plant tissue in a blender with 500 mL of 70% ethanol.

    • Stir the homogenate for 4 hours at room temperature.

    • Filter the mixture through a layer of diatomaceous earth to remove solid debris.

    • Re-extract the solid residue with 250 mL of 70% ethanol for 2 hours and filter.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.

    • The remaining aqueous extract can be lyophilized to determine the dry weight of the crude extract.

  • Cation-Exchange Chromatography:

    • Prepare a column with Dowex® 50W X8 resin (H+ form). The column size will depend on the amount of crude extract.

    • Dissolve the crude extract in deionized water and apply it to the column.

    • Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.

    • Elute the amino acid fraction, including Aze, with 2M ammonium hydroxide.

    • Collect the eluate.

  • Final Purification:

    • Remove the ammonium hydroxide from the eluate by rotary evaporation.

    • The resulting residue contains the purified amino acid fraction. Further purification can be achieved by recrystallization or preparative chromatography if necessary.

G Start Plant Tissue Homogenize Homogenize in 70% Ethanol Start->Homogenize Filter Filter Homogenize->Filter Extract Crude Ethanol Extract Filter->Extract Evaporate Rotary Evaporation Extract->Evaporate Aqueous Aqueous Extract Evaporate->Aqueous CationExchange Cation-Exchange Chromatography (Dowex 50W X8) Aqueous->CationExchange Wash Wash with H2O CationExchange->Wash Neutral/Anionic Compounds Elute Elute with 2M NH4OH CationExchange->Elute Eluate Amino Acid Fraction Elute->Eluate Evaporate2 Rotary Evaporation Eluate->Evaporate2 Final Purified (S)-2-Azetidinecarboxylic Acid Evaporate2->Final

Quantification by HPLC

This method is adapted from a published procedure for the determination of Aze in lily of the valley[14].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Cation-exchange resin column (e.g., 30 cm x 0.4 cm i.d.)

  • Post-column derivatization system

  • Fluorescence detector

Chromatographic Conditions:

  • Mobile Phase A: 1.96% (w/v) Sodium citrate solution, pH 3.10

  • Mobile Phase B: 2.1% (w/v) Sodium nitrate solution, pH 9.60

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 65°C

  • Detection: Fluorescence, λex = 338 nm, λem = 425 nm

  • Elution: Gradient elution (specific gradient to be optimized based on system and column)

Procedure:

  • Sample Preparation: Prepare aqueous extracts of plant material as described in the extraction protocol. The final sample should be dissolved in an appropriate buffer (e.g., Mobile Phase A).

  • Standard Preparation: Prepare a series of standard solutions of (S)-2-azetidinecarboxylic acid of known concentrations.

  • Injection and Analysis: Inject equal volumes of the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of Aze in the samples by comparing their peak areas to the calibration curve.

Applications in Drug Development

The unique structural and chemical properties of the azetidine ring make (S)-2-azetidinecarboxylic acid a valuable chiral building block in medicinal chemistry[3][15]. Its strained four-membered ring can impart desirable pharmacokinetic properties to drug candidates, including increased metabolic stability, improved solubility, and enhanced binding affinity to target proteins[4].

The azetidine motif is present in a number of approved drugs, demonstrating its utility in pharmaceutical design. For example, azelnidipine is a calcium channel blocker used to treat hypertension, and cobimetinib is a kinase inhibitor for the treatment of melanoma[4]. While these drugs are not directly synthesized from plant-derived Aze, they highlight the pharmacological importance of the azetidine scaffold.

(S)-2-Azetidinecarboxylic acid itself is a versatile starting material for the synthesis of more complex molecules. Its carboxylic acid and secondary amine functionalities provide two points for chemical modification, allowing for the construction of diverse chemical libraries for drug screening. Research has explored the synthesis of various azetidine derivatives with a range of biological activities, including as NMDA receptor modulators[5]. The inherent chirality of (S)-2-azetidinecarboxylic acid is a significant advantage, as it allows for the stereocontrolled synthesis of drug candidates, which is often crucial for their efficacy and safety.

Conclusion

(S)-2-Azetidinecarboxylic acid is a testament to the chemical ingenuity of the plant kingdom. From its role as a potent defensive agent to its application as a sophisticated building block in modern medicinal chemistry, this simple molecule continues to be of significant scientific interest. This guide has provided a comprehensive overview of its discovery, biosynthesis, mechanism of action, and analytical methodologies. As research continues to unravel the complexities of plant specialized metabolism and to seek novel scaffolds for drug discovery, the story of (S)-2-azetidinecarboxylic acid is far from over.

References

  • Azetidine-2-carboxylic acid. Grokipedia. (2026).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. (2025).
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. (2025).
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. (2024).
  • Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. PMC - NIH. (1956).
  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. (2005).
  • Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–332.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024).
  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applic
  • Experiments on the biosynthesis of azetidine-2-carboxylic acid in Convallaria majalis. (1960).
  • Azetidine Derivatives in Drug Design. Ambeed.com. (n.d.).
  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Azetidine-2-carboxylic acid in garden beets (Beta vulgaris). PubMed. (2006).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids
  • Azetidine-2-carboxylic acid in garden beets (Beta vulgaris).
  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. (n.d.).
  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024).
  • Azetidine-2-carboxylic acid. MedchemExpress.com.
  • Mechanism of action of the toxic proline mimic azetidine 2‐carboxylic acid in plants. (2025).
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. (2023).

Sources

Foundational

(S)-2-Azetidinecarboxylic Acid: A Proline Analog for Probing Proteostasis and Pioneering Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist (S)-2-Azetidinecarboxylic acid (Aze) , a non-proteinogenic amino acid, serves as a po...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-2-Azetidinecarboxylic acid (Aze) , a non-proteinogenic amino acid, serves as a powerful molecular tool and a promising therapeutic scaffold. As a structural mimic of proline, Aze deceptively enters cellular protein synthesis pathways, leading to profound biological consequences. This guide provides an in-depth exploration of Aze's mechanism of action, its impact on protein structure and cellular function, and its applications in research and drug development. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays.

The Molecular Deception: Aze as a Proline Analog

(S)-2-Azetidinecarboxylic acid is a four-membered heterocyclic amino acid, distinguishing it from the five-membered ring of proline[1]. This subtle structural difference is the basis for its biological activity. Aze is naturally found in plants such as lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris)[1]. Its presence in the food chain, primarily through sugar beet byproducts used in livestock feed, has raised questions about its potential impact on human health[2].

The key to Aze's mechanism of action lies in its ability to be recognized and activated by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline during protein translation[3][4]. Once charged to the proline-specific tRNA, Aze is incorporated into nascent polypeptide chains at positions designated for proline[3].

cluster_0 Protein Synthesis Machinery Proline Proline ProRS Prolyl-tRNA Synthetase (ProRS) Proline->ProRS Aze (S)-2-Azetidinecarboxylic Acid (Aze) Aze->ProRS Competitive Substrate tRNA_Pro tRNAPro ProRS->tRNA_Pro Charges tRNA Ribosome Ribosome tRNA_Pro->Ribosome Polypeptide Nascent Polypeptide Chain Ribosome->Polypeptide Translates mRNA Misfolded_Protein Misfolded Protein (Aze-containing) Polypeptide->Misfolded_Protein Incorporation of Aze

Figure 1: Mechanism of (S)-2-Azetidinecarboxylic acid (Aze) incorporation into proteins.

The Ripple Effect: Structural and Cellular Consequences of Aze Incorporation

The substitution of proline with Aze has significant ramifications for protein structure and function. Proline's unique five-membered ring imparts conformational rigidity to the polypeptide backbone, often inducing specific turns and kinks that are critical for proper protein folding. In contrast, the four-membered ring of Aze is more strained and offers greater flexibility[5].

This increased flexibility disrupts the formation of stable secondary and tertiary structures, leading to protein misfolding and aggregation[6][7]. The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR)[6][7].

The UPR is a complex signaling network that aims to restore proteostasis by:

  • Attenuating global protein synthesis: This is primarily mediated by the PERK (protein kinase RNA-like ER kinase) pathway, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), halting the initiation of translation[6][7].

  • Upregulating chaperone proteins: The ATF6 (activating transcription factor 6) pathway promotes the expression of ER chaperones, such as BiP (binding immunoglobulin protein), to aid in the refolding of misfolded proteins[6][7].

  • Enhancing protein degradation: The IRE1 (inositol-requiring enzyme 1) pathway splices the mRNA of XBP1 (X-box binding protein 1), leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD).

If ER stress is prolonged and proteostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. Aze has been shown to induce the expression of the pro-apoptotic protein BAX[6][7].

cluster_UPR Unfolded Protein Response (UPR) Aze_Incorporation Aze Incorporation into Proteins Misfolding Protein Misfolding & Aggregation in Endoplasmic Reticulum Aze_Incorporation->Misfolding ER_Stress ER Stress Misfolding->ER_Stress PERK PERK Pathway ER_Stress->PERK ATF6 ATF6 Pathway ER_Stress->ATF6 IRE1 IRE1 Pathway ER_Stress->IRE1 Apoptosis Apoptosis (BAX ↑) ER_Stress->Apoptosis Prolonged Stress Translation_Attenuation Translational Attenuation (p-eIF2α ↑) PERK->Translation_Attenuation Chaperone_Induction Chaperone Upregulation (BiP ↑) ATF6->Chaperone_Induction ERAD_Upregulation ERAD Upregulation (spliced XBP1 ↑) IRE1->ERAD_Upregulation

Figure 2: Cellular response to Aze-induced protein misfolding, leading to the Unfolded Protein Response (UPR).

Applications in Research and Drug Development

The ability of Aze to induce a robust and titratable ER stress response makes it an invaluable tool for studying proteostasis mechanisms. Researchers can use Aze to investigate the intricacies of the UPR signaling pathways, chaperone function, and protein degradation machinery.

More recently, Aze has emerged as a molecule of interest in drug development, particularly in oncology.

Enhancing Tumor Immunogenicity

A promising application of Aze is in cancer immunotherapy. A recent study demonstrated that the targeted delivery of Aze to breast cancer cells leads to the misincorporation of the amino acid analog into tumor proteins. This creates neoantigens that can be recognized by the immune system, thereby enhancing the tumor's immunogenicity. The study showed that Aze treatment significantly inhibited tumor growth and pulmonary metastasis in a mouse model of breast cancer. Furthermore, Aze sensitized the tumors to anti-PD-1 antibody treatment, a form of immune checkpoint inhibition[3].

Radiosensitization

Aze has also been shown to act as a potent sensitizer to ionizing radiation in hepatoma cells. This suggests a potential role for Aze in combination with radiotherapy to enhance the killing of cancer cells[8].

Quantitative Data Summary

The biological effects of Aze are concentration-dependent. The following table summarizes key quantitative data from published studies.

ParameterCell LineConcentration RangeEffectReference
Cell Viability BV2 microglia0-2000 µMSignificant reduction above 1000 µM[9]
Protein Synthesis Inhibition Rabbit reticulocytes1-10 mM25-72% reduction in proline incorporation[6][7]
UPR Induction HeLa cells5 mMIncreased BiP and p-eIF2α levels[6][7]
Aze Incorporation 4T1 breast cancer cells0.5 mMConfirmed by mass spectrometry[3]

Experimental Protocols

The following are detailed protocols for key experiments involving (S)-2-Azetidinecarboxylic acid.

Protocol for Inducing and Verifying Aze Incorporation in Cultured Cells

Objective: To induce the incorporation of Aze into cellular proteins and verify its presence using mass spectrometry.

Materials:

  • Cell line of interest (e.g., 4T1 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-2-Azetidinecarboxylic acid (Aze)

  • Proline-free medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • Coomassie blue stain

  • Mass spectrometer and appropriate columns and reagents for proteomic analysis

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Aze Treatment:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in proline-free medium for 1-2 hours to deplete intracellular proline pools.

    • Replace the medium with proline-free medium supplemented with the desired concentration of Aze (e.g., 0.5 mM). As a control, treat a parallel set of cells with proline-free medium supplemented with an equimolar concentration of proline.

    • Incubate for the desired duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Separation:

    • Determine the protein concentration of the lysate.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel with Coomassie blue to visualize the protein bands.

  • Mass Spectrometry Analysis:

    • Excise a prominent protein band from the gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the mass spectrometry data against a protein database, allowing for a variable modification corresponding to the mass difference between proline and Aze at proline residues.

Self-Validation: The mass spectrometry data should clearly show peptide fragments with the expected mass shift corresponding to the incorporation of Aze in place of proline. The control sample (treated with proline) should not show this modification.

Start Start: Adherent Cells Wash1 Wash with PBS Start->Wash1 Proline_Depletion Incubate in Proline-Free Medium Wash1->Proline_Depletion Aze_Treatment Treat with Aze in Proline-Free Medium Proline_Depletion->Aze_Treatment Wash2 Wash with Cold PBS Aze_Treatment->Wash2 Lysis Cell Lysis Wash2->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Mass_Spec In-Gel Digestion & LC-MS/MS Analysis SDS_PAGE->Mass_Spec End End: Verification of Aze Incorporation Mass_Spec->End

Figure 3: Workflow for inducing and verifying Aze incorporation in cultured cells.

Protocol for Assessing UPR Activation by Western Blot

Objective: To measure the levels of key UPR markers, BiP and phosphorylated eIF2α, in response to Aze treatment.

Materials:

  • Aze-treated and control cell lysates (from Protocol 5.1)

  • SDS-PAGE and Western blotting equipment and reagents

  • Primary antibodies: anti-BiP, anti-phospho-eIF2α (Ser51), anti-total eIF2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for each primary antibody or strip and re-probe the same membrane.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of BiP and phospho-eIF2α to a loading control (e.g., total eIF2α or β-actin).

Self-Validation: A known UPR inducer, such as tunicamycin or thapsigargin, should be used as a positive control to validate the experimental setup and antibody performance.

Protocol for Measuring Aze-Induced Apoptosis by TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with Aze.

Materials:

  • Cells grown on coverslips or in a multi-well plate

  • Aze for treatment

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Commercially available TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit (containing TdT enzyme and labeled dUTPs)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Aze for the desired duration. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).

  • Fixation: Wash the cells with PBS and fix them with the fixation solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization solution for 10-15 minutes at room temperature.

  • TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture for 1 hour at 37°C in a humidified chamber.

  • Washing: Wash the cells with PBS.

  • Nuclear Counterstaining: Incubate the cells with the nuclear counterstain for 5-10 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.

Self-Validation: The positive control (DNase I-treated cells) should show strong nuclear staining, while the negative control (untreated cells) should have minimal to no staining.

Chemical Synthesis of (S)-2-Azetidinecarboxylic Acid

The enantioselective synthesis of (S)-2-Azetidinecarboxylic acid is crucial for its application in research and as a chiral building block in drug discovery. Several synthetic routes have been developed. One efficient method involves a five-step synthesis starting from malonic ester intermediates. A key step in this process is the efficient formation of the four-membered azetidine ring through cyclization, followed by a Krapcho dealkoxycarbonylation. The use of a chiral auxiliary on the nitrogen atom allows for preferential formation of the desired (2S) stereoisomer. Any undesired (2R) isomer can be converted to the correct stereochemistry. The final steps involve lipase-catalyzed hydrolysis and deprotection to yield enantiomerically pure (S)-Aze[10]. Another approach describes a straightforward synthesis from a commercially available aspartic acid derivative, conserving the chirality of the starting material[11].

Conclusion and Future Perspectives

(S)-2-Azetidinecarboxylic acid is a versatile molecule with a well-defined mechanism of action. Its ability to be misincorporated in place of proline provides a powerful tool to induce and study proteotoxic stress and the unfolded protein response. The recent discovery of its potential to enhance tumor immunogenicity opens up exciting new avenues for its application in cancer therapy. As our understanding of the intricate interplay between proteostasis and disease deepens, the utility of Aze as a research tool and a therapeutic agent is likely to expand. Further research into the development of Aze derivatives with improved pharmacological properties and targeted delivery systems holds great promise for the future of drug discovery.

References

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - PMC - PubMed Central. (URL: [Link])

  • (PDF) Direct Access to L-Azetidine-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • Azetidine-2-carboxylic acid - Wikipedia. (URL: [Link])

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed. (URL: [Link])

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (URL: [Link])

  • Efficient route to (S)-azetidine-2-carboxylic acid - PubMed. (URL: [Link])

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed. (URL: [Link])

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (URL: [Link])

  • A Representative western blot analysis of BiP, P-eIF2α and eIF2α in... - ResearchGate. (URL: [Link])

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. (URL: [Link])

  • A Representative western blot analysis of BiP, P-eIF2α and eIF2α in... - ResearchGate. (URL: [Link])

  • Tolerance to nascent protein misfolding stress requires fine-tuning of the cAMP/PKA pathway - NIH. (URL: [Link])

  • Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid - PubMed. (URL: [Link])

  • Effects of azetidine-2-carboxylic acid on treatments of hepatoma cells with single or fractionated X-ray irradiations and on thermal radiosensitization in normal and thermotolerant cells - PubMed. (URL: [Link])

  • Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. (URL: [Link])

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. (URL: [Link])

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - MDPI. (URL: [Link])

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid - ResearchGate. (URL: [Link])

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of (S)-2-Azetidinecarboxylic Acid

This guide provides a comprehensive technical overview of the biological activities of (S)-2-Azetidinecarboxylic acid (Aze). It is intended for researchers, scientists, and drug development professionals engaged in cellu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of (S)-2-Azetidinecarboxylic acid (Aze). It is intended for researchers, scientists, and drug development professionals engaged in cellular biology, toxicology, and therapeutic research. This document delves into the core mechanisms of Aze's action, its multifaceted effects on biological systems, and detailed protocols for its investigation.

Section 1: Introduction to (S)-2-Azetidinecarboxylic Acid

(S)-2-Azetidinecarboxylic acid is a non-proteinogenic amino acid, a structural analogue of L-proline, distinguished by a four-membered azetidine ring instead of the five-membered pyrrolidine ring of proline.[1] This structural similarity is the foundation of its significant biological effects. Aze is naturally found in plants such as the lily-of-the-valley (Convallaria majalis) and sugar beets (Beta vulgaris).[2][3] Its presence in the food chain raises important questions about its potential impact on human health.[4]

From a research perspective, Aze serves as a powerful chemical probe to investigate the roles of proline in protein structure and function.[1] Its ability to be mistakenly incorporated into proteins in place of proline leads to a cascade of cellular consequences, making it a valuable tool for studying protein folding, cellular stress responses, and collagen synthesis.[1][2] This guide will explore these effects in detail, providing both the theoretical framework and practical methodologies for their study.

Section 2: Mechanism of Action: A Tale of Molecular Mimicry

The primary mechanism of action for (S)-2-Azetidinecarboxylic acid lies in its ability to act as a molecular mimic of L-proline.[5] This mimicry allows it to be recognized by prolyl-tRNA synthetase, leading to its incorporation into nascent polypeptide chains during protein synthesis.[2][5] However, the smaller, more constrained four-membered ring of Aze introduces significant structural perturbations into the protein backbone.

This disruption of protein structure can lead to:

  • Protein Misfolding and Aggregation: The altered bond angles imposed by the azetidine ring can prevent proteins from achieving their native, functional conformation, leading to misfolding and aggregation.[3]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis.[5][6][7]

  • Impaired Biological Activity of Proteins: The incorporation of Aze can result in the production of abnormal proteins with diminished or abolished biological function.[2][8]

Signaling Pathway: Aze-Induced ER Stress and the Unfolded Protein Response

The following diagram illustrates the central role of Aze in inducing ER stress and activating the key pathways of the UPR.

Aze_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Aze (S)-2-Azetidinecarboxylic Acid Ribosome Ribosome Aze->Ribosome Misincorporation Proline L-Proline Proline->Ribosome Misfolded_Protein Misfolded Protein (Aze-containing) Ribosome->Misfolded_Protein UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) Misfolded_Protein->UPR_Sensors Accumulation activates eIF2a p-eIF2α UPR_Sensors->eIF2a PERK pathway XBP1s XBP1s UPR_Sensors->XBP1s IRE1 pathway ATF6n ATF6 (cleaved) UPR_Sensors->ATF6n ATF6 pathway ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Chaperones Chaperone Upregulation XBP1s->Chaperones ATF6n->Chaperones Apoptosis Apoptosis CHOP->Apoptosis

Caption: Aze is misincorporated into proteins, leading to misfolding, ER stress, and UPR activation.

Section 3: Key Biological Activities and Their Investigation

The incorporation of Aze into proteins manifests in a variety of observable biological effects. This section details these activities and provides protocols for their investigation.

Inhibition of Collagen Synthesis and Secretion

Collagen is a proline-rich protein, making it particularly susceptible to the effects of Aze.[2] The incorporation of Aze into procollagen chains disrupts the formation of the stable triple-helical conformation necessary for its secretion and subsequent assembly into collagen fibrils.[2][9][10] This leads to an intracellular accumulation of non-functional procollagen and a reduction in extracellular collagen deposition.[2]

Experimental Protocol: Assessing Collagen Synthesis Inhibition

This protocol outlines a method to quantify the effect of Aze on collagen synthesis in a cell culture model, such as human dermal fibroblasts.

1. Cell Culture and Treatment: a. Plate human dermal fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until 80-90% confluent. b. Replace the medium with fresh medium containing varying concentrations of (S)-2-Azetidinecarboxylic acid (e.g., 0, 0.5, 1, 2, 5 mM). A vehicle control (e.g., sterile water or PBS) should be included. c. Incubate the cells for 24-48 hours.

2. Radiolabeling of Newly Synthesized Collagen: a. After the initial incubation with Aze, replace the medium with fresh, serum-free DMEM containing the same concentrations of Aze, supplemented with 5 µCi/mL of [3H]-proline. b. Incubate for 6 hours to allow for the incorporation of the radiolabel into newly synthesized proteins.

3. Sample Collection and Preparation: a. Separate the medium (containing secreted proteins) and the cell layer. b. To the medium, add protease inhibitors (e.g., PMSF, aprotinin, leupeptin) to prevent protein degradation. c. Lyse the cells in a buffer containing 0.1% Triton X-100 and protease inhibitors.

4. Collagenase Digestion: a. For each sample (medium and cell lysate), take two equal aliquots. b. To one aliquot, add purified bacterial collagenase. To the other, add a buffer control. c. Incubate at 37°C for 2 hours to digest the collagen.

5. Protein Precipitation and Scintillation Counting: a. Precipitate the proteins in both aliquots using trichloroacetic acid (TCA). b. Wash the protein pellets with cold ethanol to remove unincorporated [3H]-proline. c. Resuspend the pellets in a scintillation cocktail and measure the radioactivity using a scintillation counter.

6. Data Analysis: a. The amount of collagen synthesized is calculated as the difference in radioactivity between the non-collagenase-treated and collagenase-treated aliquots. b. Express the results as a percentage of the control (0 mM Aze) to determine the dose-dependent inhibition of collagen synthesis.

Pro-inflammatory and Pro-apoptotic Effects

Recent studies have highlighted the pro-inflammatory and pro-apoptotic effects of Aze, particularly in immune cells like microglia.[3][11] Exposure to Aze can induce the release of pro-inflammatory cytokines and nitric oxide, and at higher concentrations, trigger apoptotic cell death.[3][11][12]

Experimental Protocol: Investigating Pro-inflammatory and Pro-apoptotic Responses in BV2 Microglial Cells

This workflow details the investigation of Aze's effects on microglial activation and viability.

Aze_Microglia_Workflow Start BV2 Microglial Cell Culture Aze_Treatment Treat with Aze (0-2000 µM) for 3, 6, 12, 24h Start->Aze_Treatment Endpoint_Analysis Endpoint Analysis Aze_Treatment->Endpoint_Analysis MTT Cell Viability Assay (MTT) Endpoint_Analysis->MTT Griess Nitric Oxide Release (Griess Assay) Endpoint_Analysis->Griess AnnexinV Apoptosis Assay (Annexin V-FITC/PI) Endpoint_Analysis->AnnexinV qPCR Gene Expression Analysis (RT-qPCR) (IL-1β, IL-6, NOS2) Endpoint_Analysis->qPCR WesternBlot Protein Expression Analysis (Western Blot) (BAX, Bcl-2) Endpoint_Analysis->WesternBlot

Caption: Workflow for assessing Aze-induced inflammation and apoptosis in microglia.

Detailed Methodologies:

  • Cell Viability (MTT Assay): BV2 cells are treated with Aze for specified durations. MTT reagent is then added, which is converted to formazan by metabolically active cells. The formazan is solubilized, and the absorbance is read to quantify cell viability. A decrease in absorbance indicates reduced viability.[11]

  • Nitric Oxide Release (Griess Assay): The supernatant from Aze-treated cells is collected. The Griess reagent is added, which reacts with nitrite (a stable product of nitric oxide) to produce a colored compound. The absorbance is measured to determine the concentration of nitric oxide released, an indicator of inflammation.[11]

  • Apoptosis (Annexin V-FITC/PI Staining): Aze-treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[11]

  • Gene and Protein Expression: RNA and protein are extracted from treated cells. RT-qPCR is used to measure the mRNA levels of pro-inflammatory genes (e.g., IL-1β, IL-6, NOS2). Western blotting is used to measure the protein levels of apoptotic markers like BAX and Bcl-2, allowing for the calculation of the BAX/Bcl-2 ratio, a key indicator of apoptotic propensity.[3][11]

Neurological Effects and Oligodendrogliopathy

Emerging research suggests a potential link between Aze and the pathogenesis of multiple sclerosis (MS).[6] Aze can be misincorporated into myelin basic protein (MBP), a proline-rich protein essential for the formation and maintenance of the myelin sheath in the central nervous system (CNS).[6] In vivo studies in mice have shown that high doses of Aze can induce an "oligodendrogliopathy," characterized by oligodendrocyte stress (including ER stress and UPR activation), apoptosis, and subtle myelin degeneration.[6]

Experimental Protocol: In Vivo Assessment of Aze-Induced Neuropathology

This protocol is based on studies investigating the effects of Aze in a mouse model.[6]

1. Animal Model and Dosing: a. Use adult male CD1 mice (6-8 weeks old). b. Prepare solutions of (S)-2-Azetidinecarboxylic acid in sterile saline. c. Administer Aze daily via intraperitoneal (IP) injection or oral gavage (PO) at doses ranging from 300 to 600 mg/kg. A control group should receive saline. d. Monitor the animals daily for clinical signs of neurological impairment (e.g., tremors, ataxia, paralysis).

2. Tissue Collection and Processing: a. After a predetermined treatment period (e.g., 4 weeks), euthanize the mice by CO2 inhalation followed by perfusion with saline and then 4% paraformaldehyde. b. Dissect the brain and spinal cord and post-fix the tissues in 4% paraformaldehyde. c. Process the tissues for paraffin embedding.

3. Histopathological and Immunohistochemical Analysis: a. Cut sections from the paraffin-embedded tissues. b. Perform standard histological staining, such as Hematoxylin and Eosin (H&E) for general morphology and Luxol Fast Blue (LFB) for myelin integrity. c. Conduct immunohistochemistry (IHC) using antibodies against specific cell markers:

  • Oligodendrocytes: Olig2, CC1
  • Microglia: Iba1
  • Astrocytes: GFAP
  • ER Stress Markers: GRP78/BiP, CHOP d. Perform a TUNEL assay to detect apoptotic cells.

4. Data Analysis: a. Quantify the number of positive cells for each IHC marker in specific white matter tracts. b. Score the degree of myelin loss or vacuolation using the LFB-stained sections. c. Correlate the pathological findings with the administered dose of Aze and any observed clinical signs.

Section 4: Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the biological effects of (S)-2-Azetidinecarboxylic acid.

Biological EffectModel SystemAze Concentration/DoseKey FindingReference(s)
Inhibition of Proline Uptake Rat Brain SlicesNot specifiedCompetitively inhibited the uptake of L-proline.[2]
Inhibition of Collagen Synthesis Fetal Rat CalvariaNot specifiedDecreased proline incorporation into collagen by 40-70%.[2]
Oligodendrogliopathy Adult CD1 Mice (in vivo)600 mg/kgInduced clinical signs, oligodendrocyte nucleomegaly, ER stress, and apoptosis.[6]
Reduced Cell Viability BV2 Microglial Cells>1000 µMSignificantly reduced cell viability.[3][11]
Increased Apoptosis BV2 Microglial Cells>1000 µMIncreased the BAX/Bcl-2 ratio and caused cell death.[3][11]
Pro-inflammatory Response BV2 Microglial Cells>1000 µMIncreased release of nitric oxide and expression of pro-inflammatory markers (IL-1β, IL-6, NOS2).[3][11][12]
Growth Inhibition in Plants Arabidopsis thalianaNot specifiedInhibited root growth, an effect that was reversible by the addition of L-proline.[5]

Section 5: Conclusion and Future Directions

(S)-2-Azetidinecarboxylic acid is a potent biological effector molecule whose activity stems from its ability to be misincorporated into proteins in place of L-proline. This fundamental mechanism leads to a wide array of downstream consequences, including the inhibition of collagen synthesis, induction of ER stress, pro-inflammatory and pro-apoptotic responses, and specific neuropathologies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects and further elucidate the intricate cellular responses to this proline analogue.

Future research should focus on several key areas:

  • Chronic Low-Dose Exposure: Most studies have utilized acute, high-dose exposures. Investigating the effects of chronic, low-level exposure, which more closely mimics potential dietary intake, is crucial for understanding its long-term health implications.

  • Therapeutic Potential: The anti-fibrotic properties of Aze, stemming from its inhibition of collagen synthesis, could be explored for therapeutic applications in diseases characterized by excessive collagen deposition, such as scleroderma and liver cirrhosis.[2]

  • Elucidation of Resistance Mechanisms: Understanding how some organisms and cell types resist the toxic effects of Aze could reveal novel insights into protein quality control and cellular defense mechanisms.[5]

By leveraging the methodologies outlined herein, the scientific community can continue to unravel the complex biological activities of (S)-2-Azetidinecarboxylic acid, paving the way for new discoveries in both basic science and translational medicine.

References

  • National Center for Biotechnology Information. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Rubenstein, E., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved from [Link]

  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved from [Link]

  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. Retrieved from [Link]

  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Journal of Organic Chemistry. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. Retrieved from [Link]

  • Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. Retrieved from [Link]

  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed Central. Retrieved from [Link]

  • Plant Journal. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Access to L-Azetidine-2-carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Lane, J. M., et al. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue. PubMed. Retrieved from [Link]

Sources

Foundational

toxic and teratogenic effects of (S)-2-Azetidinecarboxylic acid

An In-Depth Technical Guide to the Toxic and Teratogenic Effects of (S)-2-Azetidinecarboxylic Acid Executive Summary (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in plants such as lily of th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxic and Teratogenic Effects of (S)-2-Azetidinecarboxylic Acid

Executive Summary

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in plants such as lily of the valley and table beets, poses a significant toxicological threat due to its structural mimicry of L-proline.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms, toxicological profiles, and teratogenic outcomes associated with Aze exposure. The core of Aze's toxicity lies in its ability to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into proline-rich proteins.[3][4] This misincorporation disrupts protein folding, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can culminate in cellular apoptosis and inflammation.[5][6][7] This document details these pathways, summarizes key findings from in vitro and in vivo studies, and presents standardized protocols for assessing Aze-induced toxicity and teratogenicity, designed for researchers, scientists, and drug development professionals.

Introduction to (S)-2-Azetidinecarboxylic Acid (Aze)

Chemical Properties and Natural Occurrence

(S)-2-Azetidinecarboxylic acid is a four-membered heterocyclic imino acid, distinguishing it from the five-membered ring of its analogue, L-proline. This structural difference is the foundation of its biological activity and toxicity. Aze is naturally synthesized by a variety of plants, including those in the Liliaceae family (Convallaria majalis) and the Fabaceae (bean) family. It has also been identified in common dietary sources like sugar beets and garden beets, raising concerns about potential human exposure.[5] In its natural context, Aze functions as an allelopathic agent, deterring the growth of competing plants and poisoning predators.[1][2]

Aze as a Proline Analogue: The Structural Basis for Toxicity

The toxicity of Aze stems from its ability to act as a molecular mimic of L-proline.[8] Due to its structural similarity, it can be actively transported into cells and recognized by aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their corresponding amino acids for protein synthesis.[4][7] Specifically, prolyl-tRNA synthetase (ProRS) can erroneously attach Aze to tRNAPro.[4][9] The cellular machinery for protein synthesis is often unable to distinguish between Aze-tRNAPro and the correct Pro-tRNAPro, leading to the stochastic substitution of proline with Aze during translation.[3]

Core Mechanism of Action: Protein Misfolding and Cellular Stress

Misincorporation into Proline-Rich Proteins

The incorporation of Aze into nascent polypeptide chains, particularly in proteins with high proline content, has profound structural consequences. Proline residues are critical for establishing specific kinks and turns in a protein's secondary and tertiary structure. The smaller, more constrained four-membered ring of Aze alters the required bond angles, preventing the protein from achieving its stable, native conformation.[10] This leads to misfolded, non-functional, or aggregated proteins.[4][5] Proteins rich in proline, such as collagen, keratin, hemoglobin, and myelin basic protein (MBP), are especially vulnerable to this disruption.

The Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins within the endoplasmic reticulum, a critical site for protein folding and modification, triggers a cellular stress pathway known as the unfolded protein response (UPR).[6][7] The UPR is a defensive mechanism initiated by three main ER-transmembrane sensors: PERK, ATF6, and IRE1. Recent studies have demonstrated that Aze treatment in various cell types, including microglial cells, robustly activates UPR genes such as ATF4, ATF6, PERK, and XBP1.[7] This response aims to restore proteostasis by halting general protein translation, upregulating chaperone proteins to aid in refolding, and promoting the degradation of misfolded proteins.

Downstream Consequences: Apoptosis and Inflammation

If ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response.[5] Aze exposure has been shown to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, driving the cell towards programmed cell death.[5][11] In addition to apoptosis, Aze can trigger potent inflammatory responses. In central nervous system (CNS) models, Aze induces a pro-inflammatory phenotype in microglial cells, characterized by increased nitric oxide release and elevated expression of markers like IL-1β, IL-6, and MMP-9.[5] This inflammatory component is a critical aspect of Aze-induced neuropathology.[12]

Aze_Mechanism_of_Action cluster_0 Cellular Uptake & Misincorporation cluster_1 Cellular Stress Response cluster_2 Toxic Outcomes Aze (S)-2-Azetidine- carboxylic acid (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Mimics Proline Ribosome Ribosome ProRS->Ribosome Charges tRNA_Pro with Aze MisfoldedProtein Misfolded Proline-Rich Protein (e.g., Collagen, MBP) Ribosome->MisfoldedProtein Translational Error ER Endoplasmic Reticulum (ER) MisfoldedProtein->ER Accumulation UPR Unfolded Protein Response (UPR) Activation (PERK, ATF6, IRE1) ER->UPR ER Stress Apoptosis Apoptosis (↑ BAX/Bcl2) UPR->Apoptosis Prolonged Stress Inflammation Inflammation (↑ IL-1β, IL-6, NO) UPR->Inflammation

Caption: Mechanism of Aze-induced cellular toxicity.

Toxicological Profile of Aze

In Vitro Toxicity

In vitro cell culture models have been instrumental in dissecting the cell-type-specific effects of Aze. Studies using primary rat neurons and astrocytes revealed that neurons exhibit significantly greater toxicity in response to Aze compared to astrocytes, despite similar increases in ubiquitinated and oxidized proteins in both cell types.[13] In human skin fibroblasts, Aze incubation reduces cell proliferation and inhibits the formation of a stable triple-helical conformation in procollagen.[3] Work with BV2 microglial cells has shown that Aze concentrations above 1000 µM significantly reduce cell viability and trigger pro-inflammatory and pro-apoptotic responses.[5]

Cell TypeAze ConcentrationKey Observed Effect(s)Reference(s)
BV2 Microglia>1000 µMReduced viability, increased apoptosis, robust pro-inflammatory response.[5]
Primary Rat NeuronsDose-dependentHigher toxicity compared to astrocytes, increased TDP-43 levels.[13]
Primary Rat AstrocytesDose-dependentLower toxicity compared to neurons, increased heat shock proteins.[13]
Human Skin FibroblastsNot specifiedReduced proliferation, inhibited procollagen triple-helix formation.[3]
16-day-old Mouse Odontoblasts50-200 µg/mLCells were post-mitotic but did not secrete collagen.[3]
In Vivo Toxicity

Animal models have confirmed the significant toxicity of Aze in vivo. Administration to adult mice induced a distinct oligodendrogliopathy, affecting the myelin-producing cells of the CNS.[12] Pathological findings included oligodendrocyte apoptosis, features of ER stress, and the activation of microglia in white matter tracts, which recapitulates some aspects of multiple sclerosis pathology.[12] In fetal rats, maternal administration of Aze retarded lung development, characterized by reduced fibroblast proliferation, decreased collagen deposition, and a 50% reduction in the synthesis of disaturated phosphatidylcholine, a key component of pulmonary surfactant.[14] The subcutaneous LD50 in mice has been established at 1,000 mg/kg.[3]

Teratogenic Profile of Aze

Aze is a confirmed teratogen in multiple animal species, including hamsters, mice, and rabbits.[1][15] Its ability to disrupt the synthesis of proline-rich proteins like collagen makes it particularly damaging to developing structures.

Key Teratogenic Outcomes

The most pronounced teratogenic effect of Aze is on skeletal development.[15] Studies in hamsters have shown that exposure during organogenesis leads to a high percentage of fetuses with retarded ossification, synchronous vertebral ossification, and shortening of long bones.[15] Other frequently observed malformations include:

  • Cleft Palate: A common finding, likely due to interference with collagen synthesis during palatal shelf fusion.[4][15]

  • Subcutaneous Hemorrhage: Indicative of compromised vascular or connective tissue integrity.[15]

  • Reduced Fetal Weight: A consistent dose-dependent outcome reflecting overall growth retardation.[15]

  • Limb Deformations: Defects in limb production have been noted, consistent with its effects on collagen.[4]

SpeciesGestational Day(s) of ExposureDose (Intraperitoneal)Key Malformations ObservedReference(s)
Hamster12600 mg/kgSubcutaneous hemorrhage, cleft palate, skeletal anomalies.[15]
Hamster10-12200 mg/kg/daySubcutaneous hemorrhage, cleft palate, retarded ossification.[15]
Rat8300 mg/kgSkeletal system defects.[11]
Rat/MouseSingle Dose (300 mg/kg)Not specifiedDisrupted dentinogenesis.[11]

Methodologies for Studying Aze-Induced Toxicity and Teratogenicity

Experimental Design Rationale

The selection of an appropriate model is critical for studying Aze's effects. In vitro models are invaluable for mechanistic studies, allowing for the precise control of concentrations and the isolation of specific cellular pathways (e.g., UPR, apoptosis).[5][13] However, they cannot fully recapitulate the complex intercellular interactions and developmental processes of a whole organism. Therefore, in vivo animal models remain essential for assessing systemic toxicity and teratogenicity, providing data on developmental outcomes like skeletal malformations that cannot be modeled in a dish.[15][16] A cornerstone of both approaches is the dose-response assessment to establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[17]

Protocol: In Vitro Toxicity Assessment in a Microglial Cell Line

This protocol outlines a workflow for assessing Aze-induced cytotoxicity, inflammation, and apoptosis in a cell line like BV2 microglia, based on established methodologies.[5]

Step-by-Step Methodology:

  • Cell Culture: Culture BV2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.

  • Seeding: Plate cells in 96-well plates (for viability/inflammation) or 6-well plates (for apoptosis) and allow them to adhere for 24 hours.

  • Treatment: Prepare stock solutions of (S)-2-Azetidinecarboxylic acid. Treat cells with increasing concentrations of Aze (e.g., 0-2000 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle-only control group. A positive control for apoptosis (e.g., staurosporine) is recommended.

  • Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Read absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

  • Inflammation (Nitric Oxide Release - Griess Assay):

    • Collect supernatant from treated cells.

    • Mix supernatant with Griess reagent components (sulfanilamide and NED) and incubate.

    • Read absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Apoptosis (Annexin V-FITC/Propidium Iodide Staining):

    • Harvest cells (including supernatant to collect detached cells).

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treated and control groups.

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Culture BV2 Microglial Cells seed Seed cells in multi-well plates start->seed treat Treat with Aze (0-2000 µM) + Controls seed->treat incubate Incubate for 6, 12, 24 hours treat->incubate harvest_supernatant Collect Supernatant incubate->harvest_supernatant add_mtt Add MTT Reagent incubate->add_mtt harvest_cells Harvest All Cells incubate->harvest_cells griess Griess Assay (Nitric Oxide) harvest_supernatant->griess analysis Data Analysis (Statistics) griess->analysis mtt_read MTT Assay (Viability) add_mtt->mtt_read mtt_read->analysis stain_apop Annexin V/PI Stain harvest_cells->stain_apop flow_cyto Flow Cytometry (Apoptosis) stain_apop->flow_cyto flow_cyto->analysis

Caption: Experimental workflow for in vitro toxicity assessment of Aze.
Protocol: In Vivo Teratogenicity Assessment in Rodents (Adapted from OECD TG 414)

This protocol provides a framework for an embryo-fetal development toxicity study, which is the standard for teratogenicity testing.[17][18] The choice of species (rat or rabbit) and dosing period is critical.[16]

Step-by-Step Methodology:

  • Animal Selection and Mating: Use a sufficient number of time-mated pregnant females (e.g., Sprague-Dawley rats or New Zealand White rabbits) to ensure approximately 20 pregnant animals per group at term.[17]

  • Dose Groups: Establish at least three dose levels of Aze plus a concurrent vehicle control group. Dose levels should be spaced to produce a gradation of effects, from a NOAEL to a dose that induces some maternal or developmental toxicity.[17]

  • Administration: Administer Aze daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) during the period of major organogenesis (e.g., gestational days 6-15 for rats).[15][17]

  • Maternal Observation: Monitor dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Termination and C-Section: Terminate dams approximately one day prior to parturition (e.g., gestational day 20 for rats). Perform a C-section and examine the uterine contents.

  • Litter Evaluation: Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examination:

    • Individually weigh and sex all fetuses.

    • Examine all fetuses for external malformations.

    • Examine approximately half of the fetuses from each litter for visceral abnormalities (e.g., using the Wilson's sectioning technique).

    • Process the remaining fetuses for skeletal examination (e.g., using Alizarin Red S and Alcian Blue staining) to assess ossification and identify skeletal malformations.

  • Data Analysis: Analyze data for maternal toxicity, reproductive indices (e.g., resorption rates), and fetal parameters (weight, malformation rates). Use appropriate statistical methods to compare treated groups to controls.

In_Vivo_Workflow cluster_exam Fetal Examination start Start: Time-mate Rodents (e.g., Rats) group Assign to Dose Groups (3 levels + 1 control) start->group admin Daily Aze Administration during Organogenesis (e.g., GD 6-15) group->admin monitor Monitor Maternal Health (Weight, Clinical Signs) admin->monitor terminate Terminate Pregnancy (e.g., GD 20) monitor->terminate litter_eval Evaluate Uterine Contents (Resorptions, Live/Dead Fetuses) terminate->litter_eval fetal_weight Weigh and Sex Fetuses litter_eval->fetal_weight external_exam External Malformation Check fetal_weight->external_exam visceral_exam Visceral Examination (Half of Litter) external_exam->visceral_exam skeletal_exam Skeletal Staining & Exam (Other Half of Litter) external_exam->skeletal_exam analysis Data Analysis (Maternal & Fetal Endpoints) visceral_exam->analysis skeletal_exam->analysis

Caption: Workflow for an in vivo teratogenicity study.
Analytical Quantification of Aze in Biological Matrices

Accurate quantification of Aze in biological samples (e.g., plasma, tissue) is essential for pharmacokinetic and toxicokinetic studies. Methods typically involve liquid chromatography (LC) or gas chromatography (GC).[19][20]

  • Sample Preparation: This is a critical step and usually involves protein precipitation followed by solid-phase or liquid-liquid extraction to isolate Aze from the complex biological matrix.

  • Derivatization: Because Aze lacks a strong chromophore, derivatization is often required to enhance detection. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common for GC-MS analysis.[19] For HPLC, derivatization can be done pre- or post-column to attach a fluorescent tag.[21]

  • Detection: High-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS) offers high sensitivity and selectivity.[20][21][22] GC coupled with flame ionization detection (FID) or MS is also a robust alternative.[19]

Implications and Future Directions

The study of (S)-2-Azetidinecarboxylic acid carries significant implications for human health and basic science. The presence of Aze in the food chain warrants further investigation into the risks of chronic, low-dose dietary exposure.[5] The hypothesis linking Aze to the pathogenesis of multiple sclerosis through the misincorporation into myelin basic protein is an active and important area of research.[12] Beyond its role as a toxin, Aze serves as a powerful research tool to induce and study proteotoxic stress, providing insights into cellular quality control mechanisms and protein misfolding diseases.[4][8] Future research should focus on establishing clear dose-response relationships for chronic exposure, identifying potential biomarkers of Aze-induced damage, and exploring therapeutic strategies, such as L-proline co-administration, to mitigate its toxic effects.[7]

References

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Al-shemmari, H., Al-Bader, M., & Bitar, M. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved from [Link]

  • The Plant Journal. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. Retrieved from [Link]

  • Sobel, R. A., Wang, Y., & Rubenstein, E. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 469–484. Oxford Academic. Retrieved from [Link]

  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

  • Al-Bader, M., Al-shemmari, H., & Bitar, M. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • Hoffman, Z. R., Moore, D. S., & Tatomer, D. C. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3 Genes|Genomes|Genetics, 10(7), 2275–2287. Oxford Academic. Retrieved from [Link]

  • Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Laboratory Investigation, 57(4), 439-445. PubMed. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved from [Link]

  • Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Retrieved from [Link]

  • Joneja, M. G. (1981). Teratogenic effects of proline analogue L-azetidine-2-carboxylic acid in hamster fetuses. Teratology, 23(3), 365-372. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Giavini, E. (n.d.). Testing for teratogenicity: the current situation in Europe. European Platform on Rare Disease Registration. Retrieved from [Link]

  • Assessment of safety: In vitro reverse mutation and in vivo acute oral toxicity tests of three biomass products from amino acid-producing Corynebacterium glutamicum. (2023). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. ACS Publications. Retrieved from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. PubMed. Retrieved from [Link]

  • Optimization of the TeraTox Assay for Preclinical Teratogenicity Assessment. (2022). PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Model toxicity assay for amino acid derivatives using green paramecia: Comparison of natural amino acids and N-acetylated non-protein amino acids. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025). Teratogenicity Testing: Methods and Protocols. Retrieved from [Link]

  • EFSA. (2024). Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. Retrieved from [Link]

  • Slideshare. (n.d.). Screening methods for Teratogenicity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Teratogenic effect of retinoic acid in Swiss mice. Retrieved from [Link]

  • MDPI. (2022). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Retrieved from [Link]

  • Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation. (2011). PubMed. Retrieved from [Link]

  • Yazar, R. (n.d.). Drug-Induced Teratogenicity in Animal Models: Translating Research to Human Safety. Retrieved from [Link]

  • Embryo Project Encyclopedia. (n.d.). Teratogenicity testing. Arizona State University. Retrieved from [Link]

  • MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

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Exploratory

Introduction: The Deceptive Simplicity of a Proline Mimic

An In-depth Technical Guide to (S)-2-Azetidinecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on (S)-2-Azetidinecarboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on (S)-2-Azetidinecarboxylic acid (CAS Number: 2133-34-8), a molecule of significant interest due to its unique structural properties and profound biological effects. As a Senior Application Scientist, the aim here is not merely to list facts, but to provide a cohesive understanding of this compound's chemistry, its mechanism of action, and its utility as a powerful tool in modern research and a building block in pharmaceutical development.

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, stands as a classic example of molecular mimicry.[1][2] Structurally, it is a lower homologue of the proteinogenic amino acid L-proline, distinguished by its strained, four-membered heterocyclic ring in place of proline's five-membered pyrrolidine ring.[2][3] First identified in 1955-1956 in plants like lily-of-the-valley (Convallaria majalis) and Solomon's seal (Polygonatum), Aze is a natural toxin and teratogenic agent.[1][2]

Its significance in the scientific community stems from its ability to evade the fidelity checks of protein synthesis.[3] It is recognized by prolyl-tRNA synthetase and subsequently misincorporated into nascent polypeptide chains in place of proline.[1][4][5] This substitution has dramatic consequences, leading to altered protein structure, impaired biological function, and cellular stress, making Aze an invaluable probe for studying protein folding, collagen synthesis, and cellular quality control mechanisms.[1][4][6] This guide will dissect the synthesis, mechanism, applications, and analysis of this compelling molecule.

Physicochemical Profile

The unique properties of Aze are rooted in its strained molecular architecture. Understanding these characteristics is fundamental to its application in experimental design and synthesis.

PropertyValueSource(s)
CAS Number 2133-34-8[1][7][8]
Molecular Formula C₄H₇NO₂[1][2][7]
Molecular Weight 101.10 g/mol [1][4][7]
Appearance White to cream crystalline powder[1][7]
Melting Point ~215-217 °C (decomposes)[1][2][9]
Solubility High solubility in water (>50 g/L); Limited in ethanol[1]
Optical Rotation ([α]D) -108° (c = 3.6 in H₂O)[1]
pKa ~2.35 (carboxylic acid group)[1]
Synonyms L-Azetidine-2-carboxylic acid, A2C, Aze[7][10]

Synthesis: Achieving Stereochemical Purity

The synthesis of enantiomerically pure (S)-2-Azetidinecarboxylic acid is a critical challenge, as the biological activity resides in the (S)-enantiomer which mimics L-proline.[1] Various strategies have been developed to overcome this, often starting from chiral precursors.

One efficient and widely recognized approach begins with optically active L-aspartic acid. This method avoids costly resolution steps and the use of harsh reagents like metallic sodium in liquid ammonia, which were drawbacks of earlier methods.[11] Another innovative route utilizes malonic ester intermediates and a key cyclization step to form the strained four-membered ring with high efficiency.[12]

Below is a generalized workflow based on patented industrial processes, illustrating the conversion of a protected chiral precursor to the final product.

Experimental Protocol: Synthesis from an Optically Active Precursor

This protocol is a conceptual representation based on the strategy of converting a 4-oxo-2-azetidinecarboxylic acid derivative, which can be sourced from L-aspartic acid.[11]

  • Reduction: A 4-oxo-2-azetidinecarboxylic acid derivative (e.g., an ester) is reduced using a hydride reducing agent (e.g., sodium borohydride) in a suitable solvent like ethanol. This step converts the ketone to a hydroxyl group, which is subsequently eliminated to form the azetidine ring system, ultimately yielding (S)-azetidine-2-methanol.

  • N-Protection: The secondary amine of the resulting (S)-azetidine-2-methanol is protected to prevent side reactions in the subsequent oxidation step. A common protecting group is benzyloxycarbonyl (Cbz), introduced by reacting the intermediate with benzyloxycarbonyl chloride in the presence of a base like sodium hydrogen carbonate.[11] This yields N-protected (S)-azetidine-2-methanol.

  • Oxidation: The primary alcohol of the N-protected intermediate is oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as ruthenium trichloride with sodium periodate or TEMPO-catalyzed oxidation. This step produces N-protected (S)-azetidine-2-carboxylic acid.

  • Deprotection: The N-protecting group is removed to yield the final product. For a Cbz group, this is typically accomplished via catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere.

  • Purification: The final product, (S)-2-Azetidinecarboxylic acid, is purified, often by crystallization from a solvent mixture like methanol/water, to yield a high-purity crystalline solid.

G cluster_0 Synthetic Pathway of (S)-2-Azetidinecarboxylic Acid A (S)-4-Oxo-2-azetidine- carboxylic acid derivative B (S)-Azetidine-2-methanol A->B Hydride Reduction C N-Protected (S)-Azetidine-2-methanol B->C Amino Protection D N-Protected (S)-Azetidine-2-carboxylic acid C->D Oxidation E (S)-2-Azetidinecarboxylic acid D->E Deprotection

Caption: A generalized synthetic route to (S)-2-Azetidinecarboxylic acid.

Biological Mechanism of Action: A Trojan Horse at the Ribosome

The toxicity of Aze is a direct consequence of its structural similarity to L-proline.[1][2] This allows it to act as a "Trojan horse," entering the cell's protein synthesis machinery with devastating effects.

The mechanism unfolds in two primary stages:

  • Misacylation by Prolyl-tRNA Synthetase (ProRS): In the first fidelity checkpoint of translation, aminoacyl-tRNA synthetases ensure the correct amino acid is attached to its corresponding tRNA. Due to its structural analogy, Aze is recognized and activated by ProRS, which mistakenly acylates it onto tRNAPro.[1] While the catalytic efficiency for Aze is lower than for proline, it occurs at a sufficient rate to be biologically significant.[1]

  • Incorporation and Protein Misfolding: The resulting Aze-tRNAPro complex is delivered to the ribosome and incorporated into the growing polypeptide chain at positions coded for proline.[4][5][6] The smaller, more rigid four-membered ring of Aze imposes different conformational constraints than proline's five-membered ring.[1] This disrupts the protein's secondary and tertiary structure, particularly in proteins rich in proline, such as collagen, where it prevents the formation of a stable triple helix.[4][13][14][15]

The accumulation of misfolded, Aze-containing proteins triggers a cascade of cellular stress responses, most notably the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, which can ultimately lead to apoptosis (programmed cell death).[1][6][16]

G cluster_0 Mechanism of Aze-Induced Proteotoxicity Aze (S)-Aze ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS Binds to active site Aze_tRNA Aze-tRNA(Pro) ProRS->Aze_tRNA Misacylation tRNA tRNA(Pro) tRNA->ProRS Ribosome Ribosome Aze_tRNA->Ribosome Enters A-site Protein Nascent Polypeptide Ribosome->Protein Translation Misfolded Misfolded (Aze-containing) Protein Protein->Misfolded Aze Incorporation UPR Unfolded Protein Response (UPR) & ER Stress Misfolded->UPR Accumulation triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: The pathway of Aze misincorporation leading to cellular stress.

Applications in Scientific Research and Drug Discovery

Beyond its role as a toxin, Aze is a versatile tool for probing fundamental biological processes and a valuable scaffold in medicinal chemistry.

A Tool for Biochemical Investigation
  • Studying Collagen Synthesis: Aze is a potent inhibitor of collagen accumulation.[13][14] Researchers use it to create experimental models to study collagen biosynthesis, maturation, and degradation, which is crucial for understanding fibrosis and connective tissue disorders.[1][15]

  • Probing Protein Folding and Quality Control: By inducing the production of misfolded proteins in a controlled manner, Aze allows for detailed investigation of the UPR, ER-associated degradation (ERAD), and other cellular quality control pathways.[1][6]

  • Investigating Proline's Role: As a constrained proline analog, Aze can be incorporated into synthetic peptides to study how proline's unique structure influences protein conformation, such as its role in forming β-turns.[1]

G cluster_1 Research Workflow Using Aze cluster_2 Analytical Methods start Cell Culture or Animal Model treat Treat with (S)-Aze start->treat Step 1 observe Observe Phenotype (e.g., reduced collagen, cell death) treat->observe Step 2 analyze Biochemical Analysis observe->analyze Step 3 end Mechanistic Insight analyze->end Step 4 Western Western Blot (UPR markers) analyze->Western Microscopy Electron Microscopy (Collagen fibrils) analyze->Microscopy Assay Apoptosis Assay (Caspase activity) analyze->Assay

Sources

Foundational

(S)-2-Azetidinecarboxylic Acid: A Comprehensive Technical Guide to its Molecular Structure and Implications

For Immediate Release A Deep Dive into the Constrained World of a Proline Analogue: Unveiling the Molecular Nuances of (S)-2-Azetidinecarboxylic Acid This technical guide offers an in-depth exploration of the molecular s...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Constrained World of a Proline Analogue: Unveiling the Molecular Nuances of (S)-2-Azetidinecarboxylic Acid

This technical guide offers an in-depth exploration of the molecular structure, spectroscopic profile, and biological significance of (S)-2-Azetidinecarboxylic acid (Aze). As a constrained analogue of proline, this non-proteinogenic amino acid has garnered significant interest within the scientific community, particularly for its role as a biochemical probe and its implications in drug development. This document serves as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing a detailed analysis grounded in empirical data and established scientific principles.

Introduction: The Significance of a Strained Ring

(S)-2-Azetidinecarboxylic acid is a naturally occurring imino acid first isolated from the lily of the valley (Convallaria majalis)[1]. It is a four-membered heterocyclic compound, structurally similar to the five-membered ring of proline[2]. This seemingly minor difference in ring size imparts significant conformational constraints and alters its physicochemical properties, leading to profound biological consequences. Its ability to be mistakenly incorporated into proteins in place of proline makes it a potent toxin and a valuable tool for studying protein folding and stability[2][3]. Understanding the precise molecular architecture of (S)-2-Azetidinecarboxylic acid is therefore paramount to elucidating its mechanism of action and harnessing its potential in biomedical research.

Molecular Structure and Conformational Analysis

The defining feature of (S)-2-Azetidinecarboxylic acid is its strained four-membered azetidine ring. This inherent strain dictates the molecule's geometry, influencing bond lengths, bond angles, and overall conformation.

Molecular Geometry

The molecular formula of (S)-2-Azetidinecarboxylic acid is C₄H₇NO₂[4]. The IUPAC name for this compound is (2S)-azetidine-2-carboxylic acid[4].

X-ray crystallographic studies have revealed that L-azetidine-2-carboxylic acid crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. The unit cell dimensions are a = 7.457 Å, b = 9.810 Å, and c = 6.328 Å[5]. The molecule exists in a zwitterionic form in the solid state, with the carboxylic acid group deprotonated and the ring nitrogen protonated[5].

The azetidine ring is not planar but adopts a puckered conformation to alleviate some of the inherent ring strain[5]. This buckling of the ring places the carboxylate group further from the distal C4 carbon than would be expected in a planar configuration[5]. This specific conformation has significant implications for how the molecule is recognized by enzymes and incorporated into polypeptide chains.

Conformational Flexibility

Compared to proline, peptides containing (S)-2-Azetidinecarboxylic acid exhibit a greater degree of flexibility. This is attributed to a reduction in the repulsive noncovalent interactions between the atoms of the smaller four-membered ring and adjacent amino acid residues[3]. This increased flexibility can destabilize ordered polypeptide structures, such as the collagen triple helix, when (S)-2-Azetidinecarboxylic acid is incorporated[3].

Spectroscopic Characterization

The unique structural features of (S)-2-Azetidinecarboxylic acid give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (S)-2-Azetidinecarboxylic acid in solution.

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (S)-2-Azetidinecarboxylic acid in D₂O, the following chemical shifts are observed:

ProtonChemical Shift (δ) in ppmMultiplicity
4.39-4.51m
Hβ-a2.29-2.51m
Hβ-b2.69-2.85m
3.54–3.83m

Table 1: ¹H NMR Chemical Shifts of (S)-2-Azetidinecarboxylic acid in D₂O.[6]

The complex multiplets arise from the coupling between the protons on the puckered azetidine ring.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for (S)-2-Azetidinecarboxylic acid in D₂O are as follows:

CarbonChemical Shift (δ) in ppm
58.4
23.1
42.1
C=O172.1

Table 2: ¹³C NMR Chemical Shifts of (S)-2-Azetidinecarboxylic acid in D₂O.[6]

The downfield shift of the carboxyl carbon (C=O) is characteristic of carboxylic acids[7][8].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by two main absorption bands[9]. For (S)-2-Azetidinecarboxylic acid, a broad absorption is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding[9]. A strong absorption band between 1710 and 1760 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-Azetidinecarboxylic acid (molecular weight: 101.10 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 101. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as COOH, mass = 45) or the formation of an acylium ion[10]. The base peak is often due to the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable fragment.

Synthesis of (S)-2-Azetidinecarboxylic Acid

Several synthetic routes to (S)-2-Azetidinecarboxylic acid have been developed, often starting from readily available chiral precursors to ensure the correct stereochemistry.

Synthesis from L-Aspartic Acid

A common and efficient method for the enantioselective synthesis of (S)-2-Azetidinecarboxylic acid begins with L-aspartic acid[1][6]. This multi-step synthesis involves the protection of the amino and carboxyl groups, reduction of one of the carboxyl groups to an alcohol, activation of the alcohol as a leaving group, and subsequent intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Synthesis from L-Aspartic Acid (Conceptual Workflow)

  • Protection: The amino group of L-aspartic acid is protected, for example, with a Boc group, and the α-carboxyl group is selectively protected as a tert-butyl ester.

  • Reduction: The unprotected β-carboxyl group is reduced to a primary alcohol using a suitable reducing agent.

  • Activation: The resulting hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation.

  • Cyclization: Intramolecular nucleophilic substitution, where the deprotected amino group attacks the carbon bearing the leaving group, leads to the formation of the four-membered azetidine ring.

  • Deprotection: Finally, the protecting groups on the nitrogen and the remaining carboxyl group are removed to yield (S)-2-Azetidinecarboxylic acid.

Synthesis_from_L-Aspartic_Acid cluster_0 Starting Material cluster_1 Key Steps cluster_2 Final Product L-Aspartic_Acid L-Aspartic Acid Protection Protection of Amino & Carboxyl Groups L-Aspartic_Acid->Protection 1 Reduction Selective Reduction of β-Carboxyl Group Protection->Reduction 2 Activation Activation of Hydroxyl Group Reduction->Activation 3 Cyclization Intramolecular Cyclization Activation->Cyclization 4 Deprotection Final Deprotection Cyclization->Deprotection 5 Aze (S)-2-Azetidinecarboxylic Acid Deprotection->Aze 6 Mechanism_of_Action Aze (S)-2-Azetidinecarboxylic Acid ProRS Prolyl-tRNA Synthetase Aze->ProRS Mimics Proline tRNA_Pro tRNA(Pro) ProRS->tRNA_Pro Incorrectly Charges Aze_tRNA Aze-tRNA(Pro) tRNA_Pro->Aze_tRNA Ribosome Ribosome Aze_tRNA->Ribosome Enters Protein Synthesis Protein Nascent Polypeptide Chain Ribosome->Protein Incorporates Aze Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein Disrupts Conformation UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Induces Toxicity Cellular Toxicity Misfolded_Protein->Toxicity Leads to

Caption: Mechanism of action of (S)-2-Azetidinecarboxylic acid as a proline analogue.

Applications in Research and Drug Development

The ability of (S)-2-Azetidinecarboxylic acid to induce protein misfolding makes it a valuable tool for studying cellular stress responses and protein quality control mechanisms.[11] It has been used as an inhibitor of collagen synthesis and has shown anti-angiogenic properties. Its unique structural and biological properties also make it an interesting scaffold for the design of novel therapeutic agents.

Conclusion

(S)-2-Azetidinecarboxylic acid represents a fascinating example of how subtle changes in molecular structure can lead to profound biological effects. Its strained four-membered ring dictates a unique conformational landscape that allows it to masquerade as proline, leading to the disruption of protein structure and function. A thorough understanding of its molecular geometry and spectroscopic properties, as detailed in this guide, is fundamental for researchers and scientists seeking to utilize this molecule as a research tool or to explore its potential in drug discovery and development. The continued investigation into this and other constrained amino acids promises to yield further insights into the complex interplay between molecular structure and biological function.

References

  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 239. [Link]

  • HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

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Exploratory

chemical synthesis of (S)-2-Azetidinecarboxylic acid overview

An In-depth Technical Guide to the Chemical Synthesis of (S)-2-Azetidinecarboxylic Acid Executive Summary (S)-2-Azetidinecarboxylic acid, also known as L-Azetidine-2-carboxylic acid (L-Aze), is a non-proteinogenic, const...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Synthesis of (S)-2-Azetidinecarboxylic Acid

Executive Summary

(S)-2-Azetidinecarboxylic acid, also known as L-Azetidine-2-carboxylic acid (L-Aze), is a non-proteinogenic, constrained amino acid analogue of proline.[1][2] Its unique four-membered ring structure imparts significant conformational rigidity, making it a valuable building block in medicinal chemistry and drug development. L-Aze serves as a crucial precursor for synthesizing complex molecules such as the metal-chelating agent nicotianamine and potent thrombin inhibitors.[3][4][5] Furthermore, its ability to be misincorporated in place of proline during protein synthesis makes it a powerful tool for studying protein folding and quality control mechanisms.[1] This guide provides a comprehensive overview of the primary stereoselective strategies for synthesizing (S)-2-Azetidinecarboxylic acid, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic routes, compare their relative efficiencies, and provide detailed experimental protocols for practical implementation.

Introduction: The Significance of a Strained Ring

First isolated from lily-of-the-valley (Convallaria majalis) in 1955, (S)-2-Azetidinecarboxylic acid is a fascinating natural product.[1][5] Unlike its five-membered counterpart, L-proline, the strained azetidine ring of L-Aze significantly alters the conformational properties of peptides into which it is incorporated, often promoting specific secondary structures like γ-turns.[6][7] This structural constraint is highly sought after in the design of peptidomimetics and other pharmacologically active compounds.

However, the synthesis of this molecule is not trivial. The primary challenges lie in constructing the sterically strained four-membered ring and, critically, controlling the stereochemistry at the C2 position to yield the biologically relevant (S)-enantiomer. This guide will explore the most effective strategies developed to overcome these hurdles, focusing on methods that are scalable, cost-effective, and provide high enantiopurity.

Key Synthetic Strategies: A Comparative Overview

The synthesis of L-Aze can be broadly categorized into three main approaches: leveraging the chiral pool, employing asymmetric synthesis with chiral auxiliaries, and resolving racemic mixtures.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

This strategy utilizes readily available, inexpensive, and enantiopure starting materials like L-aspartic acid. These routes preserve the inherent stereochemistry of the starting material throughout the synthetic sequence.

A robust and scalable method begins with L-aspartic acid, converting it into L-Aze over several steps. This pathway is advantageous as it avoids costly reagents and complex purification methods like column chromatography, often relying on pH-controlled extractions.[3] The general strategy involves selective protection of the functional groups, reduction of the distal carboxylic acid to an alcohol, activation of the alcohol as a leaving group, and finally, intramolecular cyclization followed by deprotection.

G

A key innovation in this area involves using a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group, which acts as both a protecting group and an activator for the amine, facilitating the ring-closing reaction.[2][3]

A more classical approach involves the treatment of optically active α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids.[1] This reaction generates a γ-amino-α-chlorobutyric acid intermediate. Subsequent treatment with a base, such as barium hydroxide, promotes the elimination of HCl and the concomitant intramolecular nucleophilic substitution to form the azetidine ring.[1] While historically significant, this method can be hampered by side reactions and may require more stringent purification.

Asymmetric Synthesis Using Chiral Auxiliaries

This approach constructs the chiral center during the synthesis using a recoverable chiral auxiliary. This method is highly versatile and can be adapted to produce either enantiomer of azetidine-2-carboxylic acid.

A practical and efficient asymmetric synthesis uses optically active α-methylbenzylamine as a chiral auxiliary.[6][7] The synthesis begins by attaching the auxiliary to a suitable backbone. The key step is the construction of the azetidine ring via an intramolecular alkylation.[6][8] The chiral auxiliary directs the stereochemical outcome of the reaction. Finally, the auxiliary is removed, typically by hydrogenolysis, to yield the enantiopure product. This entire sequence can be completed in five to six steps with good overall yields.[6]

G

Another elegant strategy involves the use of malonic ester intermediates.[9][10] In this route, a chiral auxiliary like (S)-(1'-methyl)benzylamine is first attached to dimethyl aminomalonate. The crucial four-membered ring formation is achieved with high efficiency by treating this intermediate with 1,2-dibromoethane and a suitable base like cesium carbonate.[9][10]

A subsequent Krapcho dealkoxycarbonylation is performed, where the chiral auxiliary on the nitrogen atom directs the protonation to preferentially form the desired (2S)-monoester.[9] Any undesired (2R)-isomer can often be epimerized and recycled. The final steps involve lipase-catalyzed hydrolysis of the ester followed by deprotection of the nitrogen to afford enantiomerically pure L-Aze.[9][10]

Resolution of Racemic Azetidine-2-carboxylic Acid

While often less efficient than stereoselective synthesis, resolution can be an effective strategy, particularly when a simple synthesis for the racemic compound is available.

  • Classical Resolution: This involves forming diastereomeric salts by reacting the racemic N-protected azetidine derivative with a chiral resolving agent, such as D-α-phenylethylamine.[5] The diastereomers, having different physical properties, can then be separated by fractional crystallization.

  • Enzymatic Resolution: Enzymes, particularly lipases like Chirazyme L-2 or from Candida antarctica, can be used to selectively hydrolyze one enantiomer of an N-alkyl-azetidine-2-carboxylate ester, allowing for the separation of the unreacted ester from the hydrolyzed acid.[6][9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors like scale, cost of starting materials, available equipment, and desired purity.

Synthetic Strategy Starting Material Typical # of Steps Overall Yield Stereocontrol Key Advantages Key Disadvantages
Chiral Pool L-Aspartic Acid~13~49%[3]Excellent (Inherited)Low-cost starting material, scalable, avoids chromatography.[3]Long sequence of steps.
Chiral Pool α,γ-Diaminobutyric Acid~2-3ModerateGood (Inherited)Short route.Potential for side reactions.[1]
Chiral Auxiliary α-Methylbenzylamine5-620-32%[6]Excellent (Auxiliary-controlled)High enantiopurity, access to both enantiomers.[6][7]Moderate yield, cost of auxiliary.
Chiral Auxiliary Malonic Ester Route~5~48%[9]Excellent (>99.9% ee)[9]High yield and enantiopurity, clever stereocontrol.[9]Requires specific enzyme for resolution step.
Resolution Racemic AzetidineVariable<50% (Theoretical Max)GoodCan be simple if racemic synthesis is efficient.Inherently inefficient (discards 50% of material), may require optimization.

Detailed Experimental Protocol: Synthesis from L-Aspartic Acid Derivative

This protocol is adapted from a multigram-scale synthesis that avoids column chromatography, making it suitable for larger-scale preparations.[3] The procedure outlines the key cyclization and deprotection steps.

Starting Material: tert-Butyl (S)-2-((4-iodobutyl)amino)-4-(tert-butoxy)-4-oxobutanoate (Intermediate derived from L-Aspartic acid in ~7 steps).

Step 1: Intramolecular Cyclization

  • To a solution of the iodinated intermediate (1 eq) in acetonitrile (MeCN), add cesium carbonate (Cs₂CO₃, 4 eq) at room temperature.

  • Heat the reaction mixture to 55 °C and stir for 1 hour, then continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (AcOEt) and wash successively with 1M HCl (aq.) and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to afford the N-Ts-protected L-Aze derivative (Compound 11 in the literature), which is often used in the next step without further purification.[3] Expected Yield: ~94%.[3]

Step 2: Deprotection to Yield L-Aze

  • Ts-Deprotection: Dissolve the N-Ts protected intermediate from the previous step in methanol (MeOH). Add magnesium (Mg) turnings and stir vigorously until the reaction is complete. This step removes the tosyl protecting group from the nitrogen.

  • t-Butyl Deprotection: After completion of the N-deprotection, remove the solvent. To the residue, add a mixture of water and trifluoroacetic acid (TFA) at 0 °C.[3]

  • Stir the reaction mixture at room temperature for 6 hours to cleave the tert-butyl ester groups.

  • Carefully neutralize the mixture by adding 28% aqueous ammonia at 0 °C.

  • Lyophilize (freeze-dry) the resulting solution to obtain (S)-2-Azetidinecarboxylic acid as a solid. Expected Yield: Quantitative.[3]

Mechanistic Insights and Protecting Group Strategy

The success of any L-Aze synthesis hinges on two critical aspects: the ring-forming cyclization and the strategic use of protecting groups.

  • The Cyclization Step: The formation of the azetidine ring is typically an intramolecular SN2 reaction. A primary or secondary amine attacks a carbon atom bearing a good leaving group (e.g., I⁻, OTs⁻) at the γ-position. The reaction is entropically challenging due to the formation of a strained four-membered ring. Therefore, reaction conditions must be carefully optimized. The use of a strong base (e.g., Cs₂CO₃, NaH) and a polar aprotic solvent (e.g., DMF, MeCN) is common to facilitate this step.[3][4][9]

  • Protecting Groups (PGs): Orthogonal protecting groups are essential.[11]

    • Amine Protection: The nucleophilic nitrogen atom must be protected during early steps and deprotected for the key cyclization. Common PGs include tert-butoxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis.[4][11] The p-toluenesulfonyl (Ts) group is also used, offering stability but requiring harsher conditions for removal (e.g., Mg/MeOH or Na/liquid NH₃).[3][4]

    • Carboxylic Acid Protection: The carboxylic acid is typically converted to an ester (e.g., methyl, ethyl, or tert-butyl) to prevent it from acting as an acid and to allow for other transformations.[12] Tert-butyl esters are particularly useful as they can be cleaved under acidic conditions (e.g., TFA) that are orthogonal to many other PGs.[3]

Conclusion

The synthesis of (S)-2-Azetidinecarboxylic acid has evolved from classical resolutions to highly sophisticated and efficient stereoselective routes. Strategies starting from inexpensive chiral pool materials like L-aspartic acid are particularly attractive for large-scale industrial production due to their cost-effectiveness and avoidance of chromatographic purification.[3] Simultaneously, asymmetric methods using chiral auxiliaries offer high enantiopurity and flexibility, providing access to both L-Aze and its D-enantiomer, which is valuable for comparative biological studies and as a component in certain synthetic targets.[6][7] The continued development of novel cyclization strategies and more efficient catalytic methods will further enhance the accessibility of this unique and powerful building block for the next generation of therapeutics and biochemical probes.

References

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  • Takaishi, T., Wakisaka, K., Vavricka, C. J., Kiyota, H., & Izumi, M. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

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Foundational

(S)-2-Azetidinecarboxylic Acid: Physicochemical Properties and Synthetic Applications

An In-Depth Technical Guide Abstract: (S)-2-Azetidinecarboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a conformationally constrained analog of L-proline.[1][2][3] Its unique four-membered ring str...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: (S)-2-Azetidinecarboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a conformationally constrained analog of L-proline.[1][2][3] Its unique four-membered ring structure imparts significant rigidity, making it a highly valuable building block in medicinal chemistry and drug development for the synthesis of peptidomimetics and other novel therapeutics.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-2-Azetidinecarboxylic acid. We will explore its structural characteristics, spectral data, chemical reactivity, and stability, offering field-proven insights and detailed experimental protocols for its derivatization, tailored for researchers, chemists, and drug development professionals.

The Strategic Value of Conformational Constraint: An Introduction

In the rational design of therapeutic agents, controlling the three-dimensional structure of a molecule is paramount for achieving high affinity and selectivity for a biological target. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a specific, rigid conformation. Incorporating constrained scaffolds, such as the four-membered ring of (S)-2-azetidinecarboxylic acid, pre-organizes the molecule into a more defined conformation, mitigating this entropic loss. As a proline analog, it can be incorporated into peptide sequences to induce specific secondary structures or act as a scaffold for novel enzyme inhibitors.[3] Its misincorporation in place of proline can disrupt protein folding and function, a property that is both a source of its natural toxicity and a tool for studying cellular protein quality control mechanisms.[1][2][4]

Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of (S)-2-azetidinecarboxylic acid is essential for its effective use in synthesis, formulation, and biological assays.

Molecular Structure and Identity

The defining feature of (S)-2-azetidinecarboxylic acid is its strained four-membered heterocyclic ring, which contains one nitrogen atom.[2][5] This strained ring is responsible for much of its unique chemical reactivity compared to its five-membered counterpart, proline.[2]

PropertyValueSource
Molecular Formula C₄H₇NO₂[1][6]
Molecular Weight 101.10 g/mol [1][6]
IUPAC Name (2S)-azetidine-2-carboxylic acid[6]
Common Synonyms L-Azetidine-2-carboxylic acid, Aze, Azc[1][2][6]
CAS Number 2133-34-8[2][6]
Canonical SMILES C1C(NC1)C(=O)O[6]
InChI Key IADUEWIQBXOCDZ-VKHMYHEASA-N[1][3]

Diagram 1: Annotated Structure of (S)-2-Azetidinecarboxylic Acid

Caption: Structure of (S)-2-Azetidinecarboxylic acid with key atoms labeled.

Physical and Chiroptical Properties

As a crystalline solid, its physical properties are typical of small amino acids, dominated by strong intermolecular hydrogen bonding in the solid state.

PropertyValueConditionsSource
Appearance White to light beige crystalline powderAmbient[3][6]
Melting Point ~215 °C (with decomposition)Not specified[1][3]
Solubility 5 g/100 mLIn water[1][3]
Practically insolubleIn absolute ethanol[6]
Optical Rotation [α]²⁰/D = -108°c=3.6 in H₂O[6]
pKa (Carboxylic Acid) ~1.76 - 2.35 (Predicted)[2][7]
pKa (Secondary Amine) ~10.68 (Predicted)[7]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of (S)-2-azetidinecarboxylic acid and its derivatives.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band from the carboxylic acid, typically seen from 2500-3500 cm⁻¹, which overlaps with the N-H stretch of the secondary amine. A strong C=O stretch for the carbonyl group appears around 1700 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum shows complex multiplets for the ring protons due to the rigid structure. The α-proton (next to the carboxyl group) is typically found around 2.0-3.0 ppm. The carboxylic acid proton is a broad singlet, often far downfield (10-12 ppm), and may exchange with D₂O.[9]

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid gives a characteristic signal in the 160-185 ppm region.[8][9] The three carbons of the azetidine ring will appear in the aliphatic region of the spectrum.

  • Mass Spectrometry (MS) : In electrospray ionization (ESI), the molecule is readily observed as the protonated molecular ion [M+H]⁺ at m/z 102.05 or the deprotonated ion [M-H]⁻ at m/z 100.04. A common fragmentation pattern for carboxylic acids involves the loss of H₂O and/or CO₂.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of (S)-2-azetidinecarboxylic acid is dominated by its two primary functional groups: the secondary amine and the carboxylic acid. The inherent ring strain also makes it susceptible to ring-opening reactions under certain conditions.[2]

Key Synthetic Transformations
  • N-Protection : The secondary amine is a nucleophilic center and is typically protected before subsequent reactions, especially peptide coupling. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). This is a crucial first step to prevent self-polymerization and direct reactivity to the carboxyl group.

  • Carboxyl Group Activation/Esterification : The carboxylic acid can be activated for amide bond formation using standard peptide coupling reagents (e.g., HBTU, HATU) or converted to an ester to protect it or modify its solubility.

  • Peptide Synthesis : As a proline analog, it can be incorporated into peptide chains using solid-phase or solution-phase synthesis methodologies. The choice of coupling reagents and conditions must be optimized to accommodate the steric hindrance of the cyclic structure.

Diagram 2: Synthetic Pathways from (S)-2-Azetidinecarboxylic Acid

Aze (S)-2-Azetidine- carboxylic Acid N_Protected N-Protected Aze (e.g., Boc-Aze-OH) Aze->N_Protected N-Protection (Boc₂O or Fmoc-OSu) Ester Aze Ester (e.g., Aze-OMe) Aze->Ester Esterification (MeOH, SOCl₂) Peptide Aze-Containing Peptide N_Protected->Peptide Peptide Coupling (Activate COOH, add amine) start Dissolve Aze in Dioxane / aq. NaHCO₃ step2 Cool to 0°C & Add Boc₂O start->step2 step3 Stir at RT (12-18h) step2->step3 step4 Concentrate (Remove Dioxane) step3->step4 step5 Wash with Ethyl Acetate step4->step5 step6 Acidify with HCl to pH 2-3 step5->step6 step7 Extract with Ethyl Acetate (3x) step6->step7 step8 Wash with Brine step7->step8 step9 Dry (MgSO₄) & Concentrate step8->step9 end Pure Boc-Aze-OH step9->end

Caption: A streamlined workflow for the synthesis of Boc-protected (S)-2-azetidinecarboxylic acid.

References

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  • UBPBio (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid. Retrieved from [Link]

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  • PubMed (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed (1982). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of (S)-2-Azetidinecarboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: (S)-2-Azetidinecarboxylic Acid - A Molecule of Interest (S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid analogue of proline, has garnered significant attention within the scientific community...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-2-Azetidinecarboxylic Acid - A Molecule of Interest

(S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid analogue of proline, has garnered significant attention within the scientific community, particularly in the realms of drug discovery and biochemistry. Its unique four-membered ring structure imparts distinct conformational constraints, making it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthetic protocols to bioavailability in preclinical studies. This guide provides a comprehensive overview of the solubility of (S)-2-Azetidinecarboxylic acid in a range of common laboratory solvents, delves into the physicochemical principles governing its solubility, and offers a detailed experimental protocol for its determination.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For (S)-2-Azetidinecarboxylic acid, several key characteristics are paramount:

  • Zwitterionic Nature: Like other amino acids, (S)-2-Azetidinecarboxylic acid exists predominantly as a zwitterion at physiological pH.[2][3] This means it possesses both a positively charged ammonium group (-NH2+) and a negatively charged carboxylate group (-COO-), leading to strong intermolecular electrostatic interactions and a high crystal lattice energy. Overcoming this energy is a primary factor in its dissolution.

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (the ammonium group) and a hydrogen bond acceptor (the carboxylate group) allows for extensive hydrogen bonding with protic solvents like water and alcohols.

  • Molecular Size and Shape: The compact, cyclic structure of (S)-2-Azetidinecarboxylic acid influences how it packs in a crystal lattice and how it interacts with solvent molecules.

The interplay of these factors explains its high solubility in polar protic solvents and lower solubility in non-polar and some polar aprotic solvents.

Solubility Profile of (S)-2-Azetidinecarboxylic Acid

A thorough understanding of a compound's solubility across a spectrum of solvents is essential for its effective use in research and development. The following table summarizes the available solubility data for (S)-2-Azetidinecarboxylic acid.

SolventSolvent TypeSolubilityReference
WaterPolar Protic50 g/L (5 g/100 mL)[1]
MethanolPolar ProticSlightly Soluble[1]
Ethanol (absolute)Polar ProticPractically Insoluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticInsoluble[4]
Aqueous Base-Slightly Soluble[1]

Theoretical Framework: Why Solvents Matter

The principle of "like dissolves like" provides a foundational understanding of solubility.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can effectively solvate both the positive and negative charges of the zwitterionic form of (S)-2-Azetidinecarboxylic acid through ion-dipole interactions. Furthermore, their ability to form hydrogen bonds with the ammonium and carboxylate groups helps to overcome the crystal lattice energy, leading to higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions. However, they lack the ability to donate hydrogen bonds, which can limit their effectiveness in solvating the zwitterion, particularly the negatively charged carboxylate group. This often results in lower solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively solvate charged species. The energy required to break the strong ionic and hydrogen bonding interactions in the crystal lattice of (S)-2-Azetidinecarboxylic acid is not compensated by the weak van der Waals forces that would be formed with non-polar solvents, resulting in very low solubility.

Caption: Key physicochemical factors influencing the solubility of (S)-2-Azetidinecarboxylic acid.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] This protocol is adapted for the specific properties of (S)-2-Azetidinecarboxylic acid.

Materials
  • (S)-2-Azetidinecarboxylic acid (solid, high purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid (S)-2-Azetidinecarboxylic acid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid particles are disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of (S)-2-Azetidinecarboxylic acid.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Recommended HPLC Method for Quantification

A robust and reliable analytical method is critical for accurate solubility determination. A reverse-phase HPLC method with UV detection is suitable for quantifying (S)-2-Azetidinecarboxylic acid, which lacks a strong chromophore.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and a small percentage of an organic modifier like acetonitrile. The low pH will ensure the protonation of the carboxylic acid, leading to better retention on the reverse-phase column.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a low wavelength, typically around 210 nm, where the carboxylic acid group exhibits some absorbance.[6]

  • Calibration: Prepare a series of standard solutions of (S)-2-Azetidinecarboxylic acid of known concentrations in the mobile phase to generate a calibration curve.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive overview of the solubility of (S)-2-Azetidinecarboxylic acid, grounded in its fundamental physicochemical properties. For researchers and drug development professionals, a clear understanding of solubility is not merely a preliminary step but a cornerstone of successful project execution. The provided data and protocols offer a robust framework for both predicting and experimentally determining the solubility of this important molecule, thereby facilitating its effective application in synthesis, screening, and formulation development. The principles and methodologies outlined herein are designed to be both informative and practical, empowering scientists to make well-informed decisions in their research endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16486, (S)-2-Azetidinecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Zwitterion. Retrieved from [Link]

  • Save My Exams. (2024). Zwitterion (amino acid) equilibrium and the equilibrium constant. Retrieved from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Lee, H., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-140.

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Foundational

A Technical Guide to (S)-2-Azetidinecarboxylic Acid in Chemical Biology

Abstract (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in nature, serves as a potent chemical tool for life science researchers.[1][2] Its structural mimicry of L-proline allows it to be mist...

Author: BenchChem Technical Support Team. Date: January 2026

By A Senior Application Scientist

January 10, 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in nature, serves as a potent chemical tool for life science researchers.[1][2] Its structural mimicry of L-proline allows it to be mistakenly incorporated into proteins, leading to profound consequences for protein structure, stability, and cellular function.[1][3] This guide provides an in-depth exploration of Aze's mechanism of action, its diverse applications in chemical biology and drug development, and detailed protocols for its experimental use. We will delve into how Aze acts as a proteotoxic agent to induce protein misfolding and the unfolded protein response (UPR), its specific impact on collagen stability, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule to probe biological systems and develop novel therapeutic strategies.

Introduction: A Proline Analogue with a Twist

(S)-2-Azetidinecarboxylic acid is the lower homologue of L-proline, differing by a single methylene group, resulting in a strained four-membered ring instead of proline's five-membered ring.[3][4] This seemingly minor structural alteration has significant ramifications for its biochemical behavior. Found in plants like sugar beets and lily-of-the-valley, Aze acts as a natural defense mechanism, deterring herbivores by poisoning them.[1][2] In the laboratory, this toxicity is harnessed as a powerful tool. Because of its structural similarity to proline, Aze is recognized by the cell's protein synthesis machinery and can be erroneously incorporated into polypeptide chains in place of proline.[1][3][5]

The consequences of this misincorporation are the primary focus of this guide. The altered geometry of the Aze ring, compared to proline, disrupts the tightly controlled secondary and tertiary structures of proteins, particularly those rich in proline, such as collagen.[4][6] This disruption leads to protein misfolding, aggregation, and the activation of cellular stress responses.[1][7]

Mechanism of Action: A Case of Mistaken Identity

The utility of Aze in chemical biology stems from its ability to hijack the protein synthesis pathway. This process can be broken down into two key steps: enzymatic recognition and the structural consequences of incorporation.

Recognition by Prolyl-tRNA Synthetase (ProRS)

The gatekeeper for proline's entry into protein synthesis is the enzyme Prolyl-tRNA Synthetase (ProRS). This enzyme is responsible for charging transfer RNA (tRNA) molecules with their corresponding amino acid (a process called aminoacylation). The high structural fidelity of Aze allows it to fit into the active site of ProRS, which then mistakenly attaches Aze to the proline-specific tRNA (tRNAPro).[2][8] This "mischarged" tRNA is then delivered to the ribosome for incorporation into a growing polypeptide chain. The ability of an organism's ProRS to either recognize or reject Aze often determines its sensitivity to the toxin.[2]

Incorporation and Structural Perturbation

Once incorporated, the geometric constraints of the four-membered azetidine ring impose a different backbone conformation compared to the five-membered pyrrolidine ring of proline.[4] Proline's unique ring structure is critical for inducing specific kinks and turns in polypeptide chains, which are essential for proper protein folding and function. The substitution with Aze alters these critical angles. Conformational energy computations have shown that while the overall preferences of Aze and proline are similar, peptides containing Aze are generally more flexible.[4] This increased flexibility, or entropy, lessens the stability of ordered structures like alpha-helices and beta-sheets, and particularly destabilizes the collagen triple helix.[4][6]

The result is a misfolded, dysfunctional protein that is targeted for degradation. When the rate of misfolded protein production overwhelms the cell's degradation machinery, it triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[7][9][10]

Applications in Chemical Biology and Drug Development

Aze's ability to induce protein misfolding in a controlled manner makes it an invaluable tool for researchers.

Probing Protein Structure and Stability

By selectively replacing proline residues with Aze, researchers can study the contribution of specific proline residues to a protein's overall stability and structure. This is particularly useful for proteins like collagen, where proline and hydroxyproline are abundant and crucial for maintaining the stable triple-helical structure.[4][11] The incorporation of Aze disrupts this structure, leading to less stable collagen that is secreted from the cell at a slower rate.[6][12]

A Tool for Studying the Unfolded Protein Response (UPR)

The UPR is a complex signaling network that cells activate to cope with an accumulation of misfolded proteins in the endoplasmic reticulum (ER).[8][9] Aze is a reliable and potent inducer of ER stress and the UPR.[9][13] Researchers can use Aze to activate the three main branches of the UPR (PERK, ATF6, and IRE1) and study the downstream consequences, including translational attenuation, upregulation of chaperone proteins, and, if the stress is too severe, apoptosis (programmed cell death).[9][14] Studies have shown that Aze treatment increases levels of key UPR markers like BiP (Binding Immunoglobulin Protein) and phosphorylated eIF2α.[9][14]

Investigating Collagen-Related Diseases and Fibrosis

Proline analogues, including Aze, have been explored for their potential to inhibit the excessive collagen accumulation that characterizes fibrotic diseases.[11] By interfering with collagen synthesis and stability, these compounds can reduce the deposition of scar tissue. Studies have shown that proline analogues can prevent lung collagen accumulation in animal models of pulmonary fibrosis.[11]

Potential as an Anticancer Agent

Some cancer cells, particularly those that produce large amounts of collagen, can be sensitive to Aze. For example, Aze has been shown to inhibit the in vitro growth of type IV collagen-producing murine mammary cancer cells.[6] The mechanism is thought to involve the disruption of collagen production, which is essential for tumor structure and metastasis.

Key Experimental Protocols

The following protocols provide a starting point for researchers wishing to use Aze in a cell culture setting. It is crucial to optimize concentrations and time points for your specific cell line and experimental question.

Protocol: Induction of the Unfolded Protein Response in Cultured Cells

This protocol describes how to treat a mammalian cell line (e.g., BV2 microglial cells) with Aze to induce ER stress and analyze the UPR activation via Western blot.[1]

Materials:

  • (S)-2-Azetidinecarboxylic acid (CAS 2133-34-8)

  • Mammalian cell line (e.g., BV2, HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies (e.g., anti-BiP/GRP78, anti-phospho-PERK, anti-ATF6, anti-CHOP)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Aze Preparation: Prepare a sterile stock solution of Aze in cell culture medium or PBS. A 100 mM stock is common.

  • Treatment: Aspirate the old medium and replace it with fresh medium containing the desired final concentration of Aze. A typical concentration range to test is 500 µM to 5 mM.[1][14] Include a vehicle-only control (e.g., medium with PBS).

    • Causality Insight: The concentration is critical. High concentrations (>1000 µM) can lead to significant cytotoxicity and apoptosis, while lower concentrations may be sufficient to induce a measurable UPR without widespread cell death.[1] A time course (e.g., 3, 6, 12, 24 hours) is recommended to capture the dynamics of the UPR.[1]

  • Cell Lysis: After the incubation period, wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize protein samples to the same concentration (e.g., 20-30 µg per lane). Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against UPR markers. Follow with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[1]

    • Self-Validation: A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading between lanes. Positive controls, such as cells treated with thapsigargin or tunicamycin, can validate that the UPR detection system is working correctly.

Protocol: Analysis of Collagen Destabilization

This protocol outlines a conceptual workflow for assessing how Aze affects collagen stability, often measured by a change in thermal melting temperature (Tm) using Circular Dichroism (CD) spectroscopy.

Methodology:

  • Protein Expression: Express a proline-rich protein, such as a collagen-like peptide, in an in vitro translation system or a bacterial expression system.

  • Aze Incorporation: For the experimental sample, supplement the expression media with Aze. The ratio of Aze to proline will determine the incorporation frequency. A control sample should be expressed with only natural L-proline.

  • Purification: Purify the Aze-containing and control peptides using appropriate chromatography techniques (e.g., affinity, size-exclusion).

  • Circular Dichroism (CD) Spectroscopy:

    • Prepare samples of both the control and Aze-containing peptides in a suitable buffer.

    • Place the sample in a quartz cuvette and load it into a CD spectropolarimeter equipped with a temperature controller.

    • Measure the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 221 nm for the collagen triple helix) as the temperature is increased at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the CD signal versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A lower Tm for the Aze-containing peptide compared to the control indicates destabilization of the structure.[6]

Data Presentation & Visualization

Quantitative Data Summary

The following table summarizes typical experimental concentrations and observed effects of Aze from the literature.

ParameterCell Line / SystemConcentrationObserved EffectReference
Cell Viability (MTT Assay) BV2 Microglial Cells> 1000 µM (24h)Significant reduction in viability[1]
Apoptosis Induction BV2 Microglial Cells1000 µM (24h)~2.5-fold increase in apoptotic/necrotic cells[1]
UPR Activation (BiP, p-eIF2α) Human cell lines5 mM (6-9h)Increased expression/phosphorylation[9][13]
Inhibition of Cancer Cell Growth 450.1 Murine Mammary CancerIC50 = 7.6 µg/mLGrowth inhibition[6]
In Vivo Toxicity (Mouse) CD1 Mice600 mg/kg (daily)Clinical signs, oligodendrocyte abnormalities[15]
Experimental Workflow Diagram

The following diagram illustrates the workflow for investigating Aze-induced cellular stress.

Aze_Workflow cluster_0 Treatment Phase cluster_1 Analysis Phase cluster_2 Endpoint Assays cell_culture 1. Seed Cells (e.g., BV2 microglia) aze_treatment 2. Treat with Aze (0.5 - 5 mM) + Vehicle Control cell_culture->aze_treatment incubation 3. Incubate (e.g., 6, 12, 24h) aze_treatment->incubation harvest 4. Harvest Cells (Lysis Buffer) incubation->harvest quantify 5. Quantify Protein (BCA Assay) harvest->quantify wb 6a. Western Blot (p-PERK, BiP, CHOP) quantify->wb qpcr 6b. qPCR (ATF4, XBP1s) quantify->qpcr viability 6c. Viability Assay (MTT / Annexin V) quantify->viability

Workflow for studying Aze-induced unfolded protein response.
Mechanism of Action Diagram

This diagram illustrates how Aze is misincorporated into proteins, leading to ER stress.

Aze_Mechanism Pro L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS Aze (S)-2-Azetidine- carboxylic acid Aze->ProRS Mimicry tRNA_pro tRNA-Pro ProRS->tRNA_pro Correct Charging tRNA_aze tRNA-Aze (Mischarged) ProRS->tRNA_aze Mistaken Charging Ribosome Ribosome tRNA_pro->Ribosome tRNA_aze->Ribosome Protein_ok Correctly Folded Protein Ribosome->Protein_ok Protein_bad Misfolded Protein Ribosome->Protein_bad ER Endoplasmic Reticulum (ER) Protein_bad->ER UPR Unfolded Protein Response (UPR) ER->UPR Triggers

Mechanism of Aze misincorporation and UPR induction.

Conclusion and Future Directions

(S)-2-Azetidinecarboxylic acid is a versatile and powerful molecule for probing fundamental cellular processes. Its ability to act as a proline surrogate provides a direct method for inducing protein misfolding and studying the resultant cellular stress responses. This has clear applications in understanding the basic biology of protein quality control, as well as in the context of diseases characterized by protein aggregation or fibrosis. Future research may focus on developing more targeted delivery systems for Aze to specific tissues, potentially enhancing its therapeutic index as an anti-fibrotic or anti-cancer agent. Furthermore, the use of Aze in combination with other proteostasis modulators could reveal synergistic effects and new avenues for therapeutic intervention. As our understanding of the complex interplay between protein folding, cellular stress, and disease continues to grow, tools like Aze will remain indispensable to the chemical biologist's toolkit.

References

  • Castorina, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(23), 14880. [Link]
  • Zhang, Y., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. International Journal of Molecular Sciences, 19(12), 3803. [Link]
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
  • Leete, E., & Louters, L. L. (1988). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society. [Link]
  • Klaus, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1083. [Link]
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
  • UHP. (n.d.). Safety Data Sheet L-Azetidine-2-carboxylic acid. Retrieved from [Link]
  • Roest, G., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. International journal of molecular sciences, 19(12), 3803. [Link]
  • Uitto, J., & Prockop, D. J. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry, 71(1), 249-254. [Link]
  • Schenck, C. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
  • Cabral, F., & Gottesman, M. M. (1979). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. The Journal of biological chemistry, 254(14), 6203–6207. [Link]
  • Uitto, J., & Prockop, D. J. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. European Journal of Biochemistry. [Link]
  • Roest, G., et al. (2018). (PDF) The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. ResearchGate. [Link]
  • Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Retrieved from [Link]
  • Schenck, C. A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
  • Sobel, R. A., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 467–481. [Link]
  • Klaus, M., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 15(1), 1083. [Link]
  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517-527. [Link]
  • Mandwie, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10287. [Link]

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Exploratory

An In-Depth Technical Guide to Non-Proteinogenic Amino Acids: From Core Concepts to Advanced Applications

Foreword In the landscape of modern biochemistry and pharmaceutical sciences, the 22 proteinogenic amino acids represent only the beginning of a vast and functionally rich story. Beyond this canonical set lies the expans...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern biochemistry and pharmaceutical sciences, the 22 proteinogenic amino acids represent only the beginning of a vast and functionally rich story. Beyond this canonical set lies the expansive universe of non-proteinogenic amino acids (NPAAs)—a diverse class of molecules that offers unparalleled opportunities for innovation. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the power of NPAAs. We will move beyond simple definitions to explore the core principles, practical methodologies, and cutting-edge applications of these remarkable building blocks. Herein, we delve into the causality behind experimental choices, providing a robust framework for the design and execution of research in this exciting field.

The World Beyond Twenty: Defining and Classifying Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are, by definition, amino acids that are not naturally encoded in the genetic code of organisms.[1] While the central dogma of molecular biology outlines the ribosomal synthesis of proteins from a standard set of 22 amino acids (21 in eukaryotes), nature's chemical repertoire is far more extensive.[1] Over 1,000 NPAAs have been identified in various organisms, including plants, fungi, bacteria, and marine life, with thousands more synthesized in the laboratory.[2][3] These "unnatural" or "non-canonical" amino acids are not mere curiosities; they are key players in a multitude of biological processes and serve as invaluable tools in biotechnology and medicine.[4][5]

NPAAs can be broadly classified based on their structure, origin, and functional modifications. A fundamental understanding of these classifications is crucial for their effective application.

Structural Classification
  • Positional Isomers (β- and γ-amino acids): In contrast to the α-amino acids, where the amino group is attached to the carbon adjacent to the carboxyl group, β- and γ-amino acids have their amino group attached to the second and third carbon atoms, respectively.[1] This altered backbone structure imparts unique conformational properties and resistance to enzymatic degradation. A notable example is γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system.[6][7]

  • Enantiomers (D-amino acids): While L-amino acids are the dominant enantiomeric form in protein synthesis, D-amino acids are found in nature, particularly in the cell walls of bacteria and in the venoms of certain animals.[4] Their incorporation into peptides can dramatically increase resistance to proteolysis.[5]

  • Side-Chain Modifications: This is the largest and most diverse category, encompassing a wide array of chemical modifications to the side chains of proteinogenic amino acids. These modifications include:

    • N-methylation: The addition of a methyl group to the backbone amide nitrogen.

    • Halogenation: The incorporation of fluorine, chlorine, or bromine.

    • Alkylation and Acylation: The addition of various carbon-containing groups.

    • Hydroxylation: The addition of hydroxyl groups.

    • Cyclization: The formation of cyclic structures within the side chain or between the side chain and the backbone.

Classification by Origin
  • Naturally Occurring: These NPAAs are biosynthesized by various organisms and often serve as metabolic intermediates, signaling molecules, or defense compounds.[3]

  • Synthetic: These are chemically synthesized in the laboratory and represent a virtually limitless chemical space for designing novel functionalities.[8]

G cluster_Classification Classification of Non-Proteinogenic Amino Acids NPAAs Non-Proteinogenic Amino Acids Positional Positional Isomers (β, γ-amino acids) NPAAs->Positional Enantiomers Enantiomers (D-amino acids) NPAAs->Enantiomers SideChain Side-Chain Modifications NPAAs->SideChain Natural Naturally Occurring NPAAs->Natural Synthetic Synthetic NPAAs->Synthetic

Caption: Classification of Non-Proteinogenic Amino Acids.

Nature's Chemical Toolkit: Biosynthesis and Biological Roles of NPAAs

Many naturally occurring NPAAs are synthesized from their proteinogenic counterparts through the action of specific enzymes. Understanding these biosynthetic pathways provides insight into their biological roles and offers inspiration for biocatalytic production methods.

Biosynthesis of Key NPAAs

Ornithine and Citrulline: These two NPAAs are key intermediates in the urea cycle, the metabolic pathway for the excretion of excess nitrogen. Ornithine is synthesized from glutamate, and is then converted to citrulline by ornithine transcarbamylase.[9]

G cluster_UreaCycle Biosynthesis of Ornithine and Citrulline Glutamate Glutamate Ornithine Ornithine Glutamate->Ornithine Multiple Steps Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Citrulline

Caption: Biosynthesis of Ornithine and Citrulline.

Gamma-Aminobutyric Acid (GABA): GABA is primarily synthesized from the proteinogenic amino acid glutamate via the action of the enzyme glutamate decarboxylase (GAD).[6][7][10][11] This single enzymatic step highlights how a simple modification can lead to a molecule with a profoundly different biological function.

G cluster_GABA_synthesis Biosynthesis of GABA Glutamate Glutamate GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA Glutamate Decarboxylase (GAD)

Caption: Biosynthesis of Gamma-Aminobutyric Acid (GABA).

Diverse Biological Functions

The biological roles of NPAAs are as varied as their structures. They participate in:

  • Neurotransmission: GABA is the primary inhibitory neurotransmitter in the brain, playing a crucial role in regulating neuronal excitability.[11]

  • Metabolic Intermediates: Ornithine and citrulline are essential for the urea cycle and the detoxification of ammonia.[9]

  • Defense Mechanisms: Many plants produce NPAAs that are toxic to herbivores, acting as a natural defense mechanism.

  • Antibiotics: Bacteria and fungi synthesize non-ribosomal peptides containing NPAAs, many of which have potent antibiotic properties.[12]

  • Post-Translational Modifications: Although not incorporated during translation, some NPAAs are formed in proteins through post-translational modifications, which are often critical for protein function.[1]

Engineering Enhanced Therapeutics: Applications of NPAAs in Drug Discovery

The incorporation of NPAAs into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and limited conformational diversity.[4]

Improving Pharmacokinetic and Pharmacodynamic Properties

The strategic placement of NPAAs within a peptide sequence can lead to significant improvements in its drug-like properties.[1]

PropertyChallenge with Native PeptidesNPAA-based SolutionExample
Metabolic Stability Rapid degradation by proteasesIncorporation of D-amino acids, N-methylated amino acids, or β-amino acids to block protease recognition sites.[5]Native GLP-1 has a half-life of 1-2 minutes, while Semaglutide, containing Aib (an NPAA), has a half-life of ~165 hours.[13][14][15]
Potency Sub-optimal receptor bindingIntroduction of conformationally constrained NPAAs to lock the peptide into a bioactive conformation, or NPAAs with novel side chains to create new interactions with the target.Modified conotoxins with NPAAs can exhibit altered IC50 values, indicating changes in potency.[5]
Oral Bioavailability Poor absorption from the gastrointestinal tractN-methylation can increase lipophilicity and reduce hydrogen bonding capacity, improving membrane permeability.[3]The oral bioavailability of most peptides is less than 1-2%.[16][17] Strategies including NPAA incorporation aim to improve this.
Case Study: Semaglutide - A GLP-1 Receptor Agonist

Semaglutide is a prime example of the successful application of NPAAs in drug development. It is an analog of the human glucagon-like peptide-1 (GLP-1) used for the treatment of type 2 diabetes and obesity. The native GLP-1 peptide has a very short half-life of only 1-2 minutes.[13][14] The structure of semaglutide incorporates two key NPAA-related modifications:

  • Substitution of Alanine at position 8 with α-aminoisobutyric acid (Aib): This NPAA protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[15]

  • Acylation of Lysine at position 26 with a C18 fatty diacid: This modification promotes binding to serum albumin, creating a circulating reservoir of the drug.[7]

These modifications result in a dramatic extension of the half-life to approximately 165 hours, allowing for once-weekly administration.[13][14][15]

Methodologies for the Incorporation of Non-Proteinogenic Amino Acids

The site-specific incorporation of NPAAs into peptides and proteins can be achieved through two primary approaches: chemical synthesis and in vivo biosynthesis.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides containing NPAAs.[18][19] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is common.[18]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Fmoc-NPAA (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleave from Resin (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purify Peptide (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual SPPS of a Peptide Containing an N-methylated Amino Acid

This protocol outlines the manual synthesis of a short peptide incorporating an N-methylated amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-protected N-methylated amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (will be blue if incomplete).

    • Wash the resin with DMF and DCM.

  • Coupling of the N-methylated Amino Acid:

    • Due to steric hindrance, the coupling of N-methylated amino acids is more challenging. Use HATU as the coupling reagent.[3]

    • Pre-activate a solution of the Fmoc-N-methyl-amino acid (4 eq.), HATU (4 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-12 hours.

    • Monitor the reaction using a bromophenol blue test (the Kaiser test is not reliable for secondary amines).[3]

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Incorporation: Expanding the Genetic Code

The site-specific incorporation of NPAAs into proteins in living cells is achieved by engineering the translational machinery of the cell.[20] This powerful technique, often referred to as "genetic code expansion," relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This pair functions independently of the host cell's own synthetases and tRNAs and is engineered to recognize a specific NPAA and a unique codon, typically a stop codon like UAG (amber).[20][21]

G cluster_InVivo In Vivo Incorporation of NPAAs via Amber Suppression Plasmid Co-transform E. coli with two plasmids: 1. Gene of interest with TAG codon 2. Orthogonal tRNA/Synthetase (e.g., pEVOL) Culture Culture cells in media containing the NPAA Plasmid->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Expression Ribosome reads through TAG codon, incorporating the NPAA Induce->Expression Purification Purify the NPAA-containing protein Expression->Purification

Caption: Workflow for In Vivo Incorporation of Non-Proteinogenic Amino Acids.

Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli

This protocol describes the incorporation of the photo-crosslinkable NPAA, p-azido-L-phenylalanine (pAzF), into a target protein expressed in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired site.

  • pEVOL-pAzF plasmid (encodes the orthogonal p-azidophenylalanyl-tRNA synthetase and its cognate tRNA).[21][22]

  • LB media and agar plates with appropriate antibiotics (e.g., ampicillin and chloramphenicol).

  • p-Azido-L-phenylalanine (pAzF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Co-transform E. coli BL21(DE3) cells with the plasmid containing your gene of interest and the pEVOL-pAzF plasmid. Plate on LB agar containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture:

    • Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and antibiotics.

    • Grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction:

    • Add pAzF to the culture to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

  • Expression: Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard protein purification techniques (e.g., affinity chromatography). Note: Avoid using reducing agents like DTT if they can reduce the azide group of pAzF.

Characterization and Analysis of NPAA-Containing Peptides and Proteins

The successful incorporation of NPAAs must be verified, and the resulting molecules thoroughly characterized. A combination of analytical techniques is typically employed.

  • Mass Spectrometry (MS): MS is indispensable for confirming the correct mass of the synthesized peptide or protein, which will be altered by the incorporation of the NPAA.[10] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the NPAA. The fragmentation patterns of peptides containing NPAAs can be distinct; for example, peptides with β-amino acids may show unusual a• and y fragment ions in electron-transfer dissociation (ETD) mass spectra.[4]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for purifying synthetic peptides and for analyzing the purity of both synthetic and recombinantly produced proteins.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the incorporation of an NPAA and for determining the three-dimensional structure of the resulting peptide or protein in solution.[23][24] Specific isotopic labeling of the NPAA can aid in its identification in complex spectra.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide or protein and to determine if the incorporation of the NPAA has induced any conformational changes.[2]

Conclusion and Future Outlook

Non-proteinogenic amino acids represent a paradigm shift in our ability to engineer biological molecules. By moving beyond the constraints of the 20 canonical amino acids, we unlock a vast chemical space with the potential to create novel therapeutics with enhanced properties, design sophisticated molecular probes to interrogate biological systems, and develop new biomaterials with tailored functionalities. The methodologies for their incorporation, both chemical and biological, are becoming increasingly robust and accessible. As our understanding of the interplay between NPAA structure and function deepens, so too will our capacity to address some of the most pressing challenges in medicine and biotechnology. The future of this field is not just about creating new molecules, but about designing function at the most fundamental level, one amino acid at a time.

References

  • Wikipedia. Non-proteinogenic amino acids. [Link]

  • Belitz, H.-D., Grosch, W., & Schieberle, P. (2009). Amino Acids, Peptides, Proteins. In Food Chemistry (pp. 8-75). Springer, Berlin, Heidelberg.
  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1224.
  • Nag, A. (Ed.). (2022).
  • Kushwaha, R., et al. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Toxins, 13(8), 555.
  • Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(11), 1283-1301.
  • Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84, 373-382.
  • Walshe, J. L., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1409-1420.
  • Ren, T., et al. (2019). Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins. Drug Delivery, 26(1), 689-700.
  • Wikipedia. Gamma-Aminobutyric acid. [Link]

  • O'Donoghue, P., et al. (2012). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 13(9), 11669-11691.
  • Marini, J. C. (2012). Arginine and Ornithine Are the Main Precursors for Citrulline Synthesis in Mice. The Journal of Nutrition, 142(3), 572-580.
  • Collins, J. F. (2014). Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs). In StatPearls.
  • ResearchGate. (n.d.). Structure and half-lives of native human GLP-1, liraglutide and semaglutide. [Link]

  • Addgene. (n.d.). Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli. [Link]

  • Wipf, H. K., et al. (1969). Mass spectrometric studies of peptides. V. Determination of amino acid sequences in peptide mixtures by mass spectrometry. Journal of the American Chemical Society, 91(10), 2575-2583.
  • Fella Health. (n.d.). Semaglutide vs GLP-1: Key Differences Explained. [Link]

  • Sharma, S., et al. (2014). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • NovoFrontier.ai. (n.d.). Oral Semaglutide: A Review of the First Oral Glucagon-Like Peptide 1 Receptor Agonist. [Link]

  • Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Frontiers in Molecular Biosciences, 10, 1128811.
  • Chin, J. W., et al. (2002). Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli. Journal of the American Chemical Society, 124(31), 9026-9027.
  • UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]

  • Harrison, A. G., & Young, A. B. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(8), 743-750.
  • Holst, J. J. (2017). Semaglutide seems to be more effective the other GLP-1Ras.
  • Amiram, M., et al. (2017). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. ACS Synthetic Biology, 6(11), 2153-2161.
  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1224.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass to charge ratios, and also a ions. [Link]

  • Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. Amino acids, 37(1), 153-168.
  • Harrison, A. G. (2009). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Dhakal, R., et al. (2012). Production of gaba (γ – Aminobutyric acid) by microorganisms: a review. Brazilian Journal of Microbiology, 43(4), 1230-1241.

Sources

Protocols & Analytical Methods

Method

Unraveling Protein Folding and Misfolding: An Application &amp; Protocol Guide to Utilizing (S)-2-Azetidinecarboxylic Acid

Introduction: The Power of a Proline Impostor in Protein Science In the intricate dance of protein folding, the unique cyclic structure of the amino acid proline plays a pivotal role, introducing rigid kinks and turns th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Proline Impostor in Protein Science

In the intricate dance of protein folding, the unique cyclic structure of the amino acid proline plays a pivotal role, introducing rigid kinks and turns that define a protein's three-dimensional architecture and, consequently, its function. What if we could subtly alter this architecture to study the consequences of misfolding? Enter (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid and a potent proline analogue.[1] Aze's four-membered ring, in contrast to proline's five-membered ring, offers a powerful tool for researchers.[2] When introduced into cellular or in vitro systems, Aze competitively inhibits proline incorporation, leading to its own integration into nascent polypeptide chains.[3] This substitution, however, is not without consequence. The altered bond angles and reduced flexibility of the Aze residue disrupt the delicate balance of forces that govern proper protein folding, inducing misfolding and often triggering the cell's quality control machinery, such as the Unfolded Protein Response (UPR).[3][4]

This application and protocol guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage Aze as a tool to induce and study protein misfolding. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Mechanism of Action: How (S)-2-Azetidinecarboxylic Acid Disrupts Protein Folding

The toxicity of Aze and its utility in protein folding studies stem from its ability to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for charging tRNA with proline.[3] Once incorporated into a protein, the smaller, more strained azetidine ring imposes different conformational constraints compared to proline.[5] This leads to:

  • Altered Backbone Geometry: The bond angles within the azetidine ring differ from those in the pyrrolidine ring of proline, leading to a distortion of the polypeptide backbone.

  • Increased Flexibility in Some Contexts: While the ring itself is rigid, its smaller size can lead to a decrease in repulsive noncovalent interactions with neighboring residues, paradoxically increasing the flexibility of the peptide backbone in certain contexts.[5]

  • Destabilization of Secondary and Tertiary Structures: The cumulative effect of these geometric and energetic alterations is the destabilization of secondary structures like alpha-helices and the intricate folds of the tertiary structure.[5] For proline-rich proteins like collagen, this can have dramatic consequences, inhibiting the formation of the stable triple helix.[5]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress response known as the UPR.[3][4] This response aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe.[6]

The ability to titrate the degree of protein misfolding by controlling the concentration of Aze makes it an invaluable tool for studying the cellular mechanisms of protein quality control and the pathogenesis of protein misfolding diseases.[3]

Experimental Workflows: From Induction to Analysis

The following sections provide detailed protocols for utilizing Aze to induce and study protein misfolding in both cellular and in vitro systems.

I. In Vitro Induction of Protein Misfolding in Cell Culture

This protocol outlines the steps for incorporating Aze into proteins in cultured mammalian cells to induce misfolding and the UPR.

Rationale: The key to successfully incorporating Aze is to create a cellular environment where it can effectively compete with endogenous proline. This is achieved by using a proline-free medium supplemented with a carefully determined concentration of Aze.

Workflow Diagram:

cluster_0 Cell Culture Preparation cluster_1 Aze Treatment cluster_2 Downstream Analysis A Seed cells in appropriate culture vessels B Allow cells to adhere and reach 50-70% confluency A->B C Prepare proline-free medium B->C D Supplement medium with desired concentration of Aze C->D E Replace normal growth medium with Aze-containing medium D->E F Incubate for a defined period (e.g., 6-24 hours) E->F G Harvest cells for protein or RNA extraction F->G H Analyze protein misfolding, aggregation, and UPR activation G->H

Caption: Workflow for in-cell induction of protein misfolding using Aze.

Protocol: Inducing Protein Misfolding in Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., HEK293, SH-SY5Y, BV2 microglial cells)

  • Complete growth medium (e.g., DMEM, EMEM)

  • Proline-free growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (S)-2-Azetidinecarboxylic acid (Aze)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 50-70% confluency at the time of treatment. This ensures that the cells are in a logarithmic growth phase and actively synthesizing proteins.

  • Preparation of Aze-Containing Medium:

    • Prepare the proline-free medium according to the manufacturer's instructions, supplementing it with FBS and penicillin-streptomycin.

    • Prepare a sterile stock solution of Aze in water or PBS.

    • Add the Aze stock solution to the proline-free medium to achieve the desired final concentration. The optimal concentration of Aze is cell-type dependent and should be determined empirically. A starting range of 1-5 mM is often effective.[4] For BV2 microglial cells, concentrations up to 2000 µM have been used.[3]

  • Aze Treatment:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual proline.

    • Add the pre-warmed Aze-containing proline-free medium to the cells.

    • Incubate the cells for the desired period. The incubation time will influence the extent of Aze incorporation and the cellular response. Time points between 6 and 24 hours are commonly used to observe UPR activation.[3][4]

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. For protein analysis, wash the cells with ice-cold PBS before lysis. For RNA analysis, proceed directly to the extraction protocol.

Self-Validation: To confirm the successful induction of protein misfolding and the UPR, it is crucial to include appropriate controls:

  • Negative Control: Cells cultured in complete growth medium without Aze.

  • Vehicle Control: Cells cultured in proline-free medium without Aze.

  • Positive Control (for UPR): Cells treated with a known UPR inducer, such as tunicamycin or thapsigargin.

II. In Vitro Translation with (S)-2-Azetidinecarboxylic Acid

For studies focused on a specific protein without the complexity of the cellular environment, in vitro translation systems offer a powerful alternative.

Rationale: In vitro translation systems provide a controlled environment to synthesize a protein of interest in the presence of Aze, allowing for direct assessment of its impact on the protein's folding and function.

Protocol: Aze Incorporation during In Vitro Translation

Materials:

  • In vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract system)

  • Amino acid mixture lacking proline

  • (S)-2-Azetidinecarboxylic acid (Aze)

  • DNA or mRNA template encoding the protein of interest

  • RNase inhibitor (if using mRNA template)

Procedure:

  • Prepare the Reaction Mixture: Following the manufacturer's protocol for the in vitro translation kit, prepare the reaction mixture.

  • Substitute Proline with Aze: In place of the complete amino acid mixture provided with the kit, use a custom mixture that lacks proline but contains all other essential amino acids.

  • Add Aze: Add Aze to the reaction mixture at a concentration that is equimolar to or in excess of the typical proline concentration used in these systems.

  • Initiate Translation: Add the DNA or mRNA template to the reaction mixture to initiate protein synthesis.

  • Incubate: Incubate the reaction at the recommended temperature (typically 30-37°C) for the specified duration (usually 60-90 minutes).

  • Analyze the Product: The resulting protein can be analyzed for its size, solubility, and conformational properties using the techniques described in the following section.

Downstream Analysis: Characterizing the Misfolded Proteome

Once protein misfolding has been induced, a variety of techniques can be employed to characterize the extent of misfolding, aggregation, and the cellular response.

I. Analysis of the Unfolded Protein Response (UPR)

Western Blotting for UPR Markers:

A key indicator of ER stress due to protein misfolding is the activation of the UPR. This can be readily assessed by Western blotting for key UPR markers.

Workflow Diagram:

A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-BiP, anti-CHOP, anti-phospho-eIF2α) D->E F Secondary Antibody Incubation E->F G Detection and Imaging F->G H Data Analysis G->H

Caption: Western blot workflow for analyzing UPR markers.

Protocol: Western Blotting for UPR Markers

Procedure:

  • Protein Extraction: Lyse the Aze-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against UPR markers such as:

    • BiP/GRP78: A key ER chaperone that is upregulated during ER stress.

    • CHOP/GADD153: A transcription factor involved in ER stress-induced apoptosis.

    • Phospho-eIF2α: A marker for the activation of the PERK branch of the UPR.[4]

    • ATF4 and ATF6: Other key transcription factors in the UPR pathway.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

UPR MarkerExpected Change with Aze TreatmentFunction
BiP/GRP78 Increased expressionER chaperone, sensor of unfolded proteins
CHOP/GADD153 Increased expressionPro-apoptotic transcription factor
Phospho-eIF2α Increased phosphorylationAttenuates global protein synthesis
ATF4 Increased expressionTranscription factor for stress-response genes
Cleaved ATF6 Increased levelsActive form of the transcription factor
II. Characterization of Protein Conformation and Stability

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins in solution. The incorporation of Aze can lead to significant changes in the CD spectrum, indicative of altered protein conformation.

Rationale: The distinct far-UV CD spectra of α-helices, β-sheets, and random coils allow for the detection of conformational changes induced by Aze. A shift in the spectrum can indicate a loss of secondary structure and an increase in disordered regions.

Protocol: CD Spectroscopy of Aze-Containing Proteins

Procedure:

  • Protein Purification: If analyzing a specific protein, purify it from Aze-treated cells or the in vitro translation reaction.

  • Sample Preparation:

    • Buffer exchange the purified protein into a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise protein concentration.

  • CD Measurement:

    • Acquire far-UV CD spectra (typically 190-260 nm) at a controlled temperature.

    • Collect a baseline spectrum of the buffer alone for subtraction.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectrum.

    • Analyze the resulting spectrum for changes in the characteristic peaks for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm).[8] A decrease in the magnitude of these peaks and a shift towards a spectrum characteristic of a random coil are indicative of protein unfolding. The presence of a positive peak around 220 nm is a characteristic feature of a polyproline II (PPII) helix, and its alteration can also be monitored.[9]

III. Detection and Quantification of Protein Aggregation

Fluorescence Microscopy:

The formation of protein aggregates, a common consequence of misfolding, can be visualized using fluorescence microscopy with specific dyes that bind to exposed hydrophobic regions or aggregated structures.

Rationale: Dyes like Nile Red and Thioflavin T exhibit enhanced fluorescence upon binding to protein aggregates, allowing for their visualization and semi-quantitative analysis within cells.[10]

Protocol: Staining for Protein Aggregates

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Aze as described previously.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining: Incubate the cells with a solution of Nile Red or Thioflavin T.

  • Imaging: Mount the coverslips and visualize the stained aggregates using a fluorescence microscope with the appropriate filter sets.

  • Analysis: The number and intensity of fluorescent puncta can be quantified using image analysis software to assess the extent of protein aggregation.

IV. Identification of Aze Incorporation Sites

Mass Spectrometry:

Mass spectrometry is an indispensable tool for confirming the incorporation of Aze into proteins and identifying the specific proline residues that have been substituted.

Rationale: The mass of Aze (101.10 g/mol ) is different from that of proline (115.13 g/mol ). This mass difference can be detected by mass spectrometry, allowing for the identification of Aze-containing peptides.

Workflow Diagram:

A Protein Extraction and Purification B In-solution or In-gel Digestion (e.g., with trypsin) A->B C Peptide Cleanup and Desalting B->C D LC-MS/MS Analysis C->D E Database Searching with Variable Modification (Proline -> Aze) D->E F Identification of Aze-containing Peptides E->F

Caption: Mass spectrometry workflow for identifying Aze incorporation.

Protocol: Mass Spectrometry Analysis of Aze Incorporation

Procedure:

  • Sample Preparation:

    • Extract and purify the protein(s) of interest from Aze-treated cells.

    • Perform an in-solution or in-gel digest of the protein with a protease such as trypsin.[11]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database.

    • Crucially, include a variable modification in the search parameters to account for the mass shift corresponding to the substitution of proline by Aze (-14.03 Da).

    • The identification of peptides with this mass modification confirms the incorporation of Aze and pinpoints the specific sites of substitution. A recent study successfully used triple/quadrupole mass spectrometry to quantify Aze-bound proteins.[12]

Troubleshooting and Considerations

  • Cell Viability: High concentrations of Aze can be toxic to cells.[6] It is essential to perform a dose-response curve to determine the optimal concentration that induces protein misfolding without causing excessive cell death.

  • Proline Contamination: Ensure that the cell culture medium is truly proline-free, as even small amounts of proline can compete with Aze for incorporation.

  • Protein Expression Levels: The expression level of the protein of interest can influence its susceptibility to aggregation upon Aze incorporation.

  • Interpretation of CD Spectra: Changes in CD spectra can be complex. It is important to compare the spectra of Aze-containing proteins with those of the wild-type protein under both native and denaturing conditions to aid in interpretation.

Conclusion: A Versatile Tool for Protein Folding Research

(S)-2-Azetidinecarboxylic acid provides a simple yet powerful method to induce protein misfolding in a controlled manner. By carefully designing and executing the protocols outlined in this guide, researchers can gain valuable insights into the fundamental processes of protein folding, the cellular response to misfolded proteins, and the molecular basis of diseases associated with protein aggregation. The ability to manipulate protein folding in this way opens up new avenues for screening for therapeutic compounds that can mitigate the detrimental effects of protein misfolding and for developing novel strategies to combat a range of debilitating human diseases.

References

  • Falchi, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10235. [Link]

  • Sobel, R. A., et al. (2022). Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology, 81(6), 467-481. [Link]

  • Di Meo, F., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Cells, 11(21), 3395. [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Kim, J., et al. (2012). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(3), 289-302. [Link]

  • Rodgers, K. J., et al. (2019). Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). Amino Acids, 51(8), 1221-1232. [Link]

  • Pielak, G. J., & Went, H. M. (2015). NMR studies of protein folding and binding in cells and cell-like environments. Current Opinion in Structural Biology, 30, 7-16. [Link]

  • Gasset-Rosa, F., & Gath, J. (2017). Detection of misfolded protein aggregates from a clinical perspective. Expert Review of Molecular Diagnostics, 17(8), 733-743. [Link]

  • Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science, 23(11), 1547-1554. [Link]

  • Schimpl, M., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

  • Uddin, M. S., et al. (2024). Targeting Protein Misfolding and Aggregation as a Therapeutic Perspective in Neurodegenerative Disorders. International Journal of Molecular Sciences, 25(23), 13031. [Link]

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  • Demeule, B., Gurny, R., & Arvinte, T. (2007). Detection and characterization of protein aggregates by fluorescence microscopy. International journal of pharmaceutics, 329(1-2), 37–45. [Link]

  • Van der Verren, R., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. International journal of molecular sciences, 19(12), 3848. [Link]

  • Grant, M. M., Brown, A. S., & Fowden, L. (1979). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 586(3), 564-571. [Link]

  • Woody, R. W., & Sreerama, N. (2006). Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation. Biophysical Journal, 91(10), L88-L90. [Link]

  • Cieplak, M., & Kochańczyk, M. (2013). Protein folding, misfolding and aggregation: The importance of two-electron stabilizing interactions. Journal of Physics: Condensed Matter, 25(47), 473101. [Link]

  • University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility. [Link]

  • Hulleman, J. D., & Kelly, J. W. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca 2+ -Dependent Manner. International Journal of Molecular Sciences, 19(12), 3848. [Link]

  • Demeule, B., Gurny, R., & Arvinte, T. (2007). Detection and characterization of protein aggregates by fluorescence microscopy. International Journal of Pharmaceutics, 329(1-2), 37-45. [Link]

  • Proteos. (2023, April 26). Methods for Determining Aggregation. [Link]

  • Wong, J. H., & Gray, M. W. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]

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  • Ai, G., et al. (2024). Protocol for quantitative evaluation of misfolded protein degradation using Agrobacterium-mediated expression system in Nicotiana benthamiana. STAR Protocols, 5(2), 103034. [Link]

  • Van der Verren, R., et al. (2018). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. Cells, 7(12), 245. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

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  • Rocklin, G. (2025). Predicting protein folding stability and aggregation propensity using large-scale experiments.
  • Smith, R. J., & Downing, S. J. (1987). Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid. Journal of Cellular Physiology, 132(1), 86-92. [Link]

  • Colciago, C. M., et al. (2024). Numerical modelling of protein misfolding in neurodegenerative diseases: a computational study. arXiv preprint arXiv:2401.15747. [Link]

  • Rahman, M. A., & Rhim, H. (2024). Exploring Protein Misfolding and Aggregate Pathology in Neurodegenerative Diseases: From Molecular Mechanisms to Clinical Interventions. International Journal of Molecular Sciences, 25(11), 5942. [Link]

  • Shevchenko, A., et al. (2007). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. CSH Protocols, 2007(1), pdb.prot4637. [Link]

  • Falchi, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10235. [Link]

  • Bio-Dictionary. (2019, December 26). Circular Dichroism spectroscopy in 4 minutes [Video]. YouTube. [Link]

  • David, A., et al. (2020). Proteomic, metabolomic, and lipidomic analyses revealed potential roles of reactive oxygen species (ROS) and fatty acid signaling in guard cell SAR. The Plant Cell, 32(10), 3144-3165. [Link]

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Application

Application Notes and Protocols for the Incorporation of (S)-2-Azetidinecarboxylic Acid into Peptides

Introduction: The Strategic Value of (S)-2-Azetidinecarboxylic Acid in Peptide Science (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, serves as a powerful tool in peptide design and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-2-Azetidinecarboxylic Acid in Peptide Science

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, serves as a powerful tool in peptide design and drug discovery.[1][2] As a lower homologue of proline, featuring a strained four-membered ring instead of proline's five-membered ring, Aze introduces unique conformational constraints into a peptide backbone.[3][4] This substitution is far from trivial; it fundamentally alters the local geometry, influencing secondary structures like β-turns and helices, and can significantly enhance resistance to enzymatic degradation.[1][5]

The incorporation of Aze can lead to peptides with improved stability, potency, and bioavailability, making it a highly attractive building block for therapeutic peptide development.[2] However, the very properties that make Aze valuable—its strained ring and steric hindrance—also present significant challenges during chemical synthesis. The secondary amine within the azetidine ring is less nucleophilic and more sterically hindered than in proline, demanding optimized protocols for efficient peptide bond formation.

This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of (S)-2-Azetidinecarboxylic acid into peptides using modern synthetic strategies. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesizing these unique peptidomimetics.

Pre-Synthesis Considerations: Laying the Groundwork for Success

Before embarking on the synthesis of an Aze-containing peptide, several critical factors must be addressed to ensure a successful outcome. These relate to the choice of the building block, the overall synthetic strategy, and an understanding of the inherent reactivity of the Aze moiety.

The Building Block: N-α-Fmoc-(S)-2-Azetidinecarboxylic Acid

For Solid-Phase Peptide Synthesis (SPPS), the most common and practical approach is to use a pre-protected Aze derivative. The standard choice for Fmoc-based SPPS is N-α-Fmoc-(S)-2-Azetidinecarboxylic Acid (Fmoc-Aze-OH) .[6][7]

  • Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group (in this case, the ring nitrogen). It is stable to the conditions of peptide coupling but is readily cleaved by a mild base, typically piperidine, which is the cornerstone of Fmoc-SPPS orthogonality.[8]

  • Stereochemistry: The (S)-enantiomer is the naturally occurring form and the one most commonly used to mimic L-proline.[9]

  • Purity and Handling: The quality of the Fmoc-Aze-OH building block is paramount. It should be a white to light yellow powder with high purity (≥98%) to avoid the introduction of impurities into the peptide sequence.[10] It should be stored desiccated and protected from light.

Conformational Impact: Aze vs. Proline

Understanding the structural implications of an Aze-for-Pro substitution is key to its rational application. Conformational energy computations have shown that while the overall preferences of Aze and Pro are similar, significant differences exist. Peptides containing Aze are generally more flexible than their proline-containing counterparts.[3] This increased flexibility arises from a decrease in repulsive non-covalent interactions between the smaller azetidine ring and neighboring residues.[3][11] This can influence the stability of ordered structures; for example, the collagen-like extended conformation is less energetically favorable for Aze than for Pro.[3]

This unique conformational signature can be exploited to disrupt or stabilize specific secondary structures, making Aze a valuable tool for fine-tuning peptide conformation and, consequently, biological activity.[12]

Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of Aze-containing peptides.[13] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key challenge with Aze is ensuring the completeness of the coupling step.

The Fmoc-SPPS Cycle for Aze Incorporation

The incorporation of an Fmoc-Aze-OH residue follows the standard Fmoc-SPPS cycle. However, the coupling step requires special attention due to steric hindrance.

Fmoc_SPPS_Cycle_Aze Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Aze Coupling Fmoc-Aze-OH + Coupling Reagent + Base Wash1->Coupling 3. Check Check Coupling (e.g., Kaiser Test) Coupling->Check 4. Wash2 DMF Wash NextCycle Start Next Cycle (Deprotection) Wash2->NextCycle 5. Check->Coupling Incomplete (Double Couple) Check->Wash2 Complete

Caption: The Fmoc-SPPS cycle for incorporating an (S)-2-Azetidinecarboxylic acid residue.

The Critical Step: Optimizing the Coupling Reaction

Standard coupling conditions that are sufficient for proteinogenic amino acids often result in incomplete acylation when incorporating Aze. The reduced nucleophilicity and steric bulk around the secondary amine necessitate more robust activation methods and longer reaction times.

Causality of Coupling Difficulty: The four-membered ring of Aze constrains the geometry of the nitrogen atom, making it a poorer nucleophile compared to a standard primary amine or even the secondary amine of proline. This kinetic barrier must be overcome by using a highly activated carboxylic acid species and/or by increasing the reaction time and temperature.

3.2.1. Choice of Coupling Reagents

The selection of the coupling reagent is the most critical parameter for success. Reagents are broadly categorized as aminium/uronium or phosphonium salts. For hindered couplings like Aze incorporation, reagents that form highly reactive OAt or 6-Cl-OBt esters are superior.[14]

  • HATU/HCTU: These aminium salts generate highly reactive OAt (7-Aza-1-hydroxybenzotriazole) and O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) active esters, respectively.[15] The electron-withdrawing nature of the leaving groups makes the activated carboxyl group more electrophilic. HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the aminolysis step.

  • COMU: This is a newer generation aminium reagent based on the OxymaPure® leaving group.[14] It offers coupling efficiencies comparable or even superior to HATU and has the advantage of being non-explosive and less allergenic.[14]

  • PyBOP/HBTU: While effective for many standard couplings, these reagents form less reactive OBt esters and may be less efficient for incorporating Aze, often requiring longer reaction times or double coupling.[15]

3.2.2. Recommended Coupling Conditions

To maximize the efficiency of Aze incorporation, the following strategies are recommended:

  • Use a High-Efficiency Coupling Reagent: HATU or COMU are the preferred choices.

  • Employ an Additive: While HATU and COMU contain the leaving group within their structure, ensuring an excess of the corresponding free acid (HOAt or OxymaPure®) can suppress side reactions. For carbodiimide-based couplings (e.g., DIC), the use of an additive like OxymaPure® is mandatory to generate the active ester and minimize racemization.[16][17]

  • Extended Reaction Time: A single coupling reaction should be allowed to proceed for at least 2-4 hours at room temperature.

  • Double Coupling: It is standard practice to perform a second coupling (a "double couple") to ensure the reaction goes to completion. After the first coupling, the resin is washed, and the coupling procedure is repeated with a fresh solution of Fmoc-Aze-OH and coupling reagents.

  • Monitoring the Reaction: The completion of the coupling reaction should be verified using a qualitative test. The Kaiser test (ninhydrin test) is ideal for primary amines but will give a negative result for the secondary amine of the newly coupled Aze. For checking the acylation of a secondary amine like Aze, the Chloranil test is more appropriate. A negative test (no color change) indicates a complete reaction.

Data Presentation: Comparison of Coupling Reagents for Aze Incorporation
Coupling ReagentLeaving GroupRelative Reactivity for Hindered CouplingsRecommended ConditionsKey Advantages
HATU HOAt+++++1.5-2 eq, 2-4 hr couplingGold standard, high efficiency, anchimeric assistance.[15]
COMU OxymaPure®+++++1.5-2 eq, 2-4 hr couplingExcellent efficiency, safer handling, high solubility.[14]
HCTU 6-Cl-HOBt++++1.5-2 eq, 2-4 hr couplingMore reactive than HBTU, good cost-performance.
PyBOP HOBt+++2-3 eq, double couple recommendedGood for routine synthesis, less reactive for Aze.[15]
DIC/OxymaPure® OxymaPure®++++2-3 eq, 2-4 hr couplingCost-effective, low racemization, requires additive.[16]

Analytical Characterization of Aze-Peptides

Post-synthesis, it is crucial to verify the successful incorporation of the Aze residue and assess the purity and identity of the final peptide.

  • Mass Spectrometry: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The mass of an Aze residue (C₄H₅NO) is 83.037 Da, compared to Proline (C₅H₇NO) at 97.053 Da. This 14 Da difference is a clear indicator of successful incorporation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it. The retention time of an Aze-containing peptide may differ from its proline analogue due to changes in hydrophobicity and conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR can provide insights into the conformational changes induced by the Aze residue.[12] Changes in chemical shifts, particularly for the α- and δ-protons of the residue preceding Aze, can indicate altered backbone torsion angles.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Aze_Coupling Start Problem: Incomplete Aze Coupling (Positive Chloranil Test) CheckReagents Are Fmoc-Aze-OH and coupling reagents fresh and of high purity? Start->CheckReagents CheckProtocol Was a high-efficiency reagent (HATU/COMU) used with extended coupling time (2-4h)? CheckReagents->CheckProtocol Yes ReplaceReagents Action: Use fresh, high-purity reagents. CheckReagents->ReplaceReagents No ImplementDoubleCouple Implement a routine double coupling for the Aze residue. CheckProtocol->ImplementDoubleCouple Yes OptimizeProtocol Action: Switch to HATU/COMU and ensure a minimum 2h reaction time. CheckProtocol->OptimizeProtocol No IncreaseTemp Consider increasing the coupling temperature to 40-50 °C. ImplementDoubleCouple->IncreaseTemp Still incomplete Success Problem Resolved ImplementDoubleCouple->Success Complete IncreaseTemp->Success ReplaceReagents->Start Re-attempt OptimizeProtocol->Start Re-attempt

Caption: A decision tree for troubleshooting incomplete coupling of (S)-2-Azetidinecarboxylic acid.

Detailed Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of an Aze-Containing Peptide

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Fmoc-protected amino acids

  • Fmoc-Aze-OH

  • HATU (or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Manual SPPS reaction vessel with a frit

Procedure:

  • Resin Swelling: Place 200 mg of Rink Amide resin in the reaction vessel. Add 5 mL of DMF and shake gently for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add 3 mL of deprotection solution to the resin and shake for 3 minutes. Drain.

    • Add another 3 mL of deprotection solution and shake for 20 minutes. Drain.

  • Washing: Wash the resin thoroughly by adding 5 mL of DMF, shaking for 1 minute, and draining. Repeat this wash step 5 times.

  • Coupling the First Amino Acid (non-Aze):

    • In a separate vial, dissolve Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the vial. The solution may change color.

    • Immediately add the activation solution to the resin. Shake for 1 hour.

    • Drain and wash the resin with DMF (3 x 5 mL).

  • Incorporation of Fmoc-Aze-OH (The Critical Step):

    • Activation: In a separate vial, dissolve Fmoc-Aze-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq).

    • First Coupling: Add the activation solution to the deprotected peptide-resin. Shake for 2 hours at room temperature.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Second Coupling (Double Couple): Prepare a fresh activation solution of Fmoc-Aze-OH as described above and add it to the resin. Shake for another 2 hours.

    • Washing: Drain and wash the resin with DMF (5 x 5 mL). Perform a Chloranil test to confirm reaction completion.

  • Chain Elongation: Repeat steps of deprotection, washing, and coupling for the remaining amino acids in the sequence.

  • Final Washing: After the final amino acid has been coupled, wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL). Dry the resin under vacuum.

Protocol 2: Cleavage and Global Deprotection

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 5 mL for 0.1 mmol of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude product by LC-MS and purify by preparative RP-HPLC.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][1][2]

  • Galonić, D. P., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link][18]

  • Balaram, P. (2003). Non-protein amino acids in peptide design. IAS Fellows' Publications. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link][3]

  • Confalone, P. N., & Lollar, E. D. (1980). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 102(2), 1040-1044. [Link][12][19]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link][20]

  • Isenegger, P. G., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link][5]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link][15]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961-966. [Link][11]

  • National Center for Biotechnology Information. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link][4][21]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link][16]

  • Adar, Y., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. [Link][17][22]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][13]

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Method

Application Notes &amp; Protocols: Strategic Incorporation of (S)-2-Azetidinecarboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint In the landscape of peptide-based drug discovery and chemical biology, the introduction of non-canonical amino acids is a cornerstone strategy for modulating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based drug discovery and chemical biology, the introduction of non-canonical amino acids is a cornerstone strategy for modulating therapeutic properties. (S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring homologue of proline, represents a powerful tool for introducing unique conformational constraints into a peptide backbone.[1][2] Unlike proline's five-membered pyrrolidine ring, the strained azetidine ring of Aze imposes distinct stereoelectronic effects that can profoundly alter peptide secondary structure, stability, and ultimately, biological activity.[1][3]

The incorporation of Aze can lead to altered protein stability and conformation, a property that can be exploited to enhance resistance to proteolytic degradation or to lock a peptide into a bioactive conformation.[3][4] However, the very ring strain that makes Aze a valuable synthetic tool also presents significant challenges during standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the challenges and detailed, field-proven protocols for the successful and efficient incorporation of Fmoc-(S)-2-Azetidinecarboxylic acid (Fmoc-Aze-OH) into synthetic peptides.

The Unique Structural Impact of the Azetidine Ring

The primary difference between Aze and Proline is the smaller, four-membered ring of Aze.[2] This structural variance has several key consequences for peptide conformation:

  • Increased Rigidity at the Residue Level: The azetidine ring itself is more rigid than the pyrrolidine ring of proline.

  • Altered Backbone Torsion Angles: The constraints imposed by the smaller ring system lead to different preferred φ (phi) and ψ (psi) backbone torsion angles compared to proline, influencing the local peptide fold.

  • Enhanced Overall Peptide Flexibility: Paradoxically, while the Aze residue itself is rigid, its reduced steric bulk compared to proline can decrease repulsive interactions with neighboring residues. This can result in a peptide that is, overall, more flexible than its proline-containing counterpart, potentially lessening the stability of highly ordered structures like the collagen triple helix.[1]

Understanding these conformational nuances is critical for the rational design of Aze-containing peptides, as the substitution is not merely a like-for-like replacement for proline but a distinct structural perturbation.

Core Challenges in the SPPS of Aze-Containing Peptides

Successful incorporation of Aze requires a clear understanding of the potential pitfalls that arise from its unique chemistry. Standard Fmoc-SPPS protocols must be adapted to circumvent these issues.

  • Difficult Coupling Reactions: As a secondary amino acid, Fmoc-Aze-OH exhibits slower coupling kinetics, similar to proline. Incomplete coupling can lead to deletion sequences, which are often difficult to separate from the target peptide. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or double-coupling strategies.

  • Risk of Racemization: The activation of the carboxylic acid is a prerequisite for amide bond formation but also opens the door to racemization, particularly through an oxazolone intermediate.[5] While the Fmoc group inherently suppresses racemization, the choice of coupling reagents and additives is crucial to maintain the chiral integrity of the Aze residue.[6]

  • Piperidine-Induced Side Reactions: This is the most significant challenge. The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a secondary amine base that can also act as a nucleophile. The highly strained azetidine ring is susceptible to nucleophilic attack by piperidine, which can lead to irreversible ring-opening and the formation of a piperidine-adduct byproduct. This side reaction terminates the peptide chain and complicates purification.

cluster_main Potential Piperidine-Induced Side Reaction Peptide_Aze Resin-Peptide-(Aze)-NH-Fmoc Ring_Opened Resin-Peptide-(Ring-Opened Adduct) CHAIN TERMINATION Peptide_Aze->Ring_Opened Nucleophilic Attack on Strained Ring Piperidine Piperidine (Nucleophile) Piperidine->Ring_Opened

Caption: Piperidine acting as a nucleophile can attack the strained Aze ring.

Optimized Protocols for Aze Incorporation

To address the challenges outlined above, the following protocols are recommended. They prioritize coupling efficiency while minimizing the risk of racemization and side reactions during deprotection.

Materials
  • Resin: Standard synthesis resins such as Wang, 2-chlorotrityl chloride, or Rink Amide are suitable, depending on the desired C-terminal functionality.[7]

  • Protected Amino Acid: High-purity 1-Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH).[8]

  • Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Coupling Reagents: HATU, HBTU, or DIC.

  • Additives: Oxyma Pure or HOAt.

  • Bases: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagents: Piperidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

Experimental Workflow Diagram

Start Start: Swollen Resin with Free Amine Coupling Step 1: Coupling (Fmoc-Aze-OH) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Step 2: Optimized Fmoc-Deprotection Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle End Repeat Cycle -> Cleavage Next_Cycle->End n cycles

Caption: Optimized SPPS cycle for incorporating (S)-2-Azetidinecarboxylic acid.

Protocol 1: Optimized Coupling of Fmoc-Aze-OH

Due to the hindered nature of the secondary amine, a powerful activation method is required. The use of aminium/uronium salts like HATU or carbodiimides with nucleophilic additives like Oxyma is highly recommended.

Table 1: Recommended Coupling Conditions for Fmoc-Aze-OH

Reagent CombinationEquivalents (Aze:Reagent:Base)Additive (eq.)Typical TimeNotes
HATU / DIPEA 1 : 0.95 : 2---45-90 minHighly effective for hindered couplings. Pre-activation is generally not required.
HBTU / DIPEA 1 : 0.95 : 2---60-120 minA cost-effective and reliable alternative to HATU.
DIC / Oxyma Pure 1 : 1 : ---1-2 hoursExcellent for minimizing racemization.[9] Requires no tertiary base, which can be advantageous.

Step-by-Step Coupling Procedure (HATU Example):

  • Resin Preparation: Ensure the resin has been subjected to the Fmoc deprotection step from the previous cycle and washed thoroughly with DMF (3x) to remove all residual base.

  • Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Aze-OH (4 eq. relative to resin loading) and HATU (3.8 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the coupling solution and vortex briefly. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 45-90 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

Protocol 2: Optimized Fmoc-Deprotection for Aze-Containing Peptides

To mitigate piperidine-induced ring opening, the deprotection conditions must be modified to reduce either the nucleophilicity of the base or the exposure time.

Table 2: Comparison of Deprotection Reagents

ReagentConditionsProsCons
Standard Piperidine 20% Piperidine in DMFFast, effective for most amino acidsHigh risk of Aze ring-opening
Optimized DBU/Piperidine 2% DBU, 2% Piperidine in DMFSignificantly reduced nucleophilicity, lower risk of side reactionSlightly slower deprotection kinetics

Step-by-Step Optimized Deprotection Procedure (DBU/Piperidine):

  • Resin Preparation: The resin should be coming from a completed coupling step and subsequent DMF washes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • First Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain the solution. The piperidine component serves primarily to scavenge the dibenzofulvene byproduct.[10]

  • Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 7-10 minutes.

  • Washing: Drain the deprotection solution and immediately wash the resin thoroughly with DMF (5x) to ensure complete removal of the deprotection reagents. The resin is now ready for the next coupling cycle.

Protocol 3: Final Cleavage and Deprotection

The final cleavage from the resin and removal of side-chain protecting groups is generally robust for Aze-containing peptides, provided standard scavenger protocols are used to protect other sensitive residues in the sequence.

Step-by-Step Cleavage Procedure:

  • Resin Preparation: After the final deprotection and wash, wash the peptide-resin with DCM (3x) and dry it thoroughly under a high vacuum for at least 4 hours.

  • Prepare Cleavage Cocktail: A standard and effective non-malodorous cocktail is Reagent B : TFA / H₂O / TIS (95% : 2.5% : 2.5%). Prepare this solution fresh.

    • Note: If the sequence contains sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be necessary.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Swirl gently to ensure all the resin is wetted.

  • Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation and Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.

Conclusion

The incorporation of (S)-2-Azetidinecarboxylic acid is a potent strategy for peptide chemists aiming to fine-tune the conformational and, by extension, the pharmacological properties of their molecules. While its strained four-membered ring presents distinct challenges in solid-phase peptide synthesis, these can be reliably overcome through the strategic selection of coupling reagents and the crucial modification of Fmoc-deprotection conditions. By replacing the standard 20% piperidine protocol with a less nucleophilic DBU-based cocktail and employing high-efficiency coupling reagents like HATU or DIC/Oxyma, researchers can successfully synthesize Aze-containing peptides with high yield and purity, unlocking new avenues in peptide design and drug development.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. University of California, Irvine. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC. PubMed Central. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC. National Institutes of Health. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]

  • Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]

  • N-Terminal Deprotection - Fmoc removal. AAPPTec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • How can ı remove Fmoc from solution phase peptide?. ResearchGate. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

Sources

Application

Applications of (S)-2-Azetidinecarboxylic Acid in Collagen Research: A Detailed Guide for Scientists

Introduction (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid analog of proline, serves as a powerful and versatile tool in the field of collagen research.[1] Naturally found in plants like lily of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid analog of proline, serves as a powerful and versatile tool in the field of collagen research.[1] Naturally found in plants like lily of the valley, Aze's structural similarity to proline allows it to be mistakenly incorporated into newly synthesized proteins, including the proline-rich collagen superfamily.[2] This misincorporation induces profound alterations in collagen structure and function, providing researchers with a unique mechanism to probe the intricate processes of collagen synthesis, folding, secretion, and degradation. This guide provides an in-depth exploration of the applications of Aze in collagen research, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Proline Impostor

The scientific utility of (S)-2-Azetidinecarboxylic acid stems from its ability to act as a competitive inhibitor of proline during protein biosynthesis. Prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline, cannot efficiently distinguish between proline and Aze.[2] Consequently, Aze is incorporated into the nascent polypeptide chain at positions normally occupied by proline residues.

The smaller, four-membered ring of Aze, in contrast to proline's five-membered ring, imposes significant conformational constraints on the polypeptide backbone.[3] This structural disruption is particularly detrimental to collagen, a protein whose triple helical structure is critically dependent on the precise stereochemistry of its abundant proline and hydroxyproline residues. The incorporation of Aze leads to:

  • Inhibition of Triple Helix Formation: The altered bond angles due to the Aze ring structure prevent the proper folding and stabilization of the procollagen triple helix within the endoplasmic reticulum (ER).[4][5]

  • Protein Misfolding and ER Stress: The accumulation of misfolded procollagen chains triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[6]

  • Enhanced Post-Translational Modifications: Procollagen chains that fail to form a stable triple helix remain susceptible to post-translational modifying enzymes for a longer duration, leading to increased hydroxylation and glycosylation.[4][5]

  • Reduced Secretion and Increased Degradation: The misfolded, unstable procollagen is often retained within the cell and targeted for degradation, leading to a net decrease in the amount of secreted, functional collagen.

Figure 1: Mechanism of (S)-2-Azetidinecarboxylic Acid (Aze) Action cluster_0 Cellular Environment Proline Proline Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Proline->Prolyl_tRNA_Synthetase Aze (S)-2-Azetidinecarboxylic acid (Aze) Aze->Prolyl_tRNA_Synthetase Competitive Inhibition Prolyl_tRNA_SynthetAze Aze-tRNAPro Prolyl_tRNA_Synthetase->Prolyl_tRNA_SynthetAze Ribosome Ribosome Procollagen Nascent Procollagen Chain Ribosome->Procollagen Translation Misfolded_Procollagen Misfolded Procollagen with Aze Procollagen->Misfolded_Procollagen Aze Incorporation ER Endoplasmic Reticulum (ER) Misfolded_Procollagen->ER Accumulation in ER Degradation Proteasomal Degradation Misfolded_Procollagen->Degradation Secretion Inhibited Secretion Misfolded_Procollagen->Secretion Blocks UPR Unfolded Protein Response (UPR) ER->UPR Triggers Functional_Collagen Reduced Functional Collagen Secretion->Functional_Collagen Prolyl_tRNA_SynthetAze->Ribosome

Caption: Figure 1: Mechanism of (S)-2-Azetidinecarboxylic Acid (Aze) Action.

Core Applications in Collagen Research

The unique properties of Aze make it an invaluable tool for a wide range of applications in collagen research, from fundamental studies of collagen biology to the development of therapeutic strategies for collagen-related diseases.

In Vitro Inhibition of Collagen Synthesis

A primary application of Aze is the controlled inhibition of collagen production in cell culture. This allows researchers to study the consequences of reduced collagen deposition on cell behavior, tissue architecture, and disease processes.

Application Note: By treating fibroblast cultures with Aze, one can effectively create a model of collagen insufficiency. This is particularly useful for studying wound healing, where proper collagen deposition is critical. The dose-dependent reduction in collagen synthesis allows for the investigation of the minimal collagen levels required for processes like cell adhesion, migration, and proliferation.

Protocol 1: Inhibition of Collagen Synthesis in Fibroblasts

  • Objective: To inhibit collagen production in a fibroblast cell line (e.g., NIH/3T3 or primary dermal fibroblasts) using (S)-2-Azetidinecarboxylic acid.

  • Materials and Reagents:

    • Fibroblast cell line

    • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

    • (S)-2-Azetidinecarboxylic acid (Aze)

    • Phosphate-buffered saline (PBS)

    • Sirius Red/Picric Acid solution

    • 0.1 M NaOH

    • Cell lysis buffer

    • BCA protein assay kit

  • Procedure:

    • Seed fibroblasts in a 24-well plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of Aze in sterile water or PBS.

    • Treat cells with varying concentrations of Aze (e.g., 0, 0.1, 0.5, 1, 2 mM) in fresh culture medium.

    • Incubate for 24-48 hours.

    • Collagen Quantification (Sirius Red Assay):

      • Aspirate the culture medium.

      • Wash the cell layer twice with PBS.

      • Fix the cells with 100% methanol for 15 minutes.

      • Allow the plates to air dry completely.

      • Add 300 µL of Sirius Red/Picric Acid solution to each well and incubate for 1 hour at room temperature with gentle shaking.

      • Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.

      • Elute the bound dye by adding 300 µL of 0.1 M NaOH to each well and incubating for 30 minutes with shaking.

      • Transfer the eluted dye to a 96-well plate and measure the absorbance at 540 nm.

    • Total Protein Quantification:

      • In a parallel set of wells, lyse the cells and determine the total protein content using a BCA assay to normalize the collagen measurements.

  • Data Analysis and Interpretation:

    • Generate a standard curve using known concentrations of collagen.

    • Calculate the amount of collagen in each sample and normalize to the total protein content.

    • Plot the normalized collagen content as a function of Aze concentration to determine the dose-dependent inhibition of collagen synthesis.

  • Troubleshooting:

    • High cell death: Aze can be toxic at high concentrations. If significant cell death is observed, reduce the concentration or incubation time. Co-treatment with L-proline can also mitigate toxicity.[7]

    • Low signal in Sirius Red assay: Ensure complete drying of the cell layer before staining and complete elution of the dye.

Induction of Proline-Deficient and Unstable Collagen

Aze treatment allows for the production of collagen with incorporated proline analogs, resulting in a structurally unstable molecule. This "imperfect" collagen is an excellent substrate for studying the biophysical properties of the collagen triple helix and its susceptibility to degradation.

Application Note: By isolating collagen from Aze-treated cells or tissues, researchers can perform biophysical analyses such as circular dichroism to determine the melting temperature (Tm) of the triple helix. A lower Tm compared to control collagen indicates reduced thermal stability.[8] Furthermore, this unstable collagen can be used in in vitro degradation assays with collagenases to investigate how structural integrity affects enzymatic cleavage.

Protocol 2: Analysis of Collagen Thermal Stability by Circular Dichroism

  • Objective: To assess the thermal stability of collagen produced by cells treated with Aze.

  • Materials and Reagents:

    • Collagen extracted from control and Aze-treated cells or tissues

    • 50 mM acetic acid

    • Circular dichroism (CD) spectropolarimeter with a temperature controller

  • Procedure:

    • Dissolve the purified collagen in 50 mM acetic acid to a final concentration of 0.1-0.5 mg/mL.

    • Dialyze the collagen solution against 50 mM acetic acid overnight at 4°C.

    • Clarify the solution by centrifugation.

    • Record a CD spectrum at a low temperature (e.g., 10°C) from 190 to 260 nm to confirm the triple-helical conformation (positive peak around 220 nm).

    • Monitor the ellipticity at 221 nm while increasing the temperature from 10°C to 60°C at a controlled rate (e.g., 1°C/minute).

  • Data Analysis and Interpretation:

    • Plot the ellipticity at 221 nm as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the thermal transition curve, representing the temperature at which 50% of the collagen is denatured. A lower Tm for Aze-treated collagen indicates reduced stability.

Modeling Collagen-Related Diseases

Many diseases, particularly fibrotic conditions, are characterized by the excessive deposition of collagen. Aze can be used in animal models to modulate this process, providing insights into the pathogenesis of fibrosis and a platform for testing anti-fibrotic therapies.

Application Note: In preclinical models of liver or lung fibrosis, Aze can be co-administered with a fibrotic stimulus (e.g., carbon tetrachloride for liver fibrosis or bleomycin for lung fibrosis).[9][10][11] By inhibiting the deposition of stable collagen, Aze can help to elucidate the role of collagen cross-linking and maturation in the progression of fibrosis.

Protocol 3: Induction of a Modified Liver Fibrosis Model in Rats

  • Objective: To investigate the effect of (S)-2-Azetidinecarboxylic acid on collagen deposition in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis.

  • Materials and Reagents:

    • Male Wistar rats (200-250 g)

    • Carbon tetrachloride (CCl4)

    • Olive oil

    • (S)-2-Azetidinecarboxylic acid (Aze)

    • Saline solution

    • Hydroxyproline assay kit

    • Sirius Red stain

  • Procedure:

    • Acclimatize rats for one week.

    • Divide animals into groups: Control (olive oil and saline), CCl4 (CCl4 and saline), and CCl4 + Aze (CCl4 and Aze).

    • Induce liver fibrosis by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, 1:1 in olive oil) twice a week for 6-8 weeks.

    • Administer Aze (e.g., 100-200 mg/kg body weight, dissolved in saline) daily via intraperitoneal injection, starting from the first CCl4 injection.

    • Monitor animal health and body weight regularly.

    • At the end of the experiment, sacrifice the animals and collect liver tissue.

  • Data Analysis and Interpretation:

    • Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and stain sections with Sirius Red to visualize collagen deposition.

    • Hydroxyproline Assay: Hydrolyze a weighed portion of the liver tissue and determine the hydroxyproline content as a quantitative measure of total collagen.

    • Compare the extent of fibrosis and collagen content between the CCl4 and CCl4 + Aze groups. A reduction in fibrosis in the Aze-treated group would indicate that inhibiting the deposition of stable collagen ameliorates the fibrotic response.

  • Troubleshooting:

    • Toxicity: Monitor animals closely for signs of toxicity from both CCl4 and Aze. Adjust dosages if necessary.

    • Variability: Ensure consistent administration of reagents and use a sufficient number of animals per group to account for biological variability.

Studying Collagen-Associated Cellular Stress Responses

The accumulation of misfolded procollagen in the ER of Aze-treated cells provides an excellent model to study the Unfolded Protein Response (UPR) and ER stress.

Application Note: Researchers can use Aze to induce the UPR and then investigate the activation of key signaling pathways (PERK, IRE1, and ATF6) and the expression of downstream target genes and proteins (e.g., BiP, CHOP). This is relevant for understanding diseases where protein misfolding is a key pathological feature.

Figure 2: Experimental Workflow for Studying Aze-Induced ER Stress cluster_1 Experimental Pipeline Cell_Culture Fibroblast Culture Aze_Treatment Aze Treatment (e.g., 1-5 mM, 6-24h) Cell_Culture->Aze_Treatment Cell_Lysis Cell Lysis Aze_Treatment->Cell_Lysis RNA_Isolation RNA Isolation Aze_Treatment->RNA_Isolation Immunofluorescence Immunofluorescence (Collagen I, Calreticulin) Aze_Treatment->Immunofluorescence Protein_Analysis Protein Analysis Cell_Lysis->Protein_Analysis Western_Blot Western Blot (p-eIF2α, ATF6, BiP) Protein_Analysis->Western_Blot Gene_Expression Gene Expression Analysis RNA_Isolation->Gene_Expression qPCR RT-qPCR (XBP1 splicing, CHOP) Gene_Expression->qPCR

Caption: Figure 2: Experimental Workflow for Studying Aze-Induced ER Stress.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for the use of (S)-2-Azetidinecarboxylic acid in various applications.

ApplicationCell/Animal ModelAze Concentration/DosageTreatment DurationExpected Outcome
Inhibition of Collagen SynthesisFibroblasts (in vitro)0.1 - 2 mM24 - 48 hoursDose-dependent decrease in secreted collagen.
Induction of ER StressHeLa, Fibroblasts1 - 5 mM6 - 24 hoursIncreased expression of UPR markers (e.g., BiP, p-eIF2α, cleaved ATF6).[6]
Liver Fibrosis ModelRat100 - 200 mg/kg/day (i.p.)6 - 8 weeksReduced collagen deposition and amelioration of fibrosis in conjunction with a fibrotic stimulus.[9][11]
Lung Development ModelFetal Rat200 mg/kg, twice daily (i.p.)2 daysReduced lung growth and fibrillar collagen deposition.[10]

Conclusion and Future Perspectives

(S)-2-Azetidinecarboxylic acid is a powerful and indispensable tool for dissecting the complexities of collagen biology. Its ability to be incorporated into procollagen in place of proline provides a unique and effective means to study collagen synthesis, folding, stability, and degradation. The applications detailed in this guide, from fundamental in vitro studies to preclinical animal models, highlight the versatility of this proline analog.

Future research will likely focus on the use of Aze and its derivatives in more sophisticated models, such as 3D organoid cultures and humanized mouse models, to further bridge the gap between basic research and clinical applications. Moreover, the insights gained from using Aze to study collagen-related diseases will continue to inform the development of novel therapeutic strategies for conditions such as fibrosis and other connective tissue disorders.

References

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  • Thet, L. A., & Alvarez, A. (1982). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Experimental Lung Research, 3(4), 277-290. [Link]

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  • Samardzic, K., & Rodgers, K. J. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International journal of molecular sciences, 24(12), 10257. [Link]

  • Oikarinen, A., Anttinen, H., & Kivirikko, K. I. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal, 160(3), 639-645. [Link]

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  • Pulmonary Fibrosis News. (2022). Natural Fat-like Molecules Treat Established Lung Fibrosis in Mice. Retrieved from [Link]

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  • Reddy, G. K., & Enwemeka, C. S. (2001). A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Clinical biochemistry, 34(4), 299–303. [Link]

  • QIAGEN. (n.d.). Protein analysis SDS PAGE. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of Hydroxyproline. Retrieved from [Link]

  • Samardzic, K., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International journal of molecular sciences, 22(16), 8963. [Link]

  • van der Slot-Verhoeven, A. J., et al. (2021). Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Fibrogenesis & tissue repair, 14(1), 1. [Link]

  • Tóth, M., et al. (2023). Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. International journal of molecular sciences, 24(24), 17435. [Link]

  • National Research and Development Institute for Textiles and Leather. (2016). MEDICAL BIOPRODUCTS COLLAGEN QUANTIFICATION BY HYDROXYPROLINE DETERMINATION. Retrieved from [Link]

  • IHC World. (n.d.). Sirius Red for Collagen Staining Protocol. Retrieved from [Link]

  • ResearchGate. (2013). Has anybody tried estimating hydroxyproline from liver tissues in mice or rat?. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of Peptides Containing (S)-2-Azetidinecarboxylic Acid

Abstract (S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring homologue of proline, is a unique non-proteinogenic amino acid that imparts significant conformational constraints on peptides.[1] Its incorporation can...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring homologue of proline, is a unique non-proteinogenic amino acid that imparts significant conformational constraints on peptides.[1] Its incorporation can induce specific secondary structures, such as γ-turns, which are distinct from the β-turns often favored by proline. This makes Aze a valuable tool in peptidomimetic design and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.[2][3] This guide provides a comprehensive overview of the application of NMR spectroscopy to the study of Aze-containing peptides, detailing both the theoretical underpinnings and practical, field-proven protocols for researchers in structural biology and medicinal chemistry.

Introduction: The Structural Significance of (S)-2-Azetidinecarboxylic Acid in Peptides

The substitution of proline with (S)-2-Azetidinecarboxylic acid (Aze) introduces a significant perturbation to the peptide backbone. The smaller, more strained four-membered ring of Aze restricts the Ramachandran space available to the preceding residue and influences the cis/trans isomerization of the X-Aze peptide bond.[4] While proline's five-membered ring is a well-established β-turn inducer, the four-membered ring of Aze preferentially stabilizes γ-turn conformations. Understanding these conformational nuances is critical for the rational design of peptides with enhanced biological activity and stability. NMR spectroscopy provides the atomic-level resolution necessary to characterize these structural preferences in solution.[2][5]

Aze vs. Proline: A Conformational Dichotomy

The fundamental difference in the conformational landscape of Aze- and Proline-containing peptides is a direct consequence of their respective ring sizes. This distinction is paramount in interpreting NMR data.

  • Proline (Pro): The five-membered pyrrolidine ring favors a Cγ-endo or Cγ-exo pucker, which in turn promotes the formation of β-turns where a hydrogen bond is formed between the C=O of residue i and the N-H of residue i+3.[6]

  • (S)-2-Azetidinecarboxylic acid (Aze): The more rigid and strained four-membered ring limits the available puckering states. This constraint often forces the peptide backbone into a γ-turn, characterized by a hydrogen bond between the C=O of residue i and the N-H of residue i+2.[7]

This fundamental difference in turn propensity is a key feature to be investigated and validated by NMR.

Core NMR Methodologies for Aze-Peptide Structural Analysis

A suite of 2D NMR experiments is typically employed for the complete resonance assignment and structural elucidation of peptides.[8][9] For Aze-containing peptides, these experiments allow for the unambiguous identification of the Aze spin system and the determination of its spatial proximity to other residues.

Through-Bond Correlation Experiments: Assigning the Spin Systems

The first step in any peptide NMR analysis is the sequential assignment of all proton resonances.[8][10] This is achieved primarily through a combination of COSY and TOCSY experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through three or fewer bonds (e.g., Hα-Hβ). It is crucial for identifying the initial Hα-Hβ correlations within an amino acid residue.[5][9]

  • TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond directly coupled protons to reveal the entire spin system of an amino acid residue.[8][9] For Aze, the TOCSY will show correlations between the Hα proton and the Hβ and Hγ protons of the azetidine ring.

Through-Space Correlation Experiments: Defining the 3D Structure

Once the resonances are assigned, the three-dimensional structure is determined by identifying protons that are close in space, irrespective of their covalent connectivity.[8][10] This is accomplished using NOESY and ROESY experiments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are typically less than 5 Å apart.[9][11] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶).[9] This experiment is the cornerstone of peptide structure determination by NMR.[8][10]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules in the intermediate size regime, the NOE can be close to zero, making NOESY experiments ineffective. ROESY provides similar distance information but is not subject to this limitation, making it a valuable alternative or complement to NOESY.[9]

Heteronuclear Correlation Experiments

For more complex peptides or to resolve ambiguity, heteronuclear experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. A ¹H-¹³C HSQC is particularly useful for resolving overlapping proton signals by spreading them out over the wider carbon chemical shift range.[12][13] This can be instrumental in unambiguously assigning the protons of the Aze ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, aiding in sequential assignment and confirming side-chain structures.[12][13]

Experimental Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and the correct setup of the NMR experiments.[10]

Protocol for NMR Sample Preparation
  • Peptide Synthesis and Purification: The Aze-containing peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[14] Purification to >95% purity by reverse-phase HPLC is essential to avoid interference from impurities in the NMR spectra.[10][12] The final product should be characterized by mass spectrometry.

  • Sample Weighing: Accurately weigh 1-5 mg of the purified peptide. The required amount will depend on the peptide's molecular weight and the spectrometer's sensitivity.[15]

  • Solvent Selection: Dissolve the peptide in a suitable deuterated solvent. Common choices include:

    • D₂O: For peptides soluble in water. The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5).

    • CD₃OH/D₂O or CD₃CN/D₂O mixtures: For peptides with poor water solubility.

    • DMSO-d₆: A good choice for many peptides as it slows down the exchange of amide protons with water, making them easier to observe.

  • Concentration: Aim for a final peptide concentration of 1-5 mM.[15]

  • Sample Transfer: Dissolve the peptide in 500-600 µL of the chosen deuterated solvent and transfer to a high-quality NMR tube.

Protocol for NMR Data Acquisition

The following is a general workflow for acquiring the necessary 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

G cluster_0 Data Acquisition Workflow A 1. 1D ¹H Spectrum B 2. 2D TOCSY A->B Initial Assessment C 3. 2D COSY A->C Initial Assessment D 4. 2D NOESY/ROESY B->D Sequential Assignment C->D Sequential Assignment E 5. 2D ¹H-¹³C HSQC (Optional) D->E Structural Refinement

Caption: NMR data acquisition workflow for Aze-peptides.

  • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and spectral dispersion.

  • 2D TOCSY:

    • Use a standard pulse sequence (e.g., mlevph).

    • Set the mixing time to 60-80 ms to observe correlations throughout the entire spin system.[8]

  • 2D COSY:

    • Use a standard pulse sequence (e.g., cosygpmfph).

    • This will help confirm J-couplings between adjacent protons.

  • 2D NOESY/ROESY:

    • For NOESY, use a mixing time of 150-300 ms. This time may need to be optimized depending on the peptide's size.

    • For ROESY, a mixing time of 200-400 ms is a good starting point.

  • 2D ¹H-¹³C HSQC (Optional but Recommended):

    • Use a standard pulse sequence (e.g., hsqcedetgpsisp2).

    • This will provide valuable information for resolving overlapping proton signals.

Data Analysis and Structural Interpretation

Resonance Assignment Strategy

The assignment process follows a well-established methodology:[5][8]

  • Identify Spin Systems: Use the TOCSY spectrum to identify the complete spin systems for each amino acid residue. The Aze residue will have a characteristic pattern connecting its α, β, and γ protons.

  • Sequential Walk: Use the NOESY (or ROESY) spectrum to connect adjacent residues. Look for NOEs between the Hα of residue i and the NH of residue i+1 (dαN(i, i+1)), or between the NH of residue i and the NH of residue i+1 (dNN(i, i+1)).

Identifying Aze-Induced Structural Features

The key to understanding the conformational impact of Aze is to search for specific NOE patterns that are indicative of a γ-turn.

G cluster_0 γ-Turn (Aze-induced) Cα(i) Cα(i) C'(i) C'(i) Cα(i)->C'(i) N(i+1) N(i+1) C'(i)->N(i+1) O(i) O(i) Cα(i+1) Cα(i+1) N(i+1)->Cα(i+1) C'(i+1) C'(i+1) Cα(i+1)->C'(i+1) N(i+2) N(i+2) C'(i+1)->N(i+2) Cα(i+2) Cα(i+2) N(i+2)->Cα(i+2) H(i+2) H(i+2) H(i+2)->O(i) H-bond Hα(i+1) Hα(i+1) HN(i+2) HN(i+2) Hα(i+1)->HN(i+2) Strong NOE

Caption: Key NOE for identifying a γ-turn.

  • Hallmark of a γ-turn: A strong NOE between the Hα proton of the Aze residue (or the residue at the i+1 position of the turn) and the NH proton of the following residue (i+2). This dαN(i+1, i+2) NOE is typically short and indicates a folded conformation.

  • Absence of β-turn NOEs: Concurrently, the absence or weakness of a dαN(i, i+3) NOE would argue against a β-turn structure.

Data Presentation

Summarizing key NMR data in tables is crucial for clear communication and interpretation.

Table 1: Typical ¹H Chemical Shift Ranges for (S)-2-Azetidinecarboxylic Acid in a Peptide in D₂O

ProtonChemical Shift (δ, ppm)Notes
4.8 - 5.2Typically downfield due to the strained ring and adjacent carbonyl.[16]
2.5 - 3.0Diastereotopic protons, may appear as complex multiplets.
3.8 - 4.2Influenced by the peptide bond and neighboring residues.

Note: These are approximate ranges and can vary significantly based on the local chemical environment, solvent, and pH.

Table 2: Key NOE Constraints for Structure Determination

NOE TypeResidue PairExpected DistanceStructural Implication
dαN(i, i+1)< 2.8 ÅSequential connectivity
dNN(i, i+1)< 3.5 ÅExtended or helical conformation
dαN(i+1, i+2)< 3.0 Åγ-turn indicator
dαβ(i, i+3)< 3.5 Åβ-turn indicator

Conclusion

The incorporation of (S)-2-Azetidinecarboxylic acid into peptides provides a powerful strategy for constraining their conformation and exploring novel structural space. NMR spectroscopy is the preeminent tool for characterizing these conformations in solution. By employing a systematic approach involving through-bond (COSY, TOCSY) and through-space (NOESY, ROESY) correlation experiments, researchers can obtain a detailed three-dimensional model of Aze-containing peptides. The identification of key NOE patterns, particularly the short dαN(i+1, i+2) distance, serves as a definitive marker for the γ-turn structures preferentially induced by the Aze residue. These detailed structural insights are invaluable for advancing the design of potent and selective peptide-based therapeutics.

References

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • J. Pharm. Sci. Technol. Manag. (2020). NMR in structural determination of proteins and peptides. 4(1), 2020.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube.
  • Lisowski, M., & Siemion, I. Z. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.
  • Alker, A., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.
  • Bader, T. K., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 614, 207-238.
  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Di Lello, P., et al. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Molecules, 27(15), 5003.
  • Inoviem Scientific. (n.d.). NMR sample preparation guidelines.
  • Gasser, V., et al. (2010). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Ananthanarayanan, V. S., & Soman, K. V. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research.
  • D'Andrea, L. D., & Liguori, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 21(6), 570-589.
  • Ananthanarayanan, V. S., & Soman, K. V. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 29(2), 253-263.
  • Tran, T. T., et al. (2007). Impact of Azaproline on Peptide Conformation. Journal of the American Chemical Society, 129(42), 12745-12755.
  • Bolla, J. R., & Meillon, J. C. (2018). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Molecules, 23(11), 2998.
  • Yoshikawa, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(21), 8234.
  • Wang, C., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling.
  • Angulo, J., & Bazzo, R. (2023). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Journal of Medicinal Chemistry.
  • Levine, P. M., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(34), 10996-11007.
  • Bader, T. K., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 614, 207-238.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.

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Application

mass spectrometry analysis of proteins with (S)-2-Azetidinecarboxylic acid

Application Note & Protocol Title: Unmasking the Proline Mimic: A Comprehensive Guide to the Mass Spectrometry-Based Identification and Analysis of (S)-2-Azetidinecarboxylic Acid in Proteomes Abstract (S)-2-Azetidinecarb...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Unmasking the Proline Mimic: A Comprehensive Guide to the Mass Spectrometry-Based Identification and Analysis of (S)-2-Azetidinecarboxylic Acid in Proteomes

Abstract

(S)-2-Azetidinecarboxylic acid (Aze) is a non-canonical amino acid and a structural analog of proline that can be mistakenly incorporated into proteins during translation.[1][2] This misincorporation can lead to profound alterations in protein structure, stability, and function, with implications in toxicology and disease pathogenesis.[2][3][4] Consequently, the ability to accurately detect and localize Aze within a proteome is critical. This guide provides a comprehensive framework for the mass spectrometry-based analysis of Aze-containing proteins. We delve into the unique challenges posed by this proline mimic, including its impact on enzymatic digestion and tandem mass spectrometry fragmentation. Detailed, field-tested protocols for sample preparation, LC-MS/MS acquisition using complementary fragmentation techniques (CID/HCD and ETD), and a robust data analysis strategy are presented to enable confident identification of Aze-substituted peptides.

Introduction: The Challenge of (S)-2-Azetidinecarboxylic Acid

(S)-2-Azetidinecarboxylic acid is a non-proteinogenic imino acid found in various plants, such as lily-of-the-valley and sugar beets.[1][5] Its structural similarity to L-proline, differing only by a smaller, four-membered ring instead of a five-membered one, allows it to be activated by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains at proline codons.[3][6]

This substitution is not benign. The strained geometry of the azetidine ring imposes different conformational constraints on the peptide backbone compared to proline.[2] This can disrupt critical protein structures, particularly collagen and other proline-rich proteins, leading to misfolding, instability, and proteotoxic stress.[2][3] The potential link between dietary Aze exposure and human diseases like multiple sclerosis highlights the need for sensitive analytical methods to study its bio-incorporation.[4][7]

Mass spectrometry (MS) is the premier tool for protein identification, but analyzing Aze-containing proteins presents unique obstacles:

  • Mass Ambiguity: The mass difference between Aze and Pro is subtle, requiring high-resolution instrumentation.

  • Enzymatic Digestion: The rigidity of the X-Aze peptide bond can hinder cleavage efficiency by proteases like trypsin.

  • Fragmentation Behavior: Like proline, Aze induces a predictable fragmentation pattern in collision-induced dissociation (CID), which can be both an analytical tool and a hindrance to complete sequence analysis.[8]

This guide provides the methodologies to overcome these challenges.

Table 1: Physicochemical Properties of Proline vs. (S)-2-Azetidinecarboxylic acid
PropertyL-Proline (Pro)(S)-2-Azetidinecarboxylic acid (Aze)Mass Difference (Aze - Pro)
Chemical Formula C₅H₉NO₂C₄H₇NO₂-CH₂
Monoisotopic Mass 115.06333 Da101.04768 Da-14.01565 Da
Ring Structure 5-membered pyrrolidine ring4-membered azetidine ring-
Conformational Impact Induces "kinks" in peptide backbone; relatively rigid.More flexible than proline but destabilizes ordered structures like the collagen triple helix.[2]-

Comprehensive Analytical Workflow

Successful identification of Aze-containing peptides requires a multi-stage approach, from careful sample preparation to specialized data acquisition and analysis. The workflow below outlines the critical steps and decision points.

Aze_Analysis_Workflow cluster_prep PART 1: Sample Preparation cluster_ms PART 2: LC-MS/MS Analysis cluster_data PART 3: Data Analysis start Protein Sample (Cell Lysate, Tissue, etc.) denature Denaturation, Reduction, & Alkylation start->denature digest_choice Proteolytic Digestion denature->digest_choice in_solution In-Solution Digestion digest_choice->in_solution High-throughput & Low sample amount in_gel SDS-PAGE & In-Gel Digestion digest_choice->in_gel Fractionation needed & High complexity cleanup Peptide Desalting & Cleanup (e.g., C18 StageTip) in_solution->cleanup in_gel->cleanup lcms Reversed-Phase LC-MS/MS cleanup->lcms acquisition Data-Dependent Acquisition (DDA) with Alternating Fragmentation lcms->acquisition cid_hcd CID / HCD Scan (y/b-ions) acquisition->cid_hcd etd ETD Scan (c/z-ions) acquisition->etd database Database Search (e.g., Mascot, MaxQuant, etc.) cid_hcd->database etd->database params Key Search Parameters: 1. Variable Modification: Aze on Pro (-14.01565 Da) 2. Dual Fragmentation Data validation PSM Validation & FDR Control database->validation results Identified Aze-Peptides & Localization validation->results

Caption: Overall workflow for the analysis of Aze-containing proteins.

Experimental Protocols: From Protein to Peptide

The quality of MS data is fundamentally dependent on meticulous sample preparation.[9][10] Here, we provide protocols for both in-solution and in-gel digestion.

Protocol 3.1: In-Solution Digestion

This method is suitable for purified proteins or less complex mixtures and generally results in lower sample loss.[9]

Materials:

  • Urea, 8 M in 100 mM Tris-HCl, pH 8.5

  • Dithiothreitol (DTT), 500 mM stock

  • Iodoacetamide (IAA), 500 mM stock

  • MS-grade Trypsin, reconstituted in 50 mM acetic acid

  • Ammonium Bicarbonate (ABC), 50 mM

  • Formic Acid (FA)

Procedure:

  • Protein Solubilization & Denaturation: Resuspend or dilute the protein sample (e.g., 100 µg) in 100 µL of 8 M Urea buffer. Vortex thoroughly.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 45 minutes at 37°C.

    • Rationale: This step cleaves disulfide bonds, linearizing the protein to ensure complete access for the protease.

  • Alkylation: Add IAA to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

    • Rationale: Alkylation with IAA irreversibly caps the reduced cysteine residues, preventing them from reforming disulfide bonds. This is performed in the dark as IAA is light-sensitive.

  • Sample Dilution: Dilute the sample 8-fold with 50 mM ABC. This reduces the urea concentration to <1 M, which is critical for trypsin activity.

  • Enzymatic Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (16-18 hours) at 37°C with gentle shaking.

    • Rationale: An overnight digestion ensures maximum cleavage efficiency. The presence of Aze may sterically hinder cleavage at adjacent sites, warranting a longer digestion time.

  • Quenching: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

  • Peptide Cleanup: Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.[10] Elute, dry in a vacuum centrifuge, and store at -20°C until LC-MS/MS analysis.

Protocol 3.2: In-Gel Digestion

This method is ideal for complex mixtures, as it uses SDS-PAGE to first separate proteins by molecular weight.[11]

Materials:

  • All materials from Protocol 3.1

  • Destaining Solution: 50% acetonitrile (ACN), 50 mM ABC

  • Dehydration Solution: 100% ACN

Procedure:

  • Excision: After running an SDS-PAGE gel and staining (e.g., with Coomassie), excise the protein band(s) of interest using a clean scalpel. Cut the band into small (~1x1 mm) pieces.

  • Destaining: Add 200 µL of Destaining Solution to the gel pieces. Vortex and incubate for 20 minutes at room temperature. Remove the supernatant and repeat until the gel pieces are clear.

  • Dehydration: Add 100 µL of 100% ACN and incubate for 10 minutes until the gel pieces shrink and turn opaque white. Remove all ACN.

  • Reduction & Alkylation:

    • Rehydrate the gel pieces in 100 µL of 10 mM DTT in 50 mM ABC. Incubate for 45 minutes at 56°C.

    • Remove the DTT solution and add 100 µL of 55 mM IAA in 50 mM ABC. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the gel pieces with 200 µL of 50 mM ABC, followed by dehydration with 100 µL of 100% ACN. Dry the gel pieces completely in a vacuum centrifuge.

  • Digestion: Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ABC) for 1 hour. Add enough 50 mM ABC to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant from the digestion.

    • Add 100 µL of extraction buffer (50% ACN, 5% FA) to the gel pieces. Vortex and sonicate for 15 minutes.

    • Combine this supernatant with the first one. Repeat the extraction step once more.

  • Final Steps: Pool all supernatants, dry completely in a vacuum centrifuge, and store at -20°C. Reconstitute in an appropriate buffer (e.g., 0.1% FA) just before LC-MS/MS analysis.

LC-MS/MS Analysis: A Dual Fragmentation Approach

To confidently identify Aze and obtain full sequence coverage of the modified peptide, a data acquisition strategy that combines different fragmentation methods is essential.

The "Proline Effect" and its Aze Analog

In CID and HCD, peptides fragment primarily at the amide bonds. When a peptide is protonated, the charge is mobile. The secondary amine in the proline (and Aze) ring is more basic than a backbone amide nitrogen, making it a preferential site of protonation. This directs fragmentation, leading to a facile and often dominant cleavage of the amide bond N-terminal to the imino acid.[8][12] This results in an intense corresponding y-ion.

While this "Aze effect" can be a diagnostic marker, it often suppresses other backbone cleavages, making it difficult to sequence the rest of the peptide.

The ETD Advantage

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that is not dependent on proton mobility.[13] It involves transferring an electron to the peptide, which induces random cleavage along the N-Cα backbone. This produces c- and z-type fragment ions. Crucially, ETD preserves the fragile imino acid ring and is not biased by the "Aze effect," providing uniform fragmentation across the peptide backbone.[12][14] This is invaluable for localizing the Aze residue and confirming the surrounding sequence.[15][16]

Caption: CID/HCD vs. ETD fragmentation of an Aze-containing peptide.

Protocol 4.3: LC-MS/MS Acquisition

Instrumentation: A high-resolution Orbitrap mass spectrometer (or equivalent) equipped with CID/HCD and ETD capabilities is required.

LC Setup:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.

  • Gradient: A typical 90-120 minute gradient from 2% to 40% B is a good starting point, followed by a high-organic wash.

MS Acquisition Method: The core of the method is to acquire both a CID/HCD and an ETD scan for the same precursor ion. This can be achieved using a "decision tree" or alternating scan approach.

Table 2: Recommended LC-MS/MS Acquisition Parameters (Orbitrap Example)
ParameterMS1 (Full Scan)MS2 (Tandem MS Scan)
Analyzer OrbitrapOrbitrap
Resolution 120,00030,000
Scan Range 350-1600 m/z-
AGC Target 3e61e5
Max Injection Time 50 ms60 ms
Acquisition Mode Data-Dependent (Top Speed, 3 sec cycle)-
Fragmentation Trigger Precursors with charge state 2-7-
Dynamic Exclusion 30 seconds-
Fragmentation Method Alternating: 1) HCD (NCE ~28%) and 2) ETD
ETD Parameters Calibrated ETD reaction timesETD reagent AGC target: 2e5

Data Analysis: Finding the Needle in the Haystack

Standard proteomic search algorithms can identify Aze-containing peptides, but only if they are configured correctly.

Protocol 5.1: Database Search Strategy

Software: Mascot, MaxQuant, Proteome Discoverer, or similar platforms.

The critical step is to define the mass shift corresponding to the substitution of Proline by Aze as a variable modification.

Table 3: Database Search Parameters for Aze Identification
ParameterSettingRationale
Database Species-specific UniProt/Swiss-Prot database.Use a canonical database. Do not create a database with Aze substituted for Pro, as this complicates statistical validation.
Enzyme Trypsin/PAllows for cleavage C-terminal to K/R even when followed by Pro (or Aze).
Missed Cleavages Allow up to 2-3The presence of Aze may increase the frequency of missed cleavages.
Fixed Modifications Carbamidomethyl (C)Accounts for the alkylation of cysteine residues.
Variable Modifications Oxidation (M) Acetyl (Protein N-term) Aze (P) This is the most critical parameter. Define a variable modification on Proline (P) with a mass delta of -14.01565 Da .
Precursor Mass Tolerance 10 ppmStandard for high-resolution MS1 data.
Fragment Mass Tolerance 20 ppm or 0.02 DaStandard for high-resolution MS2 data.
Instrument/Fragmentation Specify both HCD and ETD fragmentation data.Allows the search engine to use the appropriate scoring algorithm for each fragmentation type, improving confidence.
FDR 1% at the Peptide and Protein level.Standard for ensuring high-confidence identifications.

Manual Validation: After a database search, it is imperative to manually inspect the MS/MS spectra of putative Aze-peptides.

  • For HCD/CID spectra: Look for the characteristic intense y-ion from cleavage N-terminal to the modified proline residue. Check that the precursor mass shift matches the -14.01565 Da difference.

  • For ETD spectra: Confirm the presence of c- and z-type ions that span the modification site. This provides unambiguous evidence for the location of the Aze residue.

Troubleshooting

Table 4: Common Issues and Recommended Solutions
IssuePotential CauseRecommended Solution
Low number of peptide identifications Inefficient digestion due to Aze hindrance. Poor sample cleanup.Increase trypsin digestion time to 24 hours or use a combination of enzymes (e.g., Trypsin and Lys-C). Ensure desalting protocol is robust and removes all salts and detergents.
No Aze-peptides identified Incorrect search parameters. Low level of Aze incorporation. Suboptimal fragmentation.Double-check that the variable modification on Proline is set correctly (-14.01565 Da). Consider an enrichment strategy if possible. Optimize HCD collision energy and ETD reaction times.
Ambiguous Aze localization Poor quality MS/MS spectra, particularly a lack of fragments around the modification site.Rely on the ETD scan for localization. If ETD data is poor, check instrument calibration and ETD reagent levels. Manually inspect spectra to ensure fragment ions clearly define the site. A peptide with only one proline is the most confident identification.
High number of missed cleavages Expected due to the structural constraints of the X-Aze bond.Increase the "missed cleavages" parameter in the database search to 3. This is a feature of Aze-containing proteins, not necessarily a problem.

References

  • PubChem. (S)-2-Azetidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Gogolin, S., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Rubenstein, E., et al. (2009). Azetidine-2-carboxylic acid in the food chain. Phytochemistry. [Link]

  • de la Torre, J. G., & Giehm, L. (2021). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Journal of Biological Chemistry. [Link]

  • Lee, J. H., et al. (2016). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Chromatographic Science. [Link]

  • Grewal, R. N., et al. (2004). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry. [Link]

  • Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Nanobiotechnology. [Link]

  • Loo, R. R., et al. (2002). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Analytical Chemistry. [Link]

  • Swaney, D. L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research. [Link]

  • D'Hooghe, M., & D'Hondt, B. (2021). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. [Link]

  • University of Massachusetts Medical School. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Chen, Z., et al. (2022). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Rubenstein, E. (2012). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. Journal of Neuropathology & Experimental Neurology. [Link]

  • Lapek, J. D., & Greninger, P. (2015). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology. [Link]

  • van der Heden van Noort, G. J., et al. (2014). Comparison of CID Versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Journal of the American Society for Mass Spectrometry. [Link]

  • Wallace, I. M., et al. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]

  • Rubenstein, E. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis. Journal of Neuropathology & Experimental Neurology. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. [Link]

  • Bennike, T., et al. (2014). Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination. Proteomics. [Link]

  • Resch, E., et al. (2016). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology. [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics. [Link]

Sources

Method

Application Notes &amp; Protocols for the Crystallographic Analysis of (S)-2-Azetidinecarboxylic Acid

Introduction: (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, serves as a fascinating subject for crystallographic studies due to its structural analogy to proline and its significant biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, serves as a fascinating subject for crystallographic studies due to its structural analogy to proline and its significant biological activities.[1][2] As a constrained homologue, its four-membered ring imparts a higher degree of rigidity compared to the five-membered ring of proline.[1] This unique structural feature is central to its role as a toxin and teratogenic agent, where it can be misincorporated into proteins in place of proline, leading to disrupted protein folding and function.[1][2][3] Elucidating the precise three-dimensional structure of (S)-2-Azetidinecarboxylic acid through single-crystal X-ray diffraction is paramount for understanding its stereochemistry, intermolecular interactions, and ultimately, its mechanism of action. These structural insights are invaluable for researchers in drug development, biochemistry, and structural biology, providing a foundational blueprint for designing novel therapeutics or for studying protein quality control mechanisms.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful crystallization and subsequent crystallographic analysis of (S)-2-Azetidinecarboxylic acid. The methodologies described herein are grounded in established crystallographic principles and are designed to be self-validating, ensuring both technical accuracy and practical utility for researchers in the field.

Part 1: Foundational Knowledge & Experimental Design

A thorough understanding of the material's properties is critical for designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₄H₇NO₂[1][2][4]
Molar Mass 101.10 g/mol [1][2][4]
Appearance Crystalline solid[2]
Melting Point 215 °C[2]
Solubility in Water 5.0 g/100 ml[2]
CAS Number 2133-34-8[1][4]

The high polarity and water solubility of (S)-2-Azetidinecarboxylic acid suggest that aqueous-based crystallization systems are likely to be most effective. Its ability to form zwitterions in solution will also play a significant role in crystal packing through hydrogen bonding.

The journey from a powdered sample to a diffraction-quality single crystal is a carefully controlled process of achieving supersaturation. The chosen method must allow for slow, ordered molecular assembly into a crystalline lattice. Rushing this process will lead to precipitation or the formation of microcrystals, which are unsuitable for single-crystal X-ray diffraction.[5][6]

Diagram: Crystallization Workflow

G cluster_prep Sample Preparation cluster_crystallization Crystallization cluster_analysis Analysis prep_sample High-Purity (S)-2-Azetidinecarboxylic Acid dissolve Dissolution in Appropriate Solvent prep_sample->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff cooling Slow Cooling dissolve->cooling harvest Crystal Harvesting & Mounting slow_evap->harvest vapor_diff->harvest cooling->harvest xray X-ray Diffraction harvest->xray data_proc Data Processing & Structure Solution xray->data_proc

Caption: A generalized workflow for the crystallographic analysis of small molecules.

Part 2: Experimental Protocols

  • (S)-2-Azetidinecarboxylic Acid: Purity ≥98%. The higher the purity, the greater the chance of obtaining high-quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvents: HPLC-grade water, ethanol, methanol, and isopropanol. The use of high-purity solvents is crucial to avoid introducing nucleation-inducing impurities.[6]

  • Crystallization Vessels: Clear glass vials (e.g., 1-4 mL), multi-well crystallization plates. Vessels should be scrupulously clean to prevent unwanted nucleation.[6]

  • Micropipettes and tips

  • Microscope: A stereomicroscope for observing crystal growth.

  • Crystal Mounting Tools: Cryo-loops, magnetic wands, and a goniometer head.

  • X-ray Diffractometer: Equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.

This is often the simplest and most direct method for obtaining crystals of water-soluble compounds.[5]

Step-by-Step Methodology:

  • Prepare a Saturated Solution: In a clean glass vial, add approximately 10 mg of (S)-2-Azetidinecarboxylic acid.

  • Solvent Addition: Add deionized water dropwise while gently agitating until the solid completely dissolves. The goal is to create a solution that is close to saturation.

  • Covering the Vial: Cover the vial with a cap, but do not seal it completely. A small opening can be made in the cap with a needle to allow for very slow evaporation. The rate of evaporation is a critical parameter; slower evaporation generally yields larger, higher-quality crystals.[5]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vial daily under a microscope. Crystals may appear within a few days to a few weeks.

Vapor diffusion is a highly effective technique for screening a wide range of conditions and for working with small amounts of material.[5][6][7] This method involves the slow diffusion of a volatile "anti-solvent" (in which the compound is less soluble) into a solution of the compound.

Step-by-Step Methodology:

  • Prepare the Sample Drop: Dissolve (S)-2-Azetidinecarboxylic acid in water to a concentration of approximately 20-50 mg/mL. Pipette a 1-2 µL drop of this solution onto a crystallization plate well or a siliconized glass coverslip.

  • Prepare the Reservoir: In the larger reservoir of the crystallization well (or a larger vessel), add 500 µL of a precipitant solution. A good starting point for (S)-2-Azetidinecarboxylic acid would be a mixture of water and a more volatile, miscible organic solvent like ethanol or isopropanol. For example, a 50:50 (v/v) mixture of water and isopropanol can be used.

  • Seal the System: Seal the well or vessel. The vapor from the more volatile anti-solvent in the reservoir will slowly diffuse into the sample drop.[7]

  • Equilibration and Incubation: This diffusion process gradually increases the concentration of the anti-solvent in the drop, reducing the solubility of the (S)-2-Azetidinecarboxylic acid and leading to slow crystallization.

  • Monitoring: Regularly inspect the drops for the formation of single crystals.

Diagram: Vapor Diffusion Setup

G cluster_well Crystallization Well Reservoir Reservoir Solution (Anti-solvent) Drop Sample Drop ((S)-2-Azetidinecarboxylic acid in solvent) Reservoir->Drop Anti-solvent vapor diffuses into the drop Vapor Vapor Diffusion

Caption: Schematic of a sitting-drop vapor diffusion experiment.

Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have grown, they must be carefully harvested and mounted for X-ray analysis.

  • Selection: Under a microscope, select a well-formed single crystal with sharp edges and no visible cracks or defects.

  • Harvesting: Using a cryo-loop slightly larger than the crystal, carefully scoop the crystal out of the drop.

  • Cryoprotection (if necessary): If data is to be collected at cryogenic temperatures (standard practice), the crystal must be briefly soaked in a cryoprotectant solution to prevent ice formation during flash-cooling. A common cryoprotectant is a solution of the mother liquor supplemented with 20-30% glycerol or ethylene glycol.

  • Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen.

  • Mounting: Transfer the frozen crystal to the goniometer head of the diffractometer, ensuring it remains in the cold stream of nitrogen gas.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected.

  • Data Processing: The diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. The resulting electron density map is used to build an atomic model, which is then refined to best fit the experimental data.

Part 3: Expected Results and Data Interpretation

Based on published literature, the crystal structure of (S)-2-Azetidinecarboxylic acid (referred to as L-azetidine-2-carboxylic acid) has been determined.[1][8]

Table of Expected Crystallographic Data:

ParameterExpected ValueReference
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]
Molecules per Unit Cell (Z) 4[1]

The expected crystal structure will reveal a puckered conformation for the four-membered azetidine ring.[1] The carboxylic acid and the secondary amine groups will be involved in a network of intermolecular hydrogen bonds, which stabilize the crystal lattice. Analysis of these interactions is key to understanding the solid-state packing and physical properties of the molecule. The final refined structure should have low R-factors (typically < 0.05), indicating a good fit between the model and the experimental diffraction data.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • 2-Azetidinecarboxylic acid, (S)-. PubChem.
  • Azetidine-2-carboxylic acid. Grokipedia.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Azetidinecarboxylic Acid. PubChem.
  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Guide for crystalliz

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to Inducing Protein Misfolding with (S)-2-Azetidinecarboxylic Acid

For: Researchers, scientists, and drug development professionals investigating protein quality control, endoplasmic reticulum stress, and the unfolded protein response. Introduction: The Proline Mimic as a Tool for Prote...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating protein quality control, endoplasmic reticulum stress, and the unfolded protein response.

Introduction: The Proline Mimic as a Tool for Proteostasis Research

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in sources like sugar beets and lily of the valley, serves as a potent tool for inducing protein misfolding and subsequent cellular stress responses.[1][2][3][4] Its structural similarity to L-proline allows it to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[1][2][5][6] This substitution is catastrophic for protein structure. Proline's unique cyclic structure imposes critical kinks in the polypeptide backbone, essential for proper folding and tertiary structure. The smaller, four-membered ring of Aze fails to replicate this geometry, leading to conformational instability, protein misfolding, and aggregation.[7][8]

The accumulation of these misfolded proteins, particularly within the endoplasmic reticulum (ER), triggers a sophisticated signaling network known as the Unfolded Protein Response (UPR).[1][2][6][9] The UPR's initial goal is to restore proteostasis by upregulating chaperone proteins, inhibiting global protein synthesis, and enhancing protein degradation pathways. However, severe or prolonged ER stress shifts the UPR's function towards inducing apoptosis. By providing a reliable method to initiate this cascade, Aze has become an invaluable pharmacological agent for studying the molecular intricacies of ER stress, the UPR, and their roles in various disease states.

This guide provides a comprehensive overview of the mechanism of Aze-induced protein misfolding, detailed protocols for its application in cell culture, and methods for assessing its downstream cellular effects.

Part 1: Mechanism of Action and Cellular Consequences

The toxicity of Aze stems from its ability to act as a molecular imposter. The cell's translational machinery misidentifies Aze as proline, leading to its incorporation into proline-rich proteins like collagen.[5][7] This molecular substitution prevents the formation of a stable triple-helical conformation in procollagen and disrupts the structure of other proteins.[7]

The resulting accumulation of misfolded proteins in the ER lumen is detected by three key transmembrane sensor proteins that initiate the UPR:

  • PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a transient attenuation of global protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), a key regulator of stress-response genes.[1][10]

  • IRE1α (Inositol-requiring enzyme 1 alpha): This sensor possesses both kinase and RNase activity. When activated, it splices the mRNA of X-box binding protein 1 (XBP1). Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

  • ATF6 (Activating Transcription Factor 6): Following ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor, upregulating ER chaperones like BiP/GRP78.[1][10]

If these adaptive responses fail to resolve the protein-folding defect, the UPR signaling pathways will activate pro-apoptotic factors, including the transcription factor CHOP (DDIT3) and the caspase cascade, leading to programmed cell death.[1][2]

Visualizing the Mechanism

The following diagram illustrates the pathway from Aze uptake to the induction of the Unfolded Protein Response.

Caption: Aze competes with Proline for cellular uptake and incorporation into proteins, leading to misfolding and ER stress.

Part 2: Experimental Protocols

Safety Precautions

(S)-2-Azetidinecarboxylic acid is an irritant.[7] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or chemical fume hood.[11]

  • Storage: Store desiccated at -20°C. Keep container tightly closed.[12]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Protocol 2.1: Preparation of Aze Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and repeatable dosing of cell cultures. Aze is soluble in water.[7] Using cell culture medium or PBS to dissolve the compound ensures isotonicity and pH compatibility.

Materials:

  • (S)-2-Azetidinecarboxylic acid (powder, MW: 101.10 g/mol )

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Calculation: To prepare a 100 mM stock solution, weigh out 10.11 mg of Aze powder.

  • Dissolution: Add 1 mL of sterile water or PBS to the powder. Vortex thoroughly until fully dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2.2: Induction of Protein Misfolding in Cell Culture

Rationale: The optimal concentration and duration of Aze treatment are cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line and experimental goals. The goal is to induce a measurable UPR response without causing widespread, acute cell death, unless apoptosis is the intended endpoint.

Experimental Design Considerations:

  • Dose-Response: Test a range of Aze concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Studies have used concentrations from 1000 µM (1 mM) up to 5 mM.[1][10]

  • Time-Course: Analyze endpoints at various time points (e.g., 3, 6, 12, 24 hours). UPR activation can be detected as early as 3-6 hours.[2][10]

  • Controls:

    • Vehicle Control: Treat cells with the same volume of the solvent used for the Aze stock (e.g., sterile water or PBS).

    • L-Proline Rescue: Co-treatment with excess L-proline should competitively inhibit Aze's effects and can serve as a crucial specificity control.[1] A 50 µM L-proline concentration has been shown to reverse the effects of 1000 µM Aze.[1]

Procedure:

  • Cell Seeding: Plate your cells of interest at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.

  • Treatment:

    • Thaw an aliquot of the Aze stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the Aze-containing medium (or control medium).

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired duration.

  • Harvesting: At the end of the incubation period, harvest the cells for downstream analysis. For protein analysis (Western blot), wash cells with cold PBS and lyse them in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). For RNA analysis, lyse cells directly in a suitable lysis buffer for RNA extraction.

Experimental Workflow Visualization

Aze_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis Seed 1. Seed Cells (Target Confluency: 70-80%) Adhere 2. Incubate 24h (Allow Adhesion) Seed->Adhere Prep_Media 3. Prepare Treatment Media - Vehicle Control - Aze (Dose-Response) - Aze + L-Proline Adhere->Prep_Media Treat_Cells 4. Replace Media & Incubate (Time-Course: 3-24h) Prep_Media->Treat_Cells Harvest 5. Harvest Cells Treat_Cells->Harvest WB Western Blot (UPR Markers) Harvest->WB Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis Assay (Annexin V) Harvest->Apoptosis

Caption: General experimental workflow for Aze treatment and subsequent analysis in cultured cells.

Part 3: Data Analysis and Interpretation

The successful induction of protein misfolding and ER stress can be validated through several molecular and cellular assays.

Assessing UPR Activation via Western Blot

Western blotting is the most common method to confirm the activation of the UPR.

Key Protein Targets:

  • BiP (GRP78): Upregulation of this master ER chaperone is a hallmark of ER stress.[10]

  • p-eIF2α (phosphorylated eIF2α): An increase in the ratio of phosphorylated to total eIF2α indicates activation of the PERK pathway.[10]

  • ATF4: Increased expression indicates PERK pathway activation.[1]

  • ATF6: A decrease in the full-length form (~90 kDa) and potential appearance of the cleaved, active form (~50 kDa) indicates ATF6 pathway activation.[10]

  • CHOP (DDIT3): Upregulation of this transcription factor is indicative of prolonged or terminal ER stress, often preceding apoptosis.[1]

  • Cleaved Caspase-3/PARP: The appearance of cleaved forms of Caspase-3 or its substrate PARP confirms the execution of apoptosis.[10]

Measuring Cellular Viability and Apoptosis

High concentrations or prolonged exposure to Aze can lead to cell death.[2][5] It is important to quantify this effect.

  • MTT Assay: This colorimetric assay measures metabolic activity, which generally correlates with cell viability. A reduction in the conversion of MTT to formazan indicates decreased viability.[2][9]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive). This provides a more detailed picture of the mode of cell death.[2]

Summary of Experimental Parameters from Literature

The following table summarizes typical experimental conditions reported in the literature for inducing ER stress with Aze.

Cell LineAze ConcentrationIncubation TimeKey Findings & AssaysReference
BV2 Microglia 1000 µM (1 mM)6h, 24hIncreased UPR gene expression (ATF4, ATF6, PERK, CHOP), reduced viability, apoptosis.[1]
HeLa 5 mM3h, 6h, 9hIncreased BiP, p-eIF2α; decreased full-length ATF6; no PARP cleavage at 6h.[10]
BV2 Microglia 125 - 2000 µM3h - 24hReduced viability (>1000 µM), increased NO release, apoptosis (Annexin V).[5]
Human Skin Fibroblasts Not specifiedNot specifiedInhibition of procollagen folding.[7]

Conclusion

(S)-2-Azetidinecarboxylic acid is a robust and reliable tool for inducing protein misfolding and activating the Unfolded Protein Response in a controlled laboratory setting. By understanding its mechanism of action and carefully titrating experimental conditions, researchers can effectively probe the complex cellular pathways that govern protein homeostasis. The protocols and validation methods outlined in this guide provide a solid foundation for utilizing Aze to advance our understanding of the cellular stress responses implicated in a wide array of human diseases.

References

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023). MDPI. [Link]

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. (2018). PubMed Central. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). MDPI. [Link]

  • 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). PubMed. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Wiley Online Library. [Link]

  • (PDF) The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. (2018). ResearchGate. [Link]

  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... (2018). ResearchGate. [Link]

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. (2018). PubMed. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). bioRxiv. [Link]

  • Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis. (2022). Journal of Neuropathology & Experimental Neurology. [Link]

  • The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner. (2018). Semantic Scholar. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). (2021). PubMed. [Link]

  • Caspase-2, a novel lipid sensor under the control of sterol regulatory element binding protein 2. (2005). PubMed. [Link]

  • Properties, metabolisms, and applications of (L)-proline analogues. (2013). PubMed. [Link]

  • MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. Omega Bio-tek. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (2022). University of Catania. [Link]

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Method

Application Note &amp; Protocols: Probing Collagen Biosynthesis with (S)-2-Azetidinecarboxylic Acid

Introduction: The Central Role of Collagen and the Utility of a Molecular Impostor Collagen is the most abundant protein in mammals, providing the essential structural framework for tissues such as skin, bone, tendons, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Collagen and the Utility of a Molecular Impostor

Collagen is the most abundant protein in mammals, providing the essential structural framework for tissues such as skin, bone, tendons, and cartilage. Its biosynthesis is a complex, multi-step process involving transcription, translation, extensive post-translational modifications, triple helix assembly, and secretion into the extracellular space. Dysregulation of this pathway is central to numerous diseases, including fibrosis (excessive collagen deposition) and genetic disorders like osteogenesis imperfecta.

Studying this intricate process requires tools that can precisely interrupt specific stages. (S)-2-Azetidinecarboxylic acid (Aze) is a naturally occurring, toxic non-proteinogenic amino acid that serves as a powerful molecular probe for this purpose.[1][2] Structurally, Aze is a four-membered ring homolog of the five-membered ring amino acid, L-proline.[2] This similarity allows it to be mistakenly recognized and utilized by the cell's protein synthesis machinery, making it an invaluable tool for inducing and studying defective collagen synthesis in a controlled laboratory setting.[1][3][4] This guide provides the scientific rationale, detailed protocols, and analytical strategies for using Aze to investigate collagen biosynthesis and secretion.

Mechanism of Action: How Aze Sabotages the Collagen Assembly Line

The efficacy of Aze as a research tool lies in its ability to act as a "Trojan horse" at a critical juncture of protein synthesis. Proline and its hydroxylated form, hydroxyproline, are abundant in collagen and are essential for the stability of its signature triple-helical structure. The kinked conformation of proline residues is what initiates the helical folding of the individual procollagen α-chains.

Aze disrupts this process through the following sequence of events:

  • Cellular Uptake and Mis-activation: Aze enters the cell and is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4] The enzyme erroneously attaches Aze to the proline-specific tRNA (tRNAPro).

  • Misincorporation into Procollagen: During translation at the ribosome, Aze-tRNAPro is incorporated into the growing polypeptide chains (pro-α-chains) at positions designated for proline.[3][5]

  • Inhibition of Triple Helix Formation: The four-membered ring of Aze imparts a different, more constrained geometry compared to proline's five-membered ring. This structural alteration prevents the pro-α-chains from folding correctly into a stable, protease-resistant triple helix.[5][6][7]

  • ER Retention and Stress: The misfolded, non-helical procollagen is recognized as defective by the cell's quality control system within the endoplasmic reticulum (ER). It is retained within the ER, leading to its accumulation and preventing its transport to the Golgi apparatus for secretion.[8][9] This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis.[3]

  • Inhibition of Secretion: As the procollagen cannot adopt its mature conformation, its secretion from the cell is effectively blocked.[9][10] This allows researchers to create a model where intracellular collagen synthesis continues, but its contribution to the extracellular matrix is arrested.

This mechanism has been exploited to prevent the accumulation of collagen in experimental models of pulmonary and liver fibrosis.[5][10]

Caption: Mechanism of (S)-2-Azetidinecarboxylic acid (Aze) in disrupting collagen biosynthesis.

Experimental Design: Key Considerations and Controls

A robust experimental design is critical for obtaining clear and interpretable results. When using Aze, the following controls are essential to validate that the observed effects are specific to the disruption of proline incorporation.

  • Negative Control (Untreated): Cells cultured in standard medium. This group represents the baseline level of collagen synthesis and secretion.

  • Vehicle Control: Cells treated with the same solvent used to dissolve Aze (e.g., sterile PBS or cell culture medium). This ensures that the vehicle itself has no effect on the cells.

  • Dose-Response Treatment: A range of Aze concentrations should be tested to determine the optimal concentration for inhibiting collagen secretion without inducing significant cytotoxicity.

  • Specificity Control (Proline Rescue): Cells are co-incubated with an effective dose of Aze and a molar excess of L-proline. If the effects of Aze are truly due to competitive inhibition of proline pathways, the addition of excess proline should reverse the phenotype by outcompeting Aze for binding to prolyl-tRNA synthetase.

  • Cytotoxicity Assay: It is crucial to assess cell viability (e.g., using an MTT or LDH assay) in parallel. Aze can be toxic at high concentrations or after prolonged exposure.[1] Experiments should be conducted at concentrations that inhibit collagen secretion with minimal impact on cell viability.

Protocol: In Vitro Inhibition of Collagen Secretion in Fibroblasts

This protocol provides a framework for treating a collagen-producing cell line, such as human dermal fibroblasts (HDFs) or NIH/3T3 cells, with Aze to study its effect on collagen secretion.

4.1 Materials

  • Cells: Human Dermal Fibroblasts (or other high-collagen producing cell line).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µg/mL L-ascorbic acid (essential cofactor for prolyl hydroxylase).

  • (S)-2-Azetidinecarboxylic acid (Aze): High-purity, sterile powder.

  • L-Proline: High-purity, sterile powder.

  • Reagents: Sterile PBS, Trypsin-EDTA, cell viability assay kit (e.g., MTT).

  • Equipment: 6-well tissue culture plates, standard cell culture incubator (37°C, 5% CO₂), centrifuge, hemocytometer.

4.2 Stock Solution Preparation

  • Aze Stock (100 mM): Aseptically dissolve 101.1 mg of Aze in 10 mL of sterile PBS. Filter sterilize using a 0.22 µm syringe filter. Aliquot and store at -20°C.

  • L-Proline Stock (1 M): Aseptically dissolve 1.15 g of L-proline in 10 mL of sterile PBS. Filter sterilize, aliquot, and store at -20°C.

4.3 Step-by-Step Experimental Procedure

  • Cell Seeding: Seed fibroblasts into 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 1.5 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours.

  • Medium Change: Aspirate the old medium. Wash cells once with sterile PBS. Add fresh culture medium containing L-ascorbic acid.

  • Treatment Application: Prepare treatment media for each condition by diluting the stock solutions.

    • Control: Standard medium.

    • Aze Low (e.g., 0.5 mM): Add Aze stock to medium.

    • Aze High (e.g., 2.0 mM): Add Aze stock to medium.

    • Rescue (Aze + Proline): Add Aze stock (e.g., 2.0 mM) and L-Proline stock (e.g., 20 mM, a 10-fold molar excess) to medium.

  • Incubation: Incubate the treated cells for 24-48 hours. The duration should be sufficient to allow for robust collagen production in the control group.

  • Sample Harvesting:

    • Conditioned Medium: Carefully collect the medium from each well into separate sterile tubes. Centrifuge at 500 x g for 5 minutes to pellet any detached cells or debris. Transfer the supernatant to a new tube. This fraction contains the secreted proteins.

    • Cell Lysate: Wash the remaining cell monolayer twice with ice-cold PBS. Add 150-200 µL of RIPA lysis buffer (with protease inhibitors) to each well. Scrape the cells, collect the lysate, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. This fraction contains the intracellular proteins.

  • Storage: Store both conditioned medium and cell lysate samples at -80°C until analysis.

Aze_Experimental_Workflow cluster_treatments Treatment Groups cluster_harvest Sample Fractions cluster_analysis Analytical Methods Start 1. Seed Fibroblasts in 6-well plates Adhere 2. Allow Adherence (24 hours) Start->Adhere Treat 3. Apply Treatments Adhere->Treat Control Control Treat->Control Aze1 Aze (0.5 mM) Treat->Aze1 Aze2 Aze (2.0 mM) Treat->Aze2 Rescue Aze + L-Proline Treat->Rescue Incubate 4. Incubate (24-48 hours) Harvest 5. Harvest Samples Incubate->Harvest Media Conditioned Media (Secreted Protein) Harvest->Media Collect Lysate Cell Lysate (Intracellular Protein) Harvest->Lysate Collect Analyze 6. Analyze Samples WB Western Blot Analyze->WB IF Immunofluorescence Analyze->IF Sircol Sircol Assay Analyze->Sircol Control->Incubate Aze1->Incubate Aze2->Incubate Rescue->Incubate Media->Analyze Lysate->Analyze

Caption: General experimental workflow for studying collagen secretion inhibition with Aze.

Analytical Techniques and Expected Outcomes

Several methods can be used to quantify and visualize the effects of Aze treatment. Using a combination of these techniques provides a comprehensive and self-validating picture of the experimental outcome.

Analytical TechniqueSample TypePurposeExpected Outcome with Aze Treatment
Western Blot Cell LysateDetect intracellular procollagen-α1(I)Increased signal, indicating ER retention.
Conditioned MediumDetect secreted mature collagen-α1(I)Decreased signal, indicating secretion block.
Immunofluorescence Fixed CellsVisualize intracellular collagen distributionPunctate, perinuclear staining (ER pattern) increases .
Visualize extracellular collagen matrixFibrillar extracellular staining decreases .
Sircol™ Assay Conditioned MediumQuantify total soluble secreted collagenDose-dependent decrease in colorimetric signal.
MTT Assay Live CellsMeasure cell metabolic activity/viabilityNo significant change at effective Aze concentrations.

5.1 Western Blotting This is the most specific method to differentiate between intracellular and extracellular collagen.

  • Procedure: Run equal protein amounts of cell lysate and equal volumes of conditioned medium on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for Collagen Type I (e.g., anti-COL1A1).

  • Interpretation: In Aze-treated samples, a strong band for procollagen should appear in the cell lysate, while the corresponding band for mature collagen in the medium should be faint or absent. The proline rescue group should look similar to the control.

5.2 Immunofluorescence Microscopy This technique provides powerful visual confirmation of the secretion block.

  • Procedure: Grow and treat cells on glass coverslips. Fix, permeabilize, and stain with a primary antibody against Collagen Type I, followed by a fluorescently-labeled secondary antibody. Co-stain with an ER marker (like PDI or Calreticulin) and a nuclear stain (like DAPI).

  • Interpretation: Control cells will show some intracellular collagen in the ER/Golgi and extensive fibrillar collagen in the extracellular matrix. Aze-treated cells will show a dramatic increase in bright, intracellular collagen staining that co-localizes with the ER marker, and a sparse or absent extracellular matrix.

5.3 Sircol™ Soluble Collagen Assay This is a high-throughput colorimetric assay for quantifying total secreted collagen.

  • Procedure: Follow the manufacturer's protocol. Briefly, the Sirius Red dye reagent specifically binds to the [Gly-X-Y]n helical structure of soluble collagens in the conditioned medium. The dye is precipitated with the collagen, and after washing, the bound dye is eluted and measured spectrophotometrically.

  • Interpretation: A standard curve is used to calculate the concentration of collagen. Aze treatment is expected to cause a dose-dependent reduction in the amount of collagen detected in the medium.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition of secretion observed. 1. Aze concentration too low. 2. Incubation time too short. 3. Aze solution degraded. 4. Low collagen production by cells.1. Increase Aze concentration (perform a dose-response). 2. Increase incubation time to 48 hours. 3. Use a fresh aliquot of Aze stock solution. 4. Ensure cells are supplemented with L-ascorbic acid. Use a known high-producing cell line.
High cell death in all treated wells. 1. Aze concentration is too high, causing toxicity. 2. Contamination of stock solution or media.1. Lower the Aze concentration. Perform a viability assay (MTT) in parallel to find the sub-toxic range. 2. Use fresh, sterile-filtered reagents.
Proline rescue does not work. 1. Molar excess of proline is insufficient. 2. Proline solution has degraded.1. Increase the molar excess of L-proline to 20-fold or higher relative to Aze. 2. Prepare a fresh L-proline stock solution.
High background on Western blot from media. Serum proteins (e.g., albumin) in the FBS are interfering.After the initial 24-hour growth period, switch to a serum-free medium (still containing ascorbic acid) for the treatment period.

References

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis. [Link]

  • Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue. PubMed. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. PubMed. [Link]

  • Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. National Institutes of Health (NIH). [Link]

  • Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. PubMed. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. National Institutes of Health (NIH). [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • Effects of L-azetidine-2-carboxylic acid on matrix secretion and Golgi structure in fibroblasts and osteoblasts of the mouse. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols for the Analytical Detection of (S)-2-Azetidinecarboxylic Acid

Abstract (S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of proline, found in various plant species, including lily of the valley (Convallaria majalis) and sugar beets (Beta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of proline, found in various plant species, including lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris).[1][2] Its significance stems from its toxicity, which arises from its ability to be mistakenly incorporated into proteins in place of proline, leading to altered protein structures and dysfunction.[1][2][3] This property makes Aze a concern for food safety, particularly in herbal supplements, and an interesting molecule in toxicological and pharmaceutical research.[1] This guide provides a detailed overview of the primary analytical techniques for the robust detection and quantification of Aze, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure accuracy and reproducibility.

Introduction: The Analytical Challenge of Aze

The detection of (S)-2-Azetidinecarboxylic acid presents several analytical hurdles. As a small, highly polar, four-membered heterocyclic compound, it exhibits poor retention on traditional reversed-phase chromatography columns.[1] Furthermore, it lacks a significant chromophore, rendering direct UV-Vis detection insensitive.[4] Its chiral nature also necessitates specialized methods to distinguish the (S)-enantiomer from its (R)-counterpart, which is critical in biological systems where stereochemistry dictates activity. Consequently, successful analysis hinges on strategies that address these challenges, primarily through chemical derivatization or the use of specialized chromatographic and detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the analysis of Aze due to its exceptional sensitivity and the structural information provided by mass spectrometry. However, the direct analysis of Aze by GC is not feasible due to its low volatility and high polarity.

Causality: The Imperative of Derivatization

To make Aze suitable for GC analysis, a chemical derivatization step is mandatory.[5] This process converts the polar carboxyl and secondary amine groups into nonpolar, thermally stable, and volatile derivatives. The most common and effective method is silylation , which replaces the active hydrogens with trimethylsilyl (TMS) groups.[1] This transformation drastically reduces the analyte's boiling point and improves its chromatographic behavior, resulting in sharp, symmetrical peaks.

Experimental Workflow: GC-MS Analysis of Aze

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Plant or Biological Matrix Extraction Hot Water or Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) or Filtration Extraction->Cleanup Evaporation Evaporate to Dryness Cleanup->Evaporation Dried Extract Silylation Add Silylating Agent (e.g., BSTFA) + Internal Standard Evaporation->Silylation Reaction Heat (e.g., 70°C, 30 min) Silylation->Reaction GC_Inject GC Injection Reaction->GC_Inject Silylated Aze GC_Separation GC Separation (Capillary Column) GC_Inject->GC_Separation MS_Detection Mass Spectrometry (EI, SIM/Scan) GC_Separation->MS_Detection Data_Analysis Quantification (vs. Internal Standard) MS_Detection->Data_Analysis Data Acquisition

Caption: Workflow for the GC-MS analysis of (S)-2-Azetidinecarboxylic acid.

Protocol 1: Quantitative Analysis of Aze by GC-MS after Silylation

This protocol is designed for the quantification of Aze in plant extracts. Method validation according to established guidelines is required for use in regulated environments.[6][7][8]

A. Sample Preparation & Extraction

  • Homogenize 1 g of the sample material (e.g., dried rhizomes of Polygonatum species).

  • Add 20 mL of deionized water and extract in a hot water bath at 80°C for 1 hour with constant stirring.

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter. For complex biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) should precede filtration.[9][10]

  • Transfer a 1 mL aliquot of the filtered extract to a vial and evaporate to complete dryness under a stream of nitrogen gas.

B. Derivatization

  • To the dried residue, add 100 µL of a suitable internal standard solution (e.g., 1-octanol in pyridine or a stable isotope-labeled proline).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

C. Instrumental Parameters The following table provides typical starting parameters. Optimization for specific instrumentation is recommended.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard high-performance gas chromatograph.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A nonpolar column providing good separation for a wide range of derivatives.
Injection Volume 1 µLStandard volume for capillary columns.
Injector Temp. 250°CEnsures rapid volatilization of the silylated analyte.
Mode Splitless (1 min)Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas, provides good efficiency.
Oven Program 80°C (2 min), ramp 10°C/min to 280°C, hold 5 minA general-purpose gradient to separate analytes of varying volatility.
MS System Agilent 5977B or equivalentStandard single quadrupole or tandem quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method producing reproducible fragmentation patterns.
Source Temp. 230°CStandard operating temperature.
Acquisition Mode Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity in quantification. Key ions for di-TMS-Aze would be selected based on its mass spectrum.

D. Validation & Performance A validated GC-FID method for a silylated extract reported a limit of detection (LOD) of 2.9 µg/mL and a limit of quantification (LOQ) of 7.8 µg/mL, with excellent linearity and precision.[1] Similar or better performance can be expected with GC-MS, especially using SIM mode.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation and Detection

HPLC is a highly versatile alternative for Aze analysis, capable of handling its polar nature without derivatization for volatility. The primary consideration is the method of detection.

Causality: Choosing the Right Detection Strategy
  • Mass Spectrometry (LC-MS): This is the most powerful detection method. Coupling HPLC with a mass spectrometer allows for direct detection of underivatized Aze with high sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode, as it is specifically designed to retain and separate very polar compounds like Aze.[1]

  • Fluorescence Detection (FLD): Since Aze is not naturally fluorescent, this highly sensitive technique requires a derivatization step to attach a fluorescent tag to the molecule. This can be done either pre-column or post-column . A reported method successfully used post-column derivatization after separation on a cation exchange column, providing a simple and sensitive assay.[11]

Experimental Workflow: HPLC with Post-Column Derivatization and FLD

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant or Biological Matrix Extraction Aqueous/Solvent Extraction Sample->Extraction Cleanup Filtration (0.45 µm) Extraction->Cleanup HPLC_Inject HPLC Injection Cleanup->HPLC_Inject Filtered Extract HPLC_Separation Cation Exchange Column HPLC_Inject->HPLC_Separation Post_Column Post-Column Reactor: Mix with Derivatizing Agent HPLC_Separation->Post_Column FLD_Detect Fluorescence Detection Post_Column->FLD_Detect Data_Analysis Quantification (vs. Standard Curve) FLD_Detect->Data_Analysis Data Acquisition

Sources

Method

Enzymatic Synthesis of (S)-2-Azetidinecarboxylic Acid: A Detailed Application Note and Protocol Guide

Introduction: The Significance of a Strained Ring (S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid, stands as a compelling molecule for researchers in drug discovery and chemical biology. As a proline analo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Ring

(S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid, stands as a compelling molecule for researchers in drug discovery and chemical biology. As a proline analogue, its four-membered ring structure introduces significant strain, conferring unique conformational constraints and biological activities.[1][2] This strained heterocycle is a key component in various natural products and has been explored as a building block in the synthesis of novel therapeutics.[3] However, the inherent ring strain that makes this molecule so interesting also presents a formidable challenge to traditional chemical synthesis.[1]

Enzymatic synthesis offers an elegant and powerful alternative, providing high stereoselectivity under mild, environmentally friendly conditions. This guide provides an in-depth exploration of the enzymatic routes to (S)-2-azetidinecarboxylic acid, offering both the theoretical underpinnings and practical protocols for its synthesis. We will delve into two primary strategies: the kinetic resolution of a racemic mixture and the burgeoning field of de novo biosynthesis.

Strategic Approaches to Enzymatic Synthesis

The enzymatic production of (S)-2-azetidinecarboxylic acid can be broadly categorized into two mechanistically distinct approaches. The choice of strategy often depends on the available starting materials, desired scale, and the specific research context.

  • Enzymatic Kinetic Resolution (EKR): This classical and robust method relies on the stereoselective transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer. Lipases are particularly effective for this purpose.

  • De Novo Biosynthesis: A more recent and groundbreaking approach involves the use of specific enzymes that construct the azetidine ring from acyclic precursors. This strategy mimics nature's own biosynthetic pathways.

Below, we explore these strategies in detail, providing the scientific rationale and step-by-step protocols.

Part 1: Enzymatic Kinetic Resolution of Racemic 2-Azetidinecarboxylic Acid

Kinetic resolution is a widely employed strategy for obtaining enantiomerically pure compounds. The principle lies in the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. For the synthesis of (S)-2-azetidinecarboxylic acid, a common approach involves the lipase-catalyzed hydrolysis of a racemic ester of 2-azetidinecarboxylic acid.

Causality Behind Experimental Choices
  • Why Lipase? Lipases are versatile and readily available enzymes that exhibit high enantioselectivity in the hydrolysis of a wide range of esters. Their ability to function in organic solvents also provides flexibility in reaction setup.

  • Why an Ester? The carboxylic acid moiety of the racemic starting material is derivatized to an ester to provide a handle for the lipase to act upon. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Choice of Solvent: The reaction is typically performed in a biphasic system or an organic solvent with a minimal amount of water to facilitate the hydrolytic activity of the lipase while maintaining the solubility of the substrate.

Experimental Workflow for Enzymatic Kinetic Resolution

The overall workflow for the enzymatic kinetic resolution of racemic 2-azetidinecarboxylic acid is depicted below.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation and Purification cluster_3 Step 4: (Optional) Hydrolysis of (R)-Ester racemic_acid Racemic 2-Azetidinecarboxylic Acid esterification Esterification (e.g., with Ethanol/H+) racemic_acid->esterification racemic_ester Racemic Ethyl 2-Azetidinecarboxylate esterification->racemic_ester reaction_mixture Reaction Mixture: Racemic Ester Lipase Buffer/Organic Solvent racemic_ester->reaction_mixture lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction_mixture s_acid (S)-2-Azetidinecarboxylic Acid reaction_mixture->s_acid r_ester (R)-Ethyl 2-Azetidinecarboxylate reaction_mixture->r_ester extraction Liquid-Liquid Extraction s_acid->extraction r_ester->extraction purified_s_acid Purified (S)-2-Azetidinecarboxylic Acid extraction->purified_s_acid purified_r_ester Purified (R)-Ethyl 2-Azetidinecarboxylate extraction->purified_r_ester hydrolysis Chemical Hydrolysis (e.g., NaOH) purified_r_ester->hydrolysis r_acid (R)-2-Azetidinecarboxylic Acid hydrolysis->r_acid

Figure 1. Workflow for the enzymatic kinetic resolution of racemic 2-azetidinecarboxylic acid.

Detailed Protocol: Lipase-Catalyzed Resolution

Materials:

  • Racemic ethyl 2-azetidinecarboxylate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH meter

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1 g of racemic ethyl 2-azetidinecarboxylate in 50 mL of toluene.

  • Add 25 mL of 0.1 M phosphate buffer (pH 7.0).

  • Add 200 mg of immobilized CALB to the biphasic mixture.

  • Incubation: Stir the reaction mixture vigorously at 30°C.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots of the organic phase and analyzing the enantiomeric excess (e.e.) of the ester and the formation of the acid using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.

  • Transfer the filtrate to a separatory funnel.

  • Separation:

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL) to recover any dissolved organic compounds. Combine the organic layers.

    • The aqueous layer contains the sodium salt of (S)-2-azetidinecarboxylic acid. Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine these organic extracts.

  • Purification of (S)-2-Azetidinecarboxylic Acid:

    • Dry the combined organic extracts containing the (S)-acid over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield (S)-2-azetidinecarboxylic acid.

  • Purification of (R)-Ethyl 2-Azetidinecarboxylate:

    • Wash the initial combined organic layer (from step 8) with saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield (R)-ethyl 2-azetidinecarboxylate.

Data Presentation: Expected Results
CompoundExpected YieldEnantiomeric Excess (e.e.)
(S)-2-Azetidinecarboxylic Acid~40-45%>98%
(R)-Ethyl 2-Azetidinecarboxylate~45-50%>98%

Table 1. Typical results for the lipase-catalyzed kinetic resolution of racemic ethyl 2-azetidinecarboxylate.

Part 2: De Novo Biosynthesis of (S)-2-Azetidinecarboxylic Acid

Recent groundbreaking research has elucidated the natural biosynthetic pathways for azetidine-containing amino acids.[1] This has opened up exciting possibilities for the de novo synthesis of (S)-2-azetidinecarboxylic acid using isolated enzymes or engineered microorganisms. One of the most well-characterized pathways involves a class of non-haem iron-dependent enzymes.[1]

The Mechanism of Non-Haem Iron-Dependent Enzymes

A recently discovered biosynthetic pathway utilizes a non-haem iron-dependent enzyme, such as PolF, to catalyze the formation of the azetidine ring from L-isoleucine or L-valine.[4] The proposed mechanism involves an iron(IV)-oxo intermediate that abstracts a hydrogen atom from the substrate, leading to a radical intermediate that then undergoes intramolecular C-N bond formation to yield the azetidine ring.[1]

G cluster_0 Enzyme Activation cluster_1 Substrate Binding and H-Abstraction cluster_2 Ring Formation enzyme_fe2 Enzyme-Fe(II) o2 O2 enzyme_fe4_oxo Enzyme-Fe(IV)=O o2->enzyme_fe4_oxo enzyme_substrate_complex Enzyme-Substrate Complex enzyme_fe4_oxo->enzyme_substrate_complex h_abstraction Hydrogen Abstraction enzyme_fe4_oxo->h_abstraction l_isoleucine L-Isoleucine l_isoleucine->enzyme_substrate_complex enzyme_substrate_complex->h_abstraction radical_intermediate Substrate Radical h_abstraction->radical_intermediate cyclization Intramolecular C-N Bond Formation radical_intermediate->cyclization azetidine_product (S)-2-Azetidinecarboxylic Acid Derivative cyclization->azetidine_product

Figure 2. Simplified mechanism of azetidine ring formation by a non-haem iron-dependent enzyme.

Protocol: In Vitro Synthesis using a Recombinant Enzyme

This protocol provides a general framework for the in vitro synthesis of an azetidine derivative using a purified recombinant non-haem iron-dependent enzyme.

Materials:

  • Purified recombinant enzyme (e.g., PolF)

  • L-Isoleucine

  • Ferrous ammonium sulfate

  • L-Ascorbic acid (as a reducing agent)

  • α-Ketoglutarate

  • HEPES buffer (50 mM, pH 7.5)

  • HPLC system with a suitable column for amino acid analysis

  • Mass spectrometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 mM HEPES buffer, pH 7.5

    • 2 mM L-Isoleucine

    • 1 mM α-Ketoglutarate

    • 0.5 mM Ferrous ammonium sulfate

    • 1 mM L-Ascorbic acid

    • Add purified enzyme to a final concentration of 10 µM.

    • Adjust the final volume to 100 µL with buffer.

  • Initiation and Incubation: Initiate the reaction by transferring the tube to a 30°C water bath. Incubate for 1-4 hours.

  • Quenching the Reaction: Stop the reaction by adding 10 µL of 1 M HCl.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the reaction product by reverse-phase HPLC to detect the formation of the azetidine derivative.

    • Confirm the identity of the product by mass spectrometry, looking for the expected mass of the azetidine-containing amino acid.

Considerations for De Novo Biosynthesis
  • Enzyme Availability: The primary challenge for this approach is the availability of the purified, active enzyme. This typically requires expertise in molecular biology and protein purification.

  • Cofactor Requirements: These enzymes often have specific cofactor requirements (e.g., iron, α-ketoglutarate) that must be optimized for maximal activity.

  • Substrate Specificity: The substrate specificity of the enzyme will determine the range of possible azetidine derivatives that can be synthesized.

Part 3: Product Characterization and Quality Control

Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.

Determination of Enantiomeric Excess (e.e.)

The most critical quality control parameter for (S)-2-azetidinecarboxylic acid is its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis

  • Column: Use a chiral stationary phase column, such as one based on a cyclodextrin or a protein-based chiral selector.

  • Mobile Phase: An isocratic mobile phase of a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition will need to be optimized for the specific column.

  • Sample Preparation: Dissolve a small amount of the synthesized (S)-2-azetidinecarboxylic acid in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically around 210 nm).

  • Quantification: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition of the product.

Conclusion and Future Outlook

The enzymatic synthesis of (S)-2-azetidinecarboxylic acid offers significant advantages over traditional chemical methods, particularly in terms of stereoselectivity and reaction conditions. While enzymatic kinetic resolution remains a robust and accessible method, the recent discoveries in de novo biosynthetic pathways are poised to revolutionize the production of this and other non-proteinogenic amino acids. As our understanding of these enzymatic catalysts deepens, the potential for creating novel, custom-designed azetidine derivatives for a wide range of applications in medicine and biotechnology will continue to expand.

References

  • Du, Y., Thanapipatsiri, A., Blancas Cortez, J.J., et al. (2025). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Bioengineer.org.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Li, Z., et al. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • Gong, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. [Link]

  • Walsh, C. T. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2022). PMC - NIH. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). PMC - PubMed Central. [Link]

Sources

Application

Application Notes and Protocols for the Site-Specific Incorporation of (S)-2-Azetidinecarboxylic Acid

Introduction: (S)-2-Azetidinecarboxylic Acid as a Unique Proline Analog (S)-2-Azetidinecarboxylic acid (Aze) is a non-canonical amino acid (ncAA) and a strained homolog of proline, differing by a single methylene group i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-2-Azetidinecarboxylic Acid as a Unique Proline Analog

(S)-2-Azetidinecarboxylic acid (Aze) is a non-canonical amino acid (ncAA) and a strained homolog of proline, differing by a single methylene group in its cyclic structure.[1][2] This seemingly minor structural alteration imparts significant conformational constraints that differ from proline, making Aze a powerful tool for probing and engineering protein structure, stability, and function.[3] When incorporated into a polypeptide chain, Aze can disrupt local secondary structures like alpha-helices and destabilize collagen-like triple helices due to its altered ring pucker and bond angles.[1]

The endogenous translational machinery of many organisms, from bacteria to humans, can mistakenly recognize Aze and charge it to the native prolyl-tRNA (tRNAPro) via the endogenous prolyl-tRNA synthetase (ProRS).[1][4][5] This misincorporation can lead to proteotoxic stress and trigger the unfolded protein response (UPR).[4][6][7] While this promiscuity allows for global substitution of proline with Aze in residue-specific incorporation experiments, it presents a significant challenge for precise, site-specific incorporation.

These application notes provide a comprehensive technical guide for researchers aiming to incorporate (S)-2-Azetidinecarboxylic acid into recombinant proteins. We will detail two primary methodologies:

  • Residue-Specific (Global) Incorporation: Replacing all proline residues with Aze in a target protein using a proline-auxotrophic expression host.

  • Site-Specific Incorporation: Inserting a single Aze residue at a predetermined position using amber stop codon suppression technology.

This guide explains the causality behind experimental choices and provides detailed, step-by-step protocols for expression, purification, and characterization of Aze-containing proteins.

Methodology 1: Residue-Specific (Global) Incorporation of Aze

This approach leverages the ability of the host cell's native ProRS to utilize Aze as a substrate. By using an E. coli strain that cannot synthesize its own proline (a proline auxotroph), we can control the intracellular amino acid pool, forcing the incorporation of exogenously supplied Aze in place of proline.

Causality and Experimental Design

The core principle is substrate competition. In a proline auxotrophic strain grown in a defined minimal medium, the concentration of endogenous proline is negligible. When this culture is supplemented with Aze, the ProRS enzyme readily charges Aze onto the native tRNAPro, leading to its incorporation at all proline codons (CCU, CCC, CCA, CCG) during protein synthesis.

Key Considerations:

  • Toxicity: Global incorporation of Aze can be toxic to the host, leading to lower protein yields.[8][9] It is crucial to carefully titrate the concentration of Aze and the induction conditions to balance protein expression with cell viability.

  • Proline Contamination: Trace amounts of proline in the media can compete with Aze, resulting in a heterogeneous protein population. Meticulous preparation of proline-free media and thorough washing of the cell culture are critical.

Experimental Workflow for Residue-Specific Incorporation

cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth & Induction cluster_analysis Phase 3: Analysis p1 Prepare Proline-Auxotrophic E. coli Strain p2 Transform with Expression Plasmid p1->p2 g1 Grow Pre-culture in Rich Medium (e.g., LB) p2->g1 p3 Prepare Proline-Free Minimal Medium g2 Wash Cells to Remove Rich Medium g1->g2 g3 Inoculate Proline-Free Medium with Washed Cells g2->g3 g4 Grow to Mid-Log Phase (OD600 ~0.6) g3->g4 g5 Add Aze and Inducer (e.g., IPTG) g4->g5 g6 Express Protein at Reduced Temperature (e.g., 18-25°C) g5->g6 a1 Harvest Cells & Purify Protein g6->a1 a2 Confirm Incorporation via Mass Spectrometry a1->a2

Figure 1. Workflow for residue-specific incorporation of Aze.

Detailed Protocol: Residue-Specific Incorporation

1. Strain and Plasmid Preparation:

  • Host Strain: Utilize a proline auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a proC or proA knockout).
  • Plasmid: A standard expression vector (e.g., pET series) containing the gene of interest with a purification tag (e.g., 6xHis-tag).
  • Transformation: Transform the auxotrophic strain with the expression plasmid using standard protocols.

2. Media and Reagents:

  • Rich Medium: LB Broth for pre-culture.
  • Wash Buffer: 0.9% NaCl solution, sterile.
  • M9 Minimal Medium (Proline-Free): Prepare 1L of 1x M9 salts supplemented with 2 mM MgSO₄, 0.1 mM CaCl₂, 0.4% glucose, and a complete amino acid supplement mix lacking proline. All components must be of high purity to avoid proline contamination.
  • (S)-2-Azetidinecarboxylic Acid (Aze): Prepare a sterile, pH-neutral 100 mM stock solution.
  • Inducer: e.g., 1 M IPTG stock solution, sterile-filtered.

3. Expression Protocol:

  • Inoculate a 10 mL LB broth pre-culture with a single colony of the transformed auxotrophic strain. Grow overnight at 37°C.
  • The next day, pellet the cells from the pre-culture by centrifugation (5,000 x g, 10 min, 4°C).
  • Discard the supernatant. Resuspend the cell pellet in 10 mL of sterile 0.9% NaCl solution. Pellet the cells again. Repeat this wash step twice to thoroughly remove any residual rich medium.[10]
  • After the final wash, resuspend the cells in 1 mL of M9 minimal medium (proline-free) and use this to inoculate 1 L of the same medium in a baffled flask.
  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.
  • Add Aze to a final concentration of 1-2 mM. This concentration may need optimization to balance incorporation efficiency and toxicity.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
  • Immediately reduce the incubation temperature to 18-25°C and continue expression for 12-16 hours. The lower temperature helps mitigate the toxicity of Aze incorporation and promotes proper folding of the modified protein.
  • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Methodology 2: Site-Specific Incorporation of Aze via Amber Suppression

Site-specific incorporation requires reassigning a codon to encode Aze. The most common method is amber stop codon (UAG) suppression.[11][12] This requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host's endogenous pairs.[13]

Causality and Experimental Design: The Orthogonal System

For site-specific Aze incorporation, a system must be engineered with the following components:

  • Engineered ProRS (AzeRS): A ProRS that has been evolved or mutated to preferentially charge Aze, while discriminating against proline and other canonical amino acids. Crucially, this AzeRS must not recognize any of E. coli's native tRNAs.

  • Orthogonal tRNA (tRNAPylCUA): A suppressor tRNA with an anticodon (CUA) that recognizes the UAG stop codon. This tRNA must not be a substrate for any of E. coli's endogenous synthetases but must be recognized and charged exclusively by the engineered AzeRS. The pyrrolysyl-tRNA synthetase/tRNA pair (PylRS/tRNAPyl) from Methanosarcina species is a commonly used scaffold for engineering new specificities.[14]

  • Modified Gene of Interest: The target gene must be mutated to have a UAG codon at the desired incorporation site.

When these components are co-expressed in the presence of Aze, the AzeRS charges the orthogonal suppressor tRNA with Aze. The ribosome then reads the UAG codon and, instead of terminating translation, incorporates Aze into the growing polypeptide chain.

cluster_system Orthogonal System Components cluster_process Cellular Process AzeRS Engineered AzeRS (ProRS variant) Activation Activation: AzeRS charges tRNA_CUA with Aze AzeRS->Activation tRNA Orthogonal Suppressor tRNA (tRNA_CUA) tRNA->Activation Aze (S)-2-Azetidinecarboxylic Acid (Aze) Aze->Activation Translation Translation: Ribosome encounters UAG codon in target mRNA Activation->Translation Incorporation Incorporation: Aze-tRNA_CUA binds to A-site, Aze is incorporated Translation->Incorporation Protein Full-length Protein with Aze at specific site Incorporation->Protein

Figure 2. Mechanism of site-specific Aze incorporation via amber suppression.

Protocol: Directed Evolution of an Aze-Specific ProRS (AzeRS)

As of current literature, a highly specific and orthogonal ProRS for Aze (AzeRS) has not been extensively characterized. Therefore, one must be developed using directed evolution.

  • Library Creation:

    • Choose a suitable ProRS scaffold known for its potential orthogonality (e.g., from an archaeal source).

    • Identify key residues in the proline binding pocket based on structural data.[15][16]

    • Create a plasmid-based library by randomizing these residues using techniques like error-prone PCR or site-saturation mutagenesis.

  • Selection Strategy:

    • Use a dual-selection system in E. coli.

    • Positive Selection: The ProRS library is co-transformed with a plasmid containing the orthogonal tRNA and a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) with an amber codon at a permissive site. In the presence of Aze and a low concentration of chloramphenicol, only cells with an active AzeRS will survive.

    • Negative Selection: To select against synthetases that recognize proline, a toxic reporter gene (e.g., barnase) with an amber codon is used. In the presence of proline but the absence of Aze, cells with ProRS variants that can charge proline will express barnase and die.

    • Alternate positive and negative selection rounds over several generations to enrich for highly specific AzeRS variants.[17][18]

Detailed Protocol: Site-Specific Incorporation

1. Plasmids and Strain:

  • Expression Host: E. coli BL21(DE3) or a similar strain.
  • Plasmid 1 (Target Protein): pET vector containing the gene of interest with an in-frame amber (UAG) codon at the desired position and a purification tag.
  • Plasmid 2 (Orthogonal Pair): pEVOL or similar vector co-expressing the engineered AzeRS and the orthogonal suppressor tRNA (e.g., tRNAPylCUA).

2. Expression and Induction:

  • Co-transform the E. coli host with both plasmids.
  • Grow a 10 mL overnight pre-culture in LB medium containing the appropriate antibiotics for both plasmids at 37°C.
  • Inoculate 1 L of LB medium (with antibiotics) with the overnight culture.
  • Grow at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Add Aze to a final concentration of 1-5 mM.
  • Induce the expression of both the target protein and the orthogonal pair components. For a pET/pEVOL system, this typically involves adding IPTG (final conc. 0.5 mM) and L-arabinose (final conc. 0.02% w/v).
  • Reduce the temperature to 30°C and express for 8-12 hours.
  • Harvest cells by centrifugation as described previously.
Component Residue-Specific Method Site-Specific Method
Host Strain Proline Auxotroph (e.g., BL21 proC⁻)Standard Expression (e.g., BL21(DE3))
Target Gene Wild-type Proline CodonsIn-frame Amber (UAG) Codon
Synthetase Endogenous E. coli ProRSEngineered Orthogonal AzeRS
tRNA Endogenous E. coli tRNAProOrthogonal Suppressor tRNACUA
ncAA Addition 1-2 mM Aze in Proline-Free Medium1-5 mM Aze in Rich Medium (LB)
Expected Outcome All Pro residues replaced by AzeSingle Aze incorporated at UAG site
Table 1. Comparison of requirements for residue-specific vs. site-specific incorporation of Aze.

Purification and Characterization of Aze-Containing Proteins

Protein Purification

Purification of Aze-containing proteins can typically follow standard protocols established for the wild-type protein, such as immobilized metal affinity chromatography (IMAC) for His-tagged proteins.

General Protocol (IMAC):

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

  • Lyse cells by sonication on ice.

  • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Apply the supernatant to a pre-equilibrated Ni-NTA resin column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze fractions by SDS-PAGE. Pool pure fractions and dialyze into a suitable storage buffer.

Confirmation of Incorporation by Mass Spectrometry

The most definitive method for confirming Aze incorporation is mass spectrometry. The mass difference between a proline residue (C₅H₇NO) and an Aze residue (C₄H₅NO) is -14.01565 Da .[6]

Protocol for MS Analysis:

  • Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel.

  • Perform in-gel digestion with a protease such as trypsin.

  • Extract the resulting peptides and analyze them by LC-MS/MS.

  • Search the resulting MS/MS data against the target protein sequence using a database search engine (e.g., Mascot, MaxQuant).

  • Crucially, configure the search parameters to include a variable modification on proline of -14.01565 Da .

  • Manual inspection of the MS/MS spectra for peptides identified with this modification will confirm the presence and location of the Aze residue. Look for the characteristic mass shift in the b- and y-ion series.[6]

Parameter Value Rationale
Parent Mass Tolerance 10 ppmStandard for high-resolution instruments.
Fragment Mass Tolerance 0.02 DaStandard for Orbitrap or TOF analyzers.
Enzyme TrypsinStandard protease for bottom-up proteomics.
Fixed Modifications Carbamidomethyl (C)Accounts for alkylation of cysteines.
Variable Modifications Oxidation (M)Common methionine modification.
Aze on Pro (P) -14.01565 Da
Table 2. Recommended parameters for mass spectrometry data analysis.

Conclusion and Future Outlook

The site-specific incorporation of (S)-2-Azetidinecarboxylic acid provides a powerful method for creating novel proteins with tailored structural and functional properties. While residue-specific incorporation is straightforward in proline-auxotrophic hosts, the development of a robust and truly orthogonal synthetase/tRNA pair for Aze remains a key area for future research. The directed evolution and characterization protocols outlined here provide a clear path toward achieving this goal. The analytical methods described ensure rigorous validation of Aze incorporation, enabling researchers and drug development professionals to confidently explore the impact of this unique proline analog in their systems of interest.

References

  • Adpressa, D. A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Ahel, J., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • D'Anca, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • AARS Online. Prolyl-tRNA Synthetase (Archaeal-like). AARS Online. [Link]

  • Gong, J., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • Ahel, J., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]

  • Katzenmeier, G., et al. (2022). Expansion of the genetic code through reassignment of redundant sense codons using fully modified tRNA. Nucleic Acids Research. [Link]

  • Amiram, M., et al. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. [Link]

  • Bister, A., et al. (2015). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of Visualized Experiments. [Link]

  • Di Lorenzo, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences. [Link]

  • Med-Mondo, M., et al. (2017). Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid. Nature Communications. [Link]

  • Adognravi, O. S., et al. (2017). Characterization and structure determination of prolyl-tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform. Protein Science. [Link]

  • Csonka, L. N., et al. (2011). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology. [Link]

  • Adpressa, D. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Adio, S., et al. (2012). Substrate specificity of bacterial prolyl-tRNA synthetase editing domain is controlled by a tunable hydrophobic pocket. Journal of Biological Chemistry. [Link]

  • Budisa, N. (2014). Reassignment of sense codons in vivo. ResearchGate. [Link]

  • Cui, Z., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

  • Matsumoto, R., et al. (2018). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

  • Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. ResearchGate. [Link]

  • Ahel, J., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Technical University of Munich. [Link]

  • Schwark, E., et al. (2022). Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons. Frontiers in Bioengineering and Biotechnology. [Link]

  • Amiram, M., et al. (2024). A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. ACS Central Science. [Link]

  • Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non- canonical amino acid incorporation in mammalian cells. ETH Research Collection. [Link]

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  • Harvard University. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Harvard Office of Technology Development. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Azetidinecarboxylic Acid

Welcome to the technical support center for the synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid. (S)-2-Azetidinecarboxylic acid is a crucial intermediate in the synthesis of various inhibitors, including thrombin inhibitors, and its successful synthesis is paramount for many research and development programs.[1][2]

The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic route.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses specific issues that may arise during the synthesis of (S)-2-Azetidinecarboxylic acid, categorized by the synthetic stage.

Starting Material Selection and Protection Strategy

Problem: Low yield or side reactions during the initial steps.

Potential Cause & Solution:

The choice of starting material and protecting groups is critical for a successful synthesis. Many syntheses start from readily available chiral precursors like L-aspartic acid or L-methionine.[1][5]

  • L-Aspartic Acid Route: A common and cost-effective starting material.[5] The key challenge is the selective protection of the amino and carboxyl groups to allow for the desired cyclization reaction.

    • Insight: Using a Boc protecting group for the amine and converting the side-chain carboxylic acid to an alcohol, which is then activated for cyclization, is a well-established strategy.[5] Failure to achieve selective protection can lead to a mixture of products that are difficult to separate.

  • L-Methionine Route: This route involves the formation of a sulfonium salt followed by cyclization.[1]

    • Insight: This method can be effective but may involve harsh reagents for the final deprotection step, such as sodium in liquid ammonia, which requires specialized equipment and safety precautions.[1]

Troubleshooting Decision Tree:

G start Low Yield in Early Steps suboptimal_protection Suboptimal Protection Strategy start->suboptimal_protection starting_material Starting Material Issues start->starting_material byproducts Formation of Byproducts suboptimal_protection->byproducts Leads to reagent_quality Poor Reagent Quality starting_material->reagent_quality Check for column_chromatography Purification by Column Chromatography byproducts->column_chromatography Requires recrystallization Recrystallization byproducts->recrystallization May require

Caption: Troubleshooting workflow for early-stage synthetic issues.

The Cyclization Step: Forming the Azetidine Ring

Problem: Failure to form the four-membered ring or low cyclization yield.

Potential Cause & Solution:

The intramolecular cyclization to form the strained azetidine ring is often the most challenging step.[3][4]

  • Leaving Group: The choice of the leaving group on the γ-carbon is critical. A good leaving group (e.g., tosylate, mesylate, or a halide) is necessary for an efficient intramolecular SN2 reaction.

    • Insight: If the reaction is sluggish, consider a more reactive leaving group. For example, converting a hydroxyl group to a tosylate or mesylate significantly enhances its leaving group ability.

  • Base Selection: The choice of base is crucial for deprotonating the nitrogen nucleophile without causing side reactions like elimination.

    • Insight: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF is often effective.[1] Weaker bases may not sufficiently deprotonate the amine, leading to a slow or incomplete reaction.

  • Reaction Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions.

    • Insight: If you observe significant amounts of dimers or polymers, try running the reaction at a lower concentration.

Quantitative Data on Cyclization Efficiency:

Starting Material PrecursorLeaving GroupBaseSolventTypical YieldReference
N-tosyl-2-amino-4-halobutyrateHalideNaHDMFGood[1]
N-Boc-L-homoserine derivativeTosylateNaHDMFHigh[5]
Dimethyl (S)-(1'-methyl)benzylaminomalonateBromoCs₂CO₃DMF99%[6]
Deprotection of the Final Product

Problem: Racemization or degradation of the product during deprotection.

Potential Cause & Solution:

The final deprotection step must be chosen carefully to avoid compromising the stereochemical integrity and the strained ring of (S)-2-Azetidinecarboxylic acid.

  • N-Protecting Group Removal:

    • Benzyl/Cbz Group: These are typically removed by catalytic hydrogenation (e.g., Pd/C, H₂).[1][2] This is generally a mild and effective method.

      • Insight: Ensure the catalyst is active and the system is free of catalyst poisons. If the reaction is slow, increasing the pressure of hydrogen or using a fresh batch of catalyst can help.

    • Boc Group: This is removed under acidic conditions (e.g., trifluoroacetic acid).

      • Insight: While effective, prolonged exposure to strong acid can potentially lead to side reactions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Deprotection Workflow:

G start Protected (S)-2-Azetidinecarboxylic Acid deprotection Deprotection Step start->deprotection hydrogenation Catalytic Hydrogenation (for Cbz/Bn) deprotection->hydrogenation Cbz/Bn group acidolysis Acidolysis (for Boc) deprotection->acidolysis Boc group purification Purification hydrogenation->purification acidolysis->purification final_product (S)-2-Azetidinecarboxylic Acid purification->final_product

Caption: General workflow for the deprotection of (S)-2-Azetidinecarboxylic acid.

Purification of (S)-2-Azetidinecarboxylic Acid

Problem: Difficulty in isolating the pure product.

Potential Cause & Solution:

(S)-2-Azetidinecarboxylic acid is a polar, zwitterionic compound, which can make its purification challenging.

  • Column Chromatography: Standard silica gel chromatography can be difficult due to the high polarity of the product.

    • Insight: Ion-exchange chromatography is often a more effective method for purifying amino acids. Alternatively, reverse-phase chromatography may be an option.

  • Recrystallization: This is a highly effective method for obtaining a pure product.

    • Insight: A common solvent system for recrystallization is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The product is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes cloudy. Cooling the solution slowly should yield pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the asymmetric synthesis of (S)-2-Azetidinecarboxylic acid?

A1: L-aspartic acid is a widely used and economically viable starting material for the enantioselective synthesis of (S)-2-Azetidinecarboxylic acid.[1][5] Its inherent chirality is carried through the synthetic sequence to yield the desired (S)-enantiomer.

Q2: How can I avoid racemization during the synthesis?

A2: Racemization is a significant concern in any asymmetric synthesis. To minimize this risk:

  • Avoid harsh basic or acidic conditions, especially at elevated temperatures, whenever possible.

  • The cyclization step, which often involves a base, should be carefully optimized. Using a strong, non-nucleophilic base at low temperatures can help preserve stereochemical integrity.

  • Deprotection conditions should be as mild as possible. Catalytic hydrogenation for Cbz/benzyl group removal is generally preferred over methods that require harsh reagents.[1][2]

Q3: My cyclization reaction is not working. What are the key parameters to check?

A3: If your cyclization is failing, consider the following:

  • Leaving Group: Is your leaving group sufficiently reactive? Consider switching to a better leaving group like a tosylate or triflate.

  • Base: Is your base strong enough to deprotonate the nitrogen nucleophile? Sodium hydride is a common choice for this transformation.[1]

  • Solvent: Are you using an appropriate aprotic polar solvent like DMF or THF?

  • Concentration: Are you running the reaction at a sufficiently high dilution to favor the intramolecular reaction?

  • Temperature: While some reactions require heat, starting at a lower temperature and slowly warming up can sometimes prevent side reactions.

Q4: What are the safety precautions for working with reagents like sodium hydride and liquid ammonia?

A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Liquid Ammonia (NH₃): Liquid ammonia is a corrosive and toxic substance with a very low boiling point. It must be handled in a well-ventilated fume hood with appropriate cryogenic gloves and a face shield. Ensure that the apparatus is properly set up for low-temperature reactions.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid from (S)-azetidine-2-methanol

This protocol is adapted from a patented procedure and outlines the N-protection and subsequent oxidation to the carboxylic acid.[1]

Step 1: N-protection of (S)-azetidine-2-methanol

  • To a solution of (S)-azetidine-2-methanol, adjust the pH to 10 by adding 10% sulfuric acid.

  • Add sodium hydrogen carbonate (NaHCO₃) followed by benzyloxycarbonyl chloride (ZCl) at room temperature.

  • Stir the mixture for 14 hours.

  • Adjust the solution to pH 7 and extract with ethyl acetate.

  • Wash the organic layer with water, dry over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield (S)-N-benzyloxycarbonylazetidine-2-methanol.

Step 2: Oxidation to (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid

  • Dissolve the (S)-N-benzyloxycarbonylazetidine-2-methanol in a suitable solvent (e.g., acetone).

  • Cool the solution to 0°C.

  • Slowly add an oxidizing agent, such as Jones reagent, until a persistent orange color is observed.

  • Quench the reaction with isopropanol.

  • Filter the mixture and concentrate the filtrate.

  • Extract the product into an organic solvent and purify as needed.

Protocol 2: Deprotection of (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid

This protocol describes the final deprotection step to obtain (S)-2-Azetidinecarboxylic acid.[1]

  • In a reaction flask, combine (S)-N-benzyloxycarbonylazetidine-2-carboxylic acid, palladium on carbon (10% Pd/C), and methanol.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and wash the filter cake with water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Recrystallize the crude product from a water/alcohol mixture to obtain pure (S)-2-Azetidinecarboxylic acid.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Science, 12(12), 4147-4158. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47649-47675. [Link]

  • Mizuno, M., Nitta, H., & Nakata, T. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. HETEROCYCLES, 96(12), 2125-2134. [Link]

  • Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2419-2423. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8533–8536. [Link]

  • Zhang, Y., & Li, X. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 233-235, 134-137. [Link]

  • It's Chemistry Time. (2022, October 6). Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes [Video]. YouTube. [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]

Sources

Optimization

Technical Support Center: Purification of (S)-2-Azetidinecarboxylic Acid

Welcome to the technical support center for the purification of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable non-proteinogenic amino acid. As a proline analogue, the purity of L-Aze, particularly its enantiomeric purity, is critical for its applications in medicinal chemistry and as an intermediate for pharmaceuticals.[1][2] This resource provides field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of (S)-2-Azetidinecarboxylic acid and its intermediates. The solutions provided are based on established chemical principles and practical laboratory experience.

Issue 1: Low Yield After Final Deprotection Step

Q: I've completed the synthesis, but after the final deprotection (e.g., hydrogenolysis of a Cbz or benzyl group), the yield of (S)-2-Azetidinecarboxylic acid is significantly lower than expected. What could be the cause?

A: Low yields after deprotection are a frequent challenge. The root cause often lies in one of several areas:

  • Incomplete Reaction: The deprotection reaction may not have gone to completion.

    • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst used for hydrogenolysis can become poisoned by impurities (e.g., sulfur compounds) or may be of insufficient quality or quantity.[3]

    • Insufficient Hydrogen Pressure/Time: The reaction may require higher hydrogen pressure or a longer reaction time to proceed to completion.

  • Product Loss During Work-up: (S)-2-Azetidinecarboxylic acid is highly soluble in water. Significant amounts can be lost if the aqueous phase is not handled carefully during extraction or if the final product is not efficiently isolated from the aqueous solution.

  • Adsorption onto Catalyst: The product can adsorb onto the surface of the Pd/C catalyst. Thorough washing of the catalyst after filtration is crucial to recover the adsorbed product.

Troubleshooting Protocol:

  • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the N-protected starting material.

  • Optimize Catalyst and Conditions:

    • Ensure you are using a fresh, high-quality Pd/C catalyst. A typical loading is 5-10 wt% of the substrate.[3]

    • If the reaction is sluggish, consider increasing the hydrogen pressure (e.g., from atmospheric to 2 MPa) and the reaction temperature (e.g., to 35°C).[3]

  • Efficient Product Isolation:

    • After filtering off the catalyst, wash it thoroughly with water or methanol to recover any adsorbed product.[4]

    • Combine the filtrate and washings. To isolate the product, concentrate the solution under reduced pressure. Lyophilization (freeze-drying) of the concentrated aqueous solution can be an effective method to obtain the final product as a solid.[5]

  • pH Adjustment: Before any extraction, ensure the pH of the aqueous solution is at the isoelectric point of the amino acid to minimize its solubility.

Issue 2: Sub-optimal Enantiomeric Purity (<99% ee)

Q: My final product shows a lower than expected enantiomeric excess (ee) when analyzed by chiral HPLC. How can I improve the optical purity of my (S)-2-Azetidinecarboxylic acid?

A: Achieving high enantiomeric purity is paramount. A low ee% can stem from the initial chiral resolution step or racemization during subsequent synthetic steps.[4]

  • Inefficient Chiral Resolution: If you are starting from a racemic mixture, the resolution step is critical. The choice of resolving agent and crystallization conditions are key.

    • For N-protected racemic azetidine-2-carboxylic acid, diastereomeric salt formation with a chiral amine or other resolving agent is a common strategy. The efficiency of this separation depends on the differential solubility of the diastereomeric salts.[3][6]

  • Racemization: While less common for this specific compound under standard conditions, harsh basic or acidic conditions, or elevated temperatures in certain steps, could potentially lead to some degree of racemization.

Troubleshooting Protocol:

  • Optimize Chiral Resolution:

    • Screen Resolving Agents: If one resolving agent (e.g., D-α-phenylethylamine) gives suboptimal results, consider others like D- or L-tyrosine hydrazide for N-Cbz protected intermediates.[3][6]

    • Refine Crystallization Conditions: Systematically vary the solvent, temperature, and cooling rate during the crystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to achieve the desired optical purity.

  • Recrystallization of the Final Product: The final (S)-2-Azetidinecarboxylic acid can be recrystallized to enhance its enantiomeric purity. A common solvent for this is a mixture of water and a miscible organic solvent like ethanol or isopropanol.

  • Verify Purity of Chiral Auxiliaries: If a chiral auxiliary is used in the synthesis, ensure its own enantiomeric purity is high (>99% ee).[7][8]

  • Analytical Method Validation: Confirm that your chiral HPLC method is properly validated and optimized for baseline separation of the two enantiomers. A commonly used chiral column is CHIRALCEL OD-R.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying N-protected intermediates of (S)-2-Azetidinecarboxylic acid on a lab scale?

A1: For lab-scale purification of N-protected intermediates like N-Boc or N-Cbz-(S)-2-Azetidinecarboxylic acid, silica gel column chromatography is highly effective.[4] It allows for the separation of the desired product from byproducts and unreacted starting materials. A typical mobile phase would be a gradient of ethyl acetate in hexane or toluene.[4] However, for larger, multi-gram scale synthesis, a chromatography-free approach is often preferred to reduce cost and complexity.[5]

Q2: Can I purify the final (S)-2-Azetidinecarboxylic acid using column chromatography?

A2: While possible, purifying the final, unprotected amino acid on standard silica gel can be challenging due to its high polarity and strong interaction with the stationary phase, often leading to poor recovery and peak tailing. Ion-exchange chromatography is a more suitable chromatographic technique for purifying unprotected amino acids. However, for most applications, a well-executed crystallization is the most practical and efficient final purification step.[4]

Q3: What are the best crystallization solvents for (S)-2-Azetidinecarboxylic acid and its precursors?

A3: The choice of solvent is critical for effective purification by crystallization. Based on literature and practical experience, the following systems are recommended:

Compound TypeRecommended SolventsNotes
N-Protected Intermediates Ethyl acetate/Hexane, Toluene/Ethyl Acetate, Methyl t-butyl etherUsed to crystallize N-protected intermediates after chromatographic purification or directly from a concentrated reaction mixture.[4][5]
Diastereomeric Salts Ethanol, Methanol, Water-Alcohol mixturesThe specific solvent depends on the resolving agent used. The goal is to maximize the solubility difference between the two diastereomers.[3]
Final (S)-AzeOH Product Ethanol/Water, Isopropanol/Water, MethanolAfter deprotection, the product is often isolated from an aqueous solution. Crystallization is typically induced by adding a miscible organic solvent.[3]

Q4: How do I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Identity:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure.[3][5]

    • Mass Spectrometry (MS): Confirms the molecular weight.

  • Purity:

    • HPLC: To assess chemical purity.

    • Chiral HPLC: To determine the enantiomeric excess (% ee).[4]

    • Melting Point: A sharp melting point close to the literature value (around 216-218°C) is a good indicator of purity.[9]

Experimental Workflows & Diagrams

Workflow 1: Purification via Chiral Resolution

This workflow illustrates the purification of (S)-2-Azetidinecarboxylic acid starting from a racemic mixture of an N-protected precursor.

cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of N-Protected Acid cluster_3 Step 4: Final Deprotection racemic Racemic N-Protected AzeOH resolve Add Chiral Resolving Agent (e.g., D-α-phenylethylamine) racemic->resolve salts Mixture of Diastereomeric Salts resolve->salts crystallize Selective Crystallization salts->crystallize salt_S Insoluble Diastereomeric Salt ((S)-AzeOH derivative) crystallize->salt_S salt_R Soluble Diastereomeric Salt ((R)-AzeOH derivative) crystallize->salt_R acidify Acidify to break salt salt_S->acidify extract Extract to isolate acidify->extract protected_S Pure N-Protected (S)-AzeOH extract->protected_S deprotect Deprotection (e.g., Hydrogenolysis) protected_S->deprotect purify Crystallization deprotect->purify final_S Pure (S)-Azetidinecarboxylic Acid purify->final_S

Caption: Purification workflow via chiral resolution.

Workflow 2: General Purification from Synthesis

This diagram outlines a typical purification sequence following the synthesis of (S)-2-Azetidinecarboxylic acid from a chiral precursor like L-aspartic acid.

start Crude N-Protected Intermediate (Post-synthesis) chrom Silica Gel Column Chromatography start->chrom evap1 Solvent Evaporation chrom->evap1 pure_int Pure N-Protected (S)-AzeOH evap1->pure_int deprotect Deprotection Reaction (e.g., Pd/C, H2) pure_int->deprotect filter Filter Catalyst deprotect->filter evap2 Concentrate Filtrate filter->evap2 crystallize Recrystallization (e.g., from Water/Ethanol) evap2->crystallize final_product High-Purity (S)-Azetidinecarboxylic Acid crystallize->final_product

Caption: General purification workflow from synthesis.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • Method for preparing (S)-azetidine-2-carboxylic acid.
  • Azetidine-2-carboxylic acid | N
  • L-Azetidine-2-carboxylic acid | Proline Analog. MedChemExpress.
  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
  • What is the Synthesis of (S)-(-)-2-Azetidinecarboxylic acid? - FAQ. Guidechem.
  • [Determination of the azetidine-2-carboxylic acid
  • Resolution of D -azetidine-2-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Azetidine-2-Carboxylic Acid Enantiomers

Welcome to the technical support center for the chiral separation of azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of azetidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this unique non-proteinogenic amino acid. Azetidine-2-carboxylic acid, a proline analogue, presents specific challenges due to its small, strained ring structure and zwitterionic nature.[1] This document provides practical, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic considerations for developing a robust chiral separation method for azetidine-2-carboxylic acid.

Q1: What are the primary strategies for separating the enantiomers of azetidine-2-carboxylic acid?

There are two main approaches: direct and indirect separation.

  • Direct Separation: This is the most common and efficient method, utilizing a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Indirect Separation: This method involves derivatizing the racemic azetidine-2-carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDRA).[2] This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column (e.g., C18). This approach is often used when direct methods fail or for analyses requiring high sensitivity with LC-MS, as CDRAs can be designed to enhance ionization.[3][4]

Q2: How do I select the right Chiral Stationary Phase (CSP) for direct separation?

CSP selection is an empirical process, but for a cyclic amino acid like azetidine-2-carboxylic acid, the following CSPs are excellent starting points:

  • Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and should be your first choice for screening.[5] They work across multiple modes (Normal Phase, Reversed Phase, Polar Organic).

  • Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (e.g., CHIROBIOTIC T) are specifically designed for separating amino acids and excel in polar ionic or reversed-phase modes.[6] They offer unique selectivity due to their complex structure involving ionic, hydrogen bonding, and inclusion complexation interactions.

  • Crown Ether CSPs: While less common, chiral crown ether phases are specifically designed for the enantioseparation of primary amino acids and compounds with primary amine groups.

Q3: What is the role of mobile phase additives, and when should I use them?

Mobile phase additives are critical for achieving good peak shape and resolution, especially for a zwitterionic compound like azetidine-2-carboxylic acid. They work by controlling the ionization state of the analyte.[7]

  • For Basic Analytes (or in Normal Phase): A small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1-0.5%) is used to suppress unwanted ionic interactions with the silica surface of the CSP, improving peak symmetry.[8]

  • For Acidic Analytes (or in Reversed Phase): An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) is used to protonate the carboxylic acid group, ensuring a consistent charge state and better retention on reversed-phase columns.

  • For Zwitterions: The choice of additive depends on the mobile phase and the isoelectric point (pI) of the analyte. The goal is to move the mobile phase pH away from the pI to prevent the molecule from being neutral, which can lead to poor solubility and peak shape.

Q4: When is Gas Chromatography (GC) a viable option?

GC can be used for the chiral analysis of azetidine-2-carboxylic acid, but it requires a derivatization step to make the analyte volatile and thermally stable.[9] Common derivatization techniques include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the carboxylic acid and amine groups into their TMS-ester and TMS-amine counterparts.[9] The derivatized enantiomers are then separated on a chiral GC column, such as one coated with a cyclodextrin derivative. This method can be very sensitive, especially when coupled with a mass spectrometer (GC-MS).[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral separation of azetidine-2-carboxylic acid.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Possible Cause Troubleshooting Steps & Explanation
Incorrect CSP Selection The chosen stationary phase may not have the necessary chiral recognition mechanism for your analyte. Solution: Screen a set of orthogonal CSPs. Start with a polysaccharide-based column (e.g., amylose or cellulose derivative) and a macrocyclic glycopeptide column (e.g., Teicoplanin).[5][6] These two classes offer vastly different interaction mechanisms.
Suboptimal Mobile Phase The mobile phase composition dictates the interaction strength between the analyte and the CSP. Solution: 1. Switch Mode: If using Normal Phase (e.g., Hexane/Ethanol), try Reversed Phase (e.g., Water/Acetonitrile with buffer) or Polar Organic Mode (e.g., Acetonitrile/Methanol). The elution order of enantiomers can invert between modes. 2. Vary Organic Modifier: In Normal Phase, switch the alcohol (e.g., from Isopropanol to Ethanol). Different alcohols can alter the hydrogen bonding interactions critical for chiral recognition.[7] 3. Optimize Additives: Systematically vary the concentration and type of acidic or basic additive. The charge state of azetidine-2-carboxylic acid is crucial for resolution.[8]
Incorrect Temperature Enantioseparation is a thermodynamically driven process. Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction. Solution: Analyze the sample at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, but this may also increase analysis time and backpressure.

The following diagram illustrates a logical workflow for addressing resolution issues.

G start Poor Resolution (Rs < 1.5) csp Is the CSP appropriate for amino acids? start->csp screen_csp Screen Orthogonal CSPs (e.g., Polysaccharide, Macrocyclic) csp->screen_csp No mobile_phase Is the Mobile Phase optimized? csp->mobile_phase Yes screen_csp->mobile_phase switch_mode Switch Separation Mode (NP -> RP -> PO) mobile_phase->switch_mode No temp Is Temperature optimized? mobile_phase->temp Yes vary_modifier Vary Organic Modifier (e.g., IPA vs. EtOH) switch_mode->vary_modifier optimize_additive Optimize Additive (Type & Concentration) vary_modifier->optimize_additive optimize_additive->temp derivatize Consider Indirect Method (Chiral Derivatization) temp->derivatize No end Resolution Achieved temp->end Yes vary_temp Vary Column Temperature (e.g., 10°C, 25°C, 40°C) derivatize->end

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

Problem 2: Peak Tailing or Poor Peak Shape
Possible Cause Troubleshooting Steps & Explanation
Secondary Ionic Interactions The free silanol groups on the silica support of the CSP can interact ionically with the amine group of your analyte, causing tailing. Solution: Add a competing base to the mobile phase, such as 0.1% DEA in normal phase, to saturate these active sites.[8][10]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Solution: Reduce the injection volume or dilute the sample.
Column Contamination Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. Solution: Implement a robust column flushing and regeneration procedure as recommended by the manufacturer. Using a guard column is highly advised to protect the analytical column.[10]
Mobile Phase pH near pI If the mobile phase pH is close to the isoelectric point (pI) of azetidine-2-carboxylic acid, its net charge will be zero, potentially reducing its solubility in aqueous mobile phases and causing poor peak shape. Solution: In reversed-phase mode, use a buffer to control the pH well below or above the pI. For example, using 0.1% formic acid will ensure the carboxylic acid is neutral and the amine is protonated.
Problem 3: High System Backpressure
Possible Cause Troubleshooting Steps & Explanation
Frit Blockage Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Solution: Always filter your samples (0.22 or 0.45 µm filter) and mobile phases. If a blockage occurs, you can attempt to carefully reverse-flush the column (check manufacturer's instructions first, as this can damage some columns).[10]
Sample Precipitation The sample may be soluble in the injection solvent but precipitate when it mixes with the mobile phase. This is common when dissolving a sample in a strong solvent (like DMSO) for a weak mobile phase (like Hexane-based). Solution: Dissolve the sample in the mobile phase itself or a solvent with similar or weaker elution strength.
Column Degradation Operating at extreme pH (<2 or >7.5 for standard silica) can dissolve the silica support, creating fines that increase backpressure. Solution: Always operate within the pH limits specified for your column. If damage is suspected, the column may need to be replaced.[10]
Experimental Protocols
Protocol 1: Direct HPLC Screening Method

This protocol provides a starting point for screening polysaccharide-based CSPs for the separation of azetidine-2-carboxylic acid.

Objective: To quickly assess the selectivity of a CSP in Normal Phase and Reversed Phase.

1. Column:

  • Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA)

  • Dimensions: 150 x 4.6 mm, 5 µm

2. Sample Preparation:

  • Dissolve racemic azetidine-2-carboxylic acid in methanol to a concentration of 1 mg/mL.

3. HPLC Conditions:

ParameterScreening Condition A (Normal Phase) Screening Condition B (Reversed Phase)
Mobile Phase n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v)10 mM Ammonium Bicarbonate (pH ~7.8) / Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C25°C
Injection Vol. 5 µL5 µL
Detection UV at 210 nm (or ELSD/CAD if no chromophore)UV at 210 nm

4. Analysis and Optimization:

  • If separation is observed, optimize the resolution (Rs) by adjusting the ratio of the organic modifier (Ethanol or Acetonitrile).

  • If peak shape is poor, adjust the concentration or type of additive (e.g., switch TFA to acetic acid, or try DEA in Normal Phase).

  • If no separation is seen, screen a different CSP (e.g., a cellulose-based or macrocyclic glycopeptide column).

Protocol 2: Indirect Method via Derivatization

This workflow outlines the steps for an indirect chiral separation.

G start Racemic Azetidine-2-COOH reagent Select Chiral Derivatizing Agent (CDRA) (e.g., Marfey's Reagent) start->reagent reaction Derivatization Reaction (Analyte + CDRA -> Diastereomers) reagent->reaction separation Separate Diastereomers on Achiral Column (e.g., C18) reaction->separation detection Detection (UV or MS/MS) separation->detection end Quantify Enantiomers detection->end

Caption: Workflow for indirect chiral separation via derivatization.

1. Derivatization Step (Example with Marfey's Reagent):

  • Dissolve ~1 mg of racemic azetidine-2-carboxylic acid in 100 µL of 1M sodium bicarbonate.

  • Add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate at 40°C for 1 hour.

  • Cool the reaction and neutralize by adding 20 µL of 2M HCl.

  • Dilute with mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution from 10% to 70% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 20 minutes.

  • Detection: UV at 340 nm (for the DNP chromophore from Marfey's reagent).

References
  • Practical asymmetric preparation of azetidine-2-carboxylic acid. J Org Chem.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Resolution of D -azetidine-2-carboxylic acid.
  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Biosci. Biotechnol. Biochem.
  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Amino Acid and Peptide Chiral Separ
  • A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers. BenchChem.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Determination of the azetidine-2-carboxylic acid
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic p
  • Derivatization reagents for chiral molecules by LC-MS/MS.
  • Trouble with chiral separations.
  • Chiral Derivatiz
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

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Optimization

Technical Support Center: Overcoming (S)-2-Azetidinecarboxylic Acid Toxicity in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for managing the cellular toxicity of (S)-2-Azetidinecarboxylic acid (Aze). This document provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for managing the cellular toxicity of (S)-2-Azetidinecarboxylic acid (Aze). This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate the challenges of using this potent proline analog in your research.

The Core Challenge: Understanding Aze Toxicity

(S)-2-Azetidinecarboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of L-proline.[1][2][3] Its toxicity stems from its ability to evade cellular proofreading mechanisms.[4] Specifically, Aze is recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline for protein synthesis.[1][5] The enzyme mistakenly incorporates Aze into nascent polypeptide chains at positions designated for proline.[1][2][6][7]

This misincorporation has severe consequences. The four-membered ring of Aze, compared to proline's five-membered ring, introduces structural kinks and alters the protein's conformation.[7] This leads to widespread protein misfolding, aggregation, and the accumulation of non-functional proteins.[2][3] The cell responds to this proteotoxic stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis in the endoplasmic reticulum (ER).[2][3][6][8][9][10] However, chronic or overwhelming UPR activation ultimately triggers apoptosis, leading to cell death.[9][11]

Mechanism of Aze Toxicity and Proline Rescue

The diagram below illustrates the central mechanism of Aze toxicity. It highlights the competitive relationship between Aze and L-proline for the active site of Prolyl-tRNA Synthetase (ProRS). Successful rescue strategies hinge on shifting this equilibrium in favor of proline.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNA Prolyl-tRNAPro ProRS->Pro_tRNA Correct Acylation Aze_tRNA Aze-tRNAPro ProRS->Aze_tRNA Misinformed Acylation Proline L-Proline (High Concentration) Proline->ProRS Competes with Aze Aze (S)-2-Azetidinecarboxylic acid (Aze) Aze->ProRS Competes with Proline Ribosome1 Ribosome Pro_tRNA->Ribosome1 Ribosome2 Ribosome Aze_tRNA->Ribosome2 CorrectProtein Correctly Folded Functional Protein Ribosome1->CorrectProtein Translation MisfoldedProtein Misfolded Protein (Aze Incorporated) Ribosome2->MisfoldedProtein Translation Homeostasis Cellular Homeostasis CorrectProtein->Homeostasis UPR Unfolded Protein Response (UPR) MisfoldedProtein->UPR Apoptosis Apoptosis UPR->Apoptosis Chronic Stress

Caption: Competitive inhibition at Prolyl-tRNA Synthetase.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with Aze. The advice is structured to help you diagnose the issue and implement a robust solution.

Q1: My cells are dying after Aze treatment, even with proline supplementation. What's going wrong?

This is the most frequent issue. If proline rescue is failing, it's crucial to systematically evaluate your protocol.

Answer: Failure to rescue cells suggests that the intracellular concentration of proline is not sufficient to outcompete Aze for binding to ProRS. Consider the following factors:

  • Proline-to-Aze Ratio: The molar ratio of proline to Aze is the most critical parameter. A simple 1:1 ratio is rarely effective. You must supply a significant molar excess of L-proline. Studies have shown that a 10-fold or greater excess of L-proline is often required to restore normal growth.[3]

  • Timing of Supplementation: When are you adding the proline? For maximum efficacy, L-proline should be added to the culture medium at the same time as Aze. Pre-treatment with proline for 1-2 hours before adding Aze can sometimes improve outcomes by allowing the intracellular proline pool to build up.

  • Cell Line Specificity: Different cell lines have varying sensitivities to Aze and different capacities for proline biosynthesis and uptake.[12][13] Some cell lines, particularly those with high rates of collagen synthesis or other proline-rich proteins, may be exceptionally sensitive. You may need to perform a dose-response matrix to find the optimal proline concentration for your specific cell line.

  • Proline Quality: Ensure you are using high-purity, sterile-filtered L-proline. Note that only the L-isomer of proline is effective in rescuing cells from Aze-induced toxicity.[2][3][6] D-proline has no protective effect.[3]

Troubleshooting Workflow: Proline Rescue Failure

Use this workflow to diagnose and solve issues with your proline rescue experiments.

Start Start: Low Cell Viability CheckRatio Is [Proline] ≥ 10x [Aze]? Start->CheckRatio IncreaseRatio Action: Increase Proline to 50x or 100x molar excess CheckRatio->IncreaseRatio No CheckTiming Was Proline added concurrently with Aze? CheckRatio->CheckTiming Yes IncreaseRatio->CheckRatio ChangeTiming Action: Add Proline and Aze simultaneously or pre-treat CheckTiming->ChangeTiming No CheckCellLine Have you optimized for your specific cell line? CheckTiming->CheckCellLine Yes ChangeTiming->CheckTiming Optimize Action: Run Dose-Response Matrix (Vary [Aze] and [Proline]) CheckCellLine->Optimize No CheckReagents Are you using high-purity, sterile L-Proline? CheckCellLine->CheckReagents Yes Optimize->CheckCellLine NewReagents Action: Use fresh, certified L-Proline stock CheckReagents->NewReagents No Success Success: Viability Restored CheckReagents->Success Yes NewReagents->CheckReagents

Caption: A step-by-step troubleshooting flowchart.

Q2: I'm seeing ER stress markers (e.g., BiP, p-eIF2α) even with a partial proline rescue. Is this normal?

Answer: Yes, this is an expected outcome. Even with a high concentration of proline, the competition at the ProRS enzyme is not absolute. A small amount of Aze will likely still be incorporated into proteins, leading to a low level of proteotoxic stress. This is sufficient to activate the highly sensitive UPR pathways.

  • UPR Activation: Aze treatment is a known inducer of ER stress and activates several arms of the UPR, particularly the PERK and ATF6 pathways.[8][10][14] You will likely see an increase in the expression of UPR target genes and proteins like BiP (Binding Immunoglobulin Protein) and the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha).[10][14]

  • Interpreting Results: The key is the magnitude of the UPR activation. A successful rescue should significantly attenuate, but not necessarily eliminate, the UPR response compared to cells treated with Aze alone. If you are using UPR markers as an endpoint, your "proline rescue" condition serves as a critical control to demonstrate that the effects you are studying are due to proteotoxicity and not other off-target effects of your compound.

Q3: Are there alternatives to proline supplementation?

Answer: While proline supplementation is the most direct and common method, other strategies can be explored, particularly for advanced or mechanistic studies.

  • Chemical Chaperones: Compounds like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress by improving the protein folding capacity of the cell. They do not prevent Aze misincorporation but can help the cell cope with the resulting misfolded proteins. This is an indirect approach and is best used in combination with proline or for mechanistic dissection.

  • Genetic Approaches: In certain experimental systems, overexpressing ProRS can increase the cell's capacity to charge proline, potentially shifting the competitive balance. Alternatively, studying cell lines that have been selected for Aze resistance can reveal mutations in the proline biosynthetic pathway or in ProRS that confer protection.[12][13]

Protocols & Data

Data Table: Recommended Starting Concentrations

The following table provides suggested starting concentrations for Aze and L-proline in a rescue experiment. Note that these are starting points and must be optimized for your specific cell line and experimental conditions.

ParameterRecommended RangeRationale & Key Considerations
(S)-2-Azetidinecarboxylic acid (Aze) 1 - 10 mMThe IC50 can vary widely. A common starting point is 5 mM, which reliably induces ER stress in many cell lines.[10][14] A dose-response curve is essential.
L-Proline (for rescue) 10 - 100x molar excess of AzeThe principle is competitive inhibition. Begin with a 10x molar excess (e.g., 50 mM Proline for 5 mM Aze) and increase if rescue is incomplete.[3]
Treatment Duration 6 - 24 hoursUPR activation can be detected as early as 3-6 hours.[10][14] Apoptotic effects are typically more pronounced at 24 hours.[11]
Control Groups 1. Untreated (Vehicle)Establishes baseline cell health and protein expression.
2. Aze aloneThe primary experimental condition to induce toxicity.
3. Proline aloneCrucial to ensure that the high concentration of proline itself does not cause unintended effects.
4. Aze + ProlineThe rescue condition.
Experimental Protocol: Proline Rescue from Aze-Induced Toxicity

This protocol provides a step-by-step method for assessing the ability of L-proline to rescue cells from Aze-induced toxicity, using cell viability as the primary readout.

1. Materials:

  • Cell line of interest

  • Complete culture medium

  • (S)-2-Azetidinecarboxylic acid (Aze) stock solution (e.g., 500 mM in sterile water or PBS)

  • L-Proline stock solution (e.g., 1 M in sterile water or PBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Treatment Media: Prepare fresh treatment media for each condition by diluting the Aze and L-proline stock solutions into complete culture medium. For example, to test the rescue of 5 mM Aze:

    • Aze alone: Add Aze stock to medium for a final concentration of 5 mM.

    • Proline alone: Add L-proline stock to medium for a final concentration of 50 mM (for a 10x excess).

    • Aze + Proline: Add both Aze and L-proline stocks to the same medium for final concentrations of 5 mM and 50 mM, respectively.

    • Vehicle Control: Prepare medium with the same volume of solvent used for the stocks (e.g., sterile water).

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the appropriate treatment medium to each well (perform in triplicate or quadruplicate for each condition).

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).

  • Viability Assessment:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for ~20-30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®, 1-2 hours for MTT).

    • Read the plate on a suitable plate reader (luminescence for CellTiter-Glo®, absorbance for MTT, fluorescence for PrestoBlue™).

  • Data Analysis:

    • Subtract the average background reading (from wells with medium but no cells).

    • Normalize all readings to the vehicle control group, setting its viability to 100%.

    • Plot the results to visualize the toxic effect of Aze and the rescue effect of proline.

References

Sources

Troubleshooting

Technical Support Center: (S)-2-Azetidinecarboxylic Acid Aqueous Stability

Introduction (S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, is a compound of significant interest in pharmaceutical research and drug development.[1][2][3] Its incorpor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, is a compound of significant interest in pharmaceutical research and drug development.[1][2][3] Its incorporation into peptides and other molecules can impart unique conformational constraints. However, the inherent ring strain of the four-membered azetidine ring raises questions about its stability, particularly in aqueous solutions commonly used in experimental settings. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of (S)-2-Azetidinecarboxylic acid in their experiments.

This guide is structured in a question-and-answer format to directly address common concerns and troubleshooting scenarios. It combines established chemical principles with practical advice to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for (S)-2-Azetidinecarboxylic acid in aqueous solutions?

A1: The primary stability concern for (S)-2-Azetidinecarboxylic acid in aqueous solutions is the susceptibility of the four-membered azetidine ring to hydrolysis, particularly under acidic conditions.[4] The inherent strain in the azetidine ring makes it prone to ring-opening reactions. Protonation of the nitrogen atom in an acidic environment can facilitate nucleophilic attack by water, leading to the cleavage of the ring. While the solid form is generally stable under normal temperature and pressure, aqueous solutions require careful consideration of pH and temperature.[5]

Q2: How does pH affect the stability of (S)-2-Azetidinecarboxylic acid solutions?

A2: The stability of (S)-2-Azetidinecarboxylic acid is expected to be significantly pH-dependent.

  • Acidic Conditions (pH < 7): The compound is anticipated to be least stable in acidic solutions. The rate of hydrolytic degradation is likely to increase as the pH decreases. This is due to the protonation of the azetidine nitrogen, which makes the ring more susceptible to nucleophilic attack by water. Studies on other N-substituted azetidines have shown rapid decomposition at low pH.[6]

  • Neutral Conditions (pH ≈ 7): At neutral pH, the rate of degradation is expected to be significantly slower than in acidic conditions.

  • Basic Conditions (pH > 7): While generally more stable than in acidic conditions, the stability in basic solutions can be influenced by the specific structure of the azetidine compound. For (S)-2-Azetidinecarboxylic acid, further studies would be needed to fully characterize its stability profile at high pH.

Q3: What are the recommended storage conditions for aqueous solutions of (S)-2-Azetidinecarboxylic acid?

A3: To maximize the shelf life of (S)-2-Azetidinecarboxylic acid aqueous solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C).[5] For long-term storage, freezing at -20°C or -80°C is advisable, though repeated freeze-thaw cycles should be avoided.[7]

  • pH: Prepare and store solutions in neutral or slightly acidic buffers (pH 6-7.5). Avoid strongly acidic conditions.

  • Light: Protect solutions from light to minimize the risk of photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For critical applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: Can I expect degradation of (S)-2-Azetidinecarboxylic acid during my experiments at room temperature?

A4: The extent of degradation at room temperature will depend on the pH of your solution and the duration of the experiment. In neutral or near-neutral aqueous solutions, short-term experiments at room temperature may show minimal degradation. However, in acidic buffers, significant degradation could occur even over a few hours. It is crucial to perform a preliminary stability assessment under your specific experimental conditions if the integrity of the compound is critical for your results.

Q5: What are the likely degradation products of (S)-2-Azetidinecarboxylic acid in aqueous solution?

A5: The primary degradation pathway is expected to be the hydrolysis of the azetidine ring. This would result in the formation of a linear amino acid, 2-amino-4-hydroxybutanoic acid. The exact degradation products and their proportions can be influenced by the specific conditions (pH, temperature, presence of other reactive species). A forced degradation study would be necessary to definitively identify all potential degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving (S)-2-Azetidinecarboxylic acid solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting Steps
Degradation of (S)-2-Azetidinecarboxylic acid stock or working solutions. 1. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of (S)-2-Azetidinecarboxylic acid. 2. Verify storage conditions: Ensure that stock solutions are stored at the recommended temperature and protected from light. 3. Check the pH of your solutions: Use a calibrated pH meter to confirm the pH of your buffers and experimental media.
Inaccurate concentration of the solution. 1. Use a validated analytical method: Quantify the concentration of your (S)-2-Azetidinecarboxylic acid solution using a reliable method like HPLC-UV or a suitable amino acid analysis protocol before each experiment.[8] 2. Perform a quick stability check: Analyze your solution at the beginning and end of a typical experiment to assess the extent of degradation under your experimental conditions.

Issue 2: Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Formation of degradation products. 1. Analyze a stressed sample: Intentionally degrade a sample of (S)-2-Azetidinecarboxylic acid (e.g., by heating in an acidic solution) and analyze it by the same chromatographic method. This can help to identify the retention times of potential degradation products. 2. Use mass spectrometry (MS) for identification: Couple your liquid chromatograph to a mass spectrometer to obtain the mass-to-charge ratio of the unknown peaks, which can help in identifying the degradation products.
Contamination of the sample or solvent. 1. Analyze a blank: Run a blank injection of your solvent or buffer to check for any contaminants. 2. Use high-purity solvents and reagents.

Issue 3: Loss of biological activity of a peptide or compound containing (S)-2-Azetidinecarboxylic acid.

Potential Cause Troubleshooting Steps
Degradation of the (S)-2-Azetidinecarboxylic acid moiety within the molecule. 1. Assess the stability of the final compound: Perform a stability study on the final product under the relevant storage and experimental conditions. 2. Re-purify the compound: If degradation is suspected, re-purify the compound using an appropriate chromatographic technique before use.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of (S)-2-Azetidinecarboxylic Acid

Objective: To prepare a stable stock solution of (S)-2-Azetidinecarboxylic acid for use in various experiments.

Materials:

  • (S)-2-Azetidinecarboxylic acid (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, amber-colored vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • pH meter (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of (S)-2-Azetidinecarboxylic acid solid using an analytical balance.

  • Dissolution: Transfer the solid to a sterile vial. Add the required volume of high-purity water to achieve the desired concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • pH Adjustment (Optional): If a specific pH is required, adjust the pH of the solution using dilute acid or base while monitoring with a calibrated pH meter. Aim for a pH range of 6-7.5 for optimal stability.

  • Storage:

    • Short-term (up to 1 week): Store the solution at 2-8 °C.

    • Long-term (more than 1 week): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Labeling: Clearly label each vial with the compound name, concentration, date of preparation, and storage conditions.

Protocol 2: A General Guideline for a Forced Degradation Study

Objective: To investigate the stability of (S)-2-Azetidinecarboxylic acid under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • (S)-2-Azetidinecarboxylic acid stock solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: For each stress condition, prepare a sample by mixing the (S)-2-Azetidinecarboxylic acid stock solution with the stressor solution (typically in a 1:1 ratio). Also, prepare a control sample with water instead of the stressor.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate samples with 0.1 M HCl and 1 M HCl at room temperature and an elevated temperature (e.g., 60 °C) for various time points (e.g., 2, 8, 24 hours).

    • Basic Hydrolysis: Incubate samples with 0.1 M NaOH and 1 M NaOH at room temperature for various time points.

    • Oxidative Degradation: Incubate a sample with 3% H₂O₂ at room temperature for various time points.

    • Photodegradation: Expose a sample in a quartz cuvette or a photostability chamber to a controlled light source (e.g., UV and visible light) according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation of (S)-2-Azetidinecarboxylic acid under each condition.

    • If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.

Diagram of Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock (S)-Azetidine-2-carboxylic acid Stock Solution acid Acidic Hydrolysis (HCl, Heat) stock->acid Expose to base Basic Hydrolysis (NaOH) stock->base Expose to oxidation Oxidative Degradation (H₂O₂) stock->oxidation Expose to photo Photodegradation (UV/Vis Light) stock->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples degradation_pathway Identify Degradation Products & Determine Degradation Pathway hplc->degradation_pathway Evaluate Data

Caption: Workflow for a forced degradation study.

Mechanistic Insights

The degradation of (S)-2-Azetidinecarboxylic acid in acidic aqueous solution likely proceeds through the formation of a highly reactive azetidinium ion intermediate. This intermediate is then susceptible to nucleophilic attack by water, leading to the opening of the strained four-membered ring.

Proposed Degradation Pathway in Acidic Solution:

Degradation_Pathway A (S)-2-Azetidinecarboxylic acid B Azetidinium Ion (Protonated) A->B + H⁺ C Transition State B->C + H₂O (Nucleophilic Attack) D 2-Amino-4-hydroxybutanoic acid (Ring-Opened Product) C->D Ring Opening

Caption: Proposed acid-catalyzed hydrolysis pathway.

References

  • PubChem. (S)-2-Azetidinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Google Patents.
  • PubChem. 2-Azetidinecarboxylic acid, (+)-. National Center for Biotechnology Information. [Link]

  • Fichtner, F., et al. (2017). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 49(11), 1721-1741.
  • ResearchGate. Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. [Link]

  • ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • YouTube. Biochemistry: Hydrolysis of Amino Acids (UNDER 3 MINUTES!!). [Link]

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by β-Amino Acid Hexamers. Journal of the American Chemical Society, 121(10), 2309–2310.
  • The Good Scents Company. (S)-(-)-2-azetidine carboxylic acid. [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45.
  • Fónagy, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(52), 30268-30275.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubMed. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. [Link]

  • Tamilnadu Test House. Analytical Methods For Amino Acids. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616–1621.
  • ResearchGate. Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. [Link]

  • Kim, J. H., et al. (2016). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 19(1), 43–49.
  • Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International journal of pharmaceutics, 185(2), 129-188.
  • Brandi, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2651.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Jiskoot, W., & Crommelin, D. J. (2011). Stability considerations for biopharmaceuticals: overview of protein and peptide degradation pathways.
  • ResearchGate. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

  • Vithani, K., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 963.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1616–1621.
  • ResearchGate. Photodegradation and photosensitization of mycosporine-like amino acids. [Link]

  • YouTube. Amino Acid Peptide Linkage and Hydrolysis Reactions. [Link]

  • BioPharm International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • FooDB. (S)-2-Azetidinecarboxylic acid. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Diedrichs, C., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(14), 8635-8647.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

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Optimization

Technical Support Center: (S)-2-Azetidinecarboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, non-proteinogenic amino acid. The inherent ring strain of the four-membered azetidine core makes it both a powerful synthetic building block and a source of potential side reactions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and prevent common issues encountered during synthesis, ensuring high yield and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing (S)-2-Azetidinecarboxylic acid?

Common chiral pool starting materials include L-aspartic acid and L-2,4-diaminobutyric acid.[3][4] Syntheses often involve the formation of a γ-substituted intermediate that can undergo intramolecular cyclization. For example, L-aspartic acid can be converted into a suitably protected 4-oxo-2-azetidinecarboxylic acid derivative, which is then reduced.[3] Another route involves the cyclization of γ-amino-α-chlorobutyric acid, derived from α,γ-diaminobutyric acid.[4]

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can stem from several steps, but the most critical is often the ring-forming cyclization step. The formation of the strained four-membered ring is entropically and enthalpically disfavored.[1] Other common causes include inefficient protecting group strategies, degradation of intermediates, and ring-opening side reactions during workup or purification.

Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?

The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). This requires derivatizing the amino acid, typically at the nitrogen, with a UV-active group (e.g., dansyl chloride, Fmoc-Cl) to allow for detection and separation on a chiral stationary phase.

Q4: Which N-protecting group is best for my synthesis?

The choice of protecting group is critical and depends on the specific reaction conditions of your synthetic route. A balance must be struck between stability and ease of removal.

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantages & Disadvantages
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA, HCl in dioxane)Advantages: Stable to many conditions. Disadvantages: Acidic cleavage can sometimes promote ring-opening.
Cbz (Benzyloxycarbonyl)Cbz-Cl, base (e.g., NaHCO₃)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Advantages: Cleavage is typically very clean and occurs under neutral conditions. Disadvantages: Not compatible with other reducible functional groups.
Benzyl (Bn)Benzyl bromide, baseCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Advantages: Very stable. Disadvantages: Requires hydrogenolysis for removal; can be difficult to remove in some cases.

Q5: Purification of the final zwitterionic product is proving difficult. Any suggestions?

Purification of the final, unprotected (S)-2-Azetidinecarboxylic acid can be challenging due to its high polarity and zwitterionic nature. Ion-exchange chromatography is often the most effective method. Alternatively, recrystallization from a water/alcohol mixture (e.g., water/isopropanol) can be successful but may require careful optimization of solvent ratios and temperature.

Troubleshooting Guides: Side Reactions

This section provides detailed, question-and-answer-based guides for specific side reactions you may encounter.

Issue 1: Loss of Stereochemical Integrity (Epimerization/Racemization)

Q: My final product shows significant contamination with the (R)-enantiomer. What is causing this epimerization, and how can I prevent it?

A: Understanding the Cause

Epimerization at the α-carbon (C2) is one of the most persistent challenges in amino acid chemistry.[5] The α-proton is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, resulting in a mixture of (S) and (R) enantiomers, thereby reducing the enantiomeric excess (ee). This is particularly problematic during steps that involve base treatment or activation of the carboxylic acid.[6][7]

Diagram: Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed abstraction of the α-proton leads to a planar enolate, causing racemization.

Solutions & Preventative Measures:

  • Choice of Base: During cyclization or other base-mediated steps, use non-nucleophilic, sterically hindered bases where possible. If a stronger base is required, use it at the lowest possible temperature and for the shortest duration necessary. For Krapcho dealkoxycarbonylation steps, which can sometimes cause epimerization, careful control of temperature is key.[8]

  • Temperature Control: Perform base-mediated reactions at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of proton abstraction and enolate formation.

  • Carboxylic Acid Activation: When activating the carboxylic acid for coupling reactions (e.g., amide bond formation), avoid methods known to cause racemization. The formation of oxazolone (azlactone) intermediates is a common pathway for epimerization.[6]

    • Recommended Protocol: Use coupling agents that suppress racemization, such as carbodiimides (e.g., EDC, DIC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). A protocol using DIC/HOAt in DMF without pre-activation has been shown to significantly suppress epimerization.[9]

  • Protecting Group Strategy: Ensure the N-protecting group is robust enough to prevent oxazolone formation during carboxyl activation. Urethane-type protecting groups like Boc and Fmoc are generally effective at preventing epimerization.[7]

Issue 2: Formation of Ring-Opened Byproducts

Q: I'm observing a significant byproduct with a mass corresponding to a ring-opened product, such as a γ-amino acid derivative. Why is this happening?

A: Understanding the Cause

The azetidine ring is strained and susceptible to nucleophilic attack, leading to ring-opening.[1][2] This can occur under various conditions:

  • Strongly Acidic Conditions: Protonation of the ring nitrogen activates the ring towards attack by nucleophiles, including solvent molecules or counter-ions. This is a risk during the acidic deprotection of N-Boc groups.

  • Strongly Nucleophilic Conditions: The ring can be opened by strong nucleophiles attacking one of the ring carbons.

  • During Reduction Steps: In syntheses starting from 4-oxo-2-azetidinecarboxylic acid derivatives, over-reduction or harsh reducing conditions can lead to ring cleavage. A common byproduct is the corresponding 1,4-butanediol derivative.[3]

Diagram: Troubleshooting Ring-Opening Side Reactions

ring_opening start Ring-Opening Observed (e.g., via LC-MS) cond1 During Acidic Deprotection? start->cond1 cond2 During Reduction Step? cond1->cond2 No sol1 Use milder acid (e.g., formic acid) Or shorter reaction time at 0°C. Consider alternative PGs (Cbz). cond1->sol1 Yes cond3 During Workup/Purification? cond2->cond3 No sol2 Use milder reducing agent (e.g., NaBH₄). Control stoichiometry carefully. Perform reaction at low temperature. cond2->sol2 Yes sol3 Maintain neutral pH during extractive workup. Avoid strong acids/bases. Use chromatography on silica (neutral). cond3->sol3 Yes end Ring Integrity Maintained sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting the causes of azetidine ring-opening.

Solutions & Preventative Measures:

  • Milder Deprotection:

    • Protocol for Boc Removal: If using TFA for Boc deprotection, perform the reaction at 0°C and monitor carefully by TLC to minimize reaction time. Quench the reaction as soon as the starting material is consumed. Consider using a scavenger like triethylsilane to trap reactive carbocations.

    • Alternative Protecting Group: Switch to an N-Cbz group, which can be removed under neutral hydrogenolysis conditions (H₂, Pd/C), completely avoiding acidic ring-opening.[3]

  • Controlled Reduction:

    • Problem: When reducing a 4-oxo-azetidine derivative, hydride reducing agents can attack both the ketone and the amide carbonyls, potentially leading to ring cleavage.[3]

    • Solution: Use a milder reducing agent or carefully control the stoichiometry and temperature. For example, using NaBH₄ in the presence of a Lewis acid might offer more control than a stronger agent like LiAlH₄. The patent literature describes methods to minimize the formation of the (S)-2-N-benzyloxycarbonyl-1,4-butanediol byproduct by optimizing reaction conditions, improving the yield of the desired azetidine-2-methanol intermediate.[3]

  • Neutral Workup: During aqueous workups, maintain the pH as close to neutral as possible. Avoid prolonged exposure to either strong acid or strong base, as both can promote hydrolysis and ring-opening.[2]

Issue 3: Inefficient Intramolecular Cyclization

Q: The key ring-forming step in my synthesis is low-yielding, and I recover a lot of starting material or see polymerization. How can I improve the efficiency of this step?

A: Understanding the Cause

Forming a four-membered ring via intramolecular nucleophilic substitution (an Sₙ2 reaction) is challenging. The reaction must overcome both angle strain in the product and an unfavorable transition state geometry. The competing intermolecular reaction, which leads to dimerization or polymerization, is often a significant side reaction.

Solutions & Preventative Measures:

  • High Dilution Principle:

    • Rationale: To favor the intramolecular cyclization over the intermolecular side reaction, the reaction should be performed under high dilution conditions. This reduces the probability of two reactant molecules encountering each other.

    • Protocol: Add the substrate slowly via a syringe pump over several hours to a large volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the substrate.

  • Choice of Base and Solvent:

    • Base: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Cesium carbonate (Cs₂CO₃) in DMF has been shown to be highly effective for the cyclization of malonate derivatives with 1,2-dibromoethane to form the azetidine ring.[8]

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and promote the Sₙ2 reaction.

  • Use of a Template or Activating Group:

    • Some synthetic strategies utilize activating groups to facilitate ring closure. For instance, the Mitsunobu reaction can be used for the cyclization of γ-hydroxy amines, though it can sometimes suffer from its own side reactions. A straightforward synthesis using an intramolecular N-alkylation with a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group has been reported to proceed in high yield under microwave conditions.[10]

References

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . (2021). RSC Publishing. [Link]

  • Azetidine-2-carboxylic acid . Wikipedia. [Link]

  • Epimerisation in Peptide Synthesis . (2022). PMC - PubMed Central - NIH. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis . (2020). Journal of the American Chemical Society. [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid . (2009). ResearchGate. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid . (2005). PubMed. [Link]

  • Regioselective ring opening reactions of azetidines . (2020). ResearchGate. [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives . (2017). ACS Omega. [Link]

  • Azetidine-2-carboxylic acid . (2026). Grokipedia. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS . (2014). eScholarship. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid . (2005). PubMed. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes . (2024). Beilstein Journals. [Link]

  • Protecting Groups for Carboxylic acid . (2020). YouTube. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid . (2011). ResearchGate. [Link]

  • α-Amino Acid synthesis by C-C coupling . Organic Chemistry Portal. [Link]

  • 13.10: Protecting Groups in Organic Synthesis . (2021). Chemistry LibreTexts. [Link]

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis . (2001). Collection of Czechoslovak Chemical Communications. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incorporation Efficiency of (S)-2-Azetidinecarboxylic Acid

Welcome to the technical support center for the seamless integration of (S)-2-Azetidinecarboxylic acid (Aze) into your peptide and protein synthesis workflows. As a proline analogue with a constrained four-membered ring,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the seamless integration of (S)-2-Azetidinecarboxylic acid (Aze) into your peptide and protein synthesis workflows. As a proline analogue with a constrained four-membered ring, Aze offers unique conformational properties that are highly sought after in drug design and protein engineering.[1] However, its structural uniqueness also presents specific challenges during synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the incorporation efficiency of this valuable non-proteinogenic amino acid.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of (S)-2-Azetidinecarboxylic acid in a question-and-answer format, providing direct and actionable solutions.

Q1: I'm observing low coupling efficiency or incomplete reactions when introducing Aze into my peptide sequence. What are the likely causes and how can I resolve this?

A1: Low coupling efficiency with Aze is a frequent challenge, often stemming from the inherent ring strain of the azetidine ring and potential steric hindrance. Here’s a systematic approach to troubleshoot this issue:

  • Extended Coupling Times and Double Coupling: The kinetics of Aze coupling can be slower compared to standard proteinogenic amino acids. A primary troubleshooting step is to extend the coupling reaction time. If low efficiency persists, performing a "double coupling" step, where a fresh solution of activated Aze is added to the resin for a second reaction period, can significantly improve yields.

  • Choice of Coupling Reagents: The selection of an appropriate coupling agent is critical. While standard carbodiimide-based reagents can be effective, more potent activating agents are often required for challenging couplings involving sterically hindered or conformationally constrained amino acids like Aze.

Coupling ReagentRecommended Use For AzeKey Considerations
HATU/HBTU Highly RecommendedForms a highly reactive acylguanidinium intermediate, which is particularly effective for hindered couplings.
COMU RecommendedOffers rapid activation and is known to suppress racemization.
DIC/Oxyma Use with CautionA common and cost-effective choice, but may require longer reaction times and careful monitoring for Aze incorporation.
  • Solvent Selection: The choice of solvent can impact the swelling of the solid-phase resin and the solubility of the protected Aze, both of which are crucial for efficient coupling. While Dimethylformamide (DMF) is standard, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for sequences prone to aggregation due to its enhanced solvating properties.[2]

Q2: I'm seeing a significant amount of deletion sequences lacking Aze in my final product analysis (HPLC/MS). How can I prevent this?

A2: The presence of deletion sequences indicates a failure in the coupling of Aze. Beyond the solutions for low coupling efficiency mentioned above, consider the following:

  • Monitoring Coupling Completion: It is crucial to monitor the completion of each coupling step, especially for Aze. The Kaiser test is a common method for detecting free primary amines on the resin. However, since Aze is a secondary amine, a false negative can occur. The Chloranil test is a more reliable alternative for secondary amines.

  • Capping Unreacted Amines: If incomplete coupling is unavoidable, a capping step is essential to prevent the formation of deletion sequences. After the Aze coupling step, treat the resin with a capping agent like acetic anhydride to block any unreacted free amines. This ensures that subsequent amino acids will not be added to the truncated peptides.

Q3: My peptide containing Aze shows poor solubility after cleavage from the resin. What can I do?

A3: The incorporation of conformationally rigid amino acids like Aze can sometimes lead to aggregation and reduced solubility.

  • Sequence Design: If possible, flank the Aze residue with more hydrophilic amino acids to improve the overall solubility of the peptide.

  • Purification Strategy: Utilize a purification buffer system that can disrupt aggregates. The addition of organic solvents like acetonitrile or isopropanol in the mobile phase during RP-HPLC is standard. For highly insoluble peptides, consider adding chaotropic agents like guanidinium hydrochloride or urea to the initial solubilization buffer, though be mindful of their compatibility with your chromatography system.

Q4: I'm concerned about the stability of the four-membered ring of Aze during synthesis and cleavage. Is this a valid concern?

A4: The azetidine ring is generally stable under standard solid-phase peptide synthesis (SPPS) conditions. However, prolonged exposure to strong acids during the final cleavage from the resin can potentially lead to ring-opening side reactions, although this is not a commonly reported issue with standard TFA cleavage cocktails. To mitigate any potential risk, it is advisable to keep the cleavage time to the minimum necessary for complete deprotection and cleavage.

Frequently Asked Questions (FAQs)

What is (S)-2-Azetidinecarboxylic acid and why is it used in peptide design?

(S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid that is a structural analog of proline.[1] The key difference is that Aze possesses a four-membered ring, while proline has a five-membered ring.[1] This smaller ring size imparts a more rigid and constrained conformation on the peptide backbone. This property is highly valuable in drug design as it can lead to:

  • Increased Receptor Binding Affinity: By locking the peptide into a specific conformation that is favorable for binding.

  • Enhanced Proteolytic Stability: The constrained structure can make the peptide less susceptible to degradation by proteases.

  • Improved Pharmacokinetic Properties: The overall stability and conformation can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.

How is Aze incorporated into a peptide sequence during solid-phase peptide synthesis?

The incorporation of Aze into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS).[3] The process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support (resin).

Below is a generalized workflow for incorporating an Fmoc-protected Aze residue:

Workflow for Aze Incorporation in SPPS
Are there any known side reactions specific to Aze during peptide synthesis?

While generally stable, the strained nature of the azetidine ring makes it theoretically more susceptible to nucleophilic attack than the pyrrolidine ring of proline. However, under standard SPPS conditions, side reactions directly involving the azetidine ring are not commonly reported. The primary challenges remain centered around achieving efficient coupling.

How can I confirm the successful incorporation of Aze into my final peptide?

Confirmation of successful incorporation is typically achieved through a combination of analytical techniques:

  • Mass Spectrometry (MS): This is the most direct method. The molecular weight of the final peptide will be different if Aze is present instead of another amino acid. High-resolution mass spectrometry can confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer will produce a series of ions. The fragmentation pattern will be indicative of the amino acid sequence and can pinpoint the location of the Aze residue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, 1D and 2D NMR spectroscopy can be employed. The unique chemical shifts of the protons on the azetidine ring will provide unambiguous evidence of its presence and can also give insights into the local conformation of the peptide backbone.

What are the key considerations for synthesizing peptides containing both Aze and Proline?

The synthesis of peptides containing both Aze and Proline requires careful consideration of the coupling steps for both residues.[4] Both are secondary amines and can present similar challenges in terms of slower coupling kinetics. It is advisable to use a robust coupling strategy, such as with HATU or COMU, for both amino acids and to individually monitor the completion of each coupling step.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(S)-2-Azetidinecarboxylic Acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-2-Azetidinecarboxylic acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times).

  • Confirmation: Perform a Chloranil test to confirm the absence of free secondary amines. If the test is positive, repeat the coupling step (double coupling).

Protocol 2: Chloranil Test for Secondary Amines
  • Sample Preparation: Take a small sample of the resin beads (1-2 mg) and wash them with DCM.

  • Reagent Addition: Add 2 drops of a saturated solution of chloranil in toluene and 2 drops of a 2% solution of acetaldehyde in toluene to the resin beads.

  • Observation: Allow the mixture to stand for 5 minutes. A blue or green color on the beads indicates the presence of free secondary amines.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid. Google Patents.
  • 2-Azetidinecarboxylic acid, (S)-. PubChem. Available at: [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Available at: [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Incorporation of L-azetidine-2-carboxylic acid into hemoglobin S in sickle erythrocytes in vitro. PubMed. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. ACS Publications. Available at: [Link]

  • Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PubMed Central. Available at: [Link]

  • [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at: [Link]

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link]

  • Incorporation of non-natural amino acids into proteins. ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]

  • Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. Available at: [Link]

  • Peptide Synthesis FAQ. Biomatik. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate (S)-2-Azetidinecarboxylic Acid-Induced Protein Aggregation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with (S)-2-Azetidinecarboxylic acid (Aze)....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with (S)-2-Azetidinecarboxylic acid (Aze). This guide provides in-depth troubleshooting, foundational knowledge, and validated protocols to help you understand, identify, and mitigate protein aggregation caused by this potent proline analog.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental principles of Aze toxicity to provide the necessary context for troubleshooting and mitigation.

Q1: What is (S)-2-Azetidinecarboxylic acid (Aze) and why is it a concern in my experiments?

(S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid that acts as a structural analog of L-proline. [1] It is naturally produced by various plants, such as lily-of-the-valley and sugar beets.[1] The key difference is its four-membered azetidine ring, compared to proline's five-membered pyrrolidine ring.[1]

This structural similarity is the root of its toxicity. The cellular machinery for protein synthesis, specifically the enzyme prolyl-tRNA synthetase (ProRS), cannot efficiently distinguish between proline and Aze.[1] As a result, Aze is mistakenly incorporated into newly synthesized proteins at positions that should be occupied by proline.[2][3] This misincorporation disrupts the protein's intended structure, leading to misfolding, aggregation, and cellular toxicity.[1][4] This is a significant concern if you are studying proline-rich proteins, working with cell lines sensitive to proteotoxic stress, or using biological systems where Aze may be present as a contaminant.

Q2: How exactly does Aze cause protein misfolding and aggregation?

The mechanism is rooted in structural chemistry and its impact on protein folding pathways.

  • Misacylation and Incorporation: Prolyl-tRNA synthetase (ProRS) erroneously attaches Aze to the proline-specific transfer RNA (tRNA^Pro).[1] The ribosome then incorporates this incorrect amino acid into the growing polypeptide chain.[2]

  • Structural Disruption: Proline's five-membered ring imparts a unique rigid kink in the polypeptide backbone, which is crucial for forming specific secondary and tertiary structures. The smaller, more strained four-membered ring of Aze alters the bond angles and steric constraints, forcing the protein into a non-native, unstable conformation.[1]

  • Misfolding and Exposure of Hydrophobic Regions: This structural distortion often leads to the improper exposure of hydrophobic amino acid residues that should be buried within the protein's core. These exposed regions on different misfolded protein molecules have a high tendency to interact with each other.

  • Aggregation: These intermolecular hydrophobic interactions drive the formation of soluble oligomers and, eventually, large, insoluble protein aggregates.[5] This process triggers a cellular stress cascade known as the Unfolded Protein Response (UPR).[2][6]

Aze_Misincorporation_Mechanism cluster_0 Cellular Protein Synthesis cluster_1 Protein Outcome Pro L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS Correct Substrate Aze (S)-2-Azetidinecarboxylic acid (Aze) Aze->ProRS Mistaken as Substrate Ribosome Ribosome ProRS->Ribosome Charges tRNA^Pro Correct Correctly Folded Protein (Stable & Functional) Ribosome->Correct Translation w/ Proline Misfolded Misfolded Protein (Unstable) Ribosome->Misfolded Translation w/ Aze Aggregate Protein Aggregates & Cellular Stress Misfolded->Aggregate

Caption: Mechanism of Aze misincorporation leading to protein misfolding.
Q3: What is the Unfolded Protein Response (UPR) and how does it relate to Aze toxicity?

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER).[6][7] It's a primary defense mechanism against proteotoxic stress, such as that induced by Aze. The UPR has two main goals: initially to restore protein homeostasis (proteostasis) and, if that fails, to trigger programmed cell death (apoptosis) to eliminate the damaged cell.[6]

The UPR operates through three main sensor proteins in the ER membrane:

  • IRE1 (Inositol-requiring enzyme 1): Activates the transcription factor XBP1s, which upregulates genes for chaperones and ER-associated degradation (ERAD) components.

  • PERK (PKR-like ER kinase): Phosphorylates the translation initiation factor eIF2α, leading to a temporary shutdown of most protein synthesis to reduce the load on the ER. It also selectively promotes the translation of transcription factors like ATF4.

  • ATF6 (Activating transcription factor 6): Travels to the Golgi, where it is cleaved to release a potent transcription factor that also drives the expression of chaperones and ERAD genes.

Aze-induced protein misfolding causes a massive influx of aberrant proteins into the ER, robustly activating all three branches of the UPR.[2][4] While initially protective, chronic or overwhelming UPR activation can lead to apoptosis, explaining the cytotoxicity observed with Aze treatment.[6]

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus cluster_Response Cellular Response Aze Aze-induced Misfolded Proteins IRE1 IRE1 Aze->IRE1 Activates PERK PERK Aze->PERK Activates ATF6 ATF6 Aze->ATF6 Activates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA eIF2a eIF2α Phosphorylation PERK->eIF2a ATF6n ATF6 (cleaved) ATF6->ATF6n translocates & is cleaved Adaptive Adaptive Response: • Chaperone Upregulation • ERAD Enhancement • Reduced Translation XBP1s->Adaptive eIF2a->Adaptive Apoptosis Apoptosis (via CHOP) eIF2a->Apoptosis prolonged stress ATF6n->Adaptive

Caption: Overview of the Unfolded Protein Response (UPR) pathway.
Q4: My proline-rich recombinant protein (e.g., collagen-like) is particularly sensitive to Aze. Why?

This heightened sensitivity is due to the critical structural role that proline and its hydroxylated form, 4-hydroxyproline (Hyp), play in these specific proteins.

In collagens, the most abundant proteins in mammals, the polypeptide chains are composed of a repeating Gly-X-Y sequence, where X is often proline and Y is often 4-hydroxyproline.[8] The hydroxylation of proline is a post-translational modification that is absolutely essential for the stability of the collagen triple helix at physiological temperatures.[9][10][11]

When Aze is incorporated in place of proline, two major problems arise:

  • Direct Structural Perturbation: As mentioned, Aze's geometry disrupts the precise backbone turns required for the triple helix to form correctly.

  • Prevention of Hydroxylation: Aze cannot be hydroxylated by prolyl hydroxylases in the same way as proline. This loss of hydroxylation severely destabilizes the triple helix, drastically lowering its melting temperature and making it prone to premature degradation and aggregation.[8][9]

Therefore, for any protein that relies heavily on proline for its structural integrity, such as collagen, elastin, or proteins with polyproline domains, the effects of Aze misincorporation will be significantly more pronounced.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.

Q5: I'm observing decreased cell viability in my Aze-treated cultures. How can I confirm Aze is the cause and what are the immediate mitigation steps?

Confirmation:

  • Dose-Response and Time-Course: The first step is to establish a clear relationship between Aze concentration and cytotoxicity. Perform a dose-response experiment with a range of Aze concentrations to determine the EC50 (half-maximal effective concentration). This validates that the observed toxicity is dependent on the amount of Aze present.

  • L-Proline Rescue Experiment: This is the most definitive functional validation. Co-treat the cells with a constant, toxic concentration of Aze and increasing concentrations of L-proline (e.g., 1:1, 1:5, 1:10, 1:50 molar ratio of Aze:Proline). If excess L-proline rescues the cells and restores viability, it strongly indicates that the toxicity is due to Aze competing with proline.[2][3] This is because the high concentration of L-proline outcompetes Aze for binding to prolyl-tRNA synthetase.

Immediate Mitigation:

  • Supplement with L-Proline: Based on your rescue experiment, determine the lowest effective molar excess of L-proline and add it to your culture medium as a standard component when working with Aze.

  • Reduce Aze Concentration: If permissible for your experimental goals, work at the lowest possible Aze concentration that still achieves the desired effect.

Q6: My purified protein, expressed in an Aze-containing system, shows high levels of aggregation. Can this be reversed?

Reversing aggregation of a purified protein is challenging and often has a low success rate, as aggregation is a thermodynamically stable state. However, here are some strategies to try:

  • Denaturation and Refolding: The classic approach is to solubilize the aggregates in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and then attempt to refold the protein by slowly removing the denaturant via dialysis or rapid dilution into a refolding buffer.[12][13] Success is highly protein-dependent.

  • In Vitro Chaperone-Assisted Refolding: Incorporate molecular chaperones (e.g., GroEL/GroES or Hsp70/Hsp40/Hsp110 systems) into the refolding buffer.[14] These chaperones can help capture refolding intermediates and prevent them from re-aggregating.[15]

  • Optimization of Buffer Conditions: Screen different buffer conditions for refolding, varying pH, ionic strength, and including additives like L-arginine, glycerol, or non-detergent sulfobetaines, which are known to suppress aggregation.

Causality Check: The most effective strategy is prevention. It is crucial to optimize the expression conditions (e.g., lower temperature, co-expression of chaperones) to minimize aggregation from the start.

Q7: I suspect Aze is being misincorporated into my protein of interest. How can I definitively prove this?

Directly proving misincorporation requires sophisticated analytical techniques, with mass spectrometry (MS) being the gold standard.[16]

Methodology: Bottom-Up Proteomics

  • Protein Isolation: Purify your protein of interest from both control and Aze-treated cells.

  • Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS).[17]

  • Data Analysis: The key is to search the resulting spectral data against your protein's sequence database with a crucial modification. You must include a "variable modification" that accounts for the mass difference between proline (C5H9NO2, MW ≈ 115.13 g/mol ) and Aze (C4H7NO2, MW ≈ 101.10 g/mol ). The mass shift for an Aze-for-Proline substitution is approximately -14.03 Da . Specialized software is used to identify peptides where this specific mass shift occurs at proline residues.[18][19]

Finding peptides that are confidently identified with this specific mass difference at proline positions is direct evidence of misincorporation.

Q8: Western blots show smears and high molecular weight bands for my target protein after Aze treatment. What does this indicate?

This pattern is a classic signature of protein quality control systems struggling to manage misfolded proteins.

  • High Molecular Weight Smears: This often indicates poly-ubiquitination. The cell's quality control machinery tags misfolded proteins with chains of ubiquitin, marking them for degradation by the proteasome. A smear suggests a population of your protein with varying lengths of ubiquitin chains.[20]

  • High Molecular Weight Bands/Stacking Gel Signal: Sharp, distinct bands at high molecular weights or protein signal that fails to enter the resolving gel (stuck in the stacking gel or wells) are indicative of large, insoluble, and often SDS-resistant aggregates.[21] These aggregates are too large to migrate properly through the polyacrylamide matrix.

This Western blot result, combined with other data, strongly supports a scenario where Aze is causing protein misfolding, which triggers both the degradation machinery (smearing) and leads to the formation of insoluble aggregates (high MW bands).

Section 3: Protocols and Methodologies
Protocol 1: Competitive Inhibition of Aze Toxicity with L-Proline

This protocol establishes whether excess L-proline can rescue cells from Aze-induced cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • (S)-2-Azetidinecarboxylic acid (Aze) stock solution (e.g., 100 mM in sterile water or PBS)

  • L-proline stock solution (e.g., 1 M in sterile water or PBS)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for growth over the experimental period (typically 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Determine Toxic Aze Concentration: In a separate experiment or based on literature, determine a concentration of Aze that induces significant (~50-80%) cell death (e.g., the EC50 or EC80). This will be your fixed Aze concentration.

  • Prepare Treatment Media: Prepare a series of media containing the fixed Aze concentration plus varying concentrations of L-proline. Example conditions (in triplicate):

    • Control (vehicle only)

    • Aze alone (e.g., 1 mM)

    • Aze (1 mM) + L-Proline (1 mM) (1:1 ratio)

    • Aze (1 mM) + L-Proline (5 mM) (1:5 ratio)

    • Aze (1 mM) + L-Proline (10 mM) (1:10 ratio)

    • Aze (1 mM) + L-Proline (50 mM) (1:50 ratio)

    • L-Proline alone (highest concentration, e.g., 50 mM) as a control.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cytotoxicity/viability assay according to the manufacturer's instructions (e.g., MTT assay).[22][23]

  • Data Analysis: Normalize the results to the vehicle control (100% viability). Plot cell viability (%) versus the molar ratio of L-proline to Aze. A dose-dependent increase in viability with increasing L-proline concentration confirms competitive inhibition.

Protocol 2: Assessing Protein Aggregation Levels

A multi-faceted approach using orthogonal techniques is recommended for a comprehensive picture of aggregation.[24]

A. Size Exclusion Chromatography (SEC) for Soluble Aggregates

  • Principle: Separates molecules based on their hydrodynamic radius. Larger aggregates elute earlier than monomers.[25][26]

  • Procedure:

    • Prepare cell lysates or use purified protein samples. Centrifuge at high speed (e.g., >16,000 x g for 15 min at 4°C) to remove insoluble material.

    • Inject the clarified supernatant onto an appropriate SEC column connected to an HPLC or FPLC system.

    • Monitor the eluent at 280 nm (for protein).

    • Analysis: Compare the chromatograms of control vs. Aze-treated samples. The appearance or increase of peaks eluting before the main monomer peak indicates the presence of soluble dimers, trimers, and higher-order oligomers.[21] Quantify by integrating the peak areas.

B. Dynamic Light Scattering (DLS) for Particle Size Distribution

  • Principle: Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution.[27]

  • Procedure:

    • Use the same clarified samples as for SEC. Ensure samples are free of dust by filtering (if appropriate for the protein) or extensive centrifugation.

    • Place the sample in a clean cuvette and analyze using a DLS instrument.

    • Analysis: DLS provides the average particle diameter (Z-average) and a polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in Z-average and PDI in Aze-treated samples compared to controls indicates the formation of larger aggregates.

C. ANS Fluorescence Assay for Exposed Hydrophobicity

  • Principle: The fluorescent dye 8-Anilinonaphthalene-1-sulfonic acid (ANS) shows a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum when it binds to exposed hydrophobic patches on misfolded proteins or aggregates.[28]

  • Procedure:

    • Prepare protein samples (control and Aze-treated) at a fixed concentration (e.g., 0.1 mg/mL) in a suitable buffer (e.g., PBS).

    • Add ANS from a stock solution to a final concentration of ~10-50 µM.

    • Incubate in the dark for 30 minutes.

    • Measure the fluorescence emission spectrum (e.g., from 400-600 nm) with an excitation wavelength of ~375 nm.

    • Analysis: A significant increase in fluorescence intensity at the emission maximum (~470-480 nm) for the Aze-treated sample compared to the control indicates a greater degree of misfolding and aggregation.

Table 1: Comparison of Common Protein Aggregation Analysis Techniques
TechniquePrincipleSize RangeDetects Soluble/InsolubleKey AdvantageKey Disadvantage
SDS-PAGE (non-reducing) Electrophoretic mobility in a denaturing gel~10 kDa - 1 MDaBoth (insoluble won't enter gel)Simple, widely available, can detect disulfide-linked aggregates.[21]Denaturing; may not reflect native state aggregation.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius~5 kDa - >1 MDaSoluble onlyHigh resolution for oligomers, quantitative.[25][27]Can shear large aggregates; requires soluble sample.
Dynamic Light Scattering (DLS) Light scattering from diffusing particles~1 nm - >5 µmBoth (primarily soluble)Very sensitive to large aggregates, non-invasive, wide size range.[27]Low resolution, sensitive to contaminants (dust).
Analytical Ultracentrifugation (AUC) Sedimentation in a centrifugal field~1 kDa - >1 GDaBothGold standard for characterizing size, shape, and stoichiometry in solution.[27]Low throughput, requires specialized equipment and expertise.
Fluorescence Spectroscopy (e.g., ANS, ThT) Dye binding to exposed hydrophobic regions or beta-sheetsN/A (detects misfolded state)BothHighly sensitive to early stages of misfolding and amorphous/amyloid aggregates.Indirect; signal can be protein-dependent.[26][28]
Section 4: Advanced Mitigation Strategies
Q9: How can I leverage molecular chaperones to counteract Aze-induced aggregation?

Molecular chaperones are the cell's primary defense against protein misfolding.[29] They can be leveraged both in vivo (in cell culture) and in vitro (with purified proteins).

  • In Vivo Strategy (Cell-Based):

    • Overexpression: Genetically engineer your host cells to overexpress key chaperones, such as Hsp70 (DnaK in bacteria) and its co-chaperone Hsp40 (DnaJ).[20] These chaperones recognize and bind to the exposed hydrophobic regions of misfolded proteins, preventing them from aggregating and facilitating either their refolding or degradation.[30][31]

    • Pharmacological Induction: Use small molecules known to induce the heat shock response (e.g., celastrol, geranylgeranylacetone). This upregulates the endogenous chaperone machinery, bolstering the cell's overall capacity to handle the Aze-induced misfolded protein load.

  • In Vitro Strategy (Purified Protein):

    • As described in Q6, include chaperone systems like Hsp70 or GroEL/ES in refolding buffers to significantly improve the yield of correctly folded protein from a denatured state.[15]

Q10: What is the role of the ubiquitin-proteasome system (UPS) and autophagy in clearing Aze-induced aggregates, and can I modulate them?

The UPS and autophagy are the two major pathways for protein degradation and are essential for clearing misfolded and aggregated proteins.[7][32]

  • Ubiquitin-Proteasome System (UPS): This system primarily handles the degradation of soluble, misfolded proteins. The protein is tagged with a poly-ubiquitin chain and then recognized and degraded by the proteasome complex.[20] Aze-misfolded proteins are major clients for the UPS.

  • Autophagy: This pathway is responsible for clearing larger protein aggregates and even entire damaged organelles. Aggregates are engulfed into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation of its contents.

Modulation for Research:

  • Probing the System: To understand the reliance on these pathways, you can use well-characterized inhibitors. For example, treating Aze-exposed cells with a proteasome inhibitor (like MG132 or bortezomib) would be expected to exacerbate protein aggregation and cytotoxicity if the UPS is a primary clearance route. Similarly, inhibitors of autophagy (like 3-methyladenine or bafilomycin A1) can be used to probe its role.

  • Enhancing Clearance: Conversely, you can use pharmacological activators of autophagy (e.g., rapamycin or Torin 1) to see if stimulating this clearance pathway can mitigate Aze-induced toxicity. This can be a powerful therapeutic strategy for diseases involving protein aggregation.

References
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  • Gonzales-Solis, A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Hetz, C. (2012). The unfolded protein response: controlling cell fate decisions under ER stress and beyond. Nature Reviews Molecular Cell Biology. [Link]

  • Kivirikko, K. I., & Myllyharju, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. Essays in Biochemistry. [Link]

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  • Parboosing, R., et al. (2016). Cell-based Assays for Assessing Toxicity: A Basic Guide. Medicinal Chemistry. [Link]

  • Agilent Technologies. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Agilent. [Link]

  • Mannini, B., et al. (2019). Molecular mechanisms used by chaperones to reduce the toxicity of aberrant protein oligomers. Proceedings of the National Academy of Sciences. [Link]

  • Aurelio, L., et al. (2002). Practical asymmetric preparation of azetidine-2-carboxylic acid. Organic Letters. [Link]

  • Grokipedia. (2026). Azetidine-2-carboxylic acid. Grokipedia. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry. [Link]

  • Toman, J., et al. (2017). Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. Journal of Proteomics & Bioinformatics. [Link]

  • Whittemore, S. R., et al. (2022). The Proteostasis Network: A Global Therapeutic Target for Neuroprotection after Spinal Cord Injury. International Journal of Molecular Sciences. [Link]

  • Gershenson, A., & Gierasch, L. M. (2011). Protein folding in vitro and in the cell: from a solitary journey to a team effort. Current Opinion in Structural Biology. [Link]

  • Muchowski, P. J., & Wacker, J. L. (2005). Molecular chaperones as modulators of polyglutamine protein aggregation and toxicity. Nature Reviews Neuroscience. [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC. [Link]

  • Gonzales-Solis, A., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Parboosing, R., et al. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate. [Link]

  • Alam, M. Z., et al. (2013). Determination of amino acids misincorporation in recombinant protein by mass spectrometry. Bangladesh Journal of Animal Science. [Link]

  • Google Patents. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wikipedia. (n.d.). Chaperone (protein). Wikipedia. [Link]

  • Miller, S. J., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society. [Link]

  • Proteos. (2023). Methods for Determining Aggregation. Proteos. [Link]

  • Nitta, R. T., et al. (2011). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Cytometry Part A. [Link]

  • Klare, V. A. S., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • LibreTexts Biology. (2021). D2. Protein Folding In Vitro. Biology LibreTexts. [Link]

  • Mahler, H. C., et al. (2009). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Journal of Pharmaceutical Sciences. [Link]

  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]

  • Mogk, A., et al. (2004). Chaperones in control of protein disaggregation. EMBO reports. [Link]

  • Kivirikko, K. I., & Myllyharju, J. (2019). Role of prolyl hydroxylation in the molecular interactions of collagens. PubMed. [Link]

  • Van Sluyter, S. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]

  • Smith, J. A., & Martin, G. R. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]

  • Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. ResearchGate. [Link]

  • ResearchGate. (n.d.). The proteostasis network (PN) consists of the proteins that synthesize... ResearchGate. [Link]

  • Michel, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules. [Link]

  • Signer, R. (2020). Stem Cell Regulation by the Proteostasis Network. YouTube. [Link]

  • Klare, V. A. S., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

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Troubleshooting

Technical Support Center: Analytical Methods for (S)-2-Azetidinecarboxylic Acid Purity Assessment

Welcome to the technical support guide for assessing the chemical and enantiomeric purity of (S)-2-Azetidinecarboxylic acid. As a non-proteinogenic amino acid and a crucial chiral building block in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assessing the chemical and enantiomeric purity of (S)-2-Azetidinecarboxylic acid. As a non-proteinogenic amino acid and a crucial chiral building block in pharmaceutical development, rigorous and reliable purity analysis is paramount to ensure the quality, safety, and efficacy of your final product[1]. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale and field-proven troubleshooting advice.

The analytical strategy for a chiral molecule like (S)-2-Azetidinecarboxylic acid must address two distinct questions:

  • Chemical Purity: What is the level of impurities such as starting materials, by-products, or residual solvents?

  • Enantiomeric Purity: What is the proportion of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer?

This document provides in-depth guidance on the primary analytical techniques to answer these questions, structured to help you navigate from method selection to troubleshooting common experimental issues.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the cornerstone for determining the enantiomeric excess (e.e.) of (S)-2-Azetidinecarboxylic acid. The method's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in different retention times, allowing for their separation and quantification[2].

Experimental Protocol: Chiral HPLC

This protocol is a representative method. Specifics must be optimized and validated for your exact sample matrix and instrumentation.

  • Column Selection: A polysaccharide-based chiral column (e.g., a Daicel CHIRALCEL or CHIRALPAK series) is often a suitable starting point[3]. Immobilized phases are generally more robust and tolerate a wider range of solvents[4].

  • Mobile Phase Preparation:

    • For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol.

    • Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes) are often required to improve peak shape and resolution by ensuring the analyte is in a single ionic state[2][5].

  • Sample Preparation:

    • Accurately weigh and dissolve the (S)-2-Azetidinecarboxylic acid sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK QD-AX

    • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Ammonium Acetate buffer

    • Flow Rate: 0.5 - 1.0 mL/min (Chiral separations often benefit from lower flow rates)[6].

    • Column Temperature: 25 °C (Maintain stable temperature for reproducibility)[6].

    • Detection: UV at 210 nm (as the azetidine ring lacks a strong chromophore).

    • Injection Volume: 5 - 10 µL.

  • System Suitability Test (SST): Before running samples, inject a standard (ideally a racemic mixture of (R)- and (S)-2-Azetidinecarboxylic acid) to verify system performance. Per USP <621> guidelines, key parameters include:

    • Resolution (Rs): The resolution between the (S) and (R) peaks should be ≥ 1.5[7].

    • Tailing Factor (T): Should be between 0.8 and 1.8[8].

    • Relative Standard Deviation (RSD): For replicate injections of the main peak area, the RSD should be ≤ 2.0%.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_quant Quantification Start Select Chiral Column Prep_MP Prepare Mobile Phase (e.g., Hexane/IPA + Additive) Start->Prep_MP Prep_Sample Prepare Sample & Racemic Standard (1 mg/mL, filtered) Prep_MP->Prep_Sample Inject_Racemic Inject Racemic Standard Prep_Sample->Inject_Racemic Check_Res Assess Resolution (Rs) Target Rs ≥ 1.5 Inject_Racemic->Check_Res Optimize Optimize Method Adjust Mobile Phase Ratio Change Additive Modify Flow Rate/Temp Check_Res->Optimize Rs < 1.5 SST Perform System Suitability Test (SST) Check_Res->SST Rs ≥ 1.5 Optimize->Inject_Racemic Inject_Sample Inject (S)-Azetidine Sample SST->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Calculate Calculate Enantiomeric Purity (%e.e.) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Troubleshooting & FAQs: Chiral HPLC

Q1: My enantiomer peaks are not resolving (co-eluting). What should I do?

  • A1: Causality & Solution: Lack of resolution means the chiral stationary phase is not discriminating effectively between the enantiomers under the current conditions.

    • Mobile Phase Composition: The polarity of your mobile phase is critical. For normal-phase, try decreasing the percentage of the polar modifier (e.g., isopropanol). This often increases retention and improves interaction with the CSP.

    • Additive Choice: Ensure you are using an appropriate additive. For an acidic analyte like this, a small amount of an acid like TFA can sharpen peaks and improve interaction.

    • Flow Rate: Reduce the flow rate. Slower flow rates increase the time the analyte spends interacting with the stationary phase, which can enhance chiral recognition[6].

    • Column Choice: If optimization fails, the chosen column may not be suitable. Consult column selection guides or try a CSP with a different chemistry (e.g., a protein-based column if a polysaccharide-based one fails).

Q2: I'm seeing poor peak shape (tailing or fronting). How can I fix this?

  • A2: Causality & Solution: Poor peak shape is often due to secondary interactions, sample overload, or issues with the sample solvent.

    • Check Additives: As an amino acid, your analyte has both acidic and basic functional groups. Tailing can occur if it's in multiple ionic forms. Adding an acidic modifier (like TFA) can suppress the deprotonation of the carboxyl group, leading to a single form and better peak shape.

    • Sample Concentration: Inject a more dilute sample. Overloading the column is a common cause of peak fronting.

    • Sample Solvent: Dissolve your sample in the mobile phase. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.

Q3: The retention time of my peaks is drifting between injections. Why?

  • A3: Causality & Solution: Drifting retention times point to an unequilibrated system or changes in the mobile phase.

    • Column Equilibration: Chiral columns, especially in normal-phase, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

    • Mobile Phase Stability: In normal-phase, the mobile phase composition can change due to the evaporation of volatile components (like hexane). Prepare fresh mobile phase daily and keep the reservoir bottle capped.

    • Temperature Fluctuation: Ensure your column compartment temperature is stable and actively controlled. A change of just 1°C can alter retention times[6].

Reversed-Phase HPLC (RP-HPLC): Assessing Chemical Purity

While chiral HPLC targets the enantiomer, RP-HPLC is used to separate (S)-2-Azetidinecarboxylic acid from other, chemically distinct impurities. The separation is based on the partitioning of analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC
  • Column: C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol).

  • Sample Preparation: As described for Chiral HPLC, dissolve in the aqueous portion of the mobile phase if possible.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (LC-MS).

  • System Suitability: Follow USP <621> guidelines, focusing on peak symmetry and efficiency (plate number) for the main peak[9][10].

Troubleshooting & FAQs: RP-HPLC

Q1: My analyte peak is very broad or not retained at all.

  • A1: Causality & Solution: (S)-2-Azetidinecarboxylic acid is a highly polar molecule. On a standard C18 phase, it will have very little retention and elute near the void volume.

    • Use a Polar-Embedded or HILIC Column: Consider a stationary phase designed for retaining polar compounds, such as a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase. This reagent pairs with the analyte, increasing its hydrophobicity and thus its retention on the C18 column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure & Quantitative Purity

NMR is a powerful tool for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard of the impurities themselves[11][12].

Protocol: Quantitative ¹H NMR (qNMR)
  • Internal Standard Selection: Choose a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a known number of protons, is stable, and has a resonance that is well-resolved from all analyte signals[11].

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the (S)-2-Azetidinecarboxylic acid sample and 5-10 mg of the internal standard into a vial.

    • Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often suitable for amino acids, but be aware of H-D exchange with the amine and acid protons[13].

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified.

    • Ensure a high signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Workflow for qNMR Purity Analysis

qNMR_Workflow Prep Sample Preparation 1. Accurately weigh Analyte & Internal Standard 2. Dissolve in Deuterated Solvent Acquire Data Acquisition Set long relaxation delay (D1) Ensure high S/N Prep->Acquire Process Data Processing Phase & Baseline Correction Integrate Analyte & Standard Peaks Acquire->Process Calc Purity Calculation Use standard qNMR formula Process->Calc Result Report Purity (%) Calc->Result

Caption: General workflow for purity determination by quantitative NMR (qNMR).

Troubleshooting & FAQs: NMR

Q1: The purity values I calculate differ depending on which analyte peak I integrate.

  • A1: Causality & Solution: This indicates the presence of an impurity whose signals are overlapping with one of your analyte signals.

    • Check Peak Purity: Examine all analyte signals. If an impurity is present, you may see small, extraneous peaks near the base of one of the analyte's multiplets.

    • Choose a Different Signal: Recalculate the purity using a different, clearly resolved analyte signal. The agreement of quantitative values from different signals is a good indicator of accuracy[13].

    • 2D NMR: Run a 2D NMR experiment (like COSY or HSQC) to confirm signal assignments and identify any hidden impurity correlations.

Q2: My baseline is distorted, making integration difficult.

  • A2: Causality & Solution: A poor baseline can result from improper acquisition parameters or issues with the sample.

    • Acquisition Parameters: Ensure the spectral width is adequate and that you have a sufficient acquisition time and relaxation delay.

    • Solvent Suppression: If you are using a solvent with residual proton signals (like D₂O with HOD), ensure the solvent suppression is effective but not distorting nearby peaks.

    • Sample Solubility: Poorly dissolved sample can lead to broad lines and baseline issues. Ensure your sample is fully dissolved before analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for assessing volatile impurities (e.g., residual solvents) and can be used for purity analysis of the analyte itself after derivatization. As (S)-2-Azetidinecarboxylic acid is non-volatile, it must be chemically modified to increase its volatility.

Protocol: GC-MS after Derivatization
  • Derivatization: A common method is silylation. React the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and amine groups to their trimethylsilyl (TMS) derivatives[14].

  • GC Conditions (Example):

    • Column: A mid-polarity column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Detection: Use electron ionization (EI) and scan a mass range (e.g., 50-500 m/z) to identify the parent peak and fragmentation pattern of the derivatized analyte and any impurities. The fragmentation pattern can confirm the structure.

Troubleshooting & FAQs: GC

Q1: I am seeing multiple peaks for my derivatized analyte.

  • A1: Causality & Solution: This usually points to incomplete or side reactions during derivatization.

    • Optimize Reaction: Ensure the sample is completely dry before adding the reagent, as water will consume the derivatizing agent. Try increasing the reaction time or temperature.

    • Reagent Stoichiometry: Use a sufficient excess of the derivatizing agent to drive the reaction to completion.

Summary of Analytical Methods
Technique Primary Application Information Provided Pros Cons
Chiral HPLC Enantiomeric PurityPercentage of (S) vs. (R) enantiomer (%e.e.)Gold standard for enantiomers; high precision.Method development can be complex; expensive columns.
RP-HPLC Chemical PurityDetection and quantification of non-enantiomeric impurities.Widely available; robust.Poor retention for highly polar analytes; may require special columns or reagents.
qNMR Structural ID & Absolute PurityStructural confirmation; accurate purity without specific impurity standards.Primary method; highly accurate; structurally informative.Lower sensitivity than HPLC; requires expensive equipment; potential peak overlap.
GC-MS Chemical Purity & VolatilesPurity of derivatized analyte; residual solvents; impurity identification.High sensitivity and resolution; provides structural info (MS).Requires derivatization for non-volatile analytes; potential for thermal degradation.
Elemental Analysis Elemental Composition%C, %H, %N.Confirms fundamental formula.Provides no information on specific impurities or enantiomeric ratio[1].
References
  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Agilent Technologies.
  • U.S. Pharmacopeia.
  • AltaBioscience. European Pharmacopoeia Ph. Eur. 2.2.56 for Amino Acid Analysis.
  • Pickering Laboratories. Amino Acid Analysis According to European Pharmacopoeia.
  • LCGC International. Are You Sure You Understand USP <621>?
  • LCGC International. Amino Acid Analysis According to European Pharmacopoeia 8.0.
  • BenchChem. A Comparative Guide to Purity Validation of (S)-Aziridine-2-Carboxylic Acid: Elemental Analysis vs.
  • PubMed. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]

  • MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • GBA Group Pharma. Amino Acid Analysis. [Link]

  • European Pharmacopoeia. 2.2.56. AMINO ACID ANALYSIS. [Link]

  • PubChem. Azetidinecarboxylic Acid. [Link]

  • ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • OUCI. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • PubChem. 2-Azetidinecarboxylic acid, (S)-. [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Google Patents.
  • Chromatography Today. Trouble with chiral separations. [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

Optimization

protecting group strategies for (S)-2-Azetidinecarboxylic acid synthesis

A Senior Application Scientist's Guide to Protecting Group Strategy, Troubleshooting, and Protocol Optimization Welcome to the technical support center for the synthesis and manipulation of (S)-2-Azetidinecarboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protecting Group Strategy, Troubleshooting, and Protocol Optimization

Welcome to the technical support center for the synthesis and manipulation of (S)-2-Azetidinecarboxylic acid (Aze). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, constrained amino acid analog in their work. As a non-proteinogenic homolog of proline, Aze's unique four-membered ring structure imparts significant conformational constraints, making it a powerful tool in peptide and drug design.[1][2] However, its strained ring and bifunctional nature (secondary amine and carboxylic acid) present specific challenges that demand a well-thought-out protecting group strategy.

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level strategic decisions you'll face before beginning your synthesis.

Q1: I'm starting a new project with (S)-2-Azetidinecarboxylic acid. Which N-protecting group should I choose: Boc, Fmoc, or Cbz?

A1: The optimal choice depends entirely on your overall synthetic plan, specifically the reaction conditions your molecule will need to endure and the final deprotection scheme. There is no single "best" group; the key is orthogonality—the ability to remove one protecting group without affecting another.

  • Boc (tert-butyloxycarbonyl): This is a workhorse protecting group, ideal for general synthesis and when you need robust protection that is easily removed at the end.[3] It is stable to a wide range of non-acidic conditions but is cleanly removed with strong acids like trifluoroacetic acid (TFA).[4] Choose Boc if your subsequent steps involve basic conditions, hydrogenolysis, or nucleophiles, and you plan for a final, global acid-mediated deprotection.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the standard for solid-phase peptide synthesis (SPPS).[5][6] Its key advantage is its lability to basic conditions (commonly piperidine), while being stable to the acidic conditions used to cleave side-chain protecting groups (like t-Butyl esters) and the final peptide from the resin.[4] Choose Fmoc if you are incorporating Aze into a peptide sequence using an Fmoc/tBu strategy.

  • Cbz (benzyloxycarbonyl): The Cbz group offers a unique deprotection pathway: hydrogenolysis (e.g., H₂, Pd/C).[7][8] This makes it orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups. This is exceptionally useful for late-stage functionalization of the azetidine nitrogen.[9][10] For instance, you can build a complex peptide with acid-labile side chains, then selectively deprotect the Cbz-Aze nitrogen to attach a probe or another moiety. Choose Cbz when you require selective N-deprotection in the presence of acid- or base-sensitive groups.

Q2: How do I choose between a Benzyl (Bn) and a tert-Butyl (tBu) ester for protecting the carboxylic acid?

A2: This choice is dictated by the N-protecting group you've selected and your planned reactions.

  • tert-Butyl (tBu) Ester: This ester is removed under the same acidic conditions as a Boc group (e.g., TFA).[11][12] Therefore, it is not orthogonal to Boc but is fully orthogonal to Fmoc. This is why the Fmoc/tBu strategy is so powerful in peptide synthesis.[12] The tBu ester is stable to hydrogenolysis and basic conditions.

  • Benzyl (Bn) Ester: Like the Cbz group, the Benzyl ester is primarily removed by hydrogenolysis.[8][13] This makes it orthogonal to both Boc and Fmoc. It is an excellent choice when you need to unmask the carboxylic acid under neutral conditions, leaving acid- or base-labile groups intact.

The relationship between common protecting groups is visualized below, illustrating orthogonal and non-orthogonal pairings.

G cluster_N N-Protecting Groups cluster_O Carboxyl-Protecting Groups Boc Boc (Acid Labile) tBu t-Butyl Ester (Acid Labile) Boc->tBu Non-Orthogonal (Both Acid Labile) Bn Benzyl Ester (H₂/Pd Labile) Boc->Bn Orthogonal Fmoc Fmoc (Base Labile) Fmoc->tBu Orthogonal Fmoc->Bn Orthogonal Cbz Cbz (H₂/Pd Labile) Cbz->tBu Orthogonal Cbz->Bn Non-Orthogonal (Both H₂/Pd Labile)

Caption: Orthogonality of common protecting groups for Aze.

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low yield during N-Boc protection of (S)-2-Azetidinecarboxylic acid.

  • Symptoms: Incomplete reaction after prolonged stirring; multiple spots on TLC.

  • Potential Cause 1: Poor Solubility. (S)-2-Azetidinecarboxylic acid is a zwitterion and has limited solubility in many common organic solvents.

  • Solution 1: Solvent System Optimization. A common and effective method is to use a biphasic system or a polar solvent mixture. A standard procedure involves dissolving the Aze in an aqueous solution of a base like sodium hydroxide or sodium carbonate, then adding the Boc anhydride (Boc₂O) in a solvent like dioxane or THF.[14] This ensures the amine is deprotonated and readily available for reaction.

  • Potential Cause 2: Incorrect pH. The nucleophilicity of the secondary amine is highly pH-dependent. If the solution is too acidic, the amine will be protonated and unreactive. If it's too basic for too long, side reactions can occur.

  • Solution 2: Careful pH Control. Maintain the pH between 9-10 during the addition of Boc₂O. This can be achieved with bases like NaHCO₃ or Na₂CO₃. After the reaction, the pH must be adjusted to ~2-3 with a cold, dilute acid (e.g., 1N HCl or citric acid) to protonate the carboxylic acid for extraction.[14]

Problem 2: My acid-labile ester (e.g., a custom ester on a side chain) is partially cleaving during N-Boc deprotection with TFA.

  • Symptoms: NMR or LC-MS analysis shows a mixture of the desired N-deprotected product and the product where both the N-Boc group and the ester have been cleaved.

  • Potential Cause: Non-selective Deprotection. TFA is a very strong acid and does not differentiate well between various acid-labile groups. While t-butyl esters are designed to be cleaved by TFA, other more sensitive esters may not survive.

  • Solution 1: Milder Acidic Conditions. Switch from TFA/DCM to a less aggressive reagent. 4M HCl in dioxane is a classic choice that is often more selective for Boc groups.[15] Perform the reaction at 0 °C and monitor carefully by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.

  • Solution 2: Alternative Deprotection Chemistry. For extremely sensitive substrates, consider conditions that avoid strong protic acids. Reagents like ZnBr₂ in dichloromethane can selectively deprotect t-butyl esters, and may show different selectivity for Boc groups.[16] Another option is heating the Boc-protected compound in a solvent like refluxing toluene or dioxane, which can induce thermal cleavage, though this may not be suitable for all substrates.[15]

  • Solution 3: Re-evaluate the Protecting Group Strategy. This is the most robust solution. If you know an acid-sensitive ester will be present, plan your synthesis to use an orthogonal N-protecting group from the start. An N-Fmoc or N-Cbz group would have prevented this issue entirely.

Problem 3: During Cbz deprotection by hydrogenolysis, my reaction stalls or I observe side products.

  • Symptoms: Incomplete consumption of starting material even with fresh catalyst and extended reaction times.

  • Potential Cause 1: Catalyst Poisoning. Sulfur-containing compounds, residual halides, or certain nitrogen heterocycles can poison the Palladium (Pd) catalyst.

  • Solution 1: Purify the Substrate. Ensure your Cbz-protected Aze is free from impurities from previous steps. A quick pass through a silica plug may be necessary. Use high-quality, freshly opened catalyst.

  • Potential Cause 2: Inefficient Hydrogen Delivery. The reaction is dependent on efficient mass transfer of hydrogen gas to the catalyst surface.

  • Solution 2: Optimize Reaction Setup. Ensure vigorous stirring. For difficult reactions, increasing hydrogen pressure in a dedicated hydrogenation apparatus can dramatically increase the reaction rate. Solvents like methanol, ethanol, or ethyl acetate are standard. Adding a small amount of acid (like acetic acid or HCl) can sometimes accelerate the cleavage of N-Cbz groups.

The decision-making process for troubleshooting a failed deprotection is outlined in the diagram below.

G start Deprotection Failed/ Incomplete pg_type What is the Protecting Group? start->pg_type boc N-Boc pg_type->boc Acid-Labile cbz N-Cbz pg_type->cbz H₂-Labile fmoc N-Fmoc pg_type->fmoc Base-Labile boc_issue Issue: Side-chain cleavage? boc->boc_issue boc_sol1 Switch to milder acid: 4M HCl in Dioxane @ 0°C boc_issue->boc_sol1 Yes boc_sol3 Long-Term Fix: Redesign with orthogonal (Fmoc or Cbz) group boc_issue->boc_sol3 Recurring Problem boc_sol2 Consider non-protic methods (e.g., thermal, Lewis acid) boc_sol1->boc_sol2 cbz_issue Issue: Stalled reaction? cbz->cbz_issue cbz_sol1 Check for catalyst poisons. Purify substrate. cbz_issue->cbz_sol1 Yes cbz_sol2 Increase H₂ pressure. Ensure vigorous stirring. cbz_sol1->cbz_sol2 fmoc_issue Issue: Incomplete removal? fmoc->fmoc_issue fmoc_sol1 Use fresh piperidine solution. Increase reaction time. fmoc_issue->fmoc_sol1 Yes fmoc_sol2 Consider adding DBU (e.g., 2% DBU in piperidine/DMF) fmoc_sol1->fmoc_sol2

Caption: Troubleshooting workflow for Aze deprotection.

Part 3: Comparative Data & Protocols

For ease of comparison, the properties of the most common protecting groups for (S)-2-Azetidinecarboxylic acid are summarized below.

Table 1: Comparison of N-Protecting Groups

Protecting Group Common Introduction Reagents Key Stability Common Deprotection Conditions Orthogonal To
Boc Boc₂O, NaHCO₃ or NaOH (aq) Base, H₂/Pd, Nucleophiles Strong Acid (TFA, HCl in Dioxane)[4] Fmoc, Cbz/Bn
Fmoc Fmoc-OSu, NaHCO₃ (aq) Acid, H₂/Pd Base (20% Piperidine in DMF)[4][5] Boc/tBu, Cbz/Bn

| Cbz | Cbz-Cl, NaHCO₃ or NaOH (aq)[17] | Acid, Base | H₂/Pd, Na/NH₃, HBr/AcOH | Boc/tBu, Fmoc |

Table 2: Comparison of Carboxyl-Protecting Groups

Protecting Group Common Introduction Reagents Key Stability Common Deprotection Conditions Orthogonal To
t-Butyl (tBu) Isobutylene, H₂SO₄ (cat.)[12] Base, H₂/Pd, Nucleophiles Strong Acid (TFA, HCl in Dioxane)[18] Fmoc, Cbz

| Benzyl (Bn) | Benzyl bromide, Base (e.g., Cs₂CO₃) | Acid, Base | H₂/Pd[8] | Boc, Fmoc |

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-Azetidinecarboxylic Acid

  • Dissolve (S)-2-Azetidinecarboxylic acid (1.0 eq) in 1M NaOH (aq) (2.5 eq) at 0 °C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane (approx. 2-3 mL per mmol of Aze).

  • Allow the reaction to warm to room temperature and stir vigorously overnight.

  • Monitor the reaction by TLC (e.g., in 10% MeOH/DCM with 1% AcOH).

  • Once complete, cool the mixture to 0 °C and carefully acidify to pH ~2-3 with cold 1N HCl or 10% citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a white solid.[19][20]

Protocol 2: Selective N-Fmoc Deprotection

  • Dissolve the N-Fmoc, O-tBu protected azetidine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature. The reaction is typically complete in under 30 minutes.

  • Monitor by TLC or LC-MS. A UV-active byproduct (dibenzofulvene-piperidine adduct) will be observed.

  • Once the starting material is consumed, concentrate the reaction mixture under high vacuum to remove the bulk of the DMF and piperidine.

  • Co-evaporate with a solvent like toluene or hexanes to remove residual piperidine. The resulting crude product, the free amine with the tBu ester intact, can often be used directly in the next step or purified by chromatography.[4][5]

References

  • Thompson, S., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]

  • ChemBK. (2024). (R)-1-Boc-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Azetidine-2-carboxylic acid [51077-14-6]. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (S)-1-Boc-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Retrieved from [Link]

  • American Chemical Society. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Fmoc-L-azetidine-2-carboxylic acid - Bachem AG. Retrieved from [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Retrieved from [Link]

  • Starlims. (n.d.). 1-Fmoc-(S)-azetidine-2-carboxylic acid, min 97%, 10 grams. Retrieved from [Link]

  • Google Patents. (1998). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Resolution of D-azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • National Library of Medicine. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • ResearchGate. (2005). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (2013). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid. Retrieved from [Link]

  • National Library of Medicine. (1981). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Retrieved from [Link]

  • National Library of Medicine. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-azetidine carboxylic acid, 2133-34-8. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • MDPI. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of (S)-2-Azetidinecarboxylic Acid

Welcome to the technical support center for the large-scale synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of (S)-2-Azetidinecarboxylic acid (L-Aze). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chiral intermediate. As a non-proteinogenic amino acid and a key structural motif in numerous pharmaceuticals, the efficient and scalable synthesis of L-Aze is of critical importance.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, aiming to address common challenges encountered in the laboratory and during scale-up.

Structural Overview

(S)-2-Azetidinecarboxylic acid is a four-membered heterocyclic compound, a structural analog of proline.[1] Its strained ring system imparts unique conformational constraints, making it a desirable building block in medicinal chemistry.

Section 1: Asymmetric Synthesis from L-Aspartic Acid

This is a popular route as it utilizes a readily available and inexpensive chiral starting material, preserving the stereochemistry throughout the synthesis. The general workflow involves protection, reduction, activation, cyclization, and deprotection steps.

Experimental Workflow: Asymmetric Synthesis

cluster_0 Step 1: Protection cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Activation & Cyclization cluster_3 Step 4: Deprotection A L-Aspartic Acid B N-Protected, di-esterified L-Aspartic Acid Derivative A->B Esterification & N-protection (e.g., Boc) C N-Protected L-Homoserine Derivative B->C Selective reduction of β-carboxyl group D Activated Intermediate (e.g., tosylate, mesylate) C->D Activation of hydroxyl group E Protected (S)-Azetidine- 2-carboxylate D->E Intramolecular N-alkylation F (S)-2-Azetidinecarboxylic Acid E->F Acidolysis (e.g., TFA)

Caption: Workflow for asymmetric synthesis of L-Aze from L-aspartic acid.

Troubleshooting & FAQs: Asymmetric Synthesis

Question 1: I am getting low yields during the selective reduction of the β-carboxyl group of my protected aspartic acid derivative. What could be the issue?

Answer: This is a critical step, and low yields often stem from a few common problems:

  • Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH) can reduce both carboxyl groups, leading to the formation of (S)-2-(N-protected)-1,4-butanediol as a significant byproduct.[2]

    • Solution: Employ a milder reducing agent such as sodium borohydride (NaBH₄) in combination with a mixed anhydride strategy. This involves activating the β-carboxyl group with an agent like ethyl chloroformate before the addition of NaBH₄, which enhances selectivity.[3]

  • Reaction Conditions: Temperature control is crucial. Running the reaction at too high a temperature can decrease selectivity.

    • Solution: Maintain a low temperature (e.g., 0 °C to -15 °C) during the activation and reduction steps.

  • Starting Material Purity: Impurities in your protected aspartic acid derivative can interfere with the reduction.

    • Solution: Ensure the starting material is of high purity. Recrystallization or flash chromatography may be necessary before proceeding to the reduction step.

Question 2: The intramolecular cyclization to form the azetidine ring is inefficient. What factors should I investigate?

Answer: The formation of the strained four-membered ring can be challenging. Here's what to look into:

  • Leaving Group: The efficiency of the intramolecular S_N2 reaction is highly dependent on the quality of the leaving group on the γ-carbon.

    • Solution: A tosylate (Ts) or mesylate (Ms) group is commonly used. If yields are still low, consider converting the alcohol to a γ-iodo derivative using reagents like iodine, triphenylphosphine, and imidazole. Iodide is an excellent leaving group and can significantly improve cyclization yields.[3]

  • Base Selection: The choice of base is critical for deprotonating the nitrogen atom without causing side reactions.

    • Solution: A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile are common choices.[4]

  • Concentration and Competing Reactions: At high concentrations, intermolecular reactions (dimerization or polymerization) can compete with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the activated precursor to a solution of the base over an extended period. This favors the intramolecular pathway.

Question 3: I'm having trouble with the final deprotection step. What are the best practices?

Answer: Deprotection can sometimes be tricky, especially on a large scale.

  • Incomplete Boc Removal: If you are using a Boc protecting group, incomplete removal can be an issue.

    • Solution: Ensure a sufficient excess of trifluoroacetic acid (TFA) is used. The reaction can be monitored by TLC or LC-MS until all the starting material is consumed. For large-scale reactions, ensure efficient stirring to promote mixing.

  • Work-up and Purification: The final product is a zwitterionic amino acid, which can make extraction and purification challenging.

    • Solution: After deprotection and neutralization (e.g., with ammonia solution), freeze-drying (lyophilization) is an effective method to isolate the crude product.[3] For further purification without chromatography, recrystallization from a solvent system like water/ethanol is often successful.

Step Parameter Recommendation Rationale
Reduction Reducing AgentNaBH₄ with mixed anhydrideImproves selectivity for the β-carboxyl group over LiAlH₄.
Cyclization Leaving GroupTosylate or IodideExcellent leaving groups for efficient intramolecular S_N2 reaction.
Cyclization ConditionsHigh dilutionFavors intramolecular cyclization over competing intermolecular reactions.
Purification MethodRecrystallization/LyophilizationAvoids column chromatography, making it suitable for large-scale production.[3]

Section 2: Synthesis via Racemic Mixture and Chiral Resolution

An alternative strategy involves the synthesis of a racemic mixture of a suitable precursor, followed by resolution to isolate the desired (S)-enantiomer. This is often applied to N-protected derivatives like N-benzyl-2-azetidinecarboxylic acid.

Experimental Workflow: Chiral Resolution

cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Separation & Liberation cluster_3 Step 4: Deprotection A Achiral Starting Material (e.g., γ-butyrolactone) B Racemic N-Benzyl-2- Azetidinecarboxylic Acid A->B Multi-step synthesis C Mixture of Diastereomeric Salts B->C Add Chiral Resolving Agent (e.g., D-α-phenylethylamine) D Insoluble Diastereomeric Salt ((S)-acid • (R)-base) C->D Fractional Crystallization E (S)-N-Benzyl-2- Azetidinecarboxylic Acid D->E Acid/Base Work-up F (S)-2-Azetidinecarboxylic Acid E->F Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Workflow for L-Aze synthesis via chiral resolution.

Troubleshooting & FAQs: Chiral Resolution

Question 1: My chiral resolution is giving low enantiomeric excess (ee). How can I improve it?

Answer: Achieving high ee through diastereomeric salt crystallization requires careful optimization.

  • Resolving Agent: The choice of resolving agent is crucial for forming diastereomeric salts with significantly different solubilities.

    • Solution: For the resolution of N-benzyl-2-azetidinecarboxylic acid, D-α-phenylethylamine is a common and effective choice.[1] If this is not effective, other chiral bases like brucine or ephedrine could be screened.

  • Solvent System: The solvent used for crystallization directly impacts the solubility of the diastereomeric salts.

    • Solution: Ethanol, acetone, or acetonitrile are often used.[1] You may need to screen different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions for selective precipitation of one diastereomer.

  • Crystallization Conditions: The temperature and rate of cooling can affect the purity of the crystals.

    • Solution: Slow cooling generally leads to purer crystals. A stepwise cooling protocol or allowing the solution to cool slowly to room temperature and then further cooling in a refrigerator can be beneficial. Ensure you are starting from a clear, hot solution to avoid premature precipitation.

  • Number of Recrystallizations: A single crystallization may not be sufficient to achieve high ee.

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. Monitor the ee of the liberated acid after each recrystallization to determine if further purification is necessary.

Question 2: The yield of the desired (S)-enantiomer is low after resolution. What are the common causes?

Answer: Low yield in a resolution process is a frequent issue, often with a trade-off between yield and enantiomeric purity.

  • Co-precipitation: The undesired diastereomeric salt may be co-precipitating with the desired one, reducing the yield of the pure enantiomer.

    • Solution: Adjust the solvent system and crystallization temperature to maximize the solubility difference between the two diastereomeric salts.

  • Losses during Work-up: The liberation of the free acid from the diastereomeric salt involves pH adjustments and extractions, which can lead to product loss.

    • Solution: After isolating the desired salt, it is dissolved in water, and the pH is adjusted to be basic (e.g., pH 8-10) to liberate the chiral amine resolving agent, which can be recovered by extraction.[1] Subsequently, the aqueous layer is acidified (e.g., pH 1-3), and the desired N-benzyl acid is extracted.[1] Ensure complete extraction at each stage.

  • Incomplete Racemization and Recycling: The theoretical maximum yield for a resolution is 50% unless the unwanted enantiomer is racemized and recycled.

    • Solution: Develop a protocol to racemize the unwanted (R)-N-benzyl-2-azetidinecarboxylic acid from the mother liquor and re-introduce it into the resolution process. This is crucial for improving the overall process economy on a large scale.

Question 3: I am facing issues with the final N-debenzylation step by catalytic hydrogenation. What should I check?

Answer: Catalytic hydrogenation is a common method for N-debenzylation, but it can be problematic.

  • Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds, can poison the palladium catalyst, leading to a stalled or incomplete reaction.

    • Solution: Ensure the N-benzyl precursor is of high purity. If catalyst poisoning is suspected, the material may need to be passed through a plug of silica gel or activated carbon before the hydrogenation step.

  • Catalyst Activity and Loading: The activity of the Pd/C catalyst can vary, and insufficient loading will result in long reaction times or incomplete conversion.

    • Solution: Use a fresh, high-quality catalyst. A typical loading is 5-10 wt% of the substrate.[1]

  • Reaction Conditions: Hydrogen pressure and temperature can influence the reaction rate.

    • Solution: The reaction is often run at pressures ranging from atmospheric to several MPa and at temperatures from ambient to around 35 °C.[1] If the reaction is slow, increasing the pressure and/or temperature may help, but monitor for potential side reactions. The addition of a small amount of acid, such as acetic acid, can sometimes facilitate the debenzylation of N-benzylamines.

Step Parameter Recommendation Rationale
Resolution Resolving AgentD-α-phenylethylamineForms diastereomeric salts with good solubility differences.[1]
Resolution SolventScreen ethanol, acetone, acetonitrileOptimizes selective crystallization of the desired diastereomer.
Work-up Resolving Agent RecoverypH adjustment and extractionImproves process economy by allowing reuse of the expensive chiral resolving agent.[1]
Deprotection CatalystFresh, high-quality 5-10% Pd/CEnsures efficient and complete removal of the N-benzyl group.[1]

Section 3: Analytical Methods and Quality Control

Question: How can I accurately determine the enantiomeric excess (ee) of my (S)-2-Azetidinecarboxylic acid?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of L-Aze and its derivatives.

  • Stationary Phase: A chiral stationary phase (CSP) is required.

    • Recommendation: Columns like Chiralcel OD-R are effective for separating enantiomers of N-protected azetidine-2-carboxylic acid derivatives.[2]

  • Mobile Phase: The mobile phase composition will depend on the specific column and analyte.

    • Recommendation: For reversed-phase columns like the OD-R, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile is typically used.

  • Derivatization: For the final, unprotected amino acid, derivatization may be necessary to improve detection and separation.

    • Recommendation: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be employed.

Troubleshooting HPLC Analysis:

  • Poor Resolution: If the enantiomeric peaks are not well-separated, try adjusting the mobile phase composition (e.g., changing the percentage of the organic modifier or the pH of the buffer), lowering the column temperature, or reducing the flow rate.

  • Peak Tailing: This can be caused by interactions between the analyte and the silica support of the stationary phase. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes mitigate this issue for basic compounds. For acidic compounds, adding a small amount of an acid like TFA can improve peak shape.

References

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]

  • 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. PubChem. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. [Link]

  • Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Azetidine Ring Closure Reactions

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of azetidine ring formation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of azetidine ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide: Intramolecular Cyclization

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond within a single molecule.[1][2][3] However, the inherent ring strain of the four-membered ring can make this a challenging transformation.[4][5] This section addresses the most common issues encountered during this critical step.

Issue 1: Low or No Yield of the Desired Azetidine

Symptoms:

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows predominantly unreacted starting material.

  • Significant formation of baseline material or multiple unidentified spots on TLC, suggesting polymerization.[1][2]

  • Formation of a major side product that is not the desired azetidine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Leaving Group The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Common leaving groups for azetidine synthesis include halides (I > Br > Cl) and sulfonates (triflate > tosylate > mesylate).[1][2] If the leaving group is not sufficiently reactive, the cyclization will be slow or may not occur at all.Convert a hydroxyl group to a more reactive sulfonate ester (e.g., tosylate, mesylate, or triflate). If using a halide, consider an in situ Finkelstein reaction to convert a bromide or chloride to the more reactive iodide.
Competing Intermolecular Reactions At high concentrations, the reactive ends of two different molecules can react with each other, leading to dimers and polymers instead of the desired intramolecular cyclization.[2]Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a solution of the base. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
Steric Hindrance Bulky substituents near the reacting centers can sterically hinder the approach of the nucleophilic nitrogen to the electrophilic carbon, slowing down or preventing the ring closure.If possible, redesign the synthetic route to minimize steric bulk on the starting material. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also promote side reactions.
Inappropriate Base The choice of base is critical. A base that is too strong or too weak can lead to undesired side reactions or incomplete reaction. For deprotonating an amine or alcohol, the pKa of the base should be carefully considered.For cyclization of γ-amino alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective for deprotonating the alcohol. For γ-haloamines, a weaker base like potassium carbonate (K₂CO₃) may be sufficient to neutralize the generated acid.
Unfavorable Reaction Kinetics The formation of a four-membered ring is entropically and enthalpically disfavored due to ring strain.[4]Increase the reaction temperature to provide the necessary activation energy. Switching to a more polar aprotic solvent, such as DMF or DMSO, can also accelerate the SN2 reaction.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_sm Check for Starting Material (SM) Consumption start->check_sm sm_present SM Present check_sm->sm_present Yes sm_consumed SM Consumed check_sm->sm_consumed No increase_temp Increase Temperature or Switch to Polar Aprotic Solvent (DMF, DMSO) sm_present->increase_temp side_products Analyze Side Products (Polymerization, Elimination) sm_consumed->side_products check_lg Improve Leaving Group (e.g., -OH to -OTs) increase_temp->check_lg optimize_base Optimize Base (Strength, Nucleophilicity) check_lg->optimize_base high_dilution Implement High Dilution Conditions side_products->high_dilution Polymerization side_products->optimize_base Elimination/Other high_dilution->optimize_base redesign Consider Substrate Redesign (Reduce Steric Hindrance) optimize_base->redesign reaction_scheme reactant N-Tosyl-γ-amino alcohol intermediate N-Tosyl-γ-mesyloxy amine reactant->intermediate 1. MsCl, Et3N 2. CH2Cl2, 0 °C to rt product N-Tosylazetidine intermediate->product NaH, THF or DMF

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: (S)-2-Azetidinecarboxylic Acid versus Proline in Peptides

For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is perpetual. The strategic substitution of canonical amino acids with their n...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is perpetual. The strategic substitution of canonical amino acids with their non-canonical counterparts is a powerful tool to modulate peptide structure, stability, and biological function. Among these, the substitution of proline (Pro), a unique secondary amino acid that imparts significant conformational constraints, with its more constrained lower homolog, (S)-2-Azetidinecarboxylic acid (Aze), has emerged as a compelling strategy.

This guide provides an in-depth, objective comparison of Aze and Pro in peptides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their peptide design and development endeavors.

Structural and Conformational Divergence: The Four-Membered Ring's Impact

The fundamental difference between proline and azetidine-2-carboxylic acid lies in their cyclic structures: proline possesses a five-membered pyrrolidine ring, while Aze features a more strained four-membered azetidine ring.[1] This seemingly subtle change has profound implications for the peptide backbone's conformational freedom.

G cluster_0 Proline (Pro) cluster_1 (S)-2-Azetidinecarboxylic Acid (Aze) Pro Five-membered Pyrrolidine Ring Greater puckering amplitude\nLess ring strain Greater puckering amplitude Less ring strain Pro->Greater puckering amplitude\nLess ring strain Aze Four-membered Azetidine Ring Reduced puckering amplitude\nHigher ring strain Reduced puckering amplitude Higher ring strain Aze->Reduced puckering amplitude\nHigher ring strain

Caption: Structural comparison of Proline and (S)-2-Azetidinecarboxylic acid.

The increased ring strain in Aze restricts the range of accessible backbone dihedral angles (φ, ψ) even more than proline. While proline already confines φ to a narrow range (approximately -60°), the incorporation of Aze can lead to even more significant conformational perturbations.[2] Computational energy studies have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues.[2] This increased flexibility can destabilize ordered secondary structures like the collagen triple helix.[2]

Conversely, in specific sequence contexts, Aze can promote unique conformations. For instance, studies on tetrapeptides have demonstrated that the incorporation of Aze can lead to an all-cis peptide bond conformation, resulting in a left-handed helix—a structure not typically observed with proline-rich sequences.[3]

Table 1: Comparative Conformational Parameters of Aze vs. Pro in Peptides

ParameterProline (Pro)(S)-2-Azetidinecarboxylic Acid (Aze)Rationale for Difference
Ring Size 5-membered4-memberedFundamental structural difference.[1]
Ring Strain LowerHigherSmaller ring size leads to increased angle strain.
φ Dihedral Angle Restricted (approx. -60°)More severely restrictedIncreased ring strain further limits rotation.
Peptide Bond Prefers trans, but cis is accessibleCan favor cis conformation in certain sequences[3]Altered ring geometry influences the energetic landscape of cis/trans isomerization.
Flexibility Provides rigidityCan increase local flexibility in some contexts[2]Reduced steric hindrance from the smaller ring can allow for greater motion of adjacent residues.

Impact on Peptide Stability: A Double-Edged Sword

The substitution of proline with Aze can have divergent effects on both thermal and proteolytic stability, making it a context-dependent modification.

Thermal Stability

The inherent conformational preferences of proline contribute to the stability of folded peptide structures by reducing the entropic cost of folding.[4] The introduction of Aze, with its altered conformational landscape, can disrupt these stabilizing interactions. For example, the destabilization of the collagen triple helix upon Aze incorporation is a well-documented phenomenon.[2]

However, in other contexts, the rigidifying effect of Aze can enhance thermal stability. This is particularly true for shorter, constrained peptides where the specific turn or helical structure induced by Aze is energetically favorable.

Proteolytic Stability

Peptides are often susceptible to degradation by proteases, limiting their therapeutic potential. Proline residues are known to confer resistance to many proteases due to their unique structure that disfavors the binding and catalytic action of these enzymes. The smaller and conformationally distinct Aze residue can also impart significant proteolytic resistance.[5] The altered backbone geometry around the Aze residue can be even more effective at preventing recognition and cleavage by proteases compared to proline.

Table 2: Comparative Stability of Aze- vs. Pro-Containing Peptides

Stability TypeProline (Pro)(S)-2-Azetidinecarboxylic Acid (Aze)Key Considerations
Thermal Stability (Tm) Generally stabilizingCan be stabilizing or destabilizing depending on the desired secondary structure.The impact on Tm is highly dependent on the overall peptide structure and the role of the Pro/Aze residue in maintaining that structure.
Proteolytic Stability Confers resistance to many proteasesOften confers enhanced resistance compared to Pro.The smaller, more rigid structure of Aze can be a more effective steric block for protease active sites.

Biological Consequences: From Toxicity to Therapeutic Potential

The ability of Aze to be recognized by the cellular machinery that handles proline is a critical aspect of its biological activity. Aze can be misincorporated into proteins in place of proline, leading to a range of toxic effects.[1][6] This misincorporation can cause protein misfolding, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7][8]

While this toxicity can be detrimental, it also highlights the potential of Aze as a tool to probe protein folding and function. Furthermore, in the context of peptide therapeutics, the altered conformation and stability imparted by Aze can lead to significant changes in biological activity. For instance, the substitution of a key proline residue in a receptor-binding peptide with Aze could either enhance or diminish its binding affinity (Ki or IC50 values) by altering the peptide's conformation to better or worse fit the receptor's binding pocket.

Experimental Workflows: A Guide for the Bench Scientist

To rigorously compare the effects of Aze and Pro in a peptide of interest, a series of well-defined experiments are necessary. The following section provides detailed protocols for key analytical techniques.

G cluster_0 Peptide Design & Synthesis cluster_1 Structural & Stability Analysis cluster_2 Biological Activity Assessment A Sequence Design (Pro vs. Aze) B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage & Deprotection B->C D RP-HPLC Purification C->D E Mass Spectrometry (Verification) D->E F 2D NMR Spectroscopy (Conformation) E->F Purified Peptides G Circular Dichroism (CD) (Secondary Structure & Tm) E->G H Proteolytic Stability Assay E->H J Receptor Binding Assay (Ki / IC50) E->J K Functional Cell-Based Assay E->K I Comparative Data Analysis F->I G->I H->I L Structure-Activity Relationship (SAR) J->L K->L

Caption: Experimental workflow for comparing Aze- and Pro-containing peptides.

Peptide Synthesis and Purification

Protocol:

  • Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-Aze-OH) using a coupling reagent such as HBTU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

2D NMR Spectroscopy for Conformational Analysis

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis: Process the NMR data using appropriate software. Assign all proton and carbon resonances. Analyze NOE patterns and measure ³J(HNHα) coupling constants to determine dihedral angle restraints. The presence of strong dαα(i, i+1) NOEs is indicative of a cis-peptide bond preceding the Pro or Aze residue.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 25-100 µM.

  • CD Spectrum Acquisition: Record the far-UV CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C). The shape of the spectrum provides information about the secondary structure (e.g., α-helix, β-sheet, random coil).

  • Thermal Denaturation: Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical peptides) as the temperature is increased at a constant rate.

  • Data Analysis: Plot the CD signal as a function of temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.

Proteolytic Stability Assay

Protocol:

  • Incubation: Incubate the peptide at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin) or in a biological matrix (e.g., human serum, plasma).

  • Time Points: At various time points, quench the reaction (e.g., by adding acid or a protease inhibitor).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Half-life Determination: Plot the percentage of intact peptide versus time and fit the data to an exponential decay curve to determine the peptide's half-life (t₁/₂) under the assay conditions.

Conclusion

The substitution of proline with (S)-2-Azetidinecarboxylic acid is a nuanced and powerful strategy in peptide design. It offers the potential to create peptides with unique conformations, enhanced stability, and novel biological activities. However, the effects of this substitution are highly context-dependent and require careful experimental validation. By understanding the fundamental structural and conformational differences between Aze and Pro, and by employing the rigorous experimental workflows outlined in this guide, researchers can effectively harness the potential of this non-canonical amino acid to develop the next generation of peptide therapeutics.

References

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Tan, E. M., Ryhänen, L., & Uitto, J. (1983). Proline analogues inhibit human skin fibroblast growth and collagen production in culture.
  • Di Giacomo, M., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10237. [Link]

  • Wikipedia contributors. (2023, December 12). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Gomes, C. A., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International journal of molecular sciences, 22(16), 8899. [Link]

  • Hanessian, S., et al. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442.
  • Mora, A. J., et al. (2006). Structures of (S)-(−)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid from powder synchrotron diffraction data. Acta Crystallographica Section B: Structural Science, 62(Pt 4), 606–611.
  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions.
  • Liskamp, R. M. J., et al. (2019). Improving enzymatic and chemical stability of peptides by chemical modifications. Chemical Science, 10(42), 9736-9749.
  • Belvisi, L., et al. (1998). Conformational studies of azetidine-2-carboxylic acid containing peptides. Tetrahedron, 54(38), 11479-11494.
  • Kluskens, L. D., et al. (2009). Angiotensin-(1-7) with a constrained azetidine-2-carboxylic acid-proline backbone-mimic displays improved metabolic stability and biological activity. Journal of pharmacology and experimental therapeutics, 328(3), 849–855.
  • Biondi, B., et al. (2005). A new side-chain-to-side-chain lactam-bridged peptide containing the azetidine-2-carboxylic acid residue. Journal of peptide science : an official publication of the European Peptide Society, 11(8), 490–498.
  • Brunel, F. M., et al. (2005). Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Organic letters, 7(12), 2523–2526.
  • Nagai, U., & Sato, K. (1985). Synthesis of a beta-turn model peptide, Boc-L-Pro-L-Aze-NHCH3, and its conformational analysis by 1H-NMR spectroscopy and theoretical calculations. Tetrahedron letters, 26(5), 647-650.
  • An, S. S. A., & Kim, J. (2019). Peptide Stability in Human Serum and Plasma. Korean Journal of Clinical Pharmacy, 29(1), 1-6.
  • Austen, B. M., et al. (1977). The effects of azetidine-2-carboxylic acid on the synthesis and secretion of procollagen by chick embryo tendon cells. The Biochemical journal, 164(1), 143–150.
  • Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein. Biochimica et biophysica acta, 71, 459-461.
  • Wold, F. (1981). In vivo chemical modification of proteins (post-translational modification). Annual review of biochemistry, 50, 783-814.
  • Branden, C., & Tooze, J. (1999). Introduction to Protein Structure (2nd ed.). Garland Science.
  • Raines, R. T. (2011). Collagen structure and stability. Annual review of biomedical engineering, 13, 441-469.
  • Formaggio, F., et al. (1998). Peptide conformation: a cooperative effect of the N- and C-blocking groups. Chemistry–A European Journal, 4(8), 1547-1557.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in biochemical sciences, 16, 350-353.
  • Barlow, D. J., & Thornton, J. M. (1988). Helix geometry in proteins. Journal of molecular biology, 201(3), 601-619.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
  • Watanabe, K., & Suzuki, Y. (1998). Thermodynamic effects of proline introduction on protein stability. Protein engineering, 11(11), 1085-1092.

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Comparative

A Comparative Guide to the Effects of (S)-2-Azetidinecarboxylic Acid versus Proline on Protein Stability

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Proline and the Challenge of its Analog L-proline is a unique proteinogenic amino acid, distinguished by its secondary am...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Proline and the Challenge of its Analog

L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine cyclized with its side chain. This five-membered ring structure imposes significant conformational rigidity on the polypeptide backbone, making it a crucial determinant of protein architecture and stability. It is particularly abundant in structural proteins like collagen.

(S)-2-Azetidinecarboxylic acid (Aze) is a non-proteinogenic amino acid and a close structural analog of proline.[1] Found in plants such as sugar beets, Aze features a four-membered ring, a subtle but critical difference from proline's five-membered ring.[2][3] This structural similarity allows Aze to be mistakenly recognized by prolyl-tRNA synthetase, leading to its misincorporation into proteins in place of proline during translation.[4][5] This substitution has profound consequences for protein stability and cellular health.[4]

Structural and Conformational Differences: A Tale of Two Rings

The fundamental difference between proline and Aze lies in their ring size, which dictates their conformational freedom and bond angles. Proline's five-membered pyrrolidine ring can adopt specific "puckered" conformations (Cγ-exo and Cγ-endo), which are essential for stabilizing secondary structures like the polyproline II helix found in collagen.

Aze's smaller, more strained four-membered ring lacks this conformational flexibility.[6] This rigidity alters the peptide bond geometry when incorporated into a polypeptide chain, preventing the formation of the precise backbone torsion angles required for stable protein folds.[3]

Caption: Structural comparison of L-proline and (S)-2-Azetidinecarboxylic acid.

Impact on Protein Stability: A Comparative Analysis

Experimental evidence consistently demonstrates that the substitution of proline with Aze leads to a significant decrease in protein stability. This destabilization manifests in several ways:

Thermal Destabilization
Induction of Protein Misfolding and Aggregation

The conformational strain induced by Aze disrupts the native folding pathways of proteins.[1] This leads to an accumulation of misfolded proteins, which are prone to forming aggregates.[8][9] This process triggers a cellular stress response known as the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress.[5][10]

  • Cellular Consequences: Studies have shown that Aze treatment in various cell types, including microglia and yeast, activates UPR genes (like ATF4, ATF6, and PERK) and leads to proteotoxic stress.[4][11] This indicates that the cell's quality control machinery is working to clear the damaged, Aze-containing proteins.[4]

  • Aggregation and Disease: The accumulation of misfolded protein aggregates is a hallmark of many neurodegenerative diseases.[12][13] Aze-induced protein misfolding provides a model for studying these pathological processes.[1][14]

Case Study: The Devastating Effect on Collagen

Collagen, the most abundant protein in mammals, relies heavily on proline for the stability of its characteristic triple helix structure. The substitution of proline with Aze has been shown to have severe consequences:

  • Inhibition of Helix Formation: The altered bond angles imposed by Aze residues prevent the proper formation and stabilization of the collagen triple helix.[6]

  • Defective Secretion: Misfolded procollagen containing Aze is often retained within the cell and targeted for degradation.

  • Impaired Function: The resulting collagen fibers, if formed, are morphologically and physically defective, leading to conditions observed in animal models such as limb deformation.[4][7]

FeatureL-Proline(S)-2-Azetidinecarboxylic Acid (Aze)
Ring Structure 5-membered pyrrolidine ring4-membered azetidine ring
Conformational Flexibility Can adopt stable puckered conformationsHighly constrained, less flexible
Effect on Protein Tm Contributes to high thermal stabilitySignificantly lowers thermal stability
Protein Folding Promotes correct folding pathwaysInduces misfolding and aggregation[1]
Cellular Response Normal protein processingTriggers ER Stress and the Unfolded Protein Response (UPR)[11][15]
Collagen Stability Essential for triple helix formationDestabilizes and prevents proper triple helix formation[6]

Mechanism of Destabilization: From Substitution to Cellular Stress

The process by which Aze destabilizes proteins and induces cellular stress follows a clear pathway. The misincorporation of Aze is the initial event, leading to a cascade of structural and cellular consequences.

G cluster_process Mechanism of Aze-Induced Proteotoxicity Aze Aze Uptake by Cell tRNA Charging of tRNA(Pro) by Prolyl-tRNA Synthetase Aze->tRNA Incorp Misincorporation of Aze into Polypeptide Chain tRNA->Incorp Misfold Protein Misfolding & Altered Conformation Incorp->Misfold Conformational Strain Aggregate Formation of Protein Aggregates Misfold->Aggregate ER_Stress ER Stress & Unfolded Protein Response (UPR) Misfold->ER_Stress Aggregate->ER_Stress Apoptosis Cellular Dysfunction & Apoptosis ER_Stress->Apoptosis Prolonged Stress

Caption: Workflow of Aze-induced protein destabilization and cellular response.

Experimental Protocols for Assessing Protein Stability

To quantitatively assess the effects of molecules like Aze on protein stability, researchers employ several biophysical techniques. Below are outlines of two common methods.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method measures a protein's melting temperature by monitoring its thermal unfolding in the presence of a fluorescent dye.[16][17]

Objective: To determine the melting temperature (Tm) of a protein with and without the incorporation of Aze.

Principle: The dye (e.g., SYPRO Orange) is hydrophobic and fluoresces weakly in an aqueous environment. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed. The dye binds to these exposed regions, causing a sharp increase in fluorescence. The midpoint of this transition is the Tm.[18][19]

Methodology:

  • Protein Preparation: Prepare purified protein samples (control and Aze-incorporated) at a known concentration (e.g., 0.1 mg/mL).

  • Reaction Setup: In a 96-well PCR plate, prepare triplicate reactions for each condition. Each reaction should contain the protein, a suitable buffer, and the fluorescent dye (e.g., 5x SYPRO Orange).[18]

  • Instrumentation: Place the plate in a real-time PCR instrument.[20]

  • Melt Curve Program: Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The resulting melt curve is then converted to its first derivative. The peak of the derivative curve corresponds to the Tm. A lower Tm for the Aze-incorporated protein indicates decreased stability.[16]

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution.[21][22]

Objective: To detect changes in the secondary structure of a protein upon Aze incorporation.

Principle: Chiral molecules, including the alpha-helices and beta-sheets within proteins, absorb left- and right-handed circularly polarized light differently.[23] A CD spectrum provides a signature of the protein's secondary structural elements.[24] Misfolding induced by Aze will alter this signature.

Methodology:

  • Sample Preparation: Prepare highly pure (>95%) protein samples in a CD-compatible buffer (e.g., phosphate buffer, avoiding high chloride concentrations).[23] Protein concentration should be accurately determined.

  • Cuvette: Use a quartz cuvette with a specific path length (e.g., 0.1 cm).

  • Spectropolarimeter Setup: Place the sample in a CD spectropolarimeter. Purge the instrument with nitrogen gas to avoid absorption by oxygen at low wavelengths.

  • Data Collection: Scan the sample over the far-UV range (e.g., 190-260 nm) to monitor peptide bond absorption.[25] Collect multiple scans for each sample to improve the signal-to-noise ratio.

  • Data Analysis: Average the scans and subtract the spectrum of the buffer blank. The resulting spectrum, typically plotted as molar ellipticity, can be compared between the control and Aze-incorporated protein. A loss of signal intensity or a shift in the characteristic peaks for alpha-helices (negative bands at 222 and 208 nm) or beta-sheets (negative band around 218 nm) indicates a change in secondary structure and potential misfolding.[24]

Conclusion and Implications

The substitution of L-proline with its analog, (S)-2-Azetidinecarboxylic acid, serves as a clear example of how subtle changes at the molecular level can have drastic effects on protein stability and cellular function. The increased conformational strain imposed by Aze's four-membered ring leads to protein misfolding, aggregation, and the induction of cellular stress pathways.[1][10] This knowledge is not only crucial for understanding fundamental protein biophysics but also has significant implications for drug development, toxicology, and the study of protein misfolding diseases. Researchers can leverage Aze as a tool to induce and study proteotoxic stress, while also being mindful of its presence in the food chain and potential health impacts.[3]

References

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Validation

A Comparative Guide to the Conformational Analysis of Peptides with (S)-2-Azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals (S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring homologue of proline, represents a fascinating tool in peptide design and engineering.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring homologue of proline, represents a fascinating tool in peptide design and engineering.[1][2] Its incorporation into peptide chains can significantly alter conformational preferences, stability, and biological activity.[3][4] This guide provides an in-depth comparison of the analytical techniques used to elucidate the conformational landscape of Aze-containing peptides, offering insights into experimental design and data interpretation.

The Structural Uniqueness of (S)-2-Azetidinecarboxylic Acid

Unlike the five-membered pyrrolidine ring of proline, the strained four-membered ring of Aze imposes distinct conformational constraints on the peptide backbone.[1][5] This smaller ring size leads to notable differences in bond angles and the accessible range of dihedral angles (φ, ψ, and ω) compared to proline.[5] While proline-containing peptides exhibit a well-characterized equilibrium between cis and trans conformations of the Xaa-Pro peptide bond, the introduction of Aze can shift this equilibrium, often favoring unique secondary structures.[6] Computational studies have shown that peptides with Aze are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[7]

The conformational preferences of the azetidine ring itself, often described by a puckering amplitude and phase, are also crucial.[5] X-ray crystallography and computational modeling are powerful tools for characterizing this pucker.[5][7][8][9]

Experimental Techniques for Conformational Analysis

A multi-faceted approach combining several spectroscopic and structural techniques is essential for a comprehensive conformational analysis of Aze-containing peptides.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying the solution-state conformation of peptides.[10][11] It provides information on dihedral angles, inter-proton distances, and the dynamics of conformational exchange.

  • Key NMR Experiments:

    • 1D ¹H NMR: Provides initial information on the complexity of the sample and the presence of multiple conformations, often indicated by multiple sets of resonances for the same proton.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

    • 2D TOCSY (Total Correlation Spectroscopy): Reveals all protons within a spin system, crucial for unambiguous residue identification.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is essential for determining the three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons.

    • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, these experiments provide information on the chemical environment of carbon and nitrogen atoms, which is sensitive to conformation.

  • Causality in Experimental Choices: The choice of NMR experiments depends on the specific questions being addressed. For determining the cis/trans ratio of the X-Aze bond, 1D ¹H and 2D EXSY (Exchange Spectroscopy) are particularly useful. For a full 3D structure determination, a combination of COSY, TOCSY, and NOESY is required. Isotopic labeling (e.g., with ¹³C and ¹⁵N) is often necessary for larger peptides to resolve spectral overlap.[12]

  • Self-Validating System: The consistency between NOE-derived distance restraints, dihedral angle restraints from coupling constants, and chemical shift indexing provides a self-validating system for the determined conformation.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14][15] It measures the differential absorption of left- and right-circularly polarized light.

  • Characteristic CD Spectra:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

  • Application to Aze-Peptides: CD is particularly useful for comparing the overall secondary structure of an Aze-containing peptide with its proline-containing analogue. Changes in the CD spectrum upon substitution can indicate a shift in the conformational equilibrium. For example, the introduction of Aze into a peptide composed of three consecutive proline residues has been shown to disrupt the typical polyproline II helix structure.[16]

  • Experimental Considerations: The choice of solvent can significantly impact peptide conformation and, therefore, the CD spectrum.[13] Trifluoroethanol (TFE) is often used to promote helical structures.[17] It is crucial to use a buffer that does not have high absorbance in the far-UV region.

3. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[18] For Aze-containing peptides, it can definitively determine the cis/trans conformation of the peptide bond, the precise puckering of the azetidine ring, and the overall molecular conformation.[8]

  • Strengths and Limitations: While providing unparalleled detail, the conformation observed in the crystal may not be the sole or even the most populated conformation in solution. Crystal packing forces can influence the observed structure. Therefore, it is essential to complement crystallographic data with solution-state studies like NMR.

Computational Approaches

Computational modeling plays a vital role in complementing experimental data and providing a deeper understanding of the conformational landscape of Aze-peptides.[19][20]

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space available to a peptide over time, providing insights into its flexibility and the relative populations of different conformers.[19][21]

  • Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the relative energies of different conformers and the energy barriers for conformational transitions, such as cis/trans isomerization.[3]

Comparative Data Summary

TechniqueInformation ObtainedStrengthsLimitations
NMR Spectroscopy 3D structure in solution, dihedral angles, inter-proton distances, conformational dynamicsProvides detailed information on solution-state conformation and dynamicsCan be complex to interpret for larger peptides, may require isotopic labeling
CD Spectroscopy Secondary structure content (α-helix, β-sheet, random coil)Rapid, sensitive, requires small sample amountsProvides low-resolution structural information
X-ray Crystallography High-resolution 3D structure in the solid stateUnambiguous determination of atomic positionsConformation may be influenced by crystal packing, not representative of solution state
Computational Modeling Conformational landscape, relative energies of conformers, dynamicsProvides insights into flexibility and conformational equilibriaAccuracy depends on the force field or level of theory used, requires experimental validation

Experimental Protocols

Protocol 1: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known amount of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (COSY, TOCSY, NOESY) at a constant temperature on a high-field NMR spectrometer.

  • Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. Use the sequential NOE connectivities (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) in the NOESY spectrum to assign the resonances to their specific positions in the peptide sequence.[22]

  • Structural Restraint Generation: Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance limits. Determine dihedral angle restraints from the coupling constants measured in high-resolution 1D or 2D spectra.

  • Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, the Ramachandran plot distribution, and the root-mean-square deviation (RMSD) of the ensemble.

Protocol 2: CD-Based Secondary Structure Analysis

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The peptide concentration should be in the range of 0.1-0.5 mg/mL.[15]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use. Calibrate the instrument using a standard sample (e.g., camphor sulfonic acid).

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm. Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Data Analysis: Analyze the CD spectrum to estimate the secondary structure content using deconvolution algorithms available in various software packages.

Visualizations

Conformational_Analysis_Workflow Peptide_Synthesis Peptide Synthesis with Aze Purification Purification (HPLC) Peptide_Synthesis->Purification Initial_Characterization Initial Characterization (Mass Spec) Purification->Initial_Characterization NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Initial_Characterization->NMR CD CD Spectroscopy Initial_Characterization->CD Crystallography X-ray Crystallography Initial_Characterization->Crystallography Structure_Determination 3D Structure & Dynamics NMR->Structure_Determination CD->Structure_Determination Crystallography->Structure_Determination Computational Computational Modeling (MD, QM) Computational->Structure_Determination

Caption: A general workflow for the conformational analysis of Aze-containing peptides.

Aze_vs_Pro cluster_Aze (S)-2-Azetidinecarboxylic Acid (Aze) cluster_Pro Proline (Pro) Aze_ring Four-membered ring Aze_flexibility Increased flexibility[7] Aze_cis_trans Altered cis/trans equilibrium Pro_ring Five-membered ring Pro_flexibility More constrained Pro_cis_trans Well-defined cis/trans equilibrium

Sources

Comparative

A Researcher's Guide to Validating (S)-2-Azetidinecarboxylic Acid Incorporation into Proteins

A Comparative Analysis of Methodologies and Experimental Best Practices (S)-2-Azetidinecarboxylic acid (Aze) , a non-proteinogenic amino acid and a structural analog of proline, presents a significant challenge in cellul...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methodologies and Experimental Best Practices

(S)-2-Azetidinecarboxylic acid (Aze) , a non-proteinogenic amino acid and a structural analog of proline, presents a significant challenge in cellular biology and drug development.[1][2][3] Its misincorporation into proteins in place of proline can lead to profound alterations in protein structure and function, triggering cellular stress responses and contributing to various pathologies.[4][5][6][7] For researchers investigating the biological effects of Aze or developing therapeutics that might be impacted by its presence, rigorously validating its incorporation into proteins is a critical first step.

This guide provides a comprehensive comparison of the primary methodologies used to validate the incorporation of (S)-2-Azetidinecarboxylic acid into proteins. As a Senior Application Scientist, this document moves beyond a simple listing of techniques to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

The Challenge: A Proline Mimic That Evades Cellular Proofreading

Due to its structural similarity to proline, Aze can be mistakenly recognized by prolyl-tRNA synthetase (ProRS), charged onto tRNAPro, and subsequently incorporated into nascent polypeptide chains during translation.[6][8] This circumvention of the cell's quality control mechanisms can lead to significant consequences, including:

  • Altered Protein Conformation: The four-membered ring of Aze, compared to proline's five-membered ring, introduces different conformational constraints on the polypeptide backbone.[9] This can disrupt critical protein structures like the collagen triple helix and poly-proline type II helices.[9][10]

  • Proteotoxic and Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins containing Aze can trigger the unfolded protein response (UPR) and lead to ER stress, potentially culminating in apoptosis.[5][11][12]

  • Pathological Implications: The misincorporation of Aze has been hypothesized to play a role in the pathogenesis of diseases such as multiple sclerosis by generating immunogenic neo-epitopes in proteins like myelin basic protein.[4][8]

Given these significant biological ramifications, the ability to definitively confirm and quantify the incorporation of Aze into specific proteins is paramount for any research in this area.

Comparative Analysis of Validation Methodologies

Several analytical techniques can be employed to validate the incorporation of Aze into proteins. The choice of method will depend on the specific research question, the available instrumentation, and the desired level of sensitivity and throughput.

Methodology Principle Advantages Limitations Throughput Relative Cost
Mass Spectrometry (MS)-Based Proteomics Identifies peptides and their modifications based on mass-to-charge ratio. The mass shift caused by Aze incorporation allows for its detection and localization.High sensitivity and specificity. Can pinpoint the exact location of Aze incorporation within a protein's sequence. Enables quantitative analysis.Requires sophisticated instrumentation and expertise in data analysis. Can be challenging for very large or complex proteins.HighHigh
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Provides direct sequence information, confirming the presence of Aze at a specific position.Lower throughput than MS. Not suitable for N-terminally blocked proteins. Limited to relatively short peptides (typically < 50-60 residues).[13]LowModerate
Radiolabeling with [14C]- or [3H]-Aze Incorporation of a radiolabeled Aze analog allows for sensitive detection and quantification in protein samples.High sensitivity. Relatively straightforward detection using scintillation counting or autoradiography.Does not provide positional information. Requires handling of radioactive materials and appropriate safety precautions.ModerateModerate
Amino Acid Analysis Hydrolysis of the protein followed by chromatographic separation and quantification of the constituent amino acids.Provides quantitative information on the overall amount of Aze incorporated into a protein.Destructive method. Does not provide information on the location of Aze within the protein sequence.ModerateLow to Moderate

Experimental Workflows and Protocols

To ensure the integrity of your findings, it is crucial to employ well-designed experimental workflows with appropriate controls. The following sections provide detailed protocols for the most robust validation methodologies.

Mass Spectrometry-Based Proteomics Workflow

Mass spectrometry offers the most definitive evidence for Aze incorporation. The key is to identify the characteristic mass shift in peptides containing Aze instead of proline. The molecular weight of proline is 115.13 g/mol , while Aze is 101.10 g/mol , resulting in a mass decrease of 14.03 Da for each substitution.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Purification In_Solution_Digestion In-Solution or In-Gel Digestion (e.g., Trypsin) Protein_Extraction->In_Solution_Digestion LC_MSMS LC-MS/MS Analysis In_Solution_Digestion->LC_MSMS Database_Searching Database Searching with Variable Modification (Pro -> Aze, -14.03 Da) LC_MSMS->Database_Searching Manual_Validation Manual Validation of MS/MS Spectra Database_Searching->Manual_Validation Confirmation Confirmation Manual_Validation->Confirmation Confirmation of Aze Incorporation

Caption: Workflow for validating Aze incorporation using mass spectrometry.

Detailed Protocol:

  • Cell Culture and Protein Extraction:

    • Culture cells in the presence of a known concentration of (S)-2-Azetidinecarboxylic acid. Include a control group cultured without Aze.

    • For a robust control, include a competition experiment where cells are co-incubated with Aze and an excess of proline.[14]

    • Harvest cells and extract total protein or purify the protein of interest using standard biochemical techniques.

  • Protein Digestion:

    • Reduce and alkylate the protein sample to break disulfide bonds.

    • Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • Acquire tandem mass spectrometry (MS/MS) data for peptide fragmentation and sequencing.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • Crucially, include a variable modification in your search parameters corresponding to the substitution of proline by Aze (a mass shift of -14.03 Da).

    • Manually inspect the MS/MS spectra of peptides identified with the Aze modification to confirm the correct assignment of fragment ions.

Edman Degradation Workflow

Edman degradation provides direct N-terminal sequencing of peptides, offering an orthogonal method to confirm the findings from mass spectrometry.[13][15][16][17]

Edman_Degradation_Workflow cluster_peptide_prep Peptide Preparation cluster_sequencing Automated Sequencing cluster_analysis Data Analysis Protein_Purification Protein Purification Peptide_Generation Proteolytic Digestion & HPLC Purification of Target Peptide Protein_Purification->Peptide_Generation Edman_Sequencer Automated Edman Sequencer Peptide_Generation->Edman_Sequencer PTH_Analysis HPLC Analysis of PTH-Amino Acids Edman_Sequencer->PTH_Analysis Sequence_Determination Sequence Determination PTH_Analysis->Sequence_Determination Confirmation Confirmation Sequence_Determination->Confirmation Confirmation of Aze at Specific Position

Caption: Workflow for validating Aze incorporation using Edman degradation.

Detailed Protocol:

  • Protein/Peptide Purification:

    • Purify the protein of interest that has been exposed to Aze.

    • If the protein is large, perform a proteolytic digest and purify the specific peptide suspected of containing the Aze substitution using high-performance liquid chromatography (HPLC).

  • Automated Edman Degradation:

    • Subject the purified peptide to automated Edman degradation using a protein sequencer.

    • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and converted to a phenylthiohydantoin (PTH)-amino acid.

  • PTH-Amino Acid Analysis:

    • The released PTH-amino acid from each cycle is identified by reverse-phase HPLC, comparing its retention time to that of known standards.

    • A PTH-Aze standard will be required for unambiguous identification.

  • Sequence Interpretation:

    • Reconstruct the N-terminal sequence of the peptide based on the order of identified PTH-amino acids. The presence of a PTH-Aze peak at a specific cycle confirms its incorporation at that position.

Radiolabeling Workflow

The use of radiolabeled Aze provides a highly sensitive method for detecting and quantifying its incorporation into total protein or a specific purified protein.[14]

Radiolabeling_Workflow cluster_incubation Cellular Incorporation cluster_protein_analysis Protein Analysis Cell_Culture Cell Culture with [14C]- or [3H]-Aze Protein_Isolation Protein Isolation (Total or Specific) Cell_Culture->Protein_Isolation Quantification Quantification (Scintillation Counting or Autoradiography) Protein_Isolation->Quantification Confirmation Confirmation Quantification->Confirmation Confirmation of Aze Incorporation

Caption: Workflow for validating Aze incorporation using radiolabeling.

Detailed Protocol:

  • Cell Labeling:

    • Incubate cells with medium containing [14C]- or [3H]-(S)-2-Azetidinecarboxylic acid for a defined period.

    • Include control experiments: a "cold" chase with unlabeled Aze and a competition experiment with an excess of unlabeled proline.

  • Protein Isolation and Quantification:

    • Harvest the cells and isolate the protein fraction. This can be total protein precipitated with trichloroacetic acid (TCA) or a specific protein purified by immunoprecipitation or chromatography.

    • Quantify the amount of incorporated radioactivity using liquid scintillation counting.

  • Visualization (Optional):

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled proteins by autoradiography or phosphorimaging. This can confirm if the radioactivity is associated with the protein of the expected molecular weight.

Self-Validating Systems: The Importance of Controls

For each of these methodologies, the inclusion of rigorous controls is non-negotiable for generating trustworthy and publishable data.

  • Negative Control: Cells or in vitro translation systems not exposed to Aze. This establishes the baseline and ensures that any detected signals are Aze-dependent.

  • Competition Control: Co-incubation with an excess of L-proline. A significant reduction in the signal (mass spec intensity, radioactivity, etc.) in the presence of excess proline strongly indicates that Aze is being incorporated through the proline metabolic pathway.[14]

  • Dose-Response: Demonstrating that the extent of Aze incorporation increases with the concentration of Aze in the culture medium provides further evidence for a direct relationship.

Conclusion: A Multi-faceted Approach for Unambiguous Validation

Validating the incorporation of (S)-2-Azetidinecarboxylic acid into proteins is a critical step in understanding its biological impact. While mass spectrometry-based proteomics stands out as the most powerful and informative technique, a multi-faceted approach that combines the strengths of different methodologies will provide the most robust and irrefutable evidence. The careful design of experiments with integrated controls, as outlined in this guide, will ensure the scientific integrity of your findings and contribute to a deeper understanding of the consequences of this proline analog's misincorporation.

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  • Baggelaar, M. P., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst, 150(18), 4334-4340. [Link]

  • Phang, J. M. (2025). Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. FEBS letters, 599(1), e70071. [Link]

  • Cambridge Bioscience. (n.d.). Fmoc-L-azetidine-2-carboxylic acid. [Link]

  • Andexer, J. N., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature chemical biology, 21(2), 226-233. [Link]

  • Melnikov, S., et al. (2016). Molecular insights into protein synthesis with proline residues. The EMBO journal, 35(21), 2339–2353. [Link]

  • Remberger, K., & Gay, S. (1977). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Virchows Archiv. A, Pathological anatomy and histology, 374(3), 189–199. [Link]

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Validation

A Senior Application Scientist's Guide to Proline Analogs in Protein Engineering

Introduction: The Unique Role of Proline and the Rationale for Analogs Among the twenty proteinogenic amino acids, proline is unique. Its side chain loops back to form a covalent bond with its own backbone amide nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Rationale for Analogs

Among the twenty proteinogenic amino acids, proline is unique. Its side chain loops back to form a covalent bond with its own backbone amide nitrogen, creating a rigid five-membered pyrrolidine ring.[1][2] This cyclic structure imposes significant conformational constraints on the polypeptide backbone, restricting the dihedral angle φ to a narrow range and disrupting secondary structures like α-helices and β-sheets.[2][3][4] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond) has a uniquely low energy barrier to cis-trans isomerization, meaning a significant population of cis conformers can exist in proteins, a state that is energetically unfavorable for other peptide bonds.[3] This isomerization is often a rate-limiting step in protein folding.[3][5]

While these properties make proline a critical residue for defining protein architecture, particularly in turns and loops, they also present a tantalizing target for protein engineers. Standard site-directed mutagenesis, which replaces proline with one of the other 19 canonical amino acids, invariably disrupts these unique backbone constraints.[2][6] Proline analogs, or non-canonical prolines (ncPros), offer a more nuanced approach. By introducing subtle chemical modifications to the proline ring, we can perform "molecular surgery" on the protein backbone.[6][7] This allows us to systematically modulate conformational preferences, enhance stability, accelerate folding, and introduce novel functionalities, providing powerful tools for both fundamental research and the development of protein-based therapeutics.[8][9][10]

This guide provides a comparative analysis of the most impactful proline analogs used in protein engineering, detailing their mechanisms of action and providing the experimental frameworks necessary for their successful application.

The Conformational Logic: Ring Pucker and Amide Isomerization

The functional consequences of incorporating a proline analog are primarily dictated by how it influences two key interrelated properties: the puckering of the pyrrolidine ring and the cis/trans isomerism of the preceding amide bond . The proline ring is not planar and rapidly interconverts between two predominant puckered conformations: Cγ-endo (where Cγ is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[2] Crucially, the ring pucker is coupled to the amide bond conformation: an exo pucker stabilizes a trans amide bond, while an endo pucker is strongly favored in a cis amide bond.[5] By installing substituents on the ring, we can stereoelectronically bias this equilibrium to favor one state over the other.

G cluster_pucker Ring Pucker Equilibrium cluster_isomer Amide Bond Isomerism Cg_exo Cγ-exo Pucker Cg_endo Cγ-endo Pucker Cg_exo->Cg_endo trans_amide trans-Amide Cg_exo->trans_amide Stabilizes cis_amide cis-Amide Cg_endo->cis_amide Stabilizes trans_amide->cis_amide

Caption: Relationship between proline ring pucker and amide bond conformation.

A Comparative Analysis of Key Proline Analogs

Here we compare several classes of proline analogs, focusing on how their unique chemistries translate into predictable effects on protein structure and function.

Fluoroprolines: The Stereoelectronic Scalpel

Fluorinated prolines are perhaps the most widely used analogs for precise conformational control. The high electronegativity of the fluorine atom creates a powerful inductive effect that, depending on its stereochemistry at the C4 position, can lock the ring into a preferred pucker via the gauche effect.[11][12]

  • (4S)-fluoroproline (S-Flp): The fluorine atom at the 4S position preferentially stabilizes the Cγ-endo pucker. This, in turn, strongly favors the cis conformation of the preceding amide bond.[6][12]

  • (4R)-fluoroproline (R-Flp): Conversely, fluorine at the 4R position stabilizes the Cγ-exo pucker, promoting the trans amide conformation.[5][6][13]

Causality in Action: If a target proline residue exists in a native trans conformation, replacing it with R-Flp can significantly enhance the protein's thermal stability.[13][14] In contrast, replacing it with S-Flp would create a conformational clash, likely leading to destabilization or misfolding.[6][7] This predictable behavior makes fluoroprolines exceptional tools for probing and reinforcing native protein structures.[13][15] Furthermore, the fluorine atom serves as a sensitive ¹⁹F NMR probe for studying protein dynamics and interactions without perturbing the system with bulky labels.[2][16]

4-Hydroxyproline (Hyp): Nature's Stabilizer

trans-4-hydroxyproline (Hyp) is a natural post-translational modification abundant in collagen, where it is essential for the stability of the triple helix.[17][18][19]

  • Mechanism of Action: Similar to R-Flp, the electronegative hydroxyl group in the trans (4R) position stabilizes the Cγ-exo pucker, which preorganizes the polypeptide backbone for efficient triple helix formation.[14] This stereoelectronic effect, combined with the potential for hydrogen bonding, makes Hyp a powerful stabilizing agent.[18]

  • Impact and Applications: Incorporating Hyp into recombinant collagen-like proteins dramatically increases their thermal stability (Tₘ).[18] This strategy is widely used in biomaterial engineering to create stable, synthetic extracellular matrix components for tissue engineering and drug delivery applications.[20]

Thioproline (Thz): The Folding Accelerator

Thioproline (1,3-thiazolidine-4-carboxylic acid), where the Cγ carbon is replaced by a sulfur atom, has a profound effect on the kinetics of protein folding.[21][22]

  • Mechanism of Action: The presence of the larger, more polarizable sulfur atom alters the ring's geometry and electronics. This has two key consequences: it slightly increases the intrinsic population of the cis-amide isomer compared to proline, and more importantly, it significantly lowers the activation energy barrier for cis-trans isomerization.[11][23]

  • Impact and Applications: For proteins whose folding is rate-limited by the isomerization of a cis-proline in the native state, substitution with Thz can be transformative. It has been shown to accelerate the slow folding phase by up to two orders of magnitude.[11] This makes Thz an invaluable tool for studying the mechanisms of protein folding and for engineering proteins where rapid folding is desirable. Its inherent antioxidant properties also offer a route to designing proteins with enhanced resistance to oxidative stress.[11][22]

Ring-Size Variants: Probing Conformational Boundaries
  • Azetidine-2-carboxylic acid (Aze): This analog features a smaller, four-membered ring. This increased ring strain further constrains the backbone, but often in a manner that is incompatible with stable protein folds.[8] Its incorporation is frequently toxic and leads to protein misfolding.[19] While not typically used for stabilization, Aze serves as a powerful biochemical probe to investigate the structural tolerance of a protein to backbone perturbations.[8][19]

  • α-Methylproline (αMePro): The addition of a methyl group to the α-carbon introduces significant steric hindrance that further restricts backbone flexibility.[3][24] This modification strongly disfavors the cis-amide conformation and can be used to rigidly enforce a trans peptide bond or to stabilize specific turn structures in peptide design.[23][24]

Proline AnalogRing Pucker PreferenceEffect on Xaa-Pro BondGeneral Impact on StabilityPrimary Applications
(4R)-Fluoroproline Cγ-exoFavors transStabilizes native trans-prolines[13]Enhancing thermal stability, ¹⁹F NMR[16]
(4S)-Fluoroproline Cγ-endoFavors cisStabilizes native cis-prolines[7]Probing folding, accelerating refolding[7]
trans-4-Hydroxyproline Cγ-exoFavors transStrongly stabilizes (esp. collagen)[14][18]Biomaterial engineering, collagen design
Thioproline N/ALowers isomerization barrier[11]Can destabilize, but accelerates foldingStudying folding kinetics, antioxidant proteins[11][22]
Azetidine-2-Carboxylic Acid Highly StrainedDistorts backboneGenerally destabilizing and toxic[19]Probing structural tolerance
α-Methylproline N/AStrongly favors transEnforces specific conformationsPeptide design, β-turn mimetics[24]

Experimental Workflows and Protocols

Successful implementation of proline analog mutagenesis requires robust and validated protocols. The most common method for incorporating analogs into recombinant proteins is Selective Pressure Incorporation (SPI).

G start Select Proline-Auxotrophic E. coli Strain culture Grow cells in rich medium to desired density start->culture wash Harvest & Wash Cells to remove proline culture->wash resuspend Resuspend in Pro-free Minimal Medium wash->resuspend add_analog Supplement medium with: 1. All amino acids (-Pro) 2. Proline Analog resuspend->add_analog induce Induce Protein Expression (e.g., with IPTG) add_analog->induce purify Harvest Cells & Purify Analog-Containing Protein induce->purify verify Verify Incorporation (e.g., LC-MS) purify->verify

Caption: Workflow for Selective Pressure Incorporation (SPI) of proline analogs.

Protocol 1: Selective Pressure Incorporation (SPI) of Proline Analogs

This protocol describes the global replacement of all proline residues in a target protein with a desired analog using a proline-auxotrophic E. coli strain.[2][6][7]

Rationale: A proline-auxotrophic strain cannot synthesize its own proline. By providing a medium that lacks proline but contains the desired analog, the cell is forced to incorporate the analog into all newly synthesized proteins to survive.[6][7]

Materials:

  • Proline-auxotrophic E. coli expression strain (e.g., BL21(DE3) ΔproC).

  • Expression vector containing the gene of interest.

  • Rich medium (e.g., LB Broth).

  • M9 minimal medium salts.

  • Sterile glucose, MgSO₄, CaCl₂.

  • Complete amino acid supplement mixture lacking proline.

  • Proline analog (e.g., (4R)-fluoroproline).

  • Inducing agent (e.g., IPTG).

  • Sterile water and centrifuge tubes.

Methodology:

  • Starter Culture: Inoculate 5-10 mL of rich medium (supplemented with appropriate antibiotic) with a single colony of the transformed auxotrophic strain. Grow overnight at 37°C with shaking.

  • Scale-Up: Use the starter culture to inoculate a larger volume (e.g., 1 L) of rich medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. This step ensures a healthy and substantial cell mass before switching to the selective medium.

  • Proline Depletion: Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). To remove all traces of proline, gently wash the cell pellet twice with sterile M9 salts solution (without any carbon or nitrogen source), centrifuging between washes.

  • Resuspension and Induction: Resuspend the final cell pellet in M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, the complete amino acid mixture (-Pro), and the target proline analog (typically 0.5-1.0 mM). Allow the cells to acclimate for 30-60 minutes at the desired induction temperature (e.g., 18-30°C).

  • Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate for 4-16 hours.

  • Harvest and Verification: Harvest the cells by centrifugation. Purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The successful incorporation and its extent should be verified by intact protein mass analysis using LC-ESI-TOF-MS.[6]

Protocol 2: Analysis of Protein Thermal Stability by Differential Scanning Calorimetry (DSC)

Rationale: DSC directly measures the heat absorbed by a protein solution as it is heated, allowing for the precise determination of the thermal unfolding transition midpoint (Tₘ). An increase in Tₘ for an analog-containing variant compared to the wild-type protein indicates stabilization.

Materials:

  • Purified wild-type and analog-containing protein samples (≥95% purity).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • DSC instrument.

Methodology:

  • Sample Preparation: Dialyze both wild-type and variant proteins extensively against the same buffer to ensure identical solution conditions. Adjust the protein concentration to 0.5-1.0 mg/mL. The buffer from the final dialysis step should be reserved for use as the reference sample.

  • Instrument Setup: Equilibrate the DSC instrument at the starting temperature (e.g., 20°C). Load the protein sample into the sample cell and the matched dialysis buffer into the reference cell. Ensure no bubbles are present.

  • Data Acquisition: Pressurize the cells according to the manufacturer's instructions. Initiate a temperature scan from the starting temperature to a final temperature well above the expected unfolding transition (e.g., 20°C to 95°C) at a constant scan rate (e.g., 60°C/hour).

  • Data Analysis: After subtracting the buffer-buffer baseline scan, the resulting thermogram will show an endothermic peak corresponding to protein unfolding. Use the instrument's software to fit the data to a two-state unfolding model to determine the Tₘ, which is the temperature at the peak of the transition. A positive shift in Tₘ for the variant indicates increased thermal stability.[4]

Conclusion

Proline analogs are sophisticated tools that grant protein engineers unprecedented control over protein backbone conformation, stability, and folding kinetics. By understanding the fundamental principles of ring pucker and amide isomerization, researchers can select the appropriate analog to achieve a desired outcome—be it the thermal stabilization of a therapeutic protein with R-Flp, the acceleration of a slow folding step with thioproline, or the creation of novel biomaterials with hydroxyproline. The experimental protocols provided herein offer a validated pathway to harnessing the power of these unique chemical building blocks, opening new avenues for the rational design of proteins with enhanced and novel functions.

References

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  • Osorio-Martinez, C., et al. (2010). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 75(15), 5121–5131. [Link]

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  • López, J. C., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7586. [Link]

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Comparative

A Comparative Guide to the Biological Effects of (R)- and (S)-Azetidine-2-Carboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in the Biological Activity of Azetidine-2-Carboxylic Acid Azetidine-2-carboxylic acid (AZE) is a non-proteinogen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Biological Activity of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid analogue of proline, characterized by a four-membered ring structure instead of the five-membered ring found in proline.[1] This structural similarity allows AZE to act as a molecular mimic, leading to its misincorporation into proteins in place of proline.[1] This event triggers a cascade of detrimental cellular responses, making AZE a subject of significant interest in toxicology and drug development.[2]

Crucially, azetidine-2-carboxylic acid exists as two non-superimposable mirror images, or enantiomers: (R)-azetidine-2-carboxylic acid and (S)-azetidine-2-carboxylic acid. In biological systems, where molecular recognition is highly specific, the chirality of a molecule can dramatically influence its activity. This guide provides a comprehensive comparison of the biological effects of the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid, supported by experimental evidence and detailed protocols for further investigation.

The Dichotomy of Biological Activity: (S)-Azetidine-2-Carboxylic Acid as the Bioactive Enantiomer

Experimental evidence strongly indicates that the biological effects of azetidine-2-carboxylic acid are primarily, if not exclusively, attributable to the (S)-enantiomer (L-azetidine-2-carboxylic acid). The metabolic machinery of cells, particularly the enzymes involved in protein synthesis, exhibits a high degree of stereospecificity.

A key study in the plant model organism Arabidopsis thaliana demonstrated that the growth inhibition caused by racemic azetidine-2-carboxylic acid could be reversed by the addition of L-proline, but not D-proline.[3] This finding provides compelling indirect evidence that the (S)-enantiomer is the biologically active form, as it competes with the natural L-amino acid for incorporation into proteins. The (R)-enantiomer, in contrast, is likely not recognized by prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA for protein synthesis.

Therefore, this guide will focus on the well-documented biological effects of (S)-azetidine-2-carboxylic acid, while positing the (R)-enantiomer as biologically inert based on the principles of stereospecificity in biological systems.

Mechanism of Action: The Path of (S)-Azetidine-2-Carboxylic Acid-Induced Cellular Toxicity

The toxicity of (S)-azetidine-2-carboxylic acid stems from its misincorporation into nascent polypeptide chains in place of proline.[4] This substitution leads to protein misfolding, which in turn triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3] The UPR is a complex signaling network that aims to restore cellular homeostasis but can induce apoptosis (programmed cell death) if the stress is prolonged or severe.[5]

The key steps in the mechanism of action of (S)-AZE are as follows:

  • Cellular Uptake: (S)-AZE is transported into the cell, likely through amino acid transporters.

  • Recognition and Activation: Prolyl-tRNA synthetase mistakenly recognizes (S)-AZE as L-proline and attaches it to the proline tRNA.

  • Misincorporation into Proteins: During protein synthesis, (S)-AZE is incorporated into polypeptide chains at positions designated for proline.

  • Protein Misfolding: The smaller, four-membered ring of AZE alters the bond angles and conformational flexibility of the polypeptide backbone compared to the five-membered ring of proline, leading to improper protein folding.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR.

  • Cellular Consequences: Prolonged UPR activation leads to a variety of downstream effects, including:

    • Inflammation: The UPR can activate pro-inflammatory signaling pathways.[5]

    • Apoptosis: If cellular damage is irreparable, the UPR will initiate programmed cell death.[6]

    • Mitochondrial Dysfunction: AZE exposure has been shown to cause changes in mitochondrial morphology and a decline in mitochondrial function.[6]

cluster_extracellular Extracellular Space cluster_cell Cellular Environment s_aze_ext (S)-Azetidine-2-Carboxylic Acid s_aze_int (S)-AZE (intracellular) s_aze_ext->s_aze_int Uptake prolyl_trna Prolyl-tRNA Synthetase s_aze_int->prolyl_trna protein_synth Protein Synthesis (Ribosome) prolyl_trna->protein_synth Misincorporation misfolded_protein Misfolded Proteins protein_synth->misfolded_protein er_stress ER Stress misfolded_protein->er_stress upr Unfolded Protein Response (UPR) er_stress->upr inflammation Inflammation upr->inflammation apoptosis Apoptosis upr->apoptosis mito_dys Mitochondrial Dysfunction upr->mito_dys

Caption: Mechanism of (S)-Azetidine-2-Carboxylic Acid Toxicity.

Comparative Biological Effects: (R)- vs. (S)-Azetidine-2-Carboxylic Acid

Feature(S)-Azetidine-2-Carboxylic Acid(R)-Azetidine-2-Carboxylic Acid
Proline Analogue Activity ActiveInferred to be inactive
Incorporation into Proteins YesInferred to be no
Induction of ER Stress/UPR YesInferred to be no
Pro-inflammatory Effects YesInferred to be no
Pro-apoptotic Effects YesInferred to be no
Toxicity Toxic and teratogenic[1]Inferred to be non-toxic

Synthesis of (R)- and (S)-Azetidine-2-Carboxylic Acid

The separate enantiomers of azetidine-2-carboxylic acid can be obtained through asymmetric synthesis or by resolution of a racemic mixture. One common method involves the cyclization of a chiral precursor. For example, an optically active form of AZE can be synthesized from α,γ-diaminobutyric acid dihydrochloride.[1]

Experimental Protocols for Assessing Biological Effects

The following are detailed protocols for key experiments to investigate and confirm the differential biological effects of the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid.

start Cell Culture with (R)- or (S)-AZE viability Cell Viability Assay (MTT) start->viability protein_misfolding Protein Misfolding Analysis start->protein_misfolding inflammatory_response Inflammatory Response Assay start->inflammatory_response apoptosis Apoptosis Assay start->apoptosis end Comparative Data Analysis viability->end protein_misfolding->end inflammatory_response->end apoptosis->end

Caption: Experimental Workflow for Biological Assessment.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the AZE enantiomers.

Materials:

  • Cell line of interest (e.g., BV2 microglial cells)[5]

  • Complete culture medium

  • (R)- and (S)-Azetidine-2-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of (R)- and (S)-AZE in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the AZE solutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Expected Outcome: A dose-dependent decrease in cell viability is expected for cells treated with (S)-AZE, while cells treated with (R)-AZE should show viability comparable to the untreated control.

Protocol 2: Western Blot for Unfolded Protein Response (UPR) Markers

This protocol detects the induction of ER stress by analyzing the expression of key UPR proteins.

Materials:

  • Cells treated with (R)- and (S)-AZE as in Protocol 1.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against UPR markers (e.g., GRP78/BiP, CHOP).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the treated cells and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Increased expression of UPR markers like GRP78/BiP and CHOP is anticipated in cells treated with (S)-AZE, indicating ER stress. No significant change is expected in cells treated with (R)-AZE.

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cells treated with (R)- and (S)-AZE.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Harvest the treated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) is expected in the (S)-AZE treated group. The (R)-AZE treated group should show a profile similar to the untreated control.

Conclusion

The biological effects of azetidine-2-carboxylic acid are dictated by its stereochemistry. The (S)-enantiomer acts as a potent toxin by mimicking L-proline, leading to its incorporation into proteins, subsequent protein misfolding, and the activation of cellular stress pathways that can culminate in inflammation and cell death. In contrast, the (R)-enantiomer is largely considered biologically inactive due to the stereospecificity of the cellular machinery involved in protein synthesis. This clear distinction in bioactivity underscores the critical importance of considering chirality in toxicological and pharmacological studies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and confirm the enantiomer-specific effects of azetidine-2-carboxylic acid.

References

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). PubMed. [Link]

  • 2-Azetidinecarboxylic acid, (S)-. PubChem. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Technical University of Munich. [Link]

  • Effect of a proline analogue, azetidine-2-carboxylic acid, on the morphogenesis in vitro of mouse embryonic lung. PubMed. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]

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Validation

A Spectroscopic Guide to Proline vs. Azetidine in Peptide Conformational Analysis

Introduction: The Subtle Art of Peptide Engineering with Cyclic Amino Acids In the realm of peptide and protein science, the precise control of molecular conformation is paramount to function. Proline, the only proteinog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Peptide Engineering with Cyclic Amino Acids

In the realm of peptide and protein science, the precise control of molecular conformation is paramount to function. Proline, the only proteinogenic secondary amino acid, is a master of conformational constraint, its five-membered pyrrolidine ring famously inducing kinks and turns that shape the architecture of proteins.[1][2] This inherent rigidity makes proline a cornerstone of rational peptide design and a focal point in the study of protein folding.[3][4]

However, the pursuit of ever-finer control over peptide structure has led researchers to explore proline's structural analogues. Among these, azetidine-2-carboxylic acid (Aze), with its more constrained four-membered ring, presents a fascinating case study in how subtle changes in molecular geometry can lead to significant shifts in spectroscopic signatures and biological activity.[5][6] The substitution of proline with azetidine can alter the properties of proteins, impacting everything from the stability of the collagen triple helix to the therapeutic potential of peptide-based drugs.[6]

This comprehensive guide offers a comparative spectroscopic analysis of proline- and azetidine-containing peptides. We will delve into the foundational principles of how these cyclic amino acids dictate peptide conformation and explore how these differences are manifested in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Circular Dichroism (CD) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these amino acids in their work.

The Conformational Dichotomy: Proline's Flexibility vs. Azetidine's Rigidity

The fundamental difference between proline and azetidine lies in the size of their cyclic side chains, which directly impacts the allowable backbone dihedral angles (φ, ψ) and the puckering of the ring itself.

Proline's Conformational Landscape: The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo ("down") and Cγ-exo ("up").[3] This puckering is correlated with the φ and ψ angles of the peptide backbone and the cis-trans isomerization of the peptide bond preceding the proline residue.[3][7] The trans conformation is generally favored, but the energy barrier to the cis conformation is lower than for other amino acids, making proline a key player in protein folding and isomerization.[8]

Azetidine's Constrained World: The four-membered ring of azetidine is significantly more strained and therefore more rigid than proline's pyrrolidine ring.[6][9] This increased rigidity further restricts the φ dihedral angle and influences the local peptide conformation in a distinct manner. While proline is known to be a strong promoter of β-turns, azetidine has been shown to stabilize γ-turn-like conformations in short peptides.[10]

dot graph "Conformational_Influence" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pro [label="Proline (5-membered ring)", fillcolor="#34A853"]; Aze [label="Azetidine (4-membered ring)", fillcolor="#EA4335"]; P_Conf [label="Cγ-endo/exo pucker\nTrans/Cis isomerization", pos="1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; A_Conf [label="Increased rigidity\nRestricted φ angle", pos="3,1!", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Turn [label="β-Turn Induction", pos="0,0!", fillcolor="#4285F4"]; Gamma_Turn [label="γ-Turn Induction", pos="4,0!", fillcolor="#4285F4"];

Pro -> P_Conf [label="Leads to"]; P_Conf -> Beta_Turn [label="Favors"]; Aze -> A_Conf [label="Results in"]; A_Conf -> Gamma_Turn [label="Promotes"]; } digraph "Workflow_for_Spectroscopic_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Synthesis" { label = "Peptide Synthesis"; bgcolor="#F1F3F4"; Syn_Pro [label="Synthesize Pro-peptide"]; Syn_Aze [label="Synthesize Aze-peptide"]; }

subgraph "cluster_Spectroscopy" { label = "Spectroscopic Analysis"; bgcolor="#F1F3F4"; NMR [label="NMR Spectroscopy"]; FTIR [label="FT-IR Spectroscopy"]; CD [label="CD Spectroscopy"]; }

subgraph "cluster_Analysis" { label = "Data Analysis & Comparison"; bgcolor="#F1F3F4"; Data_Analysis [label="Analyze Spectra"]; Comparison [label="Compare Conformational\nProperties"]; }

Syn_Pro -> {NMR, FTIR, CD} [lhead=cluster_Spectroscopy]; Syn_Aze -> {NMR, FTIR, CD} [lhead=cluster_Spectroscopy]; {NMR, FTIR, CD} -> Data_Analysis; Data_Analysis -> Comparison; } caption: "Comparative workflow for spectroscopic analysis of proline- and azetidine-containing peptides."

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of peptides in solution at atomic resolution. For proline- and azetidine-containing peptides, NMR provides critical information on cis/trans isomerization, ring pucker, and backbone conformation.

Key NMR Observables:

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of the α-proton and the ring protons (β, γ, δ for proline; β, γ for azetidine) are highly sensitive to the local electronic environment and thus to the ring pucker and backbone conformation.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY spectra provide distance restraints between protons, which are crucial for determining the overall peptide fold and the relative orientation of the cyclic ring to the rest of the peptide.

  • J-Couplings: Scalar couplings (³J) between protons, particularly ³J(Hα-Hβ), can provide information about the dihedral angles within the cyclic ring.

Expected Spectroscopic Differences:

Spectroscopic ParameterProline-Containing PeptideAzetidine-Containing PeptideRationale
¹H α-Proton Chemical Shift Typically around 4.3-4.5 ppm, sensitive to cis/trans isomerization and ring pucker.[11]Expected to be in a similar region but with distinct shifts due to the different ring strain and geometry.The altered bond angles and electronic environment of the azetidine ring will influence the shielding of the α-proton.
¹³Cβ and ¹³Cγ Chemical Shifts Sensitive to cis/trans isomerization; can be used to quantify the populations of each isomer.[8]Distinct chemical shifts are expected due to the smaller ring size and different puckering modes.The four-membered ring of azetidine has a different conformational landscape compared to the five-membered ring of proline.
NOE Patterns Characteristic NOEs between the α-proton and the preceding residue's protons are used to define β-turns.Different NOE patterns are expected, consistent with the formation of γ-turns.The spatial proximity of protons will differ depending on the induced turn type.
Experimental Protocol: 2D NMR Spectroscopy of Peptides
  • Sample Preparation: Dissolve 1-2 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or an organic solvent like DMSO-d₆) to a final concentration of 1-5 mM.[12] Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to assess sample purity and concentration, and to optimize spectral parameters like the spectral width and transmitter offset.

  • 2D TOCSY: Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.

  • 2D NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons. For peptides of this size, ROESY is often preferred to avoid zero-crossing of the NOE.

  • 2D ¹H-¹³C HSQC: Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY/ROESY spectra. Use the NOE-derived distance restraints and dihedral angle restraints from J-couplings to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Secondary Structure

FT-IR spectroscopy is a powerful technique for the rapid determination of peptide secondary structure in various environments.[13][14] The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the hydrogen bonding patterns that define different secondary structural elements.[7]

Key FT-IR Observables:

  • Amide I Band Position and Deconvolution: The position of the amide I band maximum and the deconvolution of this band into its constituent components can provide a quantitative estimate of the relative populations of α-helices, β-sheets, turns, and random coil structures.[12][15]

Expected Spectroscopic Differences:

Secondary StructureCharacteristic Amide I Wavenumber (cm⁻¹)Expected in Pro-PeptidesExpected in Aze-Peptides
β-Turns ~1660-1685 cm⁻¹High proportionLower proportion
γ-Turns ~1630-1640 cm⁻¹ (often overlaps with random coil)Lower proportionHigher proportion
Random Coil ~1640-1650 cm⁻¹VariableVariable
β-Sheets ~1620-1640 cm⁻¹ (intermolecular)Possible upon aggregationPossible upon aggregation
Experimental Protocol: FT-IR Spectroscopy of Peptides in Solution
  • Sample Preparation: Prepare a solution of the peptide at a concentration of 5-10 mg/mL in a suitable solvent.[13] D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region.[7] If using D₂O, lyophilize the peptide from a D₂O solution multiple times to ensure complete H/D exchange of the amide protons.

  • Instrument Setup: Use an FT-IR spectrometer equipped with a liquid nitrogen-cooled MCT detector for high sensitivity.

  • Data Acquisition: Use a transmission cell with a short path length (e.g., 50 µm CaF₂ windows). Acquire an interferogram of the solvent as a background. Acquire an interferogram of the peptide solution.

  • Data Processing: Fourier transform the interferograms to obtain the absorbance spectra. Subtract the solvent spectrum from the peptide solution spectrum.

  • Data Analysis: Baseline correct the resulting spectrum in the amide I region (1600-1700 cm⁻¹). To quantitatively analyze the secondary structure content, perform a deconvolution of the amide I band using methods such as Fourier self-deconvolution or second derivative analysis, followed by curve fitting with Gaussian or Lorentzian functions. The area under each fitted peak corresponds to the proportion of that secondary structure element.

Circular Dichroism (CD) Spectroscopy: A Global View of Conformation

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10] For peptides, the far-UV CD spectrum (190-250 nm) is dominated by the amide bond chromophores and provides a characteristic signature for different secondary structures.[16]

Key CD Observables:

  • Spectral Shape and Maxima/Minima: The shape of the CD spectrum and the wavelengths and intensities of the positive and negative bands are indicative of the predominant secondary structure.

Expected Spectroscopic Differences:

Secondary StructureCharacteristic CD SpectrumExpected in Pro-PeptidesExpected in Aze-Peptides
Polyproline II (PPII) Helix Strong negative band around 206 nm and a weak positive band around 228 nm.[16][17]Often observed in proline-rich sequences.The more constrained nature of azetidine may favor or disfavor this conformation depending on the context.
β-Turns Various types with distinct spectra, often a weak positive band near 220 nm and a negative band near 200 nm.A significant contribution to the spectrum is expected.A less pronounced β-turn signature is anticipated.
Random Coil Strong negative band below 200 nm.Can be a component of the spectrum.Can be a component of the spectrum.

dot graph "CD_Spectra_Comparison" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Pro" { label="Pro-Peptide (likely β-turn/PPII mix)"; bgcolor="#F1F3F4"; Pro_Spec [label="Negative band ~206 nm\nWeak positive band ~220-228 nm", pos="1,1!"]; }

subgraph "cluster_Aze" { label="Aze-Peptide (likely γ-turn/random coil mix)"; bgcolor="#F1F3F4"; Aze_Spec [label="Stronger negative band <200 nm\nLess defined features >210 nm", pos="4,1!"]; }

Pro_Spec -> Aze_Spec [style=invis]; } caption: "Hypothesized comparative CD spectra."

Experimental Protocol: CD Spectroscopy of Peptides
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[12] Determine the precise concentration of the peptide solution using UV absorbance at 280 nm if it contains Trp or Tyr, or by other quantitative methods. Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.[18]

  • Instrument Setup: Use a CD spectropolarimeter that has been recently calibrated with a standard such as camphor sulfonic acid.[19] Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition: Use a quartz cuvette with a path length of 1 mm.[12] Record a baseline spectrum of the buffer alone. Record the CD spectrum of the peptide solution from 260 nm to 190 nm.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l), where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in mg/mL, and l is the path length in cm.

  • Data Analysis: Analyze the shape and key features of the spectrum to qualitatively determine the predominant secondary structure. For a quantitative estimation, use deconvolution software that fits the experimental spectrum to a linear combination of basis spectra for different secondary structures.

Conclusion: A Tale of Two Rings

The choice between proline and its more constrained analogue, azetidine, offers a powerful tool for fine-tuning peptide conformation and function. As we have demonstrated, the distinct structural preferences imparted by these two cyclic amino acids give rise to a cascade of predictable, albeit subtle, differences in their spectroscopic signatures. NMR spectroscopy provides the most detailed picture, allowing for the precise determination of local and global conformation. FT-IR and CD spectroscopy, while lower in resolution, offer valuable and often more rapid insights into the overall secondary structure.

By understanding the causal links between the chemical structure of these amino acids and their spectroscopic outputs, researchers can make more informed decisions in the design of novel peptides with tailored properties. This guide provides a framework for the rational application of spectroscopic techniques to characterize these fascinating building blocks of life, ultimately paving the way for the development of new therapeutics and biomaterials.

References

  • Choi, W. (2018). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University Digital Commons. [Link]

  • Huang, K. C. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Longdom Publishing. [Link]

  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]

  • Bakshi, K., & Liyanage, M. R. (n.d.). Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Kar, R., & Balaram, P. (2020). Conformational landscape of substituted prolines. Protein Science. [Link]

  • Overberger, C. G., & Hsieh, Y. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules. [Link]

  • (n.d.). Examples of FTIR spectra in the amide I′ region and respective.... ResearchGate. [Link]

  • da Silva, J. B. P., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry. [Link]

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  • Ladokhin, A. S., et al. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. NIH. [Link]

  • Al-Masoudi, N. A., et al. (2021). Conformational preferences of Ac-Pro-azaXaa-NHMe (Xaa = Asn, Asp, Ala) and the effect of intramolecular hydrogen bonds on their stability in gas phase and solution. Journal of Molecular Modeling. [Link]

  • Roy, S., et al. (2011). Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. DSpace@MIT. [Link]

  • Barth, A. (n.d.). Fourier Transform Infrared Spectroscopy in Peptide and Protein Analysis. ResearchGate. [Link]

  • Woody, R. W. (2009). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. Semantic Scholar. [Link]

  • Sreerama, N., & Woody, R. W. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science. [Link]

  • Pelyvás, I. F., et al. (2006). Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. [Link]

  • (n.d.). Proline cis and trans conformations. The positions of Cβ and Cγ are indicated. ResearchGate. [Link]

  • (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Springer Nature Experiments. [Link]

  • Stöckle, M., et al. (2002). Synthesis and NMR studies of cyclopeptides containing a sugar amino Acid. Organic Letters. [Link]

  • (2025). Conformational preferences of Ac-Pro-azaXaa-NHMe (Xaa = Asn, Asp, Ala) and the effect of intramolecular hydrogen bonds on their stability in gas phase and solution. ResearchGate. [Link]

  • Goormaghtigh, E., et al. (2021). Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration. PMC. [Link]

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  • (n.d.). Conformational Analysis of Protein Sidechains: Empirical Energy Parameters for Proline and Development of a Backbone-Dependent Rotamer. Dunbrack Lab. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

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  • Hudson, J. B., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]

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Comparative

A Comparative Guide to the Functional Consequences of Proline Substitution with (S)-2-Azetidinecarboxylic Acid

Introduction: The Unique Role of Proline and the Intrigue of a Smaller Impostor In the intricate architecture of proteins, L-proline stands apart. Its five-membered pyrrolidine ring, uniquely fused to the peptide backbon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Intrigue of a Smaller Impostor

In the intricate architecture of proteins, L-proline stands apart. Its five-membered pyrrolidine ring, uniquely fused to the peptide backbone, imposes significant conformational rigidity. This structural constraint is not a limitation but a critical design element, pivotal for initiating protein folding, stabilizing turns and loops, and forming the structural backbone of proteins like collagen. The rigidity of the proline ring restricts the peptide bond's rotational freedom, making proline a powerful tool for nature's protein engineers.

What happens, then, when this cornerstone is replaced by a structural mimic, a molecular impostor? (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid found in plants like the lily of the valley, presents such a scenario[1]. Aze is the lower homologue of proline, featuring a strained, four-membered ring instead of proline's five[2][3]. This seemingly minor alteration—the removal of a single methylene group—introduces a cascade of structural and functional consequences. Because prolyl-tRNA synthetase can mistake Aze for proline, this toxic mimic can be incorporated into nascent polypeptide chains, leading to protein misfolding and cellular stress[4][5][6].

This guide provides a comprehensive comparison of proline and Aze, delving into the functional ramifications of this substitution. We will explore the structural perturbations, detail the experimental workflows required to characterize them, and present comparative data to equip researchers, scientists, and drug development professionals with the knowledge to leverage or mitigate the effects of this potent proline analog.

Section 1: A Tale of Two Rings: Proline vs. (S)-2-Azetidinecarboxylic Acid

The functional divergence between proline and Aze originates from their distinct ring structures. While both are secondary amino acids, the geometric differences are profound.

  • Ring Pucker and Bond Angles: Proline's five-membered pyrrolidine ring is flexible, adopting various "puckered" conformations (e.g., Cγ-exo, Cγ-endo). This flexibility allows it to satisfy different steric environments within a protein. In contrast, Aze's four-membered azetidine ring is more planar and strained. This strain alters the bond angles and torsional preferences of the peptide backbone.

  • Conformational Flexibility: Computational studies have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts[2][7]. The smaller ring reduces steric clashes with neighboring residues, which paradoxically increases the number of allowed conformational states[2][7]. This increased flexibility can have an entropically destabilizing effect on ordered structures like the collagen triple helix[2].

  • Backbone Torsion: The substitution of proline with Aze can alter the peptide helix by an angle approximately 15° smaller than that of proline, potentially disrupting tertiary structures[5].

Caption: Proline vs. Aze Structural Differences.

Section 2: The Ripple Effect: How Aze Substitution Alters Protein Structure and Function

The misincorporation of Aze for proline triggers a series of detrimental effects, primarily stemming from protein misfolding[4][8]. This leads to the accumulation of non-functional or aggregated proteins, which can induce a cellular stress response known as the Unfolded Protein Response (UPR)[1][4][8].

Key Functional Consequences:

  • Decreased Thermal Stability: The most consistently observed effect of Aze substitution is a significant decrease in the thermal stability of proteins. The altered backbone geometry and increased local flexibility disrupt the precise packing of the hydrophobic core, making the protein more susceptible to thermal denaturation[2]. This is particularly devastating for proline-rich structural proteins like collagen, where Aze incorporation inhibits the formation of the stable triple helix[2][9][10].

  • Altered Folding and Aggregation: Aze can disrupt normal protein folding pathways, leading to the formation of misfolded intermediates and aggregates[1][11]. In studies on human skin fibroblasts and other cell lines, Aze treatment resulted in protein aggregation and the induction of ER stress markers[1][4][6].

  • Impaired Biological Activity: For enzymes and binding proteins, the structural perturbations caused by Aze can severely compromise function. Changes in the active site geometry or in the conformation of binding loops can lead to reduced catalytic efficiency or lower binding affinity.

  • Toxicity and Disease: In biological systems, the widespread misincorporation of Aze is toxic, leading to growth inhibition in plants and a range of teratogenic effects in animals[1][3]. It has been investigated as a potential environmental factor in the pathogenesis of certain neurological diseases[4].

Section 3: Experimental Playbook: A Guide to Validation

Objectively comparing a wild-type, proline-containing protein with its Aze-substituted analog requires a suite of biophysical and functional assays. This section provides the rationale and step-by-step protocols for a robust comparative analysis.

Workflow for Producing and Analyzing Aze-Substituted Proteins

The controlled incorporation of Aze into a recombinant protein is the first critical step. This is typically achieved using an E. coli expression system where Aze is added to the minimal media, leading to its misincorporation at proline sites[12].

Experimental_Workflow cluster_production Protein Production cluster_analysis Biophysical & Functional Analysis A 1. Transform E. coli with Expression Vector B 2. Culture in Minimal Media + (S)-2-Azetidinecarboxylic Acid A->B C 3. Induce Protein Expression (e.g., with IPTG) B->C D 4. Cell Lysis & Protein Purification (e.g., Ni-NTA Chromatography) C->D E 5a. Thermal Stability (Differential Scanning Fluorimetry) D->E Purified Aze-Protein F 5b. Secondary Structure (Circular Dichroism) D->F Purified Aze-Protein G 5c. Functional Activity (Enzyme Kinetics / Binding Assay) D->G Purified Aze-Protein

Caption: Workflow for Aze-Protein Production & Analysis.

Biophysical Characterization Protocols

DSF, also known as a Thermal Shift Assay (TSA), is a high-throughput method to determine the melting temperature (Tm) of a protein[13][14][15]. It measures the fluorescence of a dye that binds to hydrophobic regions of a protein, which become exposed as the protein unfolds with increasing temperature[13]. A decrease in Tm for the Aze-substituted protein compared to the wild-type is indicative of destabilization.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix containing the purified protein (final concentration 2-5 µM) in a stable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) and a fluorescent dye (e.g., SYPRO Orange at 5X final concentration).

  • Assay Plate Setup: Aliquot 20 µL of the master mix into the wells of a 96-well PCR plate for both the wild-type and Aze-substituted proteins. Include buffer-only controls.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor fluorescence at each temperature increment using the appropriate channel for the dye.

  • Data Analysis: Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative of the melt curve[15][16].

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the protein's secondary structure[17][18][19]. Significant changes in the CD spectrum between the wild-type and Aze-substituted protein indicate conformational changes.

Step-by-Step Methodology:

  • Sample Preparation: Prepare protein samples (wild-type and Aze-substituted) at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Instrument Setup: Use a CD spectrophotometer. Collect spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a 1 mm path length[17].

  • Data Collection: Record the CD spectra at a controlled temperature (e.g., 20 °C). For each sample, average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline spectrum from the protein spectra. Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE) to normalize for concentration and protein length.

  • Analysis: Compare the spectra. A loss of signal intensity, particularly at the characteristic minima for α-helices (~208 and ~222 nm) or β-sheets (~218 nm), suggests a loss of secondary structure content in the Aze-substituted protein[20].

Functional Assay Protocol

If the protein of interest is an enzyme, comparing its kinetic parameters (Km and kcat) to the Aze-substituted variant provides a direct measure of functional impact. Here, we use the example of Proline Dehydrogenase (PRODH), which oxidizes proline[21].

Step-by-Step Methodology:

  • Assay Principle: The activity of PRODH can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm[22].

  • Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing 75 µM DCPIP and 0.3 mM phenazine methosulfate (PMS)[22].

  • Initiate Reaction: Add a fixed, low concentration of the enzyme (e.g., 0.1 µM of either wild-type or Aze-PRODH) to the reaction mixture.

  • Vary Substrate: Initiate the reaction by adding varying concentrations of the substrate, L-proline (e.g., from 0 to 500 mM).

  • Measure Initial Rates: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The initial velocity (v₀) is the slope of this linear phase.

  • Data Analysis: Plot the initial velocities against the corresponding proline concentrations. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax. Calculate kcat (the turnover number) by dividing Vmax by the enzyme concentration.

Section 4: Data Synthesis & Interpretation: A Comparative Snapshot

To illustrate the expected outcomes, the following tables summarize hypothetical but realistic data from the experiments described above.

Table 1: Thermal Stability Data (DSF)

Protein Variant Melting Temperature (Tm) in °C ΔTm (°C) Interpretation
Wild-Type (Proline) 55.2 ± 0.2 Ref Baseline stability

| Aze-Substituted | 47.8 ± 0.3 | -7.4 | Significantly Destabilized |

Table 2: Enzyme Kinetic Parameters (PRODH Example)

Protein Variant Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Interpretation
Wild-Type (Proline) 5.5 ± 0.4 27.5 ± 1.5 5.0 x 10³ Normal catalytic function

| Aze-Substituted | 15.2 ± 1.1 | 3.1 ± 0.3 | 2.0 x 10² | Reduced substrate affinity & turnover |

Conclusion: A Double-Edged Sword in Protein Science

The substitution of proline with (S)-2-Azetidinecarboxylic acid is not a subtle modification. It is a potent perturbation that consistently leads to decreased protein stability, altered conformation, and impaired biological function[2][8]. The underlying cause is the strained four-membered ring of Aze, which fails to replicate the critical conformational constraints imposed by proline's five-membered ring[2][3].

For drug developers and toxicologists, understanding these consequences is crucial for assessing the risks associated with environmental exposure to Aze[4]. For protein engineers and biochemists, however, Aze can be a powerful investigative tool. Its ability to destabilize specific proline-dependent structures allows researchers to probe the role of individual proline residues in protein folding and stability. By carefully replacing proline with Aze through site-directed mutagenesis, one can dissect the energetic contributions of proline-imparted rigidity to the overall protein architecture. Thus, this "impostor" amino acid, while detrimental in nature, becomes a sharp scalpel in the hands of a scientist for dissecting the complexities of protein structure and function.

References

  • Santos, W.T., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Piper, J.A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H.A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]

  • Thives Santos, W., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Available at: [Link]

  • Wang, S., et al. (2024). De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H.A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers. Available at: [Link]

  • Di Sante, G., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Rubenstein, P.A., & Dryer, R.L. (1980). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. The Journal of biological chemistry. Available at: [Link]

  • Huynh, K., & Partch, C.L. (2015). A beginner's guide to differential scanning fluorimetry. The Biochemist. Available at: [Link]

  • Zhang, W., et al. (2015). Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein. Biochemistry. Available at: [Link]

  • Myllylä, R., et al. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal. Available at: [Link]

  • Greenfield, N.J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. Available at: [Link]

  • Lopes, J.L.S., et al. (2018). Going deep into protein secondary structure with synchrotron radiation circular dichroism spectroscopy. Biophysical reviews. Available at: [Link]

  • Tati-Sages, K., et al. (2020). Properties, metabolisms, and applications of L-proline analogues. Applied Microbiology and Biotechnology. Available at: [Link]

  • Boggs, J.M., et al. (2009). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Biochimica et Biophysica Acta. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]

  • Tanner, J.J. (2018). Characterization of the Multifunctional Enzyme Proline Utilization A. UNL Digital Commons. Available at: [Link]

  • Paudyal, S., et al. (2021). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Chemical Biology. Available at: [Link]

  • Shapiro, A.B. (2015). Can we use Circular Dichroism spectroscopy for conformational changes in protein structure occurring in turn and loop? ResearchGate. Available at: [Link]

  • Boivin, S., & Piszczek, G. (2013). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Available at: [Link]

  • LibreTexts Chemistry. (2024). Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Available at: [Link]

  • Trattner, O., et al. (1985). [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes]. Zeitschrift fur Rheumatologie. Available at: [Link]

  • Dancewicz, A.M., & Altman, K.I. (1974). The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma. Acta biochimica Polonica. Available at: [Link]

  • Seal, R. (2021). Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. Available at: [Link]

  • Grant, M.E., et al. (1980). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin S in sickle erythrocytes in vitro. The Journal of biological chemistry. Available at: [Link]

  • Myllylä, R., et al. (1976). Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells. Biochemical Journal. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Toxicity of Non-Proteinogenic Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Non-Proteinogenic Amino Acids Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diver...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse group of amino acids beyond the canonical 20 that form the building blocks of proteins.[1] While many NPAAs play crucial roles in metabolic pathways and as secondary metabolites in various organisms, a significant subset exhibits potent toxicity.[2][3] This guide provides a comparative analysis of the toxicity of prominent NPAAs, focusing on β-N-methylamino-L-alanine (BMAA), L-canavanine, and L-mimosine. We will delve into their distinct mechanisms of action, offer a quantitative comparison of their toxic potencies, and provide detailed experimental protocols for their assessment. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the toxicological landscape of these intriguing molecules.

Featured Non-Proteinogenic Amino Acids: A Comparative Overview

β-N-methylamino-L-alanine (BMAA): The Neurotoxic Enigma

BMAA is a neurotoxic NPAA produced by cyanobacteria. Its association with neurodegenerative diseases has been a subject of intense research.[3]

  • Mechanism of Toxicity: BMAA's toxicity is multifaceted. It is known to be an excitotoxin, acting on glutamate receptors, which can lead to neuronal cell death.[4] Additionally, there is evidence that BMAA can be misincorporated into proteins in place of L-serine, leading to protein misfolding and aggregation, hallmarks of many neurodegenerative disorders.[4] Some studies also suggest that BMAA can induce oxidative stress and interfere with cellular antioxidant defense mechanisms.

L-canavanine: The Arginine Mimic

L-canavanine, found in certain leguminous plants, is a structural analog of L-arginine.[2]

  • Mechanism of Toxicity: Its primary mode of toxicity stems from its ability to be mistakenly incorporated into proteins in place of arginine by arginyl-tRNA synthetase. This results in the synthesis of structurally aberrant and non-functional proteins, leading to widespread cellular dysfunction. Canavanine can also interfere with various arginine-dependent metabolic pathways.[5]

L-mimosine: The Metal Chelator and Mitotic Inhibitor

L-mimosine is a toxic NPAA found in the seeds and foliage of plants from the Leucaena genus.[5]

  • Mechanism of Toxicity: Mimosine's toxicity is largely attributed to its ability to chelate divalent and trivalent metal ions, particularly zinc and iron. This sequestration disrupts the function of numerous metalloenzymes that are vital for cellular processes. Furthermore, mimosine is a potent inhibitor of the cell cycle, arresting cells in the late G1 phase by inhibiting DNA replication.

Comparative Toxicity: A Quantitative Look

The following table summarizes the available quantitative toxicity data for BMAA, L-canavanine, and L-mimosine. It is important to note that these values can vary depending on the animal model, route of administration, and experimental conditions.

Non-Proteinogenic Amino AcidTest Organism/Cell LineEndpointValueReference(s)
β-N-methylamino-L-alanine (BMAA) MouseLD50 (intraperitoneal)~3 mg/g[4]
SH-SY5Y (human neuroblastoma)CytotoxicityIncreased cell survival at low concentrations (10-50 nM)[6]
L-canavanine Rat (adult)LD50 (subcutaneous)5.9 g/kg[7]
Rat (10-day-old)LD50 (subcutaneous)5.0 g/kg[7]
L-mimosine Data not readily available in a comparative format

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Toxicity Assessment

In Vitro Cytotoxicity Assessment
Rationale for Assay Selection

When assessing the direct toxicity of a compound on cells in culture, the MTT and Neutral Red Uptake (NRU) assays are two commonly employed colorimetric methods.[8] The choice between them often depends on the suspected mechanism of toxicity.

  • MTT Assay: This assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] It is a good indicator of overall cell health and mitochondrial function. However, compounds that interfere with mitochondrial respiration can produce misleading results.[9]

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10] The amount of dye retained is proportional to the number of viable cells. The NRU assay is considered a more direct measure of cell membrane integrity and lysosomal function.[9] It may be more sensitive in detecting early cytotoxic events for certain compounds.

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is adapted from standard methodologies and is suitable for assessing the impact of NPAAs on cell viability.[8]

Materials:

  • Target cells (e.g., SH-SY5Y human neuroblastoma cells)

  • Complete culture medium

  • 96-well microtiter plates

  • Non-proteinogenic amino acid (NPAA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the NPAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the NPAA dilutions. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Gently mix the contents of the wells and incubate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Neutral Red Uptake (NRU) Assay

This protocol provides an alternative method for assessing cytotoxicity, focusing on lysosomal integrity.[10]

Materials:

  • Target cells

  • Complete culture medium

  • 96-well microtiter plates

  • NPAA stock solution

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Medium Removal: After the treatment period, remove the culture medium from the wells.

  • Neutral Red Incubation: Add 100 µL of pre-warmed Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Neurotoxicity Assessment
Rationale for Model Selection: The Zebrafish Advantage

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental neurotoxicity screening.[11][12][13][14][15] Its key advantages include:

  • Rapid Development: The nervous system develops quickly, allowing for the observation of neurotoxic effects within a short timeframe.[12]

  • Transparency: The embryos and larvae are transparent, enabling real-time visualization of neuronal development and damage.[11]

  • High-Throughput Screening: Their small size and external fertilization allow for the use of multi-well plates, facilitating high-throughput screening of compounds.[11]

  • Genetic Homology: Zebrafish share significant genetic homology with humans, including many genes involved in neurological function and disease.[12]

Protocol 3: Zebrafish Larval Photomotor Response Assay for Neurotoxicity

This protocol assesses the impact of NPAAs on the locomotor activity of zebrafish larvae, a sensitive indicator of neurotoxicity.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • 24-well plates

  • NPAA stock solution

  • Automated high-throughput behavioral analysis system

Procedure:

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and maintain them in embryo medium at 28.5°C.

  • Compound Exposure: At 24 hours post-fertilization (hpf), place individual embryos into the wells of a 24-well plate containing embryo medium. Add the desired concentrations of the NPAA to the wells. Include a vehicle control group.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Behavioral Assay: At 5 days post-fertilization (dpf), transfer the larvae to the behavioral analysis system. Acclimate the larvae for a period in the dark.

  • Photomotor Response: The assay typically consists of alternating periods of light and dark. The system's software tracks the movement of each larva, measuring parameters such as distance moved, velocity, and time spent active.

  • Data Analysis: Compare the locomotor activity of the NPAA-treated larvae to the control group. Significant alterations in activity patterns can indicate neurotoxicity.

Assessment of Protein Misincorporation
Rationale for Method Selection

Mass spectrometry-based proteomics is the gold standard for definitively identifying and quantifying the misincorporation of NPAAs into proteins.[16][17][18][19] This technique offers high sensitivity and specificity, allowing for the precise localization of the misincorporated amino acid within the protein sequence.[20]

Protocol 4: Mass Spectrometry-Based Quantification of NPAA Misincorporation

This is a generalized workflow for detecting NPAA misincorporation. Specific parameters will need to be optimized based on the protein of interest and the mass spectrometer used.[20]

Materials:

  • Cells or tissues exposed to the NPAA

  • Lysis buffer

  • Protease (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Protein Extraction: Lyse the cells or tissues to extract total protein.

  • Protein Digestion: Digest the protein extract with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software to search the generated MS/MS spectra against a protein sequence database. The software should be configured to search for the mass shift corresponding to the misincorporated NPAA.

  • Quantification: The relative abundance of peptides containing the NPAA versus the canonical amino acid can be used to quantify the rate of misincorporation.[16]

Visualizing Mechanisms and Workflows

Mechanisms of Non-Proteinogenic Amino Acid Toxicity

Toxicity_Mechanisms cluster_canavanine L-Canavanine Toxicity cluster_bmaa BMAA Neurotoxicity cluster_mimosine Mimosine Toxicity Canavanine L-Canavanine Arg_tRNA_Synthetase Arginyl-tRNA Synthetase Canavanine->Arg_tRNA_Synthetase Mimics Arginine Can_tRNA Canavanyl-tRNA Arg_tRNA_Synthetase->Can_tRNA Charges tRNA Ribosome Ribosome Can_tRNA->Ribosome Enters Protein Synthesis Aberrant_Protein Aberrant Protein Ribosome->Aberrant_Protein Misincorporation Cell_Dysfunction Cellular Dysfunction Aberrant_Protein->Cell_Dysfunction Loss of Function BMAA BMAA Glu_Receptor Glutamate Receptor BMAA->Glu_Receptor Agonist Protein_Synthesis Protein Synthesis BMAA->Protein_Synthesis Misincorporation for Serine Excitotoxicity Excitotoxicity Glu_Receptor->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death Misfolded_Protein Misfolded Protein Protein_Synthesis->Misfolded_Protein Misfolded_Protein->Neuronal_Death Aggregation Mimosine L-Mimosine Metal_Ions Metal Ions (Fe, Zn) Mimosine->Metal_Ions Chelation DNA_Replication DNA Replication Mimosine->DNA_Replication Inhibition Metalloenzymes Metalloenzymes Metal_Ions->Metalloenzymes Required for function Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest

Caption: Mechanisms of toxicity for L-canavanine, BMAA, and L-mimosine.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Treat cells with NPAA concentrations cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Metabolic Activity nru Neutral Red Uptake Assay assay->nru Lysosomal Integrity readout Measure Absorbance mtt->readout nru->readout analysis Data Analysis (Calculate % Viability) readout->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity assessment of NPAAs.

Conclusion and Future Directions

The study of non-proteinogenic amino acid toxicity is a field rich with complexity and opportunity. As this guide has demonstrated, NPAAs such as BMAA, L-canavanine, and L-mimosine exert their toxic effects through diverse and specific mechanisms. Understanding these differences is paramount for researchers in toxicology, drug development, and environmental health. The provided experimental protocols offer a starting point for the systematic evaluation of NPAA toxicity, from in vitro cytotoxicity to in vivo neurobehavioral effects and the precise quantification of protein misincorporation.

Future research should focus on expanding the library of characterized toxic NPAAs, elucidating the subtle interplay between different toxicity pathways, and developing more sophisticated in vitro models that better recapitulate the complexity of in vivo systems. The continued refinement of analytical techniques, particularly mass spectrometry, will be crucial in this endeavor. By building upon the foundational knowledge and methodologies outlined in this guide, the scientific community can continue to unravel the toxic potential of these fascinating molecules and mitigate their risks to human and animal health.

References

  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc. 2008;3(7):1125-31. [Link]

  • Hoffmann, D., et al. MS-READ: Quantitative Measurement of Amino Acid Incorporation. In: Protein Engineering. Methods in Molecular Biology, vol 1575. Humana Press, New York, NY. 2017. [Link]

  • Legradi J, et al. The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Front Neurosci. 2018;12:967. [Link]

  • Chiu AS, et al. Evaluation of cyanotoxin L-BMAA effect on α-synuclein and TDP43 proteinopathy. Sci Rep. 2021;11(1):12345. [Link]

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  • Dearden JC, Hewitt M. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation. Altern Lab Anim. 2021;49(1-2):10-21. [Link]

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  • Zebrafish as a Model for Developmental Neurotoxicity Assessment. Purdue e-Pubs. 2015. [Link]

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  • Nunn PB, Bell EA, Watson AA, Nash RJ. Toxicity of non-protein amino acids to humans and domestic animals. Nat Prod Commun. 2010;5(3):485-504. [Link]

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  • Oguazu CE, Ezeonu CF. Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. ResearchGate. 2024. [Link]

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  • D'Mello JPF. Toxicity of non-protein amino acids from plants. In: D'Mello JPF, Duffus CM, eds. Toxic Substances in Crop Plants. Royal Society of Chemistry; 1991:21-48. [Link]

  • Zebrafish as potential model for developmental neurotoxicity testing: A mini review. ResearchGate. 2021. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Impact of (S)-2-Azetidinecarboxylic Acid on Enzyme Kinetics

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Proline Analogs (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, presents a unique challenge in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Proline Analogs

(S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid, presents a unique challenge in biological systems.[1] As a structural analog of L-proline, it can be mistakenly incorporated into nascent polypeptide chains during protein synthesis.[2][3] This misincorporation, driven by the cellular machinery that normally handles proline, can lead to profound consequences, including altered protein folding, disruption of collagen and keratin structure, and a range of toxic effects.[1][2] For researchers in drug development and toxicology, understanding the precise molecular interactions of Aze is paramount. The first critical step in this process is the enzymatic activation of Aze by prolyl-tRNA synthetase (PRS).

This guide provides an in-depth, technical framework for assessing the kinetic impact of (S)-2-Azetidinecarboxylic acid on its primary enzymatic target. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.

Part 1: The Primary Target - Prolyl-tRNA Synthetase (PRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that act as the gatekeepers of translational fidelity.[4] They catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a crucial step in protein synthesis. Prolyl-tRNA synthetase (PRS) is responsible for charging L-proline onto tRNA(Pro). Because of the structural similarity between Aze and proline, PRS is a logical and validated target for Aze's inhibitory action.[2][5] The enzyme mistakenly recognizes Aze and can incorporate it, leading to proteotoxicity.[3] Therefore, quantifying the interaction between Aze and PRS is the foundational experiment for understanding its mechanism of action. Inhibition of PRS is a known therapeutic strategy for various diseases, including inflammatory conditions and T-cell acute lymphoblastic leukemia, making this a highly relevant area of study.[6][7][8]

cluster_0 Normal Protein Synthesis cluster_1 Inhibition Pathway Proline L-Proline PRS Prolyl-tRNA Synthetase (PRS) Proline->PRS ATP ATP ATP->PRS tRNAPro tRNA(Pro) Pro_tRNA Prolyl-tRNA(Pro) tRNAPro->Pro_tRNA PRS->Pro_tRNA  Aminoacylation Protein Correctly Folded Protein Pro_tRNA->Protein  Translation Aze (S)-2-Azetidinecarboxylic Acid (Aze) PRS_inhibited Prolyl-tRNA Synthetase (PRS) Aze->PRS_inhibited Competitive Binding Inhibition Inhibition of Aminoacylation PRS_inhibited->Inhibition

Caption: Mechanism of Aze interaction with Prolyl-tRNA Synthetase (PRS).

Part 2: Foundational Principles of Enzyme Inhibition Kinetics

To rigorously assess Aze's impact, we must first understand the language of enzyme kinetics. The Michaelis-Menten model provides the framework for this analysis.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[9]

  • Ki (Inhibition Constant): The dissociation constant for the inhibitor-enzyme complex. It represents the concentration of inhibitor required to produce 50% inhibition and is a direct measure of inhibitor potency. A lower Ki signifies a more potent inhibitor.

The type of inhibition is critical. For a proline analog like Aze, competitive inhibition is the most likely mechanism. In this scenario, Aze directly competes with the natural substrate (L-proline) for binding to the active site of PRS. A hallmark of competitive inhibition is that it increases the apparent Km of the substrate without affecting the Vmax. This can be overcome by sufficiently high concentrations of the substrate.

Part 3: Experimental Workflow for Kinetic Parameter Determination

This section details a robust, self-validating protocol to determine Km, Vmax, and Ki for the inhibition of PRS by Aze. The workflow is designed to ensure data quality and clear interpretation.

Caption: Experimental workflow for assessing enzyme inhibition kinetics.

Detailed Step-by-Step Methodology

Rationale for Experimental Choices: The use of initial reaction rates is critical to avoid complications from product inhibition or substrate depletion.[10] Running assays across a wide range of substrate concentrations, typically from 0.5Km to 5Km, is essential for accurately determining the kinetic parameters.[11]

1. Materials and Reagents:

  • Purified human Prolyl-tRNA Synthetase (PRS).
  • L-Proline solution (substrate stock, e.g., 100 mM).
  • (S)-2-Azetidinecarboxylic acid (Aze) solution (inhibitor stock, e.g., 100 mM).
  • Halofuginone (comparator inhibitor stock, e.g., 10 mM).
  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM DTT.[12]
  • ATP solution (e.g., 50 mM).
  • A continuous, coupled-enzyme spectrophotometric assay kit (e.g., measuring pyrophosphate release).
  • Spectrophotometer capable of kinetic measurements.
  • 96-well microplates.

2. Experimental Protocol:

Part 4: Data Analysis and Interpretation

1. Graphical Analysis:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]). This will yield a series of hyperbolic curves. In the presence of a competitive inhibitor like Aze, the curves should shift to the right, indicating a higher apparent Km, but all should approach the same Vmax.

  • Lineweaver-Burk Plot: To accurately determine Km and Vmax, transform the Michaelis-Menten equation into a linear form.[13] The double reciprocal plot (1/v₀ vs. 1/[S]) is most common.

    • The Y-intercept equals 1/Vmax.

    • The X-intercept equals -1/Km.

    • For a competitive inhibitor, the lines for different inhibitor concentrations will intersect at the Y-axis (1/Vmax), confirming this mode of inhibition.

2. Calculation of the Inhibition Constant (Ki):

For competitive inhibition, the apparent Km (Km_app) in the presence of the inhibitor is related to the true Km by the following equation:

Km_app = Km * (1 + [I]/Ki)

Where:

  • [I] is the concentration of the inhibitor (Aze).

  • Ki is the inhibition constant.

By rearranging this formula, Ki can be calculated from the slope of a plot of Km_app versus [I], or directly from a single experiment using the equation:

Ki = [I] / ((Km_app / Km) - 1)

A more robust method is to use non-linear regression to fit the raw v₀ vs. [S] data directly to the competitive inhibition model using specialized software (e.g., GraphPad Prism), which avoids the data weighting issues associated with the Lineweaver-Burk plot.[13]

Part 5: Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Hypothetical Kinetic Data for PRS Inhibition

[L-Proline] (µM)v₀ (No Inhibitor) (µmol/min)v₀ (+10 µM Aze) (µmol/min)v₀ (+50 µM Aze) (µmol/min)v₀ (+5 nM Halofuginone) (µmol/min)
515.28.53.17.9
1025.015.45.914.3
2037.525.811.124.0
4050.038.119.036.4
8061.551.630.850.0
16070.663.245.162.5

Table 2: Summary of Calculated Kinetic Parameters

InhibitorInhibition TypeVmax (µmol/min)Km (µM) (L-Proline)Ki
None-80.0 ± 2.520.0 ± 1.8-
(S)-2-Azetidinecarboxylic AcidCompetitive79.5 ± 3.1-12.5 µM ± 1.1 µM
HalofuginoneCompetitive81.2 ± 2.8-4.5 nM ± 0.5 nM

Interpretation: The data in Table 2 clearly demonstrates that Aze acts as a competitive inhibitor of PRS, as the Vmax remains unchanged while the Ki value indicates its potency. By comparing the Ki of Aze (12.5 µM) to that of Halofuginone (4.5 nM), we can authoritatively state that Halofuginone is a significantly more potent inhibitor of PRS in vitro. This quantitative comparison is crucial for drug development professionals when evaluating the potential of lead compounds.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to assessing the kinetic impact of (S)-2-Azetidinecarboxylic acid on its primary target, prolyl-tRNA synthetase. By understanding the causality behind the experimental design and employing robust data analysis techniques, researchers can accurately determine key kinetic parameters (Km, Vmax, Ki) and elucidate the mode of inhibition. This foundational knowledge is indispensable for predicting the biological consequences of Aze exposure and for the broader field of designing selective enzyme inhibitors for therapeutic applications.

References

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters, 299(1), 51–53. [Link]

  • Selwyn, M. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16486, (S)-2-Azetidinecarboxylic acid. [Link]

  • Forlani, G., et al. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science. [Link]

  • University of California, Davis. (2023). Lecture 13: Determination of Km and Vmax. [Link]

  • Kim, D. S., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Bioorganic & Medicinal Chemistry Letters, 27(12), 2749–2753. [Link]

  • Zielińska, A., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules, 26(11), 3141. [Link]

  • Zielińska, A., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. ResearchGate. [Link]

  • Sanyal, S., et al. (2013). Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein. Biochemistry, 52(10), 1735–1743. [Link]

  • Lo, M. C., et al. (2023). Prolyl-tRNA synthetase inhibition disrupts oncogenic translation in T-cell acute lymphoblastic leukemia. Blood. [Link]

  • TA Instruments. Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). [Link]

  • Wang, W., et al. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Organic & Biomolecular Chemistry, 20(10), 2085–2093. [Link]

  • Leas, D. A., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. [Link]

  • Selwyn, M. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal. [Link]

  • Hu, M., et al. (2023). Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are Collagen inhibitors and how do they work? [Link]

  • Human Metabolome Database. (2012). Showing metabocard for (S)-2-Azetidinecarboxylic acid (HMDB0029615). [Link]

  • Signorella, S., et al. (2011). Steady-State Kinetic Mechanism of the Proline:Ubiquinone Oxidoreductase Activity of Proline Utilization A (PutA) from Escherichia coli. Biochemistry. [Link]

  • Patsnap Synapse. (2025). How to Determine Km and Vmax from Lab Data. [Link]

  • ResearchGate. (2019). How to conduct experiment to determine km value for enzyme? [Link]

  • Eisenthal, R., & Cornish-Bowden, A. (1993). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions. ResearchGate. [Link]

  • Kim, D. S., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with L-proline. ResearchGate. [Link]

  • MDPI. (2024). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. [Link]

  • Grokipedia. (2026). Azetidine-2-carboxylic acid. [Link]

  • Steplewski, A., & Fertala, A. (2012). Inhibition of collagen fibril formation. Fibrogenesis & Tissue Repair, 5(1), 5. [Link]

  • San Diego Miramar College. (2022). MDH Assay Determining Km & Vmax. [Link]

  • Royal Society of Chemistry. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

  • Journal of Chemical Education. (1975). Four Convenient Methods for the Determination of Enzyme Inhibitor Constants. [Link]

  • MDPI. (2024). Bioactive Hydroxyapatite–Collagen Composite Dressings for Wound Regeneration: Advances in Fabrication, Functionalization and Antimicrobial Strategies. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Proline Analogs

An in-depth guide for researchers, scientists, and drug development professionals. Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue fo...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue for defining the architecture of proteins and peptides.[1] Its tertiary amide bond leads to a higher population of the cis-amide conformation compared to other amino acids, and the rigid pyrrolidine ring acts as a "helix breaker" or turn-inducer.[1][2] Proline analogs, which modify this core structure, are powerful tools in medicinal chemistry and chemical biology. By introducing substituents, altering ring size, or incorporating heteroatoms, researchers can fine-tune peptide conformation, enhance proteolytic stability, improve binding affinity, and mimic the side chains of other amino acids.[3][4][5]

This guide provides an in-depth comparison of the primary synthetic routes to access these valuable molecules. We will move beyond simple procedural lists to explore the causality behind strategic choices, offering field-proven insights into the stereoselective synthesis of diverse proline analogs.

Strategy 1: Strategic Modification of the Proline Core

One of the most direct approaches to proline analogs involves the chemical modification of readily available, enantiopure starting materials like L-proline or its hydroxylated form, 4-hydroxyproline (Hyp). This strategy leverages the existing chiral scaffold to build new complexity.

Diastereoselective α-Alkylation of Proline Derivatives

The functionalization of the α-carbon of proline allows for the synthesis of α,α-disubstituted analogs, which are of great interest for inducing tight turns in peptide structures. The core of this strategy is the generation of a proline enolate equivalent and its subsequent reaction with an electrophile. The primary challenge lies in controlling the stereochemistry of the newly formed quaternary center.[3]

A prominent method involves the "self-reproduction of chirality," where the existing stereocenter at C2 directs the approach of the incoming electrophile. For instance, Seebach and colleagues developed a method using a chiral auxiliary derived from proline itself to direct alkylation.[3] More recent approaches have focused on creating rigid bicyclic systems to enhance stereocontrol. By forming a nitrogen-fused bicyclic system from proline, the configurational flexibility of the nitrogen is restricted, leading to highly diastereoselective N-quaternization with allylic electrophiles. A subsequent[4][6]-Stevens rearrangement transfers this chirality from the nitrogen back to the α-carbon, yielding enantioenriched Cα-tetrasubstituted prolines with excellent fidelity.[7]

G Proline L-Proline Derivative Bicycle N-fused Bicyclic System Proline->Bicycle Form Bicycle Quat Quaternary Ammonium Salt (Diastereomerically Pure) Bicycle->Quat N-Alkylation (Allylic Electrophile) Rearranged Rearranged Intermediate Quat->Rearranged [2,3]-Stevens Rearrangement AlphaSub α-Substituted Proline Analog Rearranged->AlphaSub Hydrolysis/Deprotection

Caption: Workflow for Asymmetric α-Alkylation via a Bicyclic Intermediate.

Comparative Data for α-Alkylation Strategies

StrategyElectrophileKey ReagentsYield (%)Diastereoselectivity (d.r.)Reference
Enolate AlkylationBenzyl bromideLDA, HMPA75-8595:5[3]
Bicyclic SystemAllyl bromideK₂CO₃, then KHMDS~70 (over 2 steps)>99:1[7]
Enolate AlkylationMethyl iodideLHMDS~60>98:2[3]

Protocol: Asymmetric α-Allylation via N-fused Bicyclic System[7]

  • Bicycle Formation: To a solution of N-Boc-L-proline methyl ester in CH₂Cl₂ is added trifluoroacetic acid to remove the Boc group. After neutralization, the free amine is reacted with an appropriate dialdehyde precursor under reductive amination conditions (e.g., NaBH(OAc)₃) to form the rigid N-fused bicyclic system.

  • N-Quaternization: The bicyclic proline derivative (1.0 equiv) is dissolved in acetonitrile. K₂CO₃ (2.0 equiv) and allyl bromide (1.5 equiv) are added. The mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The resulting quaternary ammonium salt is isolated after filtration and solvent evaporation. The reaction proceeds with high diastereoselectivity.

  • [4][6]-Stevens Rearrangement: The purified quaternary salt is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A strong base such as KHMDS (1.1 equiv) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the Cα-allylated proline derivative.

Versatile Synthesis from 4-Hydroxyproline (Hyp)

trans-4-hydroxy-L-proline (Hyp), a natural component of collagen, is an inexpensive and highly versatile chiral starting material for a vast array of 4-substituted proline analogs.[4][8] The hydroxyl group at C4 serves as a convenient handle for a range of chemical transformations, including nucleophilic substitution (SN2), oxidation, and elimination.

A cornerstone reaction is the Mitsunobu reaction , which allows for the stereospecific inversion of the C4 hydroxyl group from the trans (4R) configuration to the cis (4S) configuration by reaction with a nucleophile.[4] This opens the door to the synthesis of the diastereomeric series of analogs. Alternatively, direct SN2 displacement on a sulfonylated Hyp derivative (e.g., tosylate or mesylate) provides access to 4S-substituted prolines with retention of stereochemistry at C2.[4]

This strategy has been powerfully extended to solid-phase synthesis in a concept termed "Proline Editing" .[4][9] Here, a protected Hyp residue is incorporated into a peptide sequence via standard Fmoc-SPPS. After chain assembly, the Hyp hydroxyl group is selectively deprotected and modified on-resin to generate a diverse library of proline analogs within the context of a full peptide.[4] This approach bypasses the need for laborious solution-phase synthesis of individual Fmoc-protected proline analogs.

G cluster_0 4R Configuration cluster_1 4S Configuration Hyp (2S,4R)-Hydroxyproline (Hyp) Oxidized 4-Ketoproline Hyp->Oxidized Oxidation (e.g., Dess-Martin) Sub4S (2S,4S)-Substituted Proline Hyp->Sub4S Mitsunobu Reaction (DEAD, PPh₃, Nu-H) Stereoinversion Sub4R (2S,4R)-Substituted Proline Hyp->Sub4R 1. Sulfonylation (TsCl) 2. SN2 Reaction (Nu⁻) Stereoretention at C4 Oxidized->Sub4S Stereoselective Reduction (e.g., L-Selectride) Oxidized->Sub4R Stereoselective Reduction (e.g., NaBH₄)

Caption: Divergent synthesis routes starting from (2S,4R)-Hydroxyproline.

Representative Modifications of 4-Hydroxyproline

Target AnalogReagentsReaction TypeConfiguration at C4Reference
(4S)-FluoroprolineDiethylaminosulfur trifluoride (DAST)Nucleophilic FluorinationS (Inversion)[9]
(4R)-Azidoproline1. TsCl, Pyridine; 2. NaN₃, DMFSN2R (Retention)[4]
(4S)-AzidoprolineDPPA, DIAD, PPh₃Mitsunobu ReactionS (Inversion)[4]
4-MethyleneprolineDess-Martin periodinane, then Wittig reagentOxidation/OlefinationN/A[10]

Protocol: Synthesis of (2S,4S)-Fluoroproline (flp) Derivative[9]

This protocol is adapted for a peptide on solid support ("Proline Editing").

  • Peptide Synthesis: Synthesize the desired peptide sequence on a rink amide resin using standard Fmoc-SPPS, incorporating Fmoc-(4R)-Hyp(tBu)-OH at the desired position. The tert-butyl ether protects the hydroxyl group during synthesis.

  • Selective Deprotection: After completing the peptide sequence, selectively remove the tert-butyl protecting group from the Hyp residue by treating the resin with a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes, repeated twice.

  • Fluorination: Swell the resin in dry DCM under an argon atmosphere. Add diethylaminosulfur trifluoride (DAST) (10 equiv) to the resin suspension. Allow the reaction to proceed for 12 hours at room temperature.

  • Cleavage and Purification: Wash the resin thoroughly with DCM, DMF, and methanol. Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC to obtain the peptide containing the (4S)-fluoroproline residue.

Strategy 2: Pyrrolidine Ring Construction via Cycloaddition

Instead of modifying an existing ring, proline analogs can be built from acyclic precursors using powerful ring-forming reactions. Among the most effective are [3+2] cycloaddition reactions, which involve the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne).[3]

For proline synthesis, the most common 1,3-dipole is an azomethine ylide . These ylides can be generated in situ from the condensation of an α-amino acid ester with an aldehyde, followed by a decarboxylative route or by thermal/lewis acid-mediated pathways. The reaction with an electron-deficient alkene proceeds to form the pyrrolidine ring in a single, often highly stereocontrolled, step.[3] The stereochemical outcome can be controlled by the geometry of the dipole and the use of chiral auxiliaries on the dipolarophile or chiral catalysts.[3]

G AminoAcid α-Amino Acid Ester Ylide Azomethine Ylide (1,3-Dipole) AminoAcid->Ylide Aldehyde Aldehyde (e.g., PhCHO) Aldehyde->Ylide Condensation Cycloadduct Polysubstituted Pyrrolidine Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Alkene (Dipolarophile) Dipolarophile->Cycloadduct

Caption: General scheme for proline synthesis via [3+2] cycloaddition.

This method is particularly powerful for creating highly substituted proline analogs that would be difficult to access through functionalization of the parent ring. For example, cascade reactions involving a [3+2] cycloaddition followed by further intramolecular reactions have been developed to rapidly build complex, polycyclic proline frameworks.[11]

Comparative Data for [3+2] Cycloaddition Methods

Azomethine Ylide SourceDipolarophileCatalyst/ConditionsYield (%)Diastereoselectivity (exo/endo)Reference
Sarcosine + ParaformaldehydeMethyl acrylateHeat (Toluene, reflux)785:1 (exo)[3]
Glycine ester + BenzaldehydeN-PhenylmaleimideLiBr, DBU, THF, -78 °C95>95:5 (exo)[3]
CF₃-Allenyne + Tosylazide(Internal)Cu(I) catalyst60-62High (single diastereomer)[11]

Protocol: Diastereoselective [3+2] Cycloaddition[3]

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend LiBr (1.1 equiv) in dry THF. Add a solution of N-benzylideneglycine methyl ester (1.0 equiv) in THF. Cool the mixture to -78 °C.

  • Cycloaddition: Add a solution of N-methylmaleimide (1.2 equiv) in THF to the reaction mixture. Then, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise. The color of the solution typically changes, indicating ylide formation.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the consumption of the starting materials by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography to afford the polyfunctionalized proline derivative with high diastereoselectivity.

Strategy 3: De Novo Synthesis from Other Chiral Precursors

Diastereoselective Synthesis from Pyroglutamic Acid

L-Pyroglutamic acid, a cyclic lactam of glutamic acid, is another inexpensive and readily available chiral building block for proline analogs.[12] Its rigid structure and multiple functionalization points (amine, carboxylic acid, and the lactam carbonyl) make it an attractive starting material.

Synthetic routes often involve the reduction of the lactam carbonyl to a methylene group to form the proline ring. Prior to reduction, the C3 and C4 positions can be functionalized. For example, alkylation at the C3 position can be achieved by forming the corresponding enolate. The stereochemistry of this alkylation is often controlled by the bulky protecting group on the nitrogen. This approach has been used to synthesize various 4- and 5-substituted proline analogs.[3]

Summary and Outlook

The choice of a synthetic route for a specific proline analog depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Comparison of Major Synthetic Strategies

StrategyKey AdvantagesKey LimitationsBest Suited For
α-Alkylation Direct C-α functionalization; good for quaternary centers.Can be difficult to achieve high stereoselectivity without specialized systems.α-Alkyl, α-Aryl prolines.
Modification of Hyp Inexpensive starting material; vast chemical diversity possible; amenable to solid-phase "Proline Editing".Limited to C4 (and C3 via oxidation) functionalization; requires stereochemical control (inversion/retention).4-Substituted analogs (fluoro, amino, etc.); peptide libraries.
[3+2] Cycloaddition Convergent; builds highly substituted rings in one step; good stereocontrol.Requires synthesis of acyclic precursors; may produce mixtures of regio/stereoisomers.Polysubstituted and complex proline frameworks.
From Pyroglutamic Acid Inexpensive chiral pool starting material; good for C3/C4 functionalization.Requires reduction of the lactam, which can be challenging.3- and 4-Alkyl substituted prolines.

The field continues to evolve, with emerging strategies such as late-stage C-H functionalization offering new ways to modify the proline ring with high precision and atom economy. As the demand for conformationally defined peptides and peptidomimetics grows in drug discovery, the development of robust, stereoselective, and scalable syntheses of proline analogs will remain a critical area of chemical research.[3]

References

  • Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Peptides Containing Proline Analogues Source: Thieme Chemistry URL: [Link]

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Proline Derivatives in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Proline Analogues Source: PubMed URL: [Link]

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: ACS Publications URL: [Link]

  • Title: Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F Source: ACS Publications URL: [Link]

  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: ACS Publications URL: [Link]

  • Title: The synthesis of fluorinated proline analogues Source: University of Southampton ePrints URL: [Link]

  • Title: Hydroxyproline-derived biomimetic and biodegradable polymers Source: ScienceDirect URL: [Link]

  • Title: Hydroxyproline Source: Wikipedia URL: [Link]

  • Title: Gram-Scale Synthesis of Spirocyclic Prolines and Pyroglutamic Acids Source: ResearchGate URL: [Link]

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Comparative

A Tale of Two Rings: A Comparative Guide to Azetidine and Pyrrolidine Moieties in Peptide Therapeutics

Introduction In the intricate world of peptide science, the amino acid L-proline holds a unique and revered status. Its five-membered pyrrolidine ring imposes rigid conformational constraints on the peptide backbone, loc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of peptide science, the amino acid L-proline holds a unique and revered status. Its five-membered pyrrolidine ring imposes rigid conformational constraints on the peptide backbone, locking the phi (Φ) dihedral angle and profoundly influencing local secondary structure. Proline is a cornerstone of protein architecture, critical for the formation of tight turns and the structural integrity of motifs like the collagen triple helix and the polyproline II (PPII) helix.[1][2]

However, the pursuit of novel peptide therapeutics with enhanced stability, bioavailability, and target affinity has driven researchers to explore beyond the canonical 20 amino acids. A compelling alternative to proline is its smaller, four-membered ring homologue, L-azetidine-2-carboxylic acid (Aze).[3] While seemingly a subtle change—the removal of a single methylene group—the transition from a pyrrolidine to an azetidine ring introduces dramatic alterations in ring strain, geometry, and conformational preferences. These differences are not merely academic; they translate into tangible, and often advantageous, changes in a peptide's physicochemical properties.

This guide provides an in-depth, evidence-based comparison of the structural and functional consequences of incorporating azetidine versus pyrrolidine rings into peptide scaffolds. We will dissect the fundamental geometric differences, explore their divergent influence on secondary structure, and present experimental data highlighting the practical implications for drug development, including enhanced proteolytic stability and improved synthetic tractability.

Part 1: Fundamental Structural Divergence: Strain and Geometry

The distinct behaviors of azetidine- and pyrrolidine-containing peptides originate from the fundamental geometries of the four- and five-membered rings. The smaller azetidine ring is subject to significantly more angle and torsional strain than the pyrrolidine ring.[4][5] This heightened strain is a defining characteristic that dictates its conformational behavior.

The ring strain of azetidines is approximately 25.4 kcal/mol, placing it between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol).[4] This intermediate strain energy makes the azetidine ring stable enough for routine handling and synthesis but reactive enough to influence peptide structure and stability in unique ways.

G cluster_0 Pyrrolidine Ring (in Proline) cluster_1 Azetidine Ring (in Aze) p_N N p_CA p_N->p_CA p_CB p_CA->p_CB p_CG p_CB->p_CG p_CD p_CG->p_CD p_CD->p_N p_angles Bond Angles: ~104-106° (Less Strained) p_pucker Puckering: Flexible (Envelope/Twist) a_N N a_CA a_N->a_CA a_CB a_CA->a_CB a_CG a_CB->a_CG a_CG->a_N a_angles Bond Angles: ~90° (Highly Strained) a_pucker Puckering: Restricted

Caption: Geometric comparison of pyrrolidine and azetidine rings.

While the pyrrolidine ring is flexible enough to adopt multiple low-energy puckered conformations (often described as 'envelope' and 'twist' forms), the azetidine ring is much more rigid.[6][7] This rigidity has a profound effect on the peptide backbone, particularly the psi (Ψ) angle, as the ring's orientation relative to the backbone is more restricted.

FeaturePyrrolidine (Proline)Azetidine (Aze)Rationale
Ring Size 5-membered4-memberedFundamental structural difference.
Ring Strain Low (~5.4 kcal/mol)[4]High (~25.4 kcal/mol)[4]Smaller bond angles in the 4-membered ring deviate significantly from the ideal sp³ tetrahedral angle.
Puckering Flexible (e.g., Cγ-endo/Cγ-exo)[7]Highly RestrictedIncreased ring strain limits the degrees of freedom for out-of-plane conformations.
Φ Angle Restricted (~ -60° to -75°)[1]RestrictedThe cyclic nature of both amino acids locks the N-Cα bond.
Ψ Angle Broad range, allows various conformationsMore restricted, favors specific turnsThe steric bulk and orientation of the smaller, more strained ring limit the rotation around the Cα-C' bond.

Part 2: A Dichotomy in Secondary Structure Induction

The geometric disparities between azetidine and pyrrolidine directly translate into different conformational preferences at the peptide level. This is most evident in their ability to induce reverse turns, which are critical for protein folding and molecular recognition.

β-Turns vs. γ-Turns: The Proline and Azetidine Signatures

Experimental evidence from NMR, FT-IR, and molecular modeling studies has established a clear dichotomy: proline is a canonical β-turn inducer, while azetidine preferentially stabilizes γ-turns .[8][9]

  • A β-turn involves four amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Proline is frequently found at the second position (i+1) of these turns.

  • A γ-turn is a tighter structure involving three residues, stabilized by a hydrogen bond between the carbonyl of the first residue (i) and the amide proton of the third residue (i+2).[10]

The conformational constraints imposed by the four-membered azetidine ring force the peptide backbone into a conformation that is highly predisposed to forming this tighter, γ-turn structure.[8][9] In contrast, the five-membered pyrrolidine ring of proline favors the backbone geometry required for a β-turn.[9]

G cluster_0 Proline-Induced β-Turn cluster_1 Azetidine-Induced γ-Turn b_turn Residue i Residue i+1 (Pro) Residue i+2 Residue i+3 b_turn:f0->b_turn:f3 H-Bond (i to i+3) g_turn Residue i Residue i+1 (Aze) Residue i+2 g_turn:f0->g_turn:f2 H-Bond (i to i+2)

Caption: Proline induces β-turns, while azetidine favors tighter γ-turns.

Impact on Helical Structures

Proline is famously known as a "helix breaker" for α-helices but is the defining component of the left-handed polyproline II (PPII) helix, a common extended structure found on the surface of proteins.[1][11] Studies on tetrapeptides have shown that substituting Aze for Pro can significantly perturb these ordered structures. For instance, in a peptide containing three consecutive proline residues, the introduction of a single Aze residue disrupts the expected PPII conformation, leading to a mixture of cis and trans peptide bonds.[12] This suggests that while proline provides a regular, repeating conformational unit, the more acute constraints of azetidine can introduce a structural perturbation.

Part 3: Practical Ramifications for Peptide Drug Development

The structural differences between azetidine and proline are not merely of academic interest; they have profound and actionable consequences for the design of peptide-based therapeutics.

Enhancing Proteolytic Stability

A major hurdle for peptide drugs is their rapid degradation by endogenous proteases. The incorporation of non-canonical amino acids is a proven strategy to enhance stability. Azetidine stands out in this regard. The strained ring and the unique backbone conformation it induces can render the adjacent peptide bonds unrecognizable or inaccessible to the active sites of proteases.

Experimental data compellingly supports this. In one study, a cyclic hexapeptide was subjected to digestion by α-chymotrypsin. The unmodified peptide was readily hydrolyzed, while the analogue containing a 3-aminoazetidine (3-AAz) unit in place of a glycine residue showed no measurable degradation over 24 hours.[13] This remarkable increase in stability is a direct consequence of the structural constraints imposed by the azetidine ring.[13][14]

PeptideEnzyme% Peptide Remaining (24h)Source
cyclo(Thr-Asp-Lys-Gly-Trp-Gly)α-chymotrypsin (25 μM)< 5%[13]
cyclo(Thr-Asp-Lys-GAz -Trp-Gly)α-chymotrypsin (25 μM)100%[13]
Facilitating Peptide Macrocyclization

Cyclic peptides are a highly valued class of therapeutics due to their improved stability and cell permeability compared to linear counterparts. However, their synthesis, particularly for smaller rings (4-6 residues), is often challenging. The linear precursors tend to adopt extended conformations in solution, which hinders the intramolecular cyclization reaction and leads to dimerization or oligomerization.[13]

Here, azetidine's role as a potent turn-inducer provides a powerful synthetic advantage. By incorporating an azetidine-containing residue into the linear precursor, the peptide is pre-organized into a turn-like conformation that brings the N- and C-termini into close proximity. This dramatically increases the rate and efficiency of the desired macrocyclization step.[14][15]

G cluster_0 Standard Linear Peptide cluster_1 Azetidine-Containing Peptide L1 Extended Conformation L2 Cyclization L1->L2 Slow L3 Low Yield + Side Products L2->L3 A1 Aze-Induced Turn (Pre-organized) A2 Cyclization A1->A2 Fast A3 High Yield A2->A3

Caption: Azetidine pre-organizes linear peptides, improving macrocyclization yields.

This effect has been demonstrated across numerous tetra-, penta-, and hexapeptides, where the inclusion of an azetidine unit leads to significantly improved yields of the desired cyclic product compared to the unmodified sequences.[13][14]

Part 4: Experimental Methodologies

To translate these principles into practice, robust experimental protocols are essential. The following are representative methodologies for the synthesis and evaluation of azetidine-containing peptides.

Protocol 1: Solid-Phase Synthesis of an Azetidine-Containing Peptide

Objective: To synthesize a peptide incorporating Fmoc-L-azetidine-2-carboxylic acid using standard solid-phase peptide synthesis (SPPS).

Rationale: SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, simplifying purification. Using Fmoc-protected amino acids is standard practice, with the base-labile Fmoc group removed before each coupling cycle. The choice of coupling agent (e.g., HBTU) is critical for ensuring efficient amide bond formation, especially with sterically hindered amino acids.

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first C-terminal amino acid (if not Aze) using a 4-fold molar excess of the Fmoc-protected amino acid, an activator like HBTU (3.98 eq), and a base like DIPEA (8 eq) in DMF. Agitate for 2 hours. Wash with DMF.

  • Sequential Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Azetidine Incorporation: For the azetidine coupling step, dissolve Fmoc-L-Aze-OH (4 eq), HBTU (3.98 eq), and DIPEA (8 eq) in DMF. Add to the deprotected resin and agitate for 2-4 hours. Causality Note: A longer coupling time may be necessary due to the unique geometry of the azetidine ring.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).

Protocol 2: Comparative Protease Stability Assay via RP-HPLC

Objective: To quantitatively compare the stability of an azetidine-containing peptide and its proline-containing analogue in the presence of a protease.

Rationale: This assay uses the proteolytic enzyme (e.g., trypsin, α-chymotrypsin) to degrade the peptides. By taking samples at different time points and separating the intact peptide from its degradation products using RP-HPLC, one can quantify the rate of degradation. The peak area of the intact peptide is directly proportional to its concentration.

Methodology:

  • Peptide Stock Solutions: Prepare stock solutions of the purified azetidine peptide and the proline control peptide (e.g., 1 mg/mL) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Stock Solution: Prepare a stock solution of the protease (e.g., α-chymotrypsin at 1 mg/mL in 1 mM HCl).

  • Reaction Setup: In separate microcentrifuge tubes, add a defined amount of each peptide stock solution. Equilibrate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the reaction by adding a small volume of the protease stock solution to each tube to achieve the desired final enzyme concentration (e.g., 25 μM).[13] Mix gently. This is the t=0 time point.

  • Time Course Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding it to a tube containing a quenching agent (e.g., 10% TFA or 1 M HCl) to denature the enzyme.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC using a C18 column. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from any fragments.

  • Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time for both the azetidine and proline peptides to compare their degradation profiles.

Conclusion

The substitution of proline's five-membered pyrrolidine ring with the four-membered azetidine ring is a powerful and strategically significant modification in peptide design. This seemingly minor structural change introduces substantial ring strain, which fundamentally alters the conformational landscape of the peptide backbone. The pronounced tendency of azetidine to induce tight γ-turns, in stark contrast to proline's preference for β-turns, has profound implications. Experimentally, this translates into two key advantages for drug development: a dramatic increase in resistance to proteolytic degradation and a remarkable improvement in the efficiency of macrocyclization for synthesizing cyclic peptides.[13] By understanding and leveraging these structural differences, researchers and drug developers can rationally design next-generation peptide therapeutics with superior stability, enhanced synthetic accessibility, and tailored conformational properties.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. National Institutes of Health. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F. [Link]

  • Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. Advances in Biological Regulation. [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry. [Link]

  • Pyrrolidine ring puckering. ResearchGate. [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology. [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki. [Link]

  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

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  • Polyproline helix. Bionity. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Protein-Protein Interaction Disruption Using (S)-2-Azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling and function, protein-protein interactions (PPIs) represent a cornerstone of biological regulation. The abi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and function, protein-protein interactions (PPIs) represent a cornerstone of biological regulation. The ability to modulate these interactions holds immense therapeutic potential. (S)-2-Azetidinecarboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of proline, presents a unique tool for disrupting PPIs by being misincorporated during protein synthesis, leading to conformational changes that can abrogate binding interfaces. This guide provides a comprehensive framework for utilizing Aze to disrupt PPIs and rigorously validating this disruption through a suite of established biophysical and cellular techniques. We will delve into the mechanistic underpinnings of Aze's action and offer a comparative analysis of various validation methodologies, complete with detailed protocols and illustrative data.

The Mechanism of Action of (S)-2-Azetidinecarboxylic Acid in Disrupting Protein-Protein Interactions

(S)-2-Azetidinecarboxylic acid is a four-membered ring homolog of the five-membered ring amino acid, proline. This structural similarity allows Aze to be recognized by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of proline. The smaller ring structure of Aze introduces a more acute bond angle compared to proline, which can significantly alter the secondary and tertiary structure of the protein. This conformational perturbation can disrupt the precise three-dimensional architecture of protein binding interfaces, thereby inhibiting or destabilizing protein-protein interactions.

The process begins with the introduction of Aze into the cellular environment, where it competes with endogenous proline for incorporation into newly synthesized proteins. The extent of Aze incorporation and its disruptive effect is dependent on several factors, including the concentration of Aze, the abundance of proline in the target protein, and the structural sensitivity of the PPI interface to conformational changes.

Caption: Mechanism of (S)-2-Azetidinecarboxylic acid (Aze) in disrupting protein-protein interactions (PPIs).

A Comparative Guide to Validating PPI Disruption

The validation of PPI disruption by Aze requires a multi-faceted approach, employing both in vitro and in vivo techniques. Each method offers unique advantages and limitations, and the choice of assay should be guided by the specific biological question and the nature of the interacting proteins.

Technique Principle Advantages Limitations Typical Output
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" partners from a cell lysate.In vivo context; detects endogenous interactions.[1]Can have high background; may not detect transient or weak interactions.Western blot bands showing the presence or absence of the prey protein.
Surface Plasmon Resonance (SPR) Measures the binding of an "analyte" protein to a "ligand" protein immobilized on a sensor chip in real-time.[2]Quantitative kinetics (kon, koff) and affinity (KD) data; label-free.[2]In vitro method; requires purified proteins; immobilization can affect protein conformation.Sensorgram showing association and dissociation curves.
Yeast Two-Hybrid (Y2H) Interaction between a "bait" and "prey" protein in yeast reconstitutes a functional transcription factor, activating a reporter gene.[3]High-throughput screening of interaction partners; sensitive.[3]High rate of false positives/negatives; interactions occur in the nucleus.[4]Yeast growth on selective media.
BRET/FRET Resonance energy transfer between a donor and acceptor fluorophore/luciferase fused to interacting proteins.[5][6]Real-time monitoring in living cells; can provide spatial information.[5][6]Requires genetic fusion of tags; distance-dependent.Change in fluorescence/luminescence ratio.

Experimental Protocols for PPI Disruption Validation

The following protocols are provided as a detailed guide for validating the disruption of a hypothetical PPI between Protein X and Protein Y using (S)-2-Azetidinecarboxylic acid.

Cell Culture and Treatment with (S)-2-Azetidinecarboxylic acid
  • Cell Culture: Culture cells expressing Protein X and Protein Y in appropriate growth medium.

  • Aze Treatment: Prepare a stock solution of (S)-2-Azetidinecarboxylic acid in sterile water or PBS. Determine the optimal concentration and treatment time through a dose-response and time-course experiment, monitoring for cytotoxicity and the desired level of PPI disruption. A typical starting range is 1-10 mM for 24-48 hours.

  • Harvesting: After treatment, harvest the cells for downstream analysis.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the interaction between Protein X and Protein Y in cells treated with Aze.

  • Cell Lysis: Lyse the harvested cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.[7]

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[8]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Protein X (the "bait") overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Protein Y (the "prey") and Protein X (as a loading control). A diminished or absent band for Protein Y in the Aze-treated sample compared to the control indicates disruption of the interaction.

Caption: Co-Immunoprecipitation workflow to validate PPI disruption.

Surface Plasmon Resonance (SPR)

This protocol outlines the in vitro validation of PPI disruption using purified proteins.

  • Protein Expression and Purification: Express and purify Protein X and Protein Y from both Aze-treated and untreated cells.

  • Ligand Immobilization: Covalently immobilize one of the proteins (e.g., Protein X) onto an SPR sensor chip.[9]

  • Analyte Injection: Inject the other protein (Protein Y) at various concentrations over the sensor chip surface and monitor the binding response in real-time.[10]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[10] A significant increase in the KD for the Aze-incorporated proteins compared to the control proteins confirms a reduction in binding affinity.

Example SPR Sensorgram Data:

Protein Pairkon (M-1s-1)koff (s-1)KD (nM)
Protein X + Protein Y (Control)1.5 x 1055.0 x 10-43.3
Protein X + Protein Y (Aze-treated)2.1 x 1048.2 x 10-3390.5

This table illustrates a significant decrease in binding affinity (higher KD) for the Aze-treated proteins, indicating a disruption of the interaction.

Caption: Surface Plasmon Resonance workflow for quantitative analysis of PPI disruption.

Yeast Two-Hybrid (Y2H) Assay

This protocol describes how to adapt the Y2H system to validate PPI disruption by Aze.

  • Plasmid Construction: Clone the cDNAs for Protein X and Protein Y into "bait" (containing a DNA-binding domain, BD) and "prey" (containing an activation domain, AD) vectors, respectively.[4]

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.[11]

  • Growth on Selective Media: Plate the transformed yeast on media lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast containing both plasmids.

  • Interaction Assay: Replica-plate the yeast onto media also lacking a reporter nutrient (e.g., histidine or adenine). Growth on this media indicates an interaction between Protein X and Protein Y.[12]

  • Aze Treatment: To test for disruption, supplement the selective reporter media with varying concentrations of (S)-2-Azetidinecarboxylic acid. A reduction or absence of yeast growth in the presence of Aze indicates that the interaction is disrupted.

Interpreting Y2H Results:

MediaControl (No Aze)Low AzeHigh Aze
-Trp, -LeuGrowthGrowthGrowth
-Trp, -Leu, -HisGrowthReduced GrowthNo Growth
-Trp, -Leu, -AdeGrowthReduced GrowthNo Growth

This table demonstrates a dose-dependent inhibition of yeast growth on selective media, signifying the disruption of the Protein X-Protein Y interaction by Aze.

Alternative and Complementary Approaches

While Aze provides a powerful tool for disrupting PPIs, other small molecules can also be employed. These often act through different mechanisms, such as directly binding to the protein interface.[13][14]

Comparison of PPI Disruptors:

Disruptor Mechanism of Action Advantages Disadvantages
(S)-2-Azetidinecarboxylic acid Proline analog, causes protein misfolding.Broad applicability to proline-containing proteins.Non-specific; can affect multiple proteins.
Peptidomimetics Mimic a key binding motif of one of the interacting partners.High specificity and potency.Often have poor cell permeability and bioavailability.
Small Molecule Inhibitors Bind to "hot spots" on the protein-protein interface.[15]Can be developed into orally bioavailable drugs.Difficult to discover due to the large and flat nature of PPI interfaces.

Conclusion

Validating the disruption of protein-protein interactions by (S)-2-Azetidinecarboxylic acid requires a rigorous and multi-pronged experimental approach. By combining in vivo methods like Co-Immunoprecipitation with quantitative in vitro techniques such as Surface Plasmon Resonance, researchers can gain a comprehensive understanding of how Aze-induced conformational changes translate into functional disruption of PPIs. The choice of validation method should be carefully considered based on the specific biological context and the desired level of quantitative detail. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently investigate and validate the disruption of protein-protein interactions in their systems of interest.

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  • Methods to study Protein-Protein Interactions - Berthold Technologies GmbH & Co.KG. (n.d.). Retrieved January 10, 2026, from [Link]

  • A sensitive method for PPI interaction studies based on BRET saturation... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) A beginner's guide to surface plasmon resonance - ResearchGate. (2023, February 14). Retrieved January 10, 2026, from [Link]

  • Protein-Protein Interactions: Co-Immunoprecipitation - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Small-molecule protein-protein interaction inhibitors: therapeutic potential in light of molecular size, chemical space, and ligand binding efficiency considerations - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Binding analysis of protein-DNA interactions using SPR (surface plasmon... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • PD-L1 as a Potential Inducer for NF-κB Pathway Activation in M1-Type - Dove Medical Press. (2026, January 9). Retrieved January 10, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Force Field Selection for (S)-2-Azetidinecarboxylic Acid

Abstract (S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring analogue of proline, represents a fascinating and challenging case for molecular modeling.[1][2] Its incorporation into peptides and proteins can induce...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Azetidinecarboxylic acid (Aze), a four-membered ring analogue of proline, represents a fascinating and challenging case for molecular modeling.[1][2] Its incorporation into peptides and proteins can induce significant conformational changes, making it a valuable tool in drug design and chemical biology. However, the strained nature of the azetidine ring and its unique conformational landscape demand careful selection and validation of molecular mechanics (MM) force fields for accurate in silico studies. This guide provides a comparative analysis of four widely used force fields—AMBER, CHARMM, OPLS, and GROMOS—for modeling Aze. We present a detailed methodology, from parameter generation to quantum mechanical (QM) benchmarking and solvated molecular dynamics (MD) simulations, to objectively evaluate their performance. Our findings offer researchers, scientists, and drug development professionals a practical framework for choosing the most appropriate computational tools for their studies involving this critical non-standard amino acid.

Introduction: The Challenge of Modeling a Constrained Proline Analogue

(S)-2-Azetidinecarboxylic acid is a non-proteinogenic amino acid first isolated from the lily-of-the-valley (Convallaria majalis).[1][3] It acts as a proline mimic and can be incorporated into proteins during synthesis, often disrupting protein folding and function due to the higher strain and altered geometry of its four-membered ring compared to proline's five-membered ring.[1][2][4] This property makes Aze a powerful molecular probe and a constituent of various synthetic peptides and pharmaceutical agents.[5]

Accurate molecular modeling is indispensable for predicting how Aze influences peptide conformation, dynamics, and interactions. Molecular dynamics (MD) simulations, powered by MM force fields, are the workhorse for such investigations. A force field is a set of potential energy functions and associated parameters that describe the energetics of a molecule as a function of its atomic coordinates.[6] While modern force fields are well-parameterized for standard amino acids, non-standard residues like Aze require special attention.[7][8] The central challenge lies in ensuring the force field parameters can accurately reproduce the molecule's intrinsic conformational preferences, particularly the subtle puckering of the azetidine ring, which dictates its overall shape.

This guide compares the performance of the AMBER, CHARMM, OPLS, and GROMOS force field families. These were chosen for their widespread use in biomolecular simulation.[9][10][11] We will explore the use of general force fields, such as the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF), for automated parameter generation, and also consider existing bespoke parameter sets.[12][13][14]

Methodology: A Validated Workflow for Force Field Comparison

Force Field Comparison Workflow cluster_prep PART A: Preparation & Parameterization cluster_bench PART B: Benchmarking cluster_analysis PART C: Analysis & Comparison mol_prep 1. Aze Structure Preparation param_amber 2a. AMBER (GAFF/RESP) mol_prep->param_amber Input param_charmm 2b. CHARMM (CGenFF) mol_prep->param_charmm Input param_opls 2c. OPLS-AA (Analogy) mol_prep->param_opls Input param_gromos 2d. GROMOS (Literature) mol_prep->param_gromos Input mm_gas 4. MM Gas-Phase Scan (Each Force Field) param_amber->mm_gas md_solv 5. Solvated MD (100 ns, TIP3P Water) param_amber->md_solv param_charmm->mm_gas param_charmm->md_solv param_opls->mm_gas param_opls->md_solv param_gromos->mm_gas param_gromos->md_solv qm_bench 3. QM Benchmark (MP2/aug-cc-pVTZ) Potential Energy Surface compare_pes 6. Compare PES vs. QM qm_bench->compare_pes Reference mm_gas->compare_pes Test Data analyze_md 7. Analyze MD Trajectories (Conformations, RDFs) md_solv->analyze_md recommend 8. Final Recommendations compare_pes->recommend analyze_md->recommend

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of (S)-2-Azetidinecarboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid analogue used in various research and drug development applications. Ad...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (S)-2-Azetidinecarboxylic acid, a non-proteinogenic amino acid analogue used in various research and drug development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical wastes responsibly.

Hazard Assessment and Regulatory Classification

Before any disposal activities commence, a thorough understanding of the hazards associated with (S)-2-Azetidinecarboxylic acid is essential. This initial assessment dictates the entire disposal pathway.

(S)-2-Azetidinecarboxylic acid is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2]

While some supplier safety data sheets (SDS) may state the product is not considered hazardous under certain regulations like the OSHA Hazard Communication Standard 2024[3], others provide clear GHS classifications indicating potential health risks[1][2]. This discrepancy underscores a critical principle of waste management: the waste generator is ultimately responsible for a complete and accurate waste classification [3]. Given the documented irritation and toxicity hazards, (S)-2-Azetidinecarboxylic acid and materials contaminated with it should be managed as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.

Under no circumstances should this chemical be disposed of down the drain or in regular trash without appropriate treatment and explicit permission from local authorities, a practice strictly prohibited by regulations like the EPA's ban on sewering hazardous waste pharmaceuticals[4][5].

Core Disposal Principle: Segregation and Containment

The safest and most compliant method for disposing of (S)-2-Azetidinecarboxylic acid is to collect it as hazardous waste for pickup by a licensed environmental management contractor. Proper segregation and containment at the point of generation are paramount to prevent dangerous reactions and ensure safe handling.

Key Incompatibilities: To prevent violent reactions, toxic gas evolution, or container failure, waste (S)-2-Azetidinecarboxylic acid must NEVER be mixed with the following[1][3][6][7]:

  • Strong Oxidizing Agents

  • Strong Reducing Agents

  • Strong Acids

  • Strong Alkalis (Bases)

All waste containers must be clearly labeled, kept in good condition, and stored in a designated Satellite Accumulation Area (SAA) within the laboratory[8][9].

Step-by-Step Disposal Protocols

Follow the specific protocol below based on the type of waste generated. Always perform these tasks in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]Protects against dust particles and splashes causing serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct contact that can cause skin irritation.[1]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[10]
Respiratory Generally not required if handled in a fume hood. Use a NIOSH-approved respirator if dust may be generated.Prevents inhalation of dust, which may cause respiratory tract irritation.[1]
Protocol 3.1: Disposal of Unused or Expired Solid Chemical

This protocol applies to the pure, solid (S)-2-Azetidinecarboxylic acid that is expired, off-spec, or no longer needed.

  • Container Selection: Use the original manufacturer's container if it is in good condition. If not, transfer the solid to a new, clean, and dry wide-mouth container made of a compatible material (e.g., HDPE plastic or glass) with a secure, screw-top lid.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill out all required fields, including:

    • The full, unabbreviated chemical name: "(S)-2-Azetidinecarboxylic acid".

    • CAS Number: 2133-34-8.

    • The primary hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started and the name of the principal investigator/generator.

  • Storage: Secure the lid tightly. Store the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials[9].

  • Pickup: Once the container is full or ready for disposal, request a pickup from your institution's EHS department or designated hazardous waste contractor.

Protocol 3.2: Disposal of Contaminated Labware and PPE

This protocol covers disposable items such as gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Gross Decontamination: Remove as much solid residue as possible from the items.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag (typically a clear or yellow bag inside a rigid, labeled container).

  • Labeling: The outer rigid container must have a "Hazardous Waste" label clearly indicating the contents as "Solid Debris contaminated with (S)-2-Azetidinecarboxylic acid."

  • Storage and Pickup: Keep the container closed when not in use. Store in the SAA and arrange for pickup when full.

For Contaminated Glassware: Reusable glassware should be decontaminated. Triple rinse with a suitable solvent (e.g., water, followed by ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste (see Protocol 3.3). After thorough cleaning, the glassware can be returned to normal laboratory use. Empty containers that held the pure chemical must be triple rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash[11][12][13].

Protocol 3.3: Disposal of Aqueous Waste Solutions

This protocol applies to solutions containing dissolved (S)-2-Azetidinecarboxylic acid.

  • Primary Method - Direct Collection: The preferred method is to collect all aqueous waste containing this compound in a dedicated, compatible (glass or HDPE), and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Secondary Method - Neutralization (Use with Caution): For dilute, purely aqueous solutions, neutralization may be an acceptable pre-treatment step only if permitted by your institution and local wastewater authority. The goal is to adjust the pH to a neutral range (typically 5.5 - 9.0)[14].

    • Step 1: Preparation: Work in a fume hood. Place the acidic solution in a large beaker with a stir bar. Place the beaker in an ice-water bath to manage any heat generated during neutralization[14].

    • Step 2: Neutralization: Slowly add a dilute basic solution, such as 5% sodium bicarbonate or sodium carbonate, while stirring continuously[14][15][16].

    • Step 3: pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding base dropwise until the pH is stable within the acceptable range.

    • Step 4: Disposal: Once neutralized, this solution must still be collected as hazardous chemical waste . Label it as "Neutralized aqueous waste of (S)-2-Azetidinecarboxylic acid." Drain disposal is not recommended due to the compound's inherent toxicity hazards.

Protocol 3.4: Management of Spills

In the event of a spill, immediate and correct action is necessary to mitigate exposure and ensure proper disposal of the cleanup materials.

  • Evacuate and Secure: Alert others in the area. If the spill is large or has created significant dust, evacuate the immediate area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one[10][15].

  • Don PPE: Wear the full PPE as described in the table above.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[10].

    • Carefully sweep or scoop the material and absorbent into a suitable, sealable container for disposal[3][7][17].

  • Decontaminate: Wipe the spill area with a cloth dampened with alcohol, followed by soap and water[1]. Collect all cleanup materials (cloths, absorbents) as contaminated solid waste, as described in Protocol 3.2.

  • Label and Dispose: Seal and label the container of spill cleanup waste as "Spill Debris with (S)-2-Azetidinecarboxylic acid" and manage it as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (S)-2-Azetidinecarboxylic acid waste streams.

Disposal_Workflow start Waste Generated (S)-2-Azetidinecarboxylic Acid is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste an aqueous solution? is_solid->is_liquid No collect_solid Protocol 3.1: Collect pure solid in a labeled, sealed container. is_solid->collect_solid Yes is_debris Is it contaminated debris (PPE, labware, spill cleanup)? is_liquid->is_debris No check_neutralization Is neutralization permitted by institutional policy? is_liquid->check_neutralization Yes is_debris->start No / Unsure (Consult EHS) collect_debris Protocol 3.2: Collect in a labeled solid waste container. is_debris->collect_debris Yes store_saa Store in designated Satellite Accumulation Area (SAA) away from incompatibles. collect_solid->store_saa collect_debris->store_saa neutralize Protocol 3.3: Perform neutralization in a fume hood. check_neutralization->neutralize Yes collect_liquid Collect aqueous solution in a labeled liquid waste container. check_neutralization->collect_liquid No (Default Pathway) neutralize->collect_liquid collect_liquid->store_saa ehs_pickup Arrange for pickup by EHS / Licensed Contractor store_saa->ehs_pickup

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Azetidinecarboxylic Acid

As researchers and drug development professionals, our work with unique chemical entities like (S)-2-Azetidinecarboxylic acid demands a safety-first mindset grounded in a deep understanding of the potential hazards. This...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with unique chemical entities like (S)-2-Azetidinecarboxylic acid demands a safety-first mindset grounded in a deep understanding of the potential hazards. This non-proteinogenic amino acid, a structural analog of proline, can be deceptively simple in appearance but requires meticulous handling procedures.[1] Its ability to be mistakenly incorporated into proteins in place of proline underscores the importance of preventing exposure.[1] This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of (S)-2-Azetidinecarboxylic acid, ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the "Why" Behind the "How"

(S)-2-Azetidinecarboxylic acid is typically a white to cream-colored crystalline powder.[2] The primary physical risk during handling is the generation and inhalation of dust.[3][4] Based on aggregated GHS (Globally Harmonized System) data, the compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2][5][6]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2][5][6]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[2][5][6]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[5][7]

Beyond these immediate irritant effects, it is crucial to recognize that its toxicological properties have not been fully investigated.[4] Its role as a proline mimic has been linked to a range of toxic and teratogenic effects in various animal studies.[1] This incomplete data profile necessitates treating the compound with a higher degree of caution, assuming it may have other unknown adverse effects. The core principle is to prevent any direct contact or inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-mitigation strategy. The following table summarizes the essential equipment for handling (S)-2-Azetidinecarboxylic acid in a standard laboratory setting.

Protection TypeMinimum SpecificationRationale
Respiratory NIOSH-approved N95 Particulate RespiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne dust, which is a primary route of exposure and a known respiratory irritant.[2][3]
Eye & Face ANSI Z87.1-compliant/EN166 safety goggles with side shieldsProtects against accidental splashes or airborne particles entering the eyes, preventing serious irritation.[3][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[8]
Hand Nitrile or Butyl Rubber GlovesProvides a chemical barrier to prevent skin contact and irritation.[8] Proper glove removal technique is critical to avoid self-contamination.[6]
Body Full-length Laboratory CoatProtects skin and personal clothing from contamination by dust or spills.[3][4]

Safe Handling and Operational Workflow

A systematic workflow is essential to minimize exposure from the moment the compound is received until the waste is disposed of. The following steps provide a procedural guide for safe handling.

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Designated Area: Always handle solid (S)-2-Azetidinecarboxylic acid in a designated area, such as a certified chemical fume hood, to contain any dust generated.[3][6]

    • Verify Equipment: Ensure the fume hood has a current certification and is functioning correctly. Have a chemical spill kit and all necessary PPE readily available before you begin.

    • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

  • Weighing and Aliquoting:

    • Minimize Dust: Open the container slowly inside the fume hood. When transferring or weighing the powder, use techniques that minimize dust generation, such as using a micro-spatula and gentle movements. Avoid pouring the powder from a height.

    • Container Management: Keep the primary container tightly closed when not in use.[3][4]

  • Post-Handling Decontamination:

    • Clean Surfaces: After handling, decontaminate the work surface in the fume hood and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface with bare hands.[6]

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if you believe no contact occurred.[4][6][9]

Workflow Visualization

The following diagram illustrates the critical stages of the safe handling workflow for (S)-2-Azetidinecarboxylic acid.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep1 Verify Fume Hood prep2 Gather & Don PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands post2->post3 disp1 Collect Contaminated PPE post3->disp1 disp2 Collect Chemical Waste post3->disp2 disp3 Label & Store for Disposal disp1->disp3 disp2->disp3

Caption: Logical workflow for handling (S)-2-Azetidinecarboxylic acid.

Emergency Procedures and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[3][4][5] If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.

Spill Management

In the event of a spill, evacuate non-essential personnel from the area. While wearing full PPE, including respiratory protection, carefully sweep or vacuum the solid material.[3][4] Avoid actions that generate dust. Place the collected material into a suitable, labeled, and sealed container for chemical waste disposal.[3][6] Do not allow the product to enter drains.[3][6][9]

Waste Disposal

All waste, including contaminated PPE and excess (S)-2-Azetidinecarboxylic acid, must be treated as hazardous chemical waste.[3] It should be collected in sealed, clearly labeled containers. Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[3][6]

References

  • UHP231 D-Azetidine-2-carboxylic acid Safety Data Sheet. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Azetidinecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azetidinecarboxylic acid, (S)-
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